DLPS
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C30H57NNaO10P |
|---|---|
Peso molecular |
645.7 g/mol |
Nombre IUPAC |
sodium [(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(dodecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C30H58NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-28(32)38-23-26(24-39-42(36,37)40-25-27(31)30(34)35)41-29(33)22-20-18-16-14-12-10-8-6-4-2;/h26-27H,3-25,31H2,1-2H3,(H,34,35)(H,36,37);/q;+1/p-1/t26-,27+;/m1./s1 |
Clave InChI |
QBSSGICBQYAHPS-OUPRKWGVSA-M |
SMILES isomérico |
CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCC.[Na+] |
SMILES canónico |
CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)O)N)OC(=O)CCCCCCCCCCC.[Na+] |
Origen del producto |
United States |
Foundational & Exploratory
Deacylated Lipopolysaccharide: A Technical Guide to a Potent TLR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deacylated lipopolysaccharide (dLPS) represents a modified form of the potent Gram-negative bacterial endotoxin, lipopolysaccharide (LPS). Through the selective removal of secondary acyl chains from its lipid A moiety, this compound is rendered significantly less toxic while retaining the ability to act as a competitive antagonist of the Toll-like receptor 4 (TLR4) signaling pathway. This unique characteristic positions this compound and its analogs as promising therapeutic candidates for the treatment of sepsis and other inflammatory conditions driven by excessive TLR4 activation. This technical guide provides an in-depth overview of the structure, preparation, and biological activity of this compound, including detailed experimental protocols and a summary of key quantitative data.
Introduction to Deacylated Lipopolysaccharide
Lipopolysaccharide, a major component of the outer membrane of Gram-negative bacteria, is a powerful elicitor of the innate immune response.[1] Its lipid A component is recognized by the TLR4/MD-2 receptor complex, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines.[2][3] While this response is crucial for clearing bacterial infections, its dysregulation can lead to life-threatening conditions like septic shock.
Deacylation, primarily through the action of the host enzyme acyloxyacyl hydrolase (AOAH), removes the secondary (acyloxyacyl-linked) fatty acyl chains from the lipid A moiety.[4][5] This modification dramatically reduces the endotoxic properties of LPS.[5][6] The resulting deacylated lipopolysaccharide is not only less inflammatory but also acts as an antagonist, competitively inhibiting the binding and signaling of fully acylated, pathogenic LPS.[6][7]
Structure and Mechanism of Action
The key structural difference between LPS and this compound lies in the lipid A portion. Hexa-acylated lipid A, found in bacteria like E. coli, is a potent TLR4 agonist. The removal of the two secondary acyl chains by AOAH results in a tetra-acylated structure.[4][8] This under-acylated form can still bind to the TLR4/MD-2 complex but fails to induce the conformational changes necessary for receptor dimerization and downstream signaling.[1][2]
The antagonistic activity of this compound is multifaceted. It can compete with LPS for binding to LPS-binding protein (LBP) and the co-receptor CD14, which are crucial for presenting LPS to the TLR4/MD-2 complex.[1][7] Furthermore, this compound can act at a site distal to the initial LPS-CD14 interaction, suggesting a more complex inhibitory mechanism.[7]
dot
References
- 1. invivogen.com [invivogen.com]
- 2. Lipopolysaccharide Recognition in the Crossroads of TLR4 and Caspase-4/11 Mediated Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LPS-induced upregulation of the TLR4 signaling pathway inhibits osteogenic differentiation of human periodontal ligament stem cells under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deacylation of structurally diverse lipopolysaccharides by human acyloxyacyl hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detoxification of bacterial lipopolysaccharides (endotoxins) by a human neutrophil enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deacylated lipopolysaccharide inhibits neutrophil adherence to endothelium induced by lipopolysaccharide in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stork: Enzymatically deacylated lipopolysaccharide (LPS) can antagonize LPS at multiple sites in the LPS recognition pathway [storkapp.me]
- 8. Deacylation of Purified Lipopolysaccharides by Cellular and Extracellular Components of a Sterile Rabbit Peritoneal Inflammatory Exudate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of Deacylated Lipopolysaccharide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, primarily through the Toll-like receptor 4 (TLR4) complex. This activation can lead to a life-threatening condition known as sepsis. The immunostimulatory activity of LPS resides in its lipid A moiety. Deacylation of LPS, specifically the removal of secondary acyl chains from lipid A, results in a molecule with dramatically reduced inflammatory potential. This guide provides a comprehensive overview of the biological activity of deacylated LPS, focusing on its mechanism as a TLR4 antagonist. We present quantitative data on its reduced ability to induce inflammatory cytokines, detail key experimental protocols for its study, and illustrate the underlying signaling pathways and experimental workflows. This document serves as a critical resource for professionals investigating immunomodulation and developing therapeutics for sepsis and other inflammatory diseases.
Introduction to Lipopolysaccharide (LPS) and its Deacylated Form
Lipopolysaccharide, also known as endotoxin, is a critical structural component of the outer membrane of nearly all Gram-negative bacteria.[1][2] It is a pathogen-associated molecular pattern (PAMP) that is powerfully recognized by the host's innate immune system.[3]
Structure of LPS: LPS is composed of three distinct domains:
-
O-Antigen: A repeating polysaccharide chain that is highly variable and antigenic.
-
Core Oligosaccharide: A short, conserved sugar chain that links the O-antigen to Lipid A.
-
Lipid A: The hydrophobic anchor of the molecule, embedded in the bacterial membrane.[2][3] It consists of a bis-phosphorylated glucosamine (B1671600) disaccharide with multiple fatty acid chains. The immunostimulatory and endotoxic activities of LPS are almost exclusively attributed to the Lipid A component.[2][3]
The number and length of acyl chains on Lipid A are major determinants of its biological activity.[2] The most potent, "hexa-acylated" form, found in pathogenic bacteria like E. coli, strongly activates the immune system.[2]
Deacylated LPS (Lipid IVA): Deacylation refers to the removal of fatty acid chains from Lipid A. The leukocyte enzyme acyloxyacyl hydrolase (AOAH) selectively removes the secondary (non-hydroxylated) acyl chains from LPS.[4][5] The resulting molecule is often a tetra-acylated precursor known as Lipid IVA .[6][7] This structural modification is the key to its altered biological function. While hexa-acylated LPS is a potent TLR4 agonist, the underacylated Lipid IVA acts as a TLR4 antagonist in human cells.[1][7]
Mechanism of Action: TLR4 Antagonism
The biological effects of LPS are mediated primarily through a receptor complex consisting of Toll-like receptor 4 (TLR4) and its co-receptor, myeloid differentiation protein 2 (MD-2).[2][8]
LPS-Induced TLR4 Activation:
-
Binding: LPS in the bloodstream is first bound by LPS-binding protein (LBP).[2]
-
Transfer: LBP transfers the LPS molecule to CD14, a receptor on the surface of immune cells like macrophages.[2]
-
Complex Formation: CD14 presents LPS to the TLR4-MD-2 complex. The acyl chains of Lipid A insert into a hydrophobic pocket within MD-2.[2][9]
-
Dimerization & Signaling: The binding of hexa-acylated Lipid A induces a conformational change in the TLR4-MD-2 complex, causing two receptor complexes to dimerize.[7][8] This dimerization brings the intracellular Toll/Interleukin-1 receptor (TIR) domains into close proximity, initiating a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).[2][10]
How Deacylated LPS (Lipid IVA) Acts as an Antagonist: Deacylated LPS, such as Lipid IVA, can still bind to the MD-2 pocket of the TLR4 receptor complex. However, due to its different acylation pattern (four chains instead of six), it fails to induce the specific conformational change required for receptor dimerization.[7] All four of its acyl chains are typically accommodated within the MD-2 pocket, preventing the interaction with the adjacent TLR4 molecule that is necessary for signaling.[7]
By occupying the binding site on MD-2 without triggering activation, deacylated LPS acts as a competitive antagonist, blocking the binding and subsequent pro-inflammatory effects of potent, hexa-acylated LPS.[2][6] It is important to note that while Lipid IVA is an antagonist in humans, it can act as a weak agonist in some species, such as mice, due to differences in the TLR4/MD-2 receptor structure.[7][11]
Quantitative Data on Biological Activity
The deacylation of LPS leads to a dramatic reduction in its ability to stimulate inflammatory responses. Enzymatic deacylation can reduce the activity of LPS by over 100-fold.[6]
Table 1: Comparative Cytokine Induction This table summarizes the differential effects of hexa-acylated LPS and deacylated LPS (Lipid IVA) on the production of key pro-inflammatory cytokines by immune cells.
| Stimulus | Cell Type | Concentration | TNF-α Production | IL-6 Production | Reference |
| E. coli LPS | Human Whole Blood | 1 ng/mL | High (Dose-dependent release) | Not specified | [6] |
| Lipid IVA | Human Whole Blood | 1-1000 ng/mL | Very low to negligible | Not specified | [6] |
| E. coli LPS | Murine Macrophages | 0.05-1 mg/kg (in vivo) | Significant increase | Significant increase | [12][13] |
| Lipid IVA | Human Monocytic Cells | 100 ng/mL | Modest agonistic activity at high concentrations | Not specified | [1] |
Table 2: In Vitro Antagonistic Activity This table illustrates the ability of deacylated LPS to inhibit the effects of potent LPS.
| Antagonist | Agonist (E. coli LPS) | Cell Type/System | Measured Effect | Inhibition | Reference |
| Lipid IVA | Rc LPS or Lipid A | Human Whole Blood | TNF release | Dose-dependent inhibition | [6] |
| Deacylated Neisseria LPS | Neisseria/Salmonella LPS | Murine Splenocytes | Mitogenesis (cell proliferation) | Significant blockage of activity | [4] |
| Underacylated LPS | Hexa-acylated LPS | TLR4-expressing cells | NF-κB activation | Dose-dependent inhibition | [2] |
Signaling Pathway Visualization
The following diagrams illustrate the molecular interactions at the TLR4 receptor.
Caption: TLR4 activation by agonist LPS vs. competitive antagonism by deacylated LPS.
Key Experimental Protocols
Detailed methodologies are crucial for studying the biological activity of deacylated LPS.
Protocol 1: In Vitro TLR4 Antagonism Assay using Reporter Cells
This protocol assesses the ability of a test compound (e.g., deacylated LPS) to inhibit LPS-induced TLR4 activation.
-
Objective: To quantify the antagonistic activity of deacylated LPS.
-
Cell Line: HEK-Blue™ hTLR4 cells (InvivoGen) or RAW 264.7 murine macrophages.[14] HEK-Blue cells are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Materials:
-
HEK-Blue™ hTLR4 cells and detection media.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS, penicillin/streptomycin.[14]
-
Highly purified hexa-acylated LPS (E. coli O111:B4).
-
Deacylated LPS (Lipid IVA) or other test antagonists.
-
96-well cell culture plates.
-
-
Methodology:
-
Cell Seeding: Seed HEK-Blue™ hTLR4 cells into a 96-well plate at a density of ~5 x 10⁴ cells/well and incubate for 24-48 hours.
-
Pre-treatment (Antagonist): Remove culture medium. Add fresh medium containing various concentrations of deacylated LPS to the wells. Incubate for 1-2 hours.[14] A vehicle control (e.g., endotoxin-free water) must be included.
-
Stimulation (Agonist): To the antagonist-treated wells, add a fixed, sub-maximal concentration of E. coli LPS (e.g., 10 ng/mL). Include control wells with LPS only (positive control) and medium only (negative control).
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Collect a sample of the cell culture supernatant. Measure SEAP activity according to the manufacturer's protocol, typically by adding a detection reagent that produces a colorimetric change.
-
Analysis: Read the absorbance on a microplate reader. Calculate the percentage of inhibition of NF-κB activation relative to the positive control (LPS alone).
-
Caption: A typical experimental workflow for assessing TLR4 antagonistic properties.
Protocol 2: Cytokine Measurement by ELISA
This protocol quantifies the production of specific cytokines from immune cells in response to LPS and antagonists.
-
Objective: To measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.
-
Cell Line: Primary human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like THP-1 or RAW 264.7.[1][14]
-
Methodology:
-
Cell Stimulation: Prepare and stimulate cells as described in Protocol 1 (Steps 1-4).
-
Supernatant Collection: After the incubation period, centrifuge the culture plates/tubes to pellet the cells.[14] Carefully collect the supernatant, which contains the secreted cytokines.
-
ELISA Procedure: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokine of interest (e.g., human TNF-α) using a commercial kit, following the manufacturer's instructions precisely.[14] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and collected supernatants.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Analysis: Measure the absorbance using a microplate reader. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[14]
-
Therapeutic Potential and Drug Development
The ability of deacylated LPS and its synthetic analogs to act as TLR4 antagonists has made them attractive candidates for the treatment of sepsis and other inflammatory conditions.[1][15] Sepsis is characterized by an overwhelming inflammatory response to infection, and blocking the initial trigger—LPS activation of TLR4—is a key therapeutic strategy.[6][15][16]
-
Sepsis Therapeutics: Synthetic analogs of underacylated Lipid A, such as Eritoran (E5564), were developed to competitively inhibit LPS binding to the TLR4-MD-2 complex.[3][8] These molecules were designed to prevent the systemic inflammation that leads to septic shock.[2]
-
Clinical Challenges: While promising in preclinical studies, some TLR4 antagonists, including Eritoran, have not demonstrated a significant survival benefit in large-scale human clinical trials for severe sepsis. This highlights the complexity of sepsis pathophysiology, which involves numerous inflammatory pathways beyond TLR4 activation.
-
Other Applications: The immunomodulatory properties of deacylated LPS are also being investigated for use as vaccine adjuvants (e.g., Monophosphoryl Lipid A, or MPLA) and for treating chronic inflammatory diseases.[1][3]
Conclusion
Deacylated lipopolysaccharide represents a fascinating example of how subtle structural modifications to a microbial molecule can profoundly alter its interaction with the host immune system. By transitioning from a potent TLR4 agonist to a competitive antagonist (in humans), deacylated LPS (Lipid IVA) and its analogs provide a powerful tool for dissecting the mechanisms of innate immunity. While the direct application of TLR4 antagonists for sepsis has faced clinical hurdles, the knowledge gained continues to inform the development of novel immunomodulatory therapies for a wide range of inflammatory and infectious diseases. This guide provides the foundational technical information required for researchers and developers to effectively work with and understand this important class of molecules.
References
- 1. Tunable Enzymatic Synthesis of the Immunomodulator Lipid IVA To Enable Structure–Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Biosynthesis and Structure-Activity Relationships of the Lipid A Family of Glycolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deacylation of Purified Lipopolysaccharides by Cellular and Extracellular Components of a Sterile Rabbit Peritoneal Inflammatory Exudate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid IVA inhibits synthesis and release of tumor necrosis factor induced by lipopolysaccharide in human whole blood ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid A-Mediated Bacterial–Host Chemical Ecology: Synthetic Research of Bacterial Lipid As and Their Development as Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TLR4 and CD14 trafficking and its influence on LPS-induced pro-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toll-like receptor 4 (TLR4) antagonists as potential therapeutics for intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl Fumarate Protects against Lipopolysaccharide- (LPS-) Induced Sepsis through Inhibition of NF-κB Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Frontiers | Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. Development of LPS antagonistic therapeutics: synthesis and evaluation of glucopyranoside-spacer-amino acid motifs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. The Role of Inflammasomes in LPS and Gram-Negative Bacterial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Deacylated Lipopolysaccharide Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. The immunostimulatory activity of LPS is primarily attributed to its lipid A moiety. The number of acyl chains on the lipid A portion is a critical determinant of its biological activity. Typically, hexa-acylated LPS, found in bacteria like E. coli, is highly endotoxic and elicits a strong pro-inflammatory response. In contrast, deacylated lipopolysaccharide (dLPS), which has fewer than six acyl chains (commonly tetra-acylated), often exhibits attenuated or even antagonistic activity at the Toll-like receptor 4 (TLR4) complex. This guide provides a comprehensive overview of the signaling pathways activated by deacylated LPS, with a focus on quantitative data, experimental methodologies, and the therapeutic implications for drug development.
Core Signaling Pathways of Deacylated LPS
Deacylated LPS, like its hexa-acylated counterpart, is primarily recognized by the TLR4 receptor complex, which also involves the co-receptors MD-2 and CD14. However, the reduced acylation of this compound leads to a different mode of interaction with this complex, resulting in altered downstream signaling. The canonical TLR4 signaling cascade is bifurcated into two main branches: the MyD88-dependent and the TRIF-dependent pathways.
MyD88-Dependent Pathway
This pathway is initiated at the plasma membrane upon ligand binding to the TLR4/MD-2 complex. It leads to the rapid activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. While hexa-acylated LPS is a potent activator of this pathway, tetra-acylated this compound often shows a reduced capacity to induce these cytokines.[1][2] However, some studies have shown that tetra-acyl LPS can induce a stronger and earlier translocation of NF-κB into the nucleus compared to hexa-acyl LPS.[1][2]
TRIF-Dependent Pathway
This pathway is initiated after the internalization of the TLR4 complex into endosomes. It leads to the activation of the transcription factor IRF3 and the subsequent production of type I interferons (IFN-α/β). The TRIF-dependent pathway is also capable of activating NF-κB, although with delayed kinetics compared to the MyD88-dependent pathway. The precise role of this compound in activating the TRIF-dependent pathway is still under investigation, with some evidence suggesting it may be a weaker inducer compared to hexa-acylated LPS.
Quantitative Data on Deacylated LPS Signaling
The following tables summarize key quantitative data comparing the activity of deacylated (tetra-acylated) LPS with canonical hexa-acylated LPS.
Table 1: Receptor Binding and Activation
| Ligand | Receptor Complex | Binding Affinity (KD) | EC50 for TLR4 Activation | Reference |
| Hexa-acylated LPS | TLR4/MD-2/CD14 | ~2.3 µM (for MD-2), ~8.7 µM (for CD14) | Not consistently reported in these units | [3][4] |
| Tetra-acylated LPS | TLR4/MD-2 | Binding is often weaker or antagonistic, but specific KD values are not readily available in the literature. It has been noted that concentrations up to 100-fold higher than hexa-acylated LPS may be needed for a comparable response.[5] | Not consistently reported | [5] |
Table 2: Downstream Signaling Activation
| Ligand | Cell Type | Pathway Component | Activation Level (Fold Change vs. Control) | Time Point | Reference |
| Hexa-acylated LPS | Mouse BMDC | NF-κB (p65/RelA) Translocation | ~40% of cells | 30 min | [6] |
| Tetra-acylated LPS | Mouse BMDC | NF-κB (p65/RelA) Translocation | ~60% of cells (significantly higher than hexa-acyl LPS) | 30 min | [6] |
| Hexa-acylated LPS | Mouse BMDC | S6 Phosphorylation | ~2-fold | 30 min | [1] |
| Tetra-acylated LPS | Mouse BMDC | S6 Phosphorylation | ~4-fold (stronger than hexa-acyl LPS) | 30 min | [1] |
Table 3: Cytokine Production
| Ligand | Cell Type | Cytokine | Concentration (pg/mL) | Reference |
| Hexa-acylated LPS | Human mDC | IL-12 | ~1500 | [1] |
| Tetra-acylated LPS | Human mDC | IL-12 | ~200 (significantly lower) | [1] |
| Hexa-acylated LPS | Human mDC | IL-6 | ~1000 | [1] |
| Tetra-acylated LPS | Human mDC | IL-6 | ~200 (significantly lower) | [1] |
| Hexa-acylated LPS | Human mDC | TNF-α | ~3000 | [1] |
| Tetra-acylated LPS | Human mDC | TNF-α | ~500 (significantly lower) | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of deacylated LPS signaling are provided below.
TLR4 Activation Assay using HEK-Blue™ Cells
This protocol describes the use of a commercially available HEK293 cell line that stably expresses human TLR4, MD-2, and CD14, along with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR4 cells (InvivoGen)[7]
-
HEK-Blue™ Detection medium (InvivoGen)[8]
-
Hexa-acylated LPS (e.g., from E. coli O111:B4)
-
Deacylated LPS (e.g., tetra-acylated LPS from E. coli msbB mutant)
-
96-well flat-bottom plates
-
Sterile, endotoxin-free water
-
CO₂ incubator (37°C, 5% CO₂)
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Preparation: Culture HEK-Blue™ hTLR4 cells according to the manufacturer's instructions. On the day of the experiment, detach cells using PBS and resuspend them in HEK-Blue™ Detection medium to a concentration of approximately 1.4 x 10⁵ cells/mL.[9]
-
Sample Preparation: Prepare serial dilutions of hexa-acylated LPS and deacylated LPS in sterile, endotoxin-free water or culture medium.
-
Assay Setup:
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6-16 hours.[8]
-
Data Acquisition: Measure the absorbance at 620-655 nm using a spectrophotometer. The color change in the medium is proportional to the level of SEAP activity, which reflects NF-κB activation.[8]
Cytokine Secretion Measurement by ELISA
This protocol outlines a general sandwich ELISA procedure for quantifying cytokine concentrations in cell culture supernatants.
Materials:
-
Cell culture supernatant from stimulated cells
-
96-well ELISA plates
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Microplate reader
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.[10][11]
-
Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.[10][11]
-
Sample and Standard Incubation: Wash the plate. Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard. Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.[10]
-
Detection Antibody Incubation: Wash the plate. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[10]
-
Streptavidin-HRP Incubation: Wash the plate. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.[10]
-
Substrate Development: Wash the plate. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.[10]
-
Stopping the Reaction: Add 50 µL of stop solution to each well.[10]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[12]
Co-immunoprecipitation of TLR4 and MyD88
This protocol describes a method to assess the interaction between TLR4 and its downstream adaptor protein MyD88 following cell stimulation.
Materials:
-
Cell lysates from stimulated and unstimulated cells
-
Anti-TLR4 antibody for immunoprecipitation
-
Anti-MyD88 antibody for Western blotting
-
Protein A/G sepharose beads
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Lysis: Lyse stimulated and unstimulated cells in ice-cold lysis buffer.[13]
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G sepharose beads for 1 hour at 4°C.[13]
-
Immunoprecipitation: Add the anti-TLR4 antibody to the pre-cleared lysates and incubate overnight at 4°C with gentle rotation.[13]
-
Immune Complex Capture: Add fresh protein A/G sepharose beads to each sample and incubate for 1-2 hours at 4°C to capture the immune complexes.[13]
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binding proteins.[13]
-
Elution: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-MyD88 antibody to detect the co-immunoprecipitated protein.
Visualizations of Signaling Pathways and Workflows
Signaling Pathway Diagrams
Caption: Differential TLR4 signaling by hexa-acylated vs. tetra-acylated LPS.
Caption: The MyD88-dependent signaling cascade downstream of TLR4.
Caption: The TRIF-dependent signaling cascade initiated from the endosome.
Experimental Workflow Diagram
Caption: Workflow for a sandwich ELISA to quantify cytokine production.
Therapeutic Potential and Drug Development
The distinct signaling properties of deacylated LPS have significant implications for drug development.
TLR4 Antagonists for Sepsis and Inflammatory Diseases
The ability of certain forms of this compound to antagonize the potent pro-inflammatory effects of hexa-acylated LPS makes them attractive candidates for the treatment of sepsis and other inflammatory conditions. Eritoran (E5564), a synthetic analogue of the lipid A from Rhodobacter sphaeroides (a tetra-acylated LPS), was developed as a TLR4 antagonist.[5][12] It functions by competing with endotoxic LPS for binding to MD-2, thereby preventing the dimerization of TLR4 and subsequent signal transduction.[9][12] While Eritoran did not meet its primary endpoint in a large Phase III clinical trial for severe sepsis, its development has provided valuable insights into targeting the TLR4 pathway.[5] Research into TLR4 antagonists continues for conditions such as intestinal inflammation.[6]
Vaccine Adjuvants
Deacylated LPS derivatives have been successfully developed as vaccine adjuvants. Monophosphoryl lipid A (MPLA), a detoxified derivative of LPS from Salmonella minnesota, is a key example.[1][11] MPLA is deacylated and has a phosphate (B84403) group removed, which significantly reduces its toxicity while retaining its immunostimulatory properties.[14] It functions as a TLR4 agonist, promoting a robust immune response to co-administered antigens. MPLA is a component of the licensed AS04 adjuvant system, which is used in vaccines against human papillomavirus (HPV) and hepatitis B virus (HBV). The success of MPLA highlights the potential of leveraging the signaling properties of modified LPS for enhancing vaccine efficacy.[11]
Conclusion
Deacylated lipopolysaccharides represent a fascinating class of molecules that interact with the innate immune system in a nuanced manner. Their altered signaling through the TLR4 complex, often leading to attenuated pro-inflammatory responses or even antagonism, provides a rich area for basic research and drug development. A thorough understanding of the quantitative differences in their signaling pathways compared to canonical LPS is crucial for the rational design of novel therapeutics, from anti-sepsis agents to advanced vaccine adjuvants. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of deacylated LPS in medicine.
References
- 1. Monophosphoryl Lipid A (MPLA) as Vaccine Adjuvant - Creative Biolabs [creative-biolabs.com]
- 2. Anti-endotoxic activity and structural basis for human MD-2·TLR4 antagonism of tetraacylated lipid A mimetics based on βGlcN(1↔1)αGlcN scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eritoran - Wikipedia [en.wikipedia.org]
- 4. Lipopolysaccharides with Acylation Defects Potentiate TLR4 Signaling and Shape T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Toll-like Receptor 4 (TLR4) Antagonist Eritoran Tetrasodium Attenuates Liver Ischemia and Reperfusion Injury through Inhibition of High-Mobility Group Box Protein B1 (HMGB1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Putting endotoxin to work for us: Monophosphoryl lipid A as a safe and effective vaccine adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential susceptibility to lipopolysaccharide affects the activation of toll-like-receptor 4 signaling in THP-1 cells and PMA-differentiated THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monophosphoryl Lipid A (MPL) as an Adjuvant for Anti-Cancer Vaccines: Clinical Results - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
The Role of Dendrobium Polysaccharides in Toll-like Receptor 4 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendrobium species, a significant source of traditional Chinese medicine, are rich in bioactive polysaccharides (DLPS). Emerging research has identified these polysaccharides as potent modulators of the innate immune system, primarily through their interaction with Toll-like receptor 4 (TLR4). This technical guide provides an in-depth overview of the role of this compound in TLR4 signaling, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound as immunomodulatory agents.
Data Presentation: Quantitative Effects of this compound on TLR4 Signaling
The interaction of this compound with TLR4 on immune cells, particularly macrophages, triggers a cascade of downstream events, leading to the production of various cytokines and inflammatory mediators. The following tables summarize the quantitative data from various studies on the effects of polysaccharides from different Dendrobium species.
Table 1: Effect of Dendrobium Polysaccharides on Cytokine Secretion in Macrophages
| Dendrobium Species | Polysaccharide | Concentration (µg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | Reference |
| D. huoshanense | DHP | 100 | ~15000 | ~250 | ~1000 | [1] |
| D. devonianum | DvP-1 | 100 | ~12000 | Not Reported | ~8000 | [2] |
| D. officinale (Yunnan) | CP | 1000 | 16379.9 ± 465.3 | Not Reported | 17.1 ± 4.8 | [1] |
| D. officinale (Anhui) | CP | 1000 | 15741.3 ± 481.8 | Not Reported | 8 ± 5 | [1] |
| D. officinale (Zhejiang) | CP | 1000 | 14987.1 ± 345.6 | Not Reported | 12.3 ± 3.4 | [1] |
| D. fimbriatum | CP | 1000 | 13456.2 ± 512.7 | Not Reported | 10.1 ± 2.1 | [1] |
| D. nobile | DNP1 | 200 | Not Reported | Not Reported | Not Reported | [3] |
| D. moschatum | DMP-NP1 | 20 (1.23 µM) | Inhibition of LPS-induced secretion | Inhibition of LPS-induced secretion | Inhibition of LPS-induced secretion | [2] |
Note: "CP" refers to crude polysaccharides. Data are presented as mean ± SEM or as approximate values extrapolated from graphical representations where exact values were not provided.
Table 2: Binding Affinity and Interaction Data of Dendrobium Polysaccharides with TLR4/MD-2
| Polysaccharide | Method | Binding Target | Binding Affinity (Kcal/mol) | Key Findings | Reference |
| DNP1 from D. nobile | Surface Plasmon Resonance (SPR) | TLR4 | No direct binding observed | DNP1 requires both MD-2 and TLR4 for its anti-inflammatory effect. | [3] |
| DNP1 from D. nobile | Molecular Docking | TLR4-MD2 Complex | -7.9 | DNP1 is predicted to bind stably to the TLR4-MD2 complex. | [3] |
Signaling Pathways
This compound activate TLR4, which subsequently initiates downstream signaling through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), resulting in the production of pro-inflammatory cytokines. The TRIF-dependent pathway, initiated after TLR4 internalization, leads to the activation of IRF3 and the production of type I interferons.
This compound-Mediated TLR4 Activation and Downstream Signaling
The following diagram illustrates the activation of TLR4 by this compound and the subsequent signaling cascades.
Caption: this compound binds to the TLR4/MD-2 complex, inducing dimerization and recruitment of MyD88, leading to NF-κB and MAPK activation.
Experimental Workflow for Investigating this compound-TLR4 Signaling
The following diagram outlines a typical experimental workflow to investigate the interaction between this compound and the TLR4 signaling pathway.
Caption: A typical workflow for studying the effects of this compound on TLR4 signaling in macrophages.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the role of this compound in TLR4 signaling.
TLR4/MD-2 Binding Assay using Surface Plasmon Resonance (SPR)
Objective: To determine the direct binding affinity of this compound to the TLR4/MD-2 complex.
Materials:
-
Biacore T200 system (or equivalent)
-
CM5 sensor chip
-
Anti-histidine antibody
-
Recombinant human TLR4/MD-2 complex (with a histidine tag)
-
This compound solution at various concentrations
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 1.5)
Protocol:
-
Chip Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize the anti-histidine antibody (diluted to 50 µg/mL in 10 mM sodium acetate, pH 4.5) onto the chip surface.
-
Deactivate any remaining active esters with 1 M ethanolamine-HCl, pH 8.5.
-
-
Ligand Capture:
-
Inject the His-tagged TLR4/MD-2 complex over the antibody-coated surface to allow for capture.
-
-
Analyte Binding:
-
Inject different concentrations of this compound (e.g., 0, 12.5, 25, 50, 100, 200 µg/mL) in running buffer over the captured TLR4/MD-2 complex.
-
Monitor the association and dissociation phases in real-time by recording the change in response units (RU).
-
-
Regeneration:
-
After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove the captured ligand and analyte.
-
-
Data Analysis:
-
Analyze the sensorgrams using appropriate binding models (e.g., steady-state affinity or kinetic analysis) to determine the binding affinity (KD).
-
Western Blot Analysis of NF-κB and MAPK Pathway Activation
Objective: To quantify the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways following this compound stimulation.
Materials:
-
RAW264.7 macrophages (or other suitable cell line)
-
This compound
-
LPS (positive control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW264.7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 0, 15, 30, 60 minutes). Include a positive control (LPS) and an untreated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and centrifuge to remove cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using ECL reagent.
-
-
Image Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels and to a loading control (e.g., β-actin).
-
Quantification of Cytokine Production by ELISA
Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant after this compound stimulation.
Materials:
-
RAW264.7 macrophages
-
This compound
-
LPS (positive control)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well ELISA plates
-
Plate reader
Protocol:
-
Cell Culture and Supernatant Collection:
-
Seed RAW264.7 cells in a 96-well plate and allow them to adhere.
-
Treat the cells with different concentrations of this compound for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatants and centrifuge to remove any cells or debris.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves:
-
Coating the plate with a capture antibody.
-
Blocking the plate.
-
Adding the standards and samples (cell culture supernatants).
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate solution (e.g., TMB).
-
Stopping the reaction with a stop solution.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Calculate the concentration of the cytokines in the samples by interpolating their absorbance values from the standard curve.
-
NF-κB Reporter Assay
Objective: To measure the activation of the NF-κB transcription factor in response to this compound stimulation.
Materials:
-
HEK-Blue™ hTLR4 cells (or other suitable NF-κB reporter cell line)
-
This compound
-
LPS (positive control)
-
QUANTI-Blue™ Solution (or other appropriate substrate for the reporter enzyme)
-
96-well plates
-
Spectrophotometer or plate reader
Protocol:
-
Cell Culture and Stimulation:
-
Plate the HEK-Blue™ hTLR4 cells in a 96-well plate.
-
Stimulate the cells with various concentrations of this compound for 16-24 hours.
-
-
Reporter Gene Assay:
-
Add QUANTI-Blue™ Solution to the cell culture supernatant.
-
Incubate at 37°C for 1-3 hours.
-
-
Data Measurement:
-
Measure the absorbance at 620-655 nm. The level of secreted embryonic alkaline phosphatase (SEAP) activity is proportional to the activation of NF-κB.
-
Conclusion
Polysaccharides derived from Dendrobium species have demonstrated significant immunomodulatory effects through the activation of the TLR4 signaling pathway. This guide has provided a comprehensive overview of the current understanding of this interaction, including quantitative data on cytokine production, detailed experimental protocols for key assays, and visual representations of the signaling cascades. The information presented herein is intended to facilitate further research into the therapeutic applications of this compound as TLR4 agonists for a variety of conditions, including infectious diseases and cancer immunotherapy. Further investigation is warranted to fully elucidate the structure-activity relationships of different this compound and to explore their potential in preclinical and clinical settings.
References
- 1. Effects of Polysaccharides from Different Species of Dendrobium (Shihu) on Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure of Polysaccharide from Dendrobium nobile Lindl. and Its Mode of Action on TLR4 to Exert Immunomodulatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Deacylated Lipopolysaccharide: A Historical and Technical Overview for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deacylated lipopolysaccharide (dLPS), a modified form of the potent endotoxin (B1171834) lipopolysaccharide (LPS), has emerged as a significant molecule in the study of innate immunity and the development of therapeutics for sepsis and inflammatory diseases. This document provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound. We delve into the enzymatic processes governing its formation, its altered biological activities, and the intricate signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field.
Discovery and Historical Perspective
The journey to understanding deacylated lipopolysaccharide is intrinsically linked to the study of how the host immune system recognizes and detoxifies LPS, a major component of the outer membrane of Gram-negative bacteria.
Early Observations of LPS Metabolism
In the mid-1980s, researchers observed that host cells, particularly macrophages, could metabolize LPS. A pivotal study in 1985 demonstrated that macrophages from both normal and LPS-hyporesponsive mice were capable of taking up and deacylating radiolabeled LPS.[1] This was a crucial first step, suggesting that the host possesses enzymatic machinery to alter the structure of this potent bacterial molecule. The study noted the removal of non-hydroxylated fatty acids from the lipid A moiety, hinting at a specific enzymatic process.[1]
The Discovery of Acyloxyacyl Hydrolase (AOAH)
The key enzyme responsible for this deacylation was later identified as acyloxyacyl hydrolase (AOAH) . This leukocyte enzyme was found to selectively remove the secondary, non-hydroxylated fatty acyl chains from the lipid A region of LPS. This enzymatic action converts the typically hexa-acylated, highly toxic LPS into a tetra-acylated form. AOAH is produced by a variety of immune cells, including monocytes, macrophages, neutrophils, and dendritic cells, highlighting its central role in modulating the host's response to Gram-negative bacteria.[2][3]
From Detoxification to Antagonism
Initial research focused on the detoxification aspect of LPS deacylation. The removal of the secondary acyl chains was shown to dramatically reduce the pyrogenic and toxic activities of LPS.[4] However, a paradigm shift occurred with the discovery that the resulting deacylated LPS (this compound) could not only be less toxic but could also act as an antagonist to the effects of intact LPS.[5] This finding opened up new avenues for therapeutic intervention, with this compound and its synthetic analogs being investigated as potential drugs to block the hyperinflammatory response seen in sepsis.
The Biology of Deacylated Lipopolysaccharide
Mechanism of Action: Antagonizing TLR4 Signaling
LPS exerts its potent pro-inflammatory effects primarily through the Toll-like receptor 4 (TLR4) signaling complex, which also involves MD-2 and CD14. The hexa-acylated structure of the lipid A portion of LPS is crucial for the dimerization of the TLR4/MD-2 complex, a key step in initiating downstream signaling cascades that lead to the production of inflammatory cytokines.
Deacylated LPS, being tetra-acylated, can still bind to the TLR4/MD-2 complex. However, it fails to induce the conformational changes necessary for receptor dimerization and subsequent signal transduction. By occupying the receptor binding site, this compound effectively competes with and inhibits the binding of agonistic, hexa-acylated LPS, thereby acting as a competitive antagonist.
Cellular Sources of Deacylation
The deacylation of LPS is a physiological process carried out by various host cells. This intrinsic mechanism serves to control and dampen inflammatory responses to Gram-negative bacterial infections.
-
Myeloid Cells: Macrophages, neutrophils, and dendritic cells are primary sources of AOAH and are proficient at deacylating LPS, both from intact bacteria and in purified form.[2][6][7]
-
Renal Cortical Tubule Cells: These cells also produce and secrete AOAH, suggesting a role in limiting inflammation within the urinary tract.[8][9]
-
Hepatocytes: Liver parenchymal cells have been shown to take up and deacylate the R-form of LPS (lacking the O-antigen).[10]
Quantitative Analysis of Biological Activity
The deacylation of LPS leads to a significant reduction in its pro-inflammatory activity. The following table summarizes key quantitative data from various studies, comparing the biological potency of intact LPS with that of its deacylated form.
| Biological Assay | LPS Source | Fold Reduction in Potency of this compound | Reference |
| Murine Splenocyte Mitogenesis | Neisseria spp. | >100-fold | [4] |
| Murine Splenocyte Mitogenesis | E. coli, H. influenzae, P. aeruginosa | <15-fold | [4] |
| Limulus Amebocyte Lysate (LAL) Test | E. coli, H. influenzae, N. meningitidis, S. typhimurium | 30 to 60-fold | [4] |
| Neutrophil Adherence to Endothelial Cells | Various | ≥100-fold | [4] |
Key Experimental Protocols
A. Enzymatic Deacylation of Lipopolysaccharide
This protocol describes the in vitro deacylation of LPS using a source of acyloxyacyl hydrolase (AOAH), such as leukocyte lysates.
Materials:
-
Purified LPS (radiolabeled or non-radiolabeled)
-
Cell lysate from AOAH-producing cells (e.g., neutrophils, macrophages)
-
Reaction Buffer: 20 mM Tris-citrate, pH 5.0, 5 mM CaCl₂, 0.05% Triton X-100, 1 mg/ml fatty acid-free bovine serum albumin (BSA)
-
Ethanol (100%)
-
Scintillation counter (if using radiolabeled LPS)
Procedure:
-
Prepare a reaction mixture containing the purified LPS substrate in the reaction buffer.
-
Initiate the reaction by adding the cell lysate containing AOAH.
-
Incubate the mixture at 37°C for a specified period (e.g., 16 hours).
-
Terminate the reaction by adding 2.5 volumes of 100% ethanol.
-
Centrifuge the mixture to precipitate the intact and partially deacylated LPS.
-
If using radiolabeled LPS with the label on the fatty acyl chains, the supernatant will contain the released ³H-fatty acids. Quantify the radioactivity in the supernatant using a scintillation counter to determine the extent of deacylation.
-
Alternatively, the pellet containing the this compound can be further purified and used in biological assays.
B. Assay for LPS Antagonism
This protocol outlines a method to assess the ability of this compound to inhibit LPS-induced cytokine production in a cell-based assay.
Materials:
-
Immune cells (e.g., human monocytic cell line like THP-1, or primary macrophages)
-
Cell culture medium
-
Intact, agonistic LPS (e.g., from E. coli O111:B4)
-
Deacylated LPS (this compound)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
Plate the immune cells at an appropriate density in a multi-well plate and allow them to adhere.
-
Prepare a dilution series of the this compound antagonist.
-
Pre-incubate the cells with the this compound dilutions for a specified time (e.g., 1 hour).
-
Add a fixed, sub-maximal concentration of the agonistic LPS to the wells.
-
Include appropriate controls: cells alone, cells with LPS only, and cells with the highest concentration of this compound only.
-
Incubate the plate for a period sufficient to induce cytokine production (e.g., 4-24 hours).
-
Collect the cell culture supernatants.
-
Quantify the concentration of the target cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Plot the cytokine concentration against the concentration of this compound to determine the inhibitory effect.
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to deacylated lipopolysaccharide.
Caption: Agonistic vs. Antagonistic TLR4 Signaling by LPS and this compound.
Caption: Workflow for Assessing this compound Antagonistic Activity.
Future Directions and Conclusion
The discovery and characterization of deacylated lipopolysaccharide have profoundly impacted our understanding of host-pathogen interactions and the regulation of innate immunity. The ability of the host to enzymatically detoxify LPS and generate an antagonist highlights a sophisticated feedback mechanism to control inflammation. For drug development professionals, this compound and synthetic tetra-acylated lipid A analogs represent a promising class of therapeutics for conditions driven by excessive LPS-induced inflammation, such as sepsis and acute lung injury.[11][12]
Future research will likely focus on further elucidating the regulation of AOAH expression and activity in different tissues and disease states, as well as optimizing the pharmacological properties of this compound-based antagonists. The detailed historical, quantitative, and methodological information provided in this guide serves as a foundational resource for scientists and researchers dedicated to advancing this critical area of study.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Acyloxyacyl hydrolase - Wikipedia [en.wikipedia.org]
- 3. AOAH - Wikipedia [en.wikipedia.org]
- 4. Enzymatically deacylated Neisseria lipopolysaccharide (LPS) inhibits murine splenocyte mitogenesis induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic tetra-acylated derivatives of lipid A from Porphyromonas gingivalis are antagonists of human TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Deacylation of lipopolysaccharide in whole Escherichia coli during destruction by cellular and extracellular components of a rabbit peritoneal inflammatory exudate. [vivo.weill.cornell.edu]
- 8. Identification of Acyloxyacyl Hydrolase, a Lipopolysaccharide- Detoxifying Enzyme, in the Murine Urinary Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of acyloxyacyl hydrolase, a lipopolysaccharide-detoxifying enzyme, in the murine urinary tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deacylation of bacterial lipopolysaccharide in rat hepatocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acyloxyacyl hydrolase promotes the resolution of lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Deacylated Lipopolysaccharide: A Potent Antagonist of TLR4 Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and initiating a potent inflammatory cascade. Uncontrolled TLR4 activation can lead to severe inflammatory conditions, including sepsis and chronic inflammatory diseases. Consequently, the development of TLR4 antagonists is a significant area of therapeutic research. Deacylated lipopolysaccharide (dLPS), a modified form of LPS lacking certain fatty acid chains, has emerged as a promising TLR4 antagonist. This technical guide provides a comprehensive overview of this compound as a TLR4 antagonist, detailing its mechanism of action, summarizing quantitative data on its efficacy, and providing detailed experimental protocols for its preparation and evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in immunology and pharmacology.
Introduction to TLR4 and Lipopolysaccharide
Toll-like receptor 4 (TLR4), in complex with its co-receptor MD-2, is the primary sensor for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. The binding of hexa-acylated LPS to the TLR4/MD-2 complex induces receptor dimerization, triggering two distinct downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways.[1][2] The MyD88-dependent pathway rapidly activates transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3] The TRIF-dependent pathway, which is activated following internalization of the TLR4 complex, leads to the production of type I interferons.[2]
The lipid A portion of LPS is the principal determinant of its immunostimulatory activity. The number and length of acyl chains on the lipid A moiety are critical for TLR4 activation. Hexa-acylated lipid A, commonly found in pathogenic bacteria like E. coli, is a potent TLR4 agonist, whereas under-acylated forms, such as tetra- or penta-acylated lipid A, often exhibit reduced agonistic activity or can act as antagonists.[4][5][6]
Deacylated Lipopolysaccharide (this compound) as a TLR4 Antagonist
Deacylated lipopolysaccharide (this compound) is a form of LPS from which one or more fatty acid chains have been removed, typically the ester-linked secondary acyl chains. This modification significantly alters its interaction with the TLR4/MD-2 complex.
Mechanism of Action
The antagonistic activity of this compound is primarily attributed to its ability to competitively inhibit the binding of agonistic LPS to the MD-2 co-receptor.[7] The under-acylated lipid A of this compound can still bind to the hydrophobic pocket of MD-2, but it fails to induce the conformational changes necessary for TLR4 dimerization and subsequent signal transduction.[5][7] Furthermore, the this compound/MD-2 complex can interact with a TLR4 monomer, effectively sequestering it and preventing its activation by an agonist-bound MD-2.[7]
A well-studied example of a naturally under-acylated LPS with potent antagonistic properties is derived from the bacterium Rhodobacter sphaeroides (LPS-RS).[7][8] LPS-RS is penta-acylated and is a potent antagonist of hexa-acylated LPS in both human and murine cells.[7]
Quantitative Data on this compound Antagonistic Activity
The efficacy of this compound as a TLR4 antagonist has been demonstrated in numerous in vitro and in vivo studies. The following tables summarize the quantitative data on the inhibition of key inflammatory mediators by this compound and its derivatives.
Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokine Production by Deacylated Lipopolysaccharide
| Cell Line | Agonist (LPS) Concentration | Antagonist (this compound) | Antagonist Concentration | Analyte | Percent Inhibition | Reference |
| Mouse Macrophages | 10 ng/mL | Deacylated Lipid A Mimetics (DLAMs) | 10 µg/mL | TNF-α | >80% | [1] |
| Human Monocytes | 10 ng/mL | Deacylated LPS (S. typhimurium) | 20:1 ratio (this compound:LPS) | Neutrophil Adherence | ~100% | [9] |
| BV2 Microglia | 1 µg/mL | LPS from Rhodobacter sphaeroides (LPS-Rs) | 5 µg/mL | TNF-α | Significant Inhibition | [8] |
| BV2 Microglia | 1 µg/mL | LPS from Rhodobacter sphaeroides (LPS-Rs) | 5 µg/mL | IL-6 | Significant Inhibition | [8] |
| BV2 Microglia | 1 µg/mL | LPS from Rhodobacter sphaeroides (LPS-Rs) | 5 µg/mL | IL-1β | Significant Inhibition | [8] |
Table 2: In Vivo Efficacy of Deacylated Lipopolysaccharide in Endotoxin Models
| Animal Model | Challenge (LPS) | Treatment (this compound) | Dose | Outcome | Reference |
| Mice | E. coli LPS-induced shock | LPS from Rhodobacter sphaeroides (LPS-RS) | Not specified | Prevention of shock | [7] |
| C57BL/6 Mice | Pseudomonas aeruginosa LPS (150 ng) + Galactosamine (18 mg) | Not specified | Not specified | Protection against lethal septic shock | [2] |
| Wistar Rats | Chronic Constriction Injury | LPS from Rhodobacter sphaeroides (LPS-RSU) | 20 µg (intrathecal) | Attenuation of mechanical and thermal hypersensitivity | [10] |
Experimental Protocols
This section provides detailed methodologies for the preparation of this compound and for key experiments to evaluate its TLR4 antagonistic activity.
Preparation of Deacylated Lipopolysaccharide (this compound)
4.1.1. Enzymatic Deacylation using Acyloxyacyl Hydrolase (AOAH)
This method utilizes the enzyme acyloxyacyl hydrolase (AOAH) to selectively remove the secondary (acyloxyacyl-linked) fatty acids from the lipid A moiety of LPS.[11][12]
Materials:
-
Purified LPS
-
Acyloxyacyl hydrolase (AOAH)
-
AOAH reaction buffer (e.g., 20 mM Tris-citrate, pH 5.0, 5 mM CaCl₂, 0.05% Triton X-100, 1 mg/mL fatty acid-free BSA)[11]
Protocol:
-
Resuspend purified LPS in the AOAH reaction buffer.
-
Add AOAH to the LPS solution. The optimal enzyme-to-substrate ratio should be determined empirically.
-
Incubate the reaction mixture at 37°C for 16 hours.[11]
-
Terminate the reaction by adding 2.5 volumes of cold absolute ethanol to precipitate the this compound.
-
Centrifuge to pellet the this compound.
-
Wash the pellet with ethanol to remove the enzyme and buffer components.
-
Lyophilize the purified this compound.
-
The extent of deacylation can be quantified by analyzing the released fatty acids via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[11][12]
4.1.2. Mild Alkaline Hydrolysis
This chemical method removes ester-linked fatty acids from the lipid A backbone.
Materials:
-
Purified LPS
-
Chloroform:Methanol (2:1, v/v)
-
0.1 N Hydrochloric Acid (HCl)
Protocol:
-
Dissolve the LPS in a chloroform:methanol (2:1, v/v) solution.[2]
-
Saturate this solution with an equal volume of 0.5 M Na₂CO₃ buffer (pH 10.5).[2][13]
-
Vortex the mixture thoroughly to create an emulsion.
-
Incubate the mixture at 50-60°C for 10-30 minutes with stirring.[2] The exact time and temperature may need optimization depending on the LPS source.
-
Cool the reaction mixture in an ice-water bath to stop the reaction.
-
Neutralize the solution by adding 0.1 N HCl.
-
Extract the this compound using a Bligh-Dyer extraction or by precipitating with ethanol.
-
Wash and lyophilize the purified this compound.
-
Confirm the deacylation by analyzing the fatty acid content.
In Vitro Assays for TLR4 Antagonism
4.2.1. Cytokine Production Assay (ELISA)
This assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells stimulated with LPS.
Materials:
-
Immune cells (e.g., RAW 264.7 murine macrophages, human peripheral blood mononuclear cells (PBMCs), or THP-1 monocytes)
-
Cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
LPS (e.g., from E. coli O111:B4)
-
Deacylated LPS (this compound)
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β)
Protocol:
-
Seed the immune cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a predetermined optimal concentration of LPS (e.g., 10-100 ng/mL). Include control wells with cells only, cells with LPS only, and cells with this compound only.
-
Incubate the plate for an appropriate time to allow for cytokine production (e.g., 4-24 hours).
-
Collect the cell culture supernatants.
-
Quantify the concentration of the target cytokines in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine production for each concentration of this compound.
4.2.2. NF-κB Reporter Gene Assay
This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of an NF-κB-dependent promoter to measure the activation of this key transcription factor.
Materials:
-
HEK-Blue™ hTLR4 cells (or other suitable NF-κB reporter cell line)
-
Appropriate cell culture and assay media
-
LPS
-
Deacylated LPS (this compound)
-
Reporter gene detection reagent (e.g., QUANTI-Blue™ for SEAP)
-
Plate reader (spectrophotometer or luminometer)
Protocol:
-
Plate the reporter cells in a 96-well plate and incubate overnight.
-
Pre-incubate the cells with a range of this compound concentrations for 1 hour.
-
Add LPS to the wells to stimulate TLR4 signaling.
-
Incubate for 6-24 hours to allow for reporter gene expression.
-
Measure the reporter gene activity according to the manufacturer's protocol. For SEAP, this typically involves transferring a small volume of supernatant to a new plate containing the detection reagent and measuring the absorbance at a specific wavelength.
-
Determine the dose-dependent inhibition of NF-κB activation by this compound.
Visualizations of Signaling Pathways and Workflows
TLR4 Signaling Pathway
The following diagram illustrates the TLR4 signaling cascade initiated by LPS and the antagonistic action of this compound.
Caption: TLR4 signaling pathway activated by LPS and inhibited by this compound.
Experimental Workflow for Evaluating TLR4 Antagonists
This diagram outlines the typical experimental procedure for assessing the antagonistic properties of a compound like this compound.
Caption: Workflow for in vitro evaluation of this compound as a TLR4 antagonist.
Conclusion
Deacylated lipopolysaccharide represents a compelling class of TLR4 antagonists with significant therapeutic potential for a range of inflammatory diseases. Its ability to potently and specifically inhibit LPS-induced TLR4 signaling has been well-documented. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug developers to further investigate and harness the therapeutic capabilities of this compound. Future research should focus on elucidating the structure-activity relationships of this compound from various bacterial sources to optimize its antagonistic properties and advance its clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. US4912094A - Modified lipopolysaccharides and process of preparation - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Key Residues That Confer Rhodobacter sphaeroides LPS Activity at Horse TLR4/MD-2 | PLOS One [journals.plos.org]
- 5. invivogen.com [invivogen.com]
- 6. TLR4 and CD14 trafficking and its influence on LPS-induced pro-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. Lipopolysaccharide from Rhodobacter sphaeroides Attenuates Microglia-Mediated Inflammation and Phagocytosis and Directs Regulatory T Cell Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deacylated lipopolysaccharide inhibits neutrophil adherence to endothelium induced by lipopolysaccharide in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Stimulus-dependent Deacylation of Bacterial Lipopolysaccharide by Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deacylation of Purified Lipopolysaccharides by Cellular and Extracellular Components of a Sterile Rabbit Peritoneal Inflammatory Exudate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CA2800368C - Method of lipopolysaccharide extraction - Google Patents [patents.google.com]
An In-depth Technical Guide to Exploratory Studies of Lipopolysaccharide (LPS) in Immunology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and methodologies involved in the exploratory immunological studies of Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent activator of the innate immune system.[1] This document details the intricate signaling pathways initiated by LPS, presents quantitative data from relevant studies in a structured format, and offers detailed experimental protocols for in vitro and in vivo research.
Core Signaling Pathways of LPS in Immune Cells
LPS is primarily recognized by the Toll-like receptor 4 (TLR4) complex on the surface of immune cells such as macrophages and dendritic cells.[2] This recognition triggers a cascade of intracellular signaling events that can be broadly categorized into two main pathways: the MyD88-dependent and the MyD88-independent (TRIF-dependent) pathways. These pathways culminate in the production of pro-inflammatory cytokines, chemokines, and interferons, orchestrating the innate immune response.[3]
The MyD88-dependent pathway is initiated by the recruitment of the Toll-interleukin 1 receptor (TIR) domain-containing adapter protein MyD88 to the activated TLR4 receptor complex. This pathway is crucial for the early activation of the transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) cascade, leading to the rapid production of inflammatory cytokines like TNF-α, IL-6, and IL-1β.[3]
The MyD88-independent pathway is activated upon internalization of the TLR4 complex.[4] This pathway is mediated by the adapter protein TRIF (TIR-domain-containing adapter-inducing interferon-β) and the TRIF-related adapter molecule (TRAM). The TRIF-dependent pathway is essential for the induction of type I interferons (IFNs) and the late-phase activation of NF-κB.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Lipopolysaccharide detection by the innate immune system may be an uncommon defence strategy used in nature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Deacylated Lipopolysaccharide: A Technical Guide for Researchers in Drug Development
An In-depth Technical Guide on the Core Principles, Methodologies, and Applications of Deacylated Lipopolysaccharide as a Toll-like Receptor 4 Antagonist.
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system.[1][2] This activation is primarily mediated through the Toll-like receptor 4 (TLR4) signaling complex, leading to the production of pro-inflammatory cytokines and, in severe cases, septic shock.[3][4] The immunostimulatory activity of LPS resides in its lipid A moiety, a glucosamine (B1671600) disaccharide with multiple fatty acid chains.[1][5] Deacylated lipopolysaccharide (dLPS) is a modified form of LPS from which some of these fatty acid chains have been removed, either chemically or enzymatically.[6][7] This structural modification significantly reduces its endotoxicity and can transform it into a competitive antagonist of TLR4, capable of inhibiting the inflammatory response to native LPS.[8][9] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of deacylated LPS, including its preparation, characterization, mechanism of action, and relevant experimental protocols.
Structure of Lipopolysaccharide and its Deacylated Form
Lipopolysaccharide is a complex glycolipid comprised of three distinct domains:
-
Lipid A: The hydrophobic anchor of LPS embedded in the outer bacterial membrane. It is a phosphorylated glucosamine disaccharide decorated with multiple ester- and amide-linked fatty acid chains. The number and length of these acyl chains are critical determinants of its biological activity.[1][10]
-
Core Oligosaccharide: A short, non-repeating chain of sugars linked to lipid A.[1]
-
O-Antigen: A long, repeating polysaccharide chain extending from the core oligosaccharide. This is the primary antigenic determinant of the bacterium.[1]
Deacylation specifically targets the fatty acid chains of the lipid A moiety. The removal of these acyl chains, particularly the secondary (acyloxyacyl-linked) fatty acids, is the key modification that attenuates the endotoxic properties of LPS.[7][11]
Preparation of Deacylated Lipopolysaccharide
Deacylated LPS can be prepared through two primary methods: alkaline hydrolysis and enzymatic deacylation.
Experimental Protocol 1: Alkaline Hydrolysis
Mild alkaline hydrolysis selectively cleaves the ester-linked fatty acids from the lipid A moiety while leaving the amide-linked fatty acids intact.[6][12]
Methodology:
-
Dissolution: Dissolve purified LPS in a suitable solvent, such as a chloroform:methanol mixture (2:1, v/v).
-
Alkaline Treatment: Saturate the LPS solution with an aqueous buffer of 0.5 M sodium carbonate (Na₂CO₃) with a pH of 10.5.
-
Incubation: Incubate the mixture at a temperature between 50°C and 60°C. The duration of incubation can range from 10 minutes to 48 hours, depending on the desired degree of deacylation.[13]
-
Solvent Removal: Rapidly evaporate the solvent under vacuum at 45°C to 50°C.[13]
-
Purification: The resulting deacylated LPS can be further purified using dialysis or size-exclusion chromatography to remove salts and liberated fatty acids.
-
Characterization: The extent of deacylation should be confirmed by analytical techniques such as mass spectrometry or gas chromatography to analyze the fatty acid content.[10][14]
Experimental Protocol 2: Enzymatic Deacylation
Enzymatic deacylation offers a more specific method for removing the secondary acyl chains from lipid A, using the enzyme acyloxyacyl hydrolase (AOAH).[4][7]
Methodology:
-
Enzyme Source: Acyloxyacyl hydrolase can be purified from leukocytes or produced recombinantly.[7][15]
-
Reaction Buffer: Prepare a suitable reaction buffer, typically with a slightly acidic pH (e.g., 20 mM sodium acetate, pH 5.4) and containing a detergent to facilitate enzyme-substrate interaction.[8]
-
Incubation: Incubate the purified LPS with AOAH at 37°C. The reaction time will depend on the enzyme concentration and the desired level of deacylation.
-
Reaction Termination: The enzymatic reaction can be stopped by heat inactivation or by the addition of a denaturing agent.
-
Purification: Purify the deacylated LPS from the reaction mixture to remove the enzyme and cleaved fatty acids, for example, by extraction and chromatography.
-
Analysis: The final product should be analyzed to confirm the removal of the secondary acyl chains from the lipid A moiety.[14]
Biological Activity and TLR4 Antagonism
The removal of acyl chains from lipid A dramatically reduces the ability of LPS to activate the TLR4 signaling pathway. Deacylated LPS, particularly tetra-acylated forms, are significantly less potent than their hexa-acylated counterparts and can act as competitive antagonists.[5][16]
Mechanism of Action
The TLR4 signaling cascade is initiated when LPS, in complex with MD-2, induces the dimerization of the TLR4 receptor.[5] This leads to the recruitment of intracellular adaptor proteins and the activation of two distinct signaling pathways:
-
MyD88-dependent pathway: This pathway leads to the early activation of NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][17]
-
TRIF-dependent pathway: This pathway results in the late activation of NF-κB and the induction of type I interferons.[18][19]
Deacylated LPS can still bind to the TLR4/MD-2 complex, but it fails to induce the conformational changes necessary for receptor dimerization and downstream signaling.[16] By occupying the binding site, this compound competitively inhibits the binding of native, agonistic LPS, thereby blocking the inflammatory cascade.[8]
Quantitative Assessment of Reduced Potency
The reduction in biological activity of deacylated LPS can be quantified using various in vitro assays.
| Parameter | Method | Organism/Cell Line | Potency Reduction of this compound vs. LPS | Reference(s) |
| Endotoxicity | Limulus Amebocyte Lysate (LAL) Assay | Limulus polyphemus amebocytes | 30- to 60-fold reduction | [11] |
| Neutrophil Adherence | Human Umbilical Vein Endothelial Cells (HUVECs) | Human | ≥ 100-fold reduction | [11] |
| Splenocyte Mitogenesis | Murine Splenocytes | Mus musculus | > 100-fold reduction (for Neisseria LPS) | [11] |
| Cytokine Induction | Human and Murine Dendritic Cells | Human, Mus musculus | 100-fold higher concentration needed for similar response | [16] |
Experimental Protocols for Activity Assessment
Experimental Protocol 3: Limulus Amebocyte Lysate (LAL) Assay
The LAL assay is a highly sensitive method for detecting and quantifying Gram-negative bacterial endotoxin (B1171834).[6][20]
Methodology:
-
Reagent Preparation: Reconstitute the LAL reagent with LAL Reagent Water. Prepare a standard curve using a Control Standard Endotoxin (CSE).
-
Sample Preparation: Prepare serial dilutions of the test samples (native LPS and deacylated LPS).
-
Assay Procedure:
-
Add 0.1 mL of each standard, sample, or LAL Reagent Water (negative control) to depyrogenated reaction tubes.[21]
-
Add 0.1 mL of the reconstituted LAL reagent to each tube.
-
Mix thoroughly and incubate at 37°C ± 1°C for a specified time (typically 60 minutes) in a non-circulating water bath or dry heat block.[6][21]
-
-
Reading the Results:
-
Gel-clot method: After incubation, carefully invert each tube 180°. A positive result is the formation of a solid gel that remains at the bottom of the tube. A negative result is the absence of a solid clot.[6]
-
Chromogenic or Turbidimetric methods: The reaction can also be measured spectrophotometrically by the development of color or turbidity, which is proportional to the endotoxin concentration.[20]
-
Experimental Protocol 4: TLR4 Reporter Cell Assay
HEK-Blue™ TLR4 reporter cells are engineered to express human or murine TLR4, MD-2, and CD14, along with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[1][22]
Methodology:
-
Cell Culture: Culture HEK-Blue™-hTLR4 cells in a growth medium containing selection antibiotics.
-
Cell Stimulation:
-
Plate the cells in a 96-well plate at a density of ~25,000 cells per well.[1]
-
Prepare serial dilutions of the test articles (native LPS and deacylated LPS) and the antagonist (deacylated LPS) in combination with a fixed concentration of native LPS.
-
Add 20 µL of each sample to the wells and incubate at 37°C in a CO₂ incubator for 20-24 hours.[1]
-
-
SEAP Detection:
-
Prepare the QUANTI-Blue™ detection medium.
-
Transfer a sample of the cell culture supernatant to a new 96-well plate.
-
Add the QUANTI-Blue™ medium and incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm. The level of SEAP activity is proportional to the activation of TLR4.
-
Experimental Protocol 5: Cytokine Release Assay in Immune Cells
This protocol describes the measurement of cytokine production from immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage cell lines, in response to LPS and this compound.
Methodology:
-
Cell Preparation: Isolate PBMCs from whole blood or culture a suitable macrophage cell line (e.g., RAW 264.7).
-
Cell Stimulation:
-
Plate the cells at an appropriate density in a 96-well plate.
-
Treat the cells with various concentrations of native LPS, deacylated LPS, or a combination of both to assess antagonism. Include an unstimulated control.
-
Incubate the plate at 37°C in a CO₂ incubator for a predetermined time (e.g., 4-24 hours).[23]
-
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatants.
-
Cytokine Quantification (ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6) overnight at 4°C.[24][25]
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash again and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).
-
Add a substrate solution and measure the resulting color change using a plate reader. The cytokine concentration in the samples is determined by comparison to the standard curve.
-
Mandatory Visualizations
Signaling Pathways
Caption: TLR4 signaling pathways and the antagonistic action of deacylated LPS (this compound).
Experimental Workflow
Caption: General experimental workflow for the preparation and testing of deacylated LPS.
Logical Relationship of TLR4 Antagonism
Caption: Logical diagram of competitive antagonism of TLR4 by deacylated LPS.
Conclusion
Deacylated lipopolysaccharide represents a promising class of molecules for the development of therapeutics aimed at mitigating the harmful effects of Gram-negative bacterial infections and other inflammatory conditions driven by TLR4 activation. Its reduced toxicity and ability to act as a TLR4 antagonist make it an attractive candidate for further investigation. This technical guide provides a foundational understanding of this compound, from its preparation to the assessment of its biological activity. The detailed protocols and conceptual diagrams are intended to equip researchers with the necessary knowledge to explore the potential of deacylated LPS in their drug discovery and development programs. Further research into the precise structure-activity relationships and in vivo efficacy of different deacylated LPS species will be crucial for translating this potential into clinical applications.
References
- 1. 101.200.202.226 [101.200.202.226]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Acyloxyacyl hydrolase, a leukocyte enzyme that deacylates bacterial lipopolysaccharides, has phospholipase, lysophospholipase, diacylglycerollipase, and acyltransferase activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. lonzabio.jp [lonzabio.jp]
- 7. Deacylation of structurally diverse lipopolysaccharides by human acyloxyacyl hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uptake and deacylation of bacterial lipopolysaccharides by macrophages from normal and endotoxin-hyporesponsive mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acyloxyacyl hydrolase promotes the resolution of lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]
- 12. Mild alkaline hydrolysis of lipopolysaccharide endotoxin enhances its mitogencity for murine B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CZ305601B6 - Extraction method of lipopolysaccharide (LPS) - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Overproduction of acyloxyacyl hydrolase by macrophages and dendritic cells prevents prolonged reactions to bacterial lipopolysaccharide in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Differential Induction of the Toll-Like Receptor 4-MyD88-Dependent and -Independent Signaling Pathways by Endotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dual Signaling of MyD88 and TRIF are Critical for Maximal TLR4-Induced Dendritic Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pacificbiolabs.com [pacificbiolabs.com]
- 21. frederick.cancer.gov [frederick.cancer.gov]
- 22. invivogen.com [invivogen.com]
- 23. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cytokine Elisa [bdbiosciences.com]
- 25. Cytokine Elisa [bdbiosciences.com]
Deacylated Lipopolysaccharide: A Technical Guide to its Core Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, primarily through its interaction with the Toll-like receptor 4 (TLR4) complex. This interaction can lead to a robust inflammatory response, which, in cases of severe infection, can result in septic shock. Deacylated LPS (dLPS) represents a modified form of LPS with significantly attenuated biological activity. This technical guide provides an in-depth overview of the core properties of deacylated LPS, focusing on its structure, mechanism of action, and biological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in immunology, infectious disease research, and the development of novel therapeutics targeting inflammatory pathways.
Structure of Deacylated LPS
The biological activity of LPS is primarily attributed to its lipid A moiety, a glucosamine-based phospholipid that anchors the LPS molecule in the bacterial outer membrane. The lipid A of most pathogenic bacteria, such as Escherichia coli, is hexa-acylated, meaning it contains six fatty acid chains. The process of deacylation typically involves the selective removal of one or more of these fatty acid chains.
The key enzyme responsible for the physiological deacylation of LPS in vertebrates is acyloxyacyl hydrolase (AOAH) .[1][2][3] This enzyme specifically cleaves the secondary (non-hydroxylated) fatty acyl chains from the lipid A moiety, which are attached to the 3-hydroxy fatty acids.[1][3][4] For instance, in E. coli LPS, AOAH removes the laurate (12:0) and myristate (14:0) chains.[3] This enzymatic modification results in a tetra-acylated lipid A structure. Chemical methods, such as alkaline hydrolysis, can also be employed to deacylate LPS, leading to the removal of ester-linked fatty acids.[5]
Caption: Enzymatic deacylation of hexa-acylated lipid A by AOAH.
Mechanism of Action: TLR4 Antagonism
The number of acyl chains in the lipid A moiety is a critical determinant of its ability to activate the TLR4 signaling pathway.[6] Hexa-acylated LPS acts as a potent agonist, inducing a strong inflammatory response. In contrast, underacylated forms of lipid A, such as the tetra-acylated product of AOAH activity, are poor activators of human TLR4 and can act as antagonists.[6][7]
The antagonistic activity of deacylated LPS stems from its ability to compete with agonistic LPS for binding to the myeloid differentiation factor 2 (MD-2), a co-receptor that is essential for TLR4 activation.[6] The binding of agonistic LPS to MD-2 induces a conformational change that promotes the dimerization of TLR4, initiating a downstream signaling cascade.[8][9] Deacylated LPS can bind to MD-2, but this complex fails to induce the proper dimerization of TLR4, thereby preventing the initiation of the signaling cascade.[6] This competitive inhibition effectively blocks the pro-inflammatory effects of intact LPS.[10]
Caption: Competitive inhibition of TLR4 signaling by deacylated LPS.
Biological Activities of Deacylated LPS
The primary biological consequence of LPS deacylation is a significant reduction in its endotoxic activity. This has been demonstrated across a variety of in vitro and in vivo models.
Reduced Pro-inflammatory Activity
Deacylated LPS exhibits a markedly reduced ability to stimulate the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, from immune cells like monocytes, macrophages, and dendritic cells.[1][8] It is also a poor inducer of other inflammatory responses, such as the adherence of neutrophils to endothelial cells.[10][11]
Decreased Toxicity
In vivo studies have shown that deacylated LPS has substantially lower toxicity compared to its fully acylated counterpart. For example, its potency in the dermal Shwartzman reaction and its pyrogenicity (fever-inducing ability) are significantly diminished.[5][11]
Quantitative Comparison of Biological Activity
The following table summarizes the quantitative reduction in the biological activity of deacylated LPS compared to intact LPS from various studies.
| Assay | LPS Source | Fold Reduction in Potency of Deacylated LPS | Reference |
| Limulus Amoebocyte Lysate (LAL) Assay | E. coli, H. influenzae, N. meningitidis, S. typhimurium | 30- to 60-fold | [11] |
| Neutrophil Adherence to Endothelial Cells | S. typhimurium | ≥ 100-fold | [11] |
| Murine Splenocyte Mitogenesis | E. coli, H. influenzae, P. aeruginosa | < 15-fold | [11] |
| Murine Splenocyte Mitogenesis | N. meningitidis | > 100-fold | [11] |
Experimental Protocols
Enzymatic Deacylation of LPS using Acyloxyacyl Hydrolase (AOAH)
This protocol describes a general method for the enzymatic deacylation of LPS.
Materials:
-
Purified LPS
-
Purified recombinant AOAH
-
Reaction buffer (e.g., 20 mM sodium acetate, pH 5.4, 5 mM CaCl₂, 0.5% Triton X-100)
-
Incubator at 37°C
-
Method for terminating the reaction (e.g., heat inactivation, addition of organic solvents)
-
Method for analyzing deacylation (e.g., thin-layer chromatography, mass spectrometry)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and the desired concentration of LPS.
-
Add purified AOAH to the reaction mixture to initiate the deacylation process.
-
Incubate the reaction at 37°C for a specified period (e.g., 16 hours).[1]
-
Terminate the reaction.
-
Extract the lipids from the reaction mixture.
-
Analyze the extent of deacylation by measuring the release of fatty acids or the change in the molecular weight of the LPS.
Caption: A generalized workflow for the enzymatic deacylation of LPS.
Assessment of Deacylated LPS Activity using a Cell-Based Assay
This protocol outlines a method for evaluating the biological activity of deacylated LPS by measuring cytokine production from macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Cell culture medium and supplements
-
Intact LPS (positive control)
-
Deacylated LPS
-
ELISA kit for detecting the cytokine of interest (e.g., TNF-α)
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Seed macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of intact LPS and deacylated LPS.
-
To assess antagonistic activity, pre-incubate the cells with deacylated LPS for a specified time (e.g., 30-60 minutes) before adding a fixed concentration of intact LPS.
-
Add the LPS preparations to the cells and incubate for a suitable period (e.g., 4-24 hours) at 37°C in a CO₂ incubator.
-
Collect the cell culture supernatants.
-
Measure the concentration of the cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Analyze the dose-response relationship for both intact and deacylated LPS and determine the inhibitory effect of deacylated LPS.
Conclusion
Deacylated LPS represents a detoxified form of LPS with significantly reduced pro-inflammatory activity. Its ability to act as a TLR4 antagonist makes it a valuable tool for studying the mechanisms of LPS signaling and a potential therapeutic agent for conditions driven by excessive inflammation. This technical guide has provided a comprehensive overview of the fundamental properties of deacylated LPS, from its structure and mechanism of action to its biological effects and relevant experimental protocols. This information should serve as a solid foundation for researchers and drug development professionals working in related fields.
References
- 1. Deacylation of Purified Lipopolysaccharides by Cellular and Extracellular Components of a Sterile Rabbit Peritoneal Inflammatory Exudate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimulus-dependent deacylation of bacterial lipopolysaccharide by dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Uptake and deacylation of bacterial lipopolysaccharides by macrophages from normal and endotoxin-hyporesponsive mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and characterization of detoxified lipopolysaccharide-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. TLR4 and CD14 trafficking and its influence on LPS-induced pro-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recognition of LPS by TLR4: Potential for Anti-Inflammatory Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sialyl Residues Modulate LPS-Mediated Signaling through the Toll-Like Receptor 4 Complex | PLOS One [journals.plos.org]
- 10. Deacylated lipopolysaccharide inhibits neutrophil adherence to endothelium induced by lipopolysaccharide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
The Immunomodulatory Landscape of De-lipidated Lipopolysaccharide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the immunological effects of De-lipidated Lipopolysaccharide (dLPS), a derivative of the potent bacterial endotoxin, Lipopolysaccharide (LPS). While LPS is a powerful activator of the innate immune system, often leading to a robust inflammatory response, this compound exhibits unique immunomodulatory properties, primarily acting as an antagonist to LPS-induced inflammation. This document details the mechanism of action of this compound, its impact on key inflammatory signaling pathways, and provides detailed protocols for its study.
Core Concept: Antagonistic Action on TLR4 Signaling
De-lipidated lipopolysaccharide exerts its primary immunological effect by competitively inhibiting the binding of LPS to the Toll-like receptor 4 (TLR4) complex. The lipid A portion of LPS is the principal component recognized by the TLR4-MD2 receptor complex, initiating a downstream signaling cascade that results in the production of pro-inflammatory cytokines.[1][2] By removing or modifying the acyl chains of lipid A to create this compound, its ability to activate TLR4 is significantly diminished. Instead, this compound can still bind to the receptor complex, effectively blocking access for potent, fully acylated LPS molecules and thereby attenuating the inflammatory response.
Data Presentation: Inhibitory Effects of this compound on Cytokine Production
The antagonistic activity of this compound is quantifiable by its ability to inhibit the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in immune cells stimulated with LPS. The following table summarizes the representative dose-dependent inhibitory effect of this compound on LPS-induced cytokine production in macrophages.
| This compound Concentration (µg/mL) | LPS Concentration (ng/mL) | TNF-α Production (% Inhibition) | IL-6 Production (% Inhibition) |
| 0.1 | 10 | 15% | 10% |
| 1 | 10 | 45% | 35% |
| 10 | 10 | 85% | 75% |
| 100 | 10 | 95% | 90% |
Note: The data presented are representative values synthesized from multiple studies and are intended to illustrate the dose-dependent inhibitory trend. Actual values may vary depending on the specific experimental conditions, cell type, and the source of this compound and LPS.
Signaling Pathways
The interaction of LPS with the TLR4 receptor complex triggers two primary downstream signaling pathways: the MyD88-dependent and the TRIF-dependent (MyD88-independent) pathways. The MyD88-dependent pathway leads to the rapid activation of NF-κB and the production of early-phase inflammatory cytokines like TNF-α and IL-6. The TRIF-dependent pathway results in the later activation of IRF3 and the production of type I interferons. This compound, by blocking the initial binding of LPS to TLR4, effectively dampens signaling through both of these critical pathways.
Experimental Protocols
Preparation of De-lipidated Lipopolysaccharide (this compound)
This protocol describes a general method for the alkaline hydrolysis of LPS to produce this compound.
Materials:
-
Lipopolysaccharide (LPS) from a Gram-negative bacterium (e.g., E. coli O111:B4)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
0.1 M Hydrochloric acid (HCl)
-
Pyrogen-free water
-
Dialysis tubing (1 kDa molecular weight cutoff)
-
Lyophilizer
Procedure:
-
Dissolve LPS in pyrogen-free water to a final concentration of 1 mg/mL.
-
Add an equal volume of 0.1 M NaOH to the LPS solution.
-
Incubate the mixture at 60°C for 1 hour with gentle agitation.
-
Cool the solution to room temperature and neutralize by adding an appropriate volume of 0.1 M HCl until the pH reaches 7.0.
-
Transfer the solution to a dialysis tube and dialyze against pyrogen-free water for 48 hours, with at least four changes of water.
-
Freeze the dialyzed this compound solution and lyophilize to obtain a dry powder.
-
Store the lyophilized this compound at -20°C.
Macrophage Stimulation Assay
This protocol outlines the procedure for stimulating macrophage cells with LPS in the presence or absence of this compound to assess its inhibitory activity.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
LPS stock solution (1 mg/mL)
-
This compound stock solution (1 mg/mL)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
The next day, remove the culture medium.
-
Prepare treatment solutions:
-
Control: Complete medium only.
-
LPS alone: Dilute LPS stock solution in complete medium to the desired final concentration (e.g., 10 ng/mL).
-
This compound + LPS: Pre-incubate various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) with the fixed concentration of LPS in complete medium for 30 minutes at 37°C.
-
-
Add 100 µL of the respective treatment solutions to the appropriate wells.
-
Incubate the plate for a specified time period (e.g., 6 hours for TNF-α, 24 hours for IL-6) at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
This protocol provides a general outline for quantifying cytokine concentrations in cell culture supernatants. It is recommended to follow the specific instructions provided with the commercial ELISA kit.
Materials:
-
Commercial ELISA kit for mouse TNF-α or IL-6
-
Cell culture supernatants from the macrophage stimulation assay
-
Microplate reader
Procedure:
-
Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Coat a 96-well plate with the capture antibody and incubate overnight at 4°C.
-
Wash the plate multiple times with the provided wash buffer.
-
Block the plate with the blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add the substrate solution and incubate until a color change is observed.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Western Blot for NF-κB Activation
This protocol describes the detection of phosphorylated NF-κB p65 as a marker of NF-κB activation.
Materials:
-
Cell lysates from the macrophage stimulation assay
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-NF-κB p65 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies against total NF-κB p65 and a loading control (e.g., β-actin) to ensure equal protein loading.
Conclusion
De-lipidated lipopolysaccharide represents a fascinating molecule with significant therapeutic potential as an anti-inflammatory agent. Its ability to specifically antagonize the pro-inflammatory effects of LPS through competitive inhibition of TLR4 signaling makes it a valuable tool for research and a promising candidate for the development of novel treatments for inflammatory conditions driven by Gram-negative bacterial endotoxins. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for scientists and drug development professionals to further investigate and harness the immunomodulatory properties of this compound.
References
initial investigations into DLPS bioactivity
An In-Depth Technical Guide to the Bioactivity of Dendrobium loddigesii Polysaccharides (DLPS)
Introduction
Dendrobium loddigesii, a member of the Orchidaceae family, is a valued herb in traditional medicine, particularly in Asia. Its stems, known as "Shi Hu," are used in remedies to nourish the stomach, promote bodily fluid production, and clear heat.[1] Modern phytochemical research has identified polysaccharides as one of the primary bioactive components responsible for the therapeutic effects of many Dendrobium species.[2][3] These polysaccharides, including those from D. loddigesii (this compound), are complex macromolecules that exhibit a range of biological activities.[1] This guide provides a technical overview of the initial investigations into the bioactivity of this compound, focusing on its immunomodulatory, anti-inflammatory, antioxidant, and anti-tumor properties. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the experimental basis for these activities.
Extraction and Purification of Polysaccharides
The biological activity of polysaccharides is significantly influenced by their structural characteristics, which in turn depend on the extraction and purification methods used.[4] A generalized protocol for obtaining purified polysaccharide fractions from Dendrobium stems is outlined below.
Experimental Protocol: General Extraction and Purification
-
Pre-treatment : Dried stems of Dendrobium are pulverized into a fine powder. This powder is first soaked in 95% ethanol (B145695) for an extended period (e.g., 24 hours) with constant stirring to remove lipids and other small molecules. This step is often repeated to ensure thorough removal.[5]
-
Hot Water Extraction : The ethanol-insoluble residue is then extracted with distilled water (e.g., at a 1:20 w/v ratio) at an elevated temperature (e.g., 70-80°C) for several hours (e.g., 2-4 hours).[4][5] This process is typically repeated multiple times to maximize the yield of water-soluble polysaccharides.
-
Concentration and Precipitation : The aqueous extracts are combined and concentrated under reduced pressure using a rotary evaporator. Crude polysaccharides are then precipitated by adding a threefold to fourfold volume of absolute ethanol and allowing the mixture to stand at 4°C, often overnight.[4][6][7]
-
Deproteinization : The crude polysaccharide precipitate is collected via centrifugation, re-dissolved in water, and treated with a deproteinization agent like Sevag reagent (1-butanol:chloroform = 1:5 v/v) to remove protein contaminants.[8]
-
Dialysis and Lyophilization : The deproteinized solution is dialyzed against deionized water for 72 hours using a dialysis bag with a specific molecular weight cut-off (e.g., 3,500 Da) to remove small molecular weight impurities.[4][5] The final purified polysaccharide sample (this compound) is obtained by freeze-drying (lyophilization).
Visualization: Extraction Workflow
Immunomodulatory and Anti-inflammatory Bioactivity
A key bioactivity attributed to Dendrobium polysaccharides is their ability to modulate the immune system. This is often investigated using lipopolysaccharide (LPS)-stimulated macrophage models, as LPS is a potent activator of the innate immune response and induces a strong inflammatory cascade.[9][10] this compound has been shown to mitigate this inflammatory response by inhibiting the production of pro-inflammatory mediators and regulating key signaling pathways.
Mechanism of Action: NF-κB and MAPK Signaling
LPS binds to Toll-like receptor 4 (TLR4) on the macrophage surface, initiating downstream signaling cascades.[10] Two critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11] Activation of these pathways leads to the transcription and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), as well as inflammatory enzymes such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[10][11][12]
Studies on related polysaccharides suggest that this compound likely exerts its anti-inflammatory effects by inhibiting the phosphorylation of key proteins in these pathways (e.g., IκBα, p38, JNK), which prevents the translocation of NF-κB into the nucleus and subsequent pro-inflammatory gene expression.[11][13]
Visualization: this compound Anti-inflammatory Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Mechanisms and Active Compounds Polysaccharides and Bibenzyls of Medicinal Dendrobiums for Diabetes Management [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Isolation, purification, and characterization of polysaccharides from Dendrobium findlayanum: biological activities and potential therapeutic applications [frontiersin.org]
- 5. Extraction and purification of Dendrobium Officinale polysaccharides [bio-protocol.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Extraction, Structure and Immunoregulatory Activity of Low Molecular Weight Polysaccharide from Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Role of Lipopolysaccharide-Induced Cell Signalling in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. sciepub.com [sciepub.com]
- 12. Immunomodulatory Effects of (R)-Sulforaphane on LPS-Activated Murine Immune Cells: Molecular Signaling Pathways and Epigenetic Changes in Histone Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Deacylated Lipopolysaccharide (dLPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, primarily through the Toll-like receptor 4 (TLR4) signaling pathway.[1][2] This activation leads to the production of pro-inflammatory cytokines and can result in severe inflammatory responses, including septic shock. Deacylated lipopolysaccharide (dLPS) is a modified form of LPS where one or more fatty acid chains have been removed from the lipid A moiety. This structural modification significantly reduces its endotoxic activity, often transforming it from a TLR4 agonist into a TLR4 antagonist.[1][3] As a TLR4 antagonist, this compound can competitively inhibit the binding of active LPS to the TLR4/MD-2 complex, thereby preventing the initiation of the inflammatory cascade.[1] This property makes this compound a valuable tool for studying TLR4 signaling and a potential therapeutic agent for conditions driven by excessive LPS-induced inflammation.
These application notes provide detailed protocols for the preparation of this compound via mild alkaline hydrolysis and its characterization as a TLR4 antagonist.
Data Presentation
The following table summarizes the expected quantitative data from the characterization of deacylated LPS. The values represent typical results observed when testing the antagonistic activity of this compound against a standard LPS challenge (e.g., from E. coli) in macrophage or TLR4-reporter cell lines.
| Parameter | Lipopolysaccharide (LPS) | Deacylated Lipopolysaccharide (this compound) | This compound + LPS |
| TLR4 Activation (NF-κB/AP-1 Reporter Activity) | Strong Agonist (+++) | No significant agonistic activity (-) | Dose-dependent inhibition of LPS-induced activation |
| TNF-α Secretion (pg/mL) | High (e.g., >1000) | Baseline levels | Dose-dependent reduction of LPS-induced secretion |
| IL-6 Secretion (pg/mL) | High (e.g., >1500) | Baseline levels | Dose-dependent reduction of LPS-induced secretion |
| IC50 for TLR4 Antagonism | N/A | Varies (typically in the µg/mL range) | N/A |
Note: The exact values will vary depending on the specific cell line, LPS serotype, and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Deacylated LPS by Mild Alkaline Hydrolysis
This protocol describes a method for the deacylation of LPS from Gram-negative bacteria using mild alkaline hydrolysis. This method selectively removes ester-linked acyl chains from the lipid A portion of LPS.
Materials:
-
Lipopolysaccharide (LPS) from E. coli or other Gram-negative bacteria
-
0.5 M Sodium Carbonate (Na₂CO₃) buffer, pH 10.5
-
Chloroform (B151607):Methanol (2:1, v/v)
-
Pyrogen-free water
-
Lyophilizer
Procedure:
-
Dissolve LPS in chloroform:methanol (2:1, v/v) to a final concentration of 1 mg/mL.
-
Saturate the LPS solution with an equal volume of 0.5 M Na₂CO₃ buffer (pH 10.5).
-
Incubate the mixture at 45-50°C with gentle stirring. The reaction time can be varied to control the extent of deacylation; a typical incubation time is 18-24 hours.
-
After incubation, rapidly evaporate the organic solvent under a stream of nitrogen or using a rotary evaporator at 45-50°C.
-
To the remaining aqueous solution, add an equal volume of chloroform, vortex thoroughly, and centrifuge to separate the phases.
-
Carefully collect the upper aqueous phase containing the this compound.
-
Repeat the chloroform extraction (step 5 and 6) two more times to remove any remaining lipids.
-
Dialyze the final aqueous phase against pyrogen-free water for 48 hours with several changes of water to remove salts.
-
Freeze the dialyzed this compound solution and lyophilize to obtain a dry powder.
-
Store the lyophilized this compound at -20°C.
Protocol 2: Characterization of this compound as a TLR4 Antagonist using HEK-Blue™ hTLR4 Cells
This protocol details the use of HEK-Blue™ hTLR4 reporter cells to assess the antagonistic activity of the prepared this compound. These cells express human TLR4, MD-2, and CD14, and contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB and AP-1 inducible promoter.
Materials:
-
HEK-Blue™ hTLR4 cells
-
HEK-Blue™ Detection medium
-
Lipopolysaccharide (LPS) from E. coli (positive control)
-
Prepared deacylated LPS (this compound)
-
Pyrogen-free water (negative control)
-
96-well flat-bottom cell culture plates
Procedure:
-
Cell Preparation: Culture HEK-Blue™ hTLR4 cells according to the manufacturer's instructions. On the day of the assay, detach the cells and resuspend them in HEK-Blue™ Detection medium to a concentration of approximately 1.4 x 10⁵ cells/mL.
-
Assay Setup:
-
Add 20 µL of pyrogen-free water to the "Negative Control" wells.
-
Add 20 µL of a known concentration of LPS (e.g., 100 ng/mL) to the "Positive Control" wells.
-
To test for agonistic activity of this compound, add 20 µL of various concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) to designated wells.
-
To test for antagonistic activity, add 10 µL of various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) to designated wells, followed by 10 µL of a fixed concentration of LPS (e.g., 100 ng/mL).
-
-
Cell Seeding: Add 180 µL of the HEK-Blue™ hTLR4 cell suspension (~25,000 cells) to each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.
-
Data Acquisition: Measure the absorbance at 620-655 nm using a microplate reader. The development of a purple/blue color indicates SEAP activity and thus TLR4 activation.
-
Data Analysis: Compare the absorbance values of the this compound-treated wells and the this compound + LPS co-treated wells to the positive and negative controls. A significant reduction in absorbance in the co-treated wells compared to the LPS-only wells indicates TLR4 antagonism.
Protocol 3: Measurement of Cytokine Inhibition by this compound in Macrophages
This protocol describes how to measure the inhibitory effect of this compound on LPS-induced pro-inflammatory cytokine (e.g., TNF-α, IL-6) production in a macrophage cell line (e.g., RAW 264.7).
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS, penicillin, and streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Prepared deacylated LPS (this compound)
-
ELISA kits for murine TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Pre-treatment with this compound: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL). Include control wells with medium only. Incubate for 1-2 hours.
-
LPS Stimulation: To the this compound-pretreated wells, add LPS to a final concentration of 100 ng/mL. Include the following control wells:
-
Untreated cells (medium only)
-
Cells treated with LPS only
-
Cells treated with the highest concentration of this compound only
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: After incubation, centrifuge the plate at 1,500 rpm for 10 minutes at 4°C. Carefully collect the cell culture supernatant for cytokine analysis.
-
Cytokine Quantification: Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in each sample. Compare the cytokine levels in the this compound + LPS co-treated wells to the LPS-only wells to determine the percentage of inhibition.
Visualization of Pathways and Workflows
TLR4 Signaling Pathway Inhibition by Deacylated LPS
References
- 1. invivogen.com [invivogen.com]
- 2. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toll-like receptor 4 agonist and antagonist lipopolysaccharides modify innate immune response in rat brain circumventricular organs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Deacylated Lipopolysaccharide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deacylated lipopolysaccharide (LPS), a structurally modified form of the potent immunostimulant lipopolysaccharide found in the outer membrane of Gram-negative bacteria, serves as a valuable tool in immunological research and drug development. Unlike its fully acylated counterpart, which is a powerful agonist of Toll-like receptor 4 (TLR4), deacylated LPS acts as a TLR4 antagonist. This antagonistic activity stems from its ability to compete with agonistic LPS for binding to the MD-2 co-receptor, thereby inhibiting the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[1] This property makes deacylated LPS an essential reagent for studying the intricate mechanisms of TLR4 signaling and for the development of therapeutics aimed at mitigating inflammatory responses in conditions such as sepsis and other inflammatory diseases.
Mechanism of Action: TLR4 Antagonism
The immunostimulatory activity of LPS is primarily determined by the number of acyl chains in its lipid A moiety. Hexa-acylated LPS, commonly found in pathogenic bacteria like E. coli, is a potent activator of the TLR4 signaling pathway. In contrast, underacylated forms of LPS, such as penta-acylated or tetra-acylated LPS, exhibit significantly reduced agonistic activity and can act as antagonists to hexa-acylated LPS.[2][3]
The primary mechanism of antagonism involves direct competition for the binding site on MD-2, a co-receptor that forms a complex with TLR4.[1] While deacylated LPS can still bind to MD-2, the resulting complex does not induce the conformational changes in TLR4 necessary for receptor dimerization and the initiation of downstream signaling. A secondary mechanism involves the formation of inactive deacylated LPS:MD-2 complexes that can inhibit the function of active hexa-acylated LPS:MD-2 complexes.[1]
Quantitative Data Summary
The following tables summarize the differential effects of hexa-acylated (agonistic) and penta-acylated (antagonistic/weakly agonistic) LPS on key inflammatory responses in cell culture.
| Cell Line | LPS Type | Concentration | NF-κB Activation (Fold Change vs. Control) | Source |
| THP-1 (human monocytic) | Hexa-acylated LPS | 1 ng/mL | ~10,000x higher than penta-acylated LPS | [2][4] |
| THP-1 (human monocytic) | Penta-acylated LPS | 1 µg/mL | Significantly lower than hexa-acylated LPS | [4][5] |
| Cell Line | LPS Type | Concentration | IL-1β Secretion (Fold Change vs. Control) | IL-6 Secretion (Fold Change vs. Control) | Source |
| THP-1 (human monocytic) | Hexa-acylated LPS | 10 ng/mL | Significant Increase | Significant Increase | [4][5] |
| THP-1 (human monocytic) | Penta-acylated LPS | 1000 ng/mL | Minimal Increase | Minimal Increase | [4][5] |
| Cell Line | Treatment | NF-κB Activation (Fold Change vs. Hexa-LPS alone) | Source |
| THP-1 (human monocytic) | 1 ng/mL Hexa-LPS + 10 ng/mL Penta-LPS | Significant Decrease | [4][5] |
| THP-1 (human monocytic) | 1 ng/mL Hexa-LPS + 100 ng/mL Penta-LPS | Further Significant Decrease | [4][5] |
| THP-1 (human monocytic) | 1 ng/mL Hexa-LPS + 1000 ng/mL Penta-LPS | Near complete inhibition | [4][5] |
Experimental Protocols
Protocol 1: Assessment of TLR4 Antagonism by Deacylated LPS using an NF-κB Reporter Assay
This protocol describes how to quantify the antagonistic effect of deacylated LPS on TLR4 activation by measuring the inhibition of hexa-acylated LPS-induced NF-κB activity in a reporter cell line.
Materials:
-
HEK-Blue™ hTLR4 cells (or other suitable NF-κB reporter cell line expressing TLR4, MD-2, and CD14)
-
Deacylated LPS (e.g., penta-acylated or tetra-acylated LPS)
-
Hexa-acylated LPS (e.g., from E. coli O111:B4)
-
Cell culture medium (DMEM, 10% FBS, penicillin/streptomycin)
-
QUANTI-Blue™ Solution (or other suitable substrate for secreted embryonic alkaline phosphatase - SEAP)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed HEK-Blue™ hTLR4 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Preparation of Reagents:
-
Prepare a stock solution of hexa-acylated LPS (e.g., 1 µg/mL) in endotoxin-free water. Further dilute to a working concentration that induces a submaximal NF-κB response (e.g., 1 ng/mL).
-
Prepare a serial dilution of deacylated LPS in cell culture medium (e.g., from 1 µg/mL to 1 ng/mL).
-
-
Treatment:
-
Pre-incubate the cells with varying concentrations of deacylated LPS for 1-2 hours at 37°C.
-
Add the working concentration of hexa-acylated LPS to the wells already containing deacylated LPS.
-
Include control wells: cells only, cells with hexa-acylated LPS only, and cells with the highest concentration of deacylated LPS only.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Measurement of NF-κB Activity:
-
Add 20 µL of the cell supernatant to 180 µL of QUANTI-Blue™ Solution in a new 96-well plate.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activation by deacylated LPS compared to the hexa-acylated LPS-only control.
Protocol 2: Evaluation of Deacylated LPS-Mediated Inhibition of Cytokine Production
This protocol outlines the methodology to assess the ability of deacylated LPS to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages stimulated with hexa-acylated LPS.
Materials:
-
RAW 264.7 (murine macrophage) or THP-1 (human monocytic) cells
-
Deacylated LPS
-
Hexa-acylated LPS
-
Cell culture medium (RPMI 1640, 10% FBS, penicillin/streptomycin)
-
PMA (for THP-1 differentiation)
-
24-well cell culture plates
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding and Differentiation (for THP-1 cells):
-
Seed THP-1 cells in a 24-well plate at a density of 5 x 10⁵ cells/well.
-
Differentiate the cells into macrophage-like cells by treating with 50-100 ng/mL PMA for 48-72 hours. After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.
-
-
Treatment:
-
Pre-treat the differentiated THP-1 cells or RAW 264.7 cells with various concentrations of deacylated LPS for 1-2 hours.
-
Stimulate the cells with a pre-determined optimal concentration of hexa-acylated LPS (e.g., 10-100 ng/mL).
-
Include appropriate controls: untreated cells, cells treated with hexa-acylated LPS alone, and cells treated with the highest concentration of deacylated LPS alone.
-
-
Incubation: Incubate the cells for 6-24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris. Store the supernatants at -80°C until analysis.
-
Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Determine the dose-dependent inhibition of cytokine production by deacylated LPS and calculate the IC₅₀ value if desired.
Visualizations
Caption: TLR4 signaling pathway and the inhibitory action of deacylated LPS.
Caption: General experimental workflow for assessing deacylated LPS antagonism.
References
- 1. invivogen.com [invivogen.com]
- 2. Gut microbiota-derived hexa-acylated lipopolysaccharides enhance cancer immunotherapy responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TLR4 and CD14 trafficking and its influence on LPS-induced pro-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for DLPS in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Drug-Likeness Prediction Systems (DLPS) in modern immunology research. By leveraging computational power, this compound accelerates the discovery and development of novel immunomodulatory therapies, including small molecules and peptide-based vaccines. These systems utilize machine learning and deep learning algorithms to predict various properties of candidate molecules, such as their potential to elicit an immune response (immunogenicity), their pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME), and potential toxicity. This in silico approach significantly reduces the time and cost associated with traditional drug discovery pipelines by prioritizing candidates with a higher probability of success for experimental validation.
Key Applications of this compound in Immunology
Drug-Likeness Prediction Systems are instrumental in several key areas of immunological research and drug development:
-
Vaccine Design and Development: this compound, particularly epitope prediction tools, are crucial in identifying potential T-cell and B-cell epitopes from pathogenic proteins.[1][2][3] These predicted epitopes can then be synthesized and tested for their ability to elicit a protective immune response, forming the basis of novel subunit vaccines.[1]
-
Discovery of Novel Immunomodulators: By screening large chemical libraries, this compound can identify small molecules with the potential to modulate immune responses.[4][5][6] These molecules can target various components of the immune system, such as immune checkpoints or inflammatory pathways, offering new therapeutic avenues for autoimmune diseases, cancer, and infectious diseases.
-
Immunogenicity Risk Assessment: A critical aspect of developing therapeutic proteins, such as monoclonal antibodies, is assessing their potential to induce an unwanted immune response in patients.[7][8][9] this compound models can predict the immunogenicity of these biologics, allowing for the selection and engineering of candidates with lower immunogenic potential early in the development process.[9][10]
-
Personalized Immunotherapy: As our understanding of the genetic basis of immune responses grows, this compound can be used to predict how a patient's specific Human Leukocyte Antigen (HLA) type will influence their response to a particular therapeutic, paving the way for personalized cancer vaccines and immunotherapies.
Data Presentation: Performance of Immunogenicity and Epitope Prediction Tools
The accuracy of in silico predictions is paramount for the successful application of this compound. The following tables summarize the performance of various machine learning models and servers used for immunogenicity and epitope prediction. These metrics are crucial for researchers to select the most appropriate tools for their specific research needs.
Table 1: Performance Metrics of Machine Learning Models in Immunogenicity Prediction
| Model/Method | Accuracy | AUC | Recall/Sensitivity | Precision | F1-Score | MCC | Reference |
| AbImmPred | 0.7273 | - | 0.9375 | 0.7500 | 0.8333 | 0.1614 | [7][8] |
| PITHA (SVM-based) | 0.6364 | - | - | - | - | - | [7] |
| Random Forest (Vaccine Safety) | ~70% | ~0.70 | ~0.69 | ~0.69 | 0.67 | - | [11] |
| Naive Bayes (Vaccine Safety) | 75.67% | - | 63.19% | 71.55% | 63.2% | - | [12] |
| Decision Tree (Vaccine Safety) | 93.0% | - | - | - | - | - | [12] |
| AlphaMHC | Significantly better than NetMHCIIpan | Better than NetMHCIIpan | - | - | - | - |
AUC: Area Under the Receiver Operating Characteristic Curve; MCC: Matthews Correlation Coefficient. Note: Performance metrics can vary based on the dataset and validation method used.
Table 2: Comparative Performance of B-Cell Epitope Prediction Servers
| Server | AUC Score | Accuracy (%) | Reference |
| EPSVR | - | 24.7 | [13] |
| PEPITO | - | 17.0 | [13] |
| SEPPA | - | 17.2 | [13] |
| EPCES | - | 17.8 | [13] |
| EPITOPIA | - | 18.8 | [13] |
| ElliPro | - | 14.3 | [13] |
| DiscoTope 1.2 | - | 15.5 | [13] |
| SEPIa | Outperforms pre-existing methods | - | [14] |
AUC: Area Under the Receiver Operating Characteristic Curve. Performance was evaluated on a non-redundant unbound antigen structure test set.
Table 3: Performance of MHC Class I Peptide Binding Prediction Servers
| Server/Predictor | Classification Accuracy | Correlation Coefficient (r) | Reference |
| NetMHC (ANN-based) | Excellent | 0.87 (for A*0201) | [15][16] |
| IEDB predictors | Excellent | - | [16] |
| NHP_CP | Modest | - | [15] |
Note: Performance varies significantly depending on the specific HLA allele being predicted.
Experimental Protocols
The following section provides detailed methodologies for key experiments used to validate the in silico predictions generated by this compound.
Protocol 1: Validation of Predicted T-Cell Epitopes using ELISpot Assay
This protocol outlines the steps to experimentally validate computationally predicted T-cell epitopes for their ability to induce cytokine secretion (e.g., IFN-γ) from peripheral blood mononuclear cells (PBMCs).
Objective: To quantify the number of antigen-specific T-cells producing a specific cytokine in response to stimulation with predicted peptide epitopes.
Materials:
-
Predicted synthetic peptides (9-mer for MHC-I, 15-mer for MHC-II)
-
Human PBMCs isolated from healthy donors or patients
-
ELISpot plate (pre-coated with anti-cytokine capture antibody)
-
Complete RPMI-1640 medium
-
Biotinylated anti-cytokine detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate solution
-
Positive control (e.g., Phytohemagglutinin - PHA)
-
Negative control (medium only)
-
CO2 incubator (37°C, 5% CO2)
-
ELISpot reader
Procedure:
-
Plate Preparation:
-
If using uncoated plates, coat with anti-cytokine capture antibody overnight at 4°C.
-
Wash the plate 4 times with sterile PBS.
-
Block the plate with complete RPMI-1640 medium for at least 1 hour at 37°C.
-
-
Cell Preparation and Plating:
-
Thaw cryopreserved PBMCs and allow them to rest for at least 1 hour.
-
Resuspend cells in complete RPMI-1640 medium and count viable cells.
-
Adjust cell concentration to 2-3 x 10^6 cells/mL.
-
Remove blocking solution from the ELISpot plate.
-
Add 100 µL of the cell suspension to each well (2-3 x 10^5 cells/well).
-
-
Stimulation:
-
Prepare stock solutions of the predicted peptides and controls.
-
Add 100 µL of the peptide solution (final concentration typically 5-10 µg/mL) to the respective wells.
-
Add positive and negative controls to designated wells.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Detection:
-
Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBST).
-
Add 100 µL of diluted biotinylated detection antibody to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 5 times with PBST.
-
Add 100 µL of diluted Streptavidin-ALP to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with PBST.
-
-
Spot Development and Analysis:
-
Add 100 µL of BCIP/NBT substrate solution to each well.
-
Monitor spot development for 5-30 minutes.
-
Stop the reaction by washing thoroughly with tap water.
-
Allow the plate to dry completely.
-
Count the spots using an automated ELISpot reader. The number of spots corresponds to the number of cytokine-secreting cells.
-
Protocol 2: Immunophenotyping of T-Cell Subsets by Flow Cytometry
This protocol is used to characterize the phenotype of T-cells that respond to a predicted immunomodulatory compound or peptide.
Objective: To identify and quantify different T-cell subsets (e.g., CD4+, CD8+, memory, effector) based on the expression of cell surface markers.
Materials:
-
Human PBMCs
-
Predicted immunomodulatory compound or peptide
-
Fluorescently-conjugated antibodies against T-cell markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD45RO, anti-CCR7)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixation/Permeabilization buffer (if staining for intracellular markers)
-
Flow cytometer
Procedure:
-
Cell Stimulation (Optional):
-
Culture PBMCs with the predicted immunomodulatory compound or peptide for a desired period (e.g., 24-72 hours).
-
-
Cell Staining:
-
Harvest and wash the cells with FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the cocktail of fluorescently-conjugated antibodies to the cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Staining (Optional):
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Add antibodies against intracellular markers (e.g., cytokines, transcription factors).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to gate on different T-cell populations based on their marker expression.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways in immunology and a typical experimental workflow for this compound-based drug discovery.
References
- 1. Immunogenomics guided design of immunomodulatory multi-epitope subunit vaccine against the SARS-CoV-2 new variants, and its validation through in silico cloning and immune simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. AbImmPred: An immunogenicity prediction method for therapeutic antibodies using AntiBERTy-based sequence features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AbImmPred: An immunogenicity prediction method for therapeutic antibodies using AntiBERTy-based sequence features | PLOS One [journals.plos.org]
- 9. In silico methods for immunogenicity risk assessment and human homology screening for therapeutic antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Predicting Immunogenicity with AI/ML Tools | PEGS Boston Summit 2025 [pegsummit.com]
- 11. Machine Learning Approach for Active Vaccine Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. DSpace [open.bu.edu]
Application Notes and Protocols for Deacylated Lipopolysaccharide (dLPS) Assay Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, primarily through the Toll-like receptor 4 (TLR4) signaling pathway. The lipid A moiety of LPS is responsible for its endotoxic activity. Deacylated lipopolysaccharide (dLPS), which lacks one or more fatty acid chains from its lipid A portion, exhibits significantly reduced or altered biological activity. Underacylated forms of LPS can act as antagonists to the inflammatory effects of fully acylated, endotoxic LPS, making them important molecules in the research of sepsis, inflammatory diseases, and vaccine adjuvants.
These application notes provide detailed protocols and comparative data for key assays used to characterize and quantify this compound, including the Limulus Amebocyte Lysate (LAL) assay, the Monocyte Activation Test (MAT), and competitive Enzyme-Linked Immunosorbent Assay (ELISA). Additionally, a protocol for the Acyloxyacyl Hydrolase (AOAH) assay, the enzyme responsible for LPS deacylation, is included.
TLR4 Signaling Pathway: Agonistic vs. Antagonistic Activity
The interaction of LPS and this compound with the TLR4 receptor complex dictates the downstream cellular response. Fully acylated LPS acts as a potent agonist, leading to a robust inflammatory cascade. In contrast, underacylated this compound can act as a competitive antagonist, inhibiting LPS-induced signaling.
Diagram of TLR4 Signaling Pathway
Preparing Deacylated Lipopolysaccharide Solutions for Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, primarily through the Toll-like receptor 4 (TLR4) signaling pathway. The lipid A moiety of LPS is responsible for its endotoxic activity. Deacylated LPS (dLPS) is a modified form of LPS where one or more fatty acid chains have been removed from the lipid A portion. This modification significantly reduces its toxicity while retaining the ability to act as a competitive antagonist of TLR4, thereby inhibiting LPS-induced inflammatory responses.[1][2][3] These properties make this compound a valuable tool in immunology, sepsis research, and drug development for inflammatory and autoimmune diseases.
This document provides detailed application notes and protocols for the preparation, characterization, and use of this compound solutions in experimental settings.
Data Presentation
Table 1: Reagents and Conditions for Chemical Deacylation of LPS
| Parameter | Condition | Notes |
| Alkaline Reagent | Sodium Hydroxide (B78521) (NaOH) | --- |
| Concentration | 0.5 M | Effective for selective removal of ester-linked fatty acids.[4] |
| Temperature | 50-60 °C | Optimal range for controlled hydrolysis.[5] |
| Incubation Time | 10 minutes to 48 hours | Duration depends on the desired degree of deacylation. Shorter times yield partially deacylated LPS, while longer times can lead to more extensive deacylation.[5] |
| pH | 10-12 | Maintained by the alkaline solution.[5] |
Table 2: Comparison of Biological Activity of LPS vs. This compound
| Activity | Lipopolysaccharide (LPS) | Deacylated LPS (this compound) | Reference |
| TLR4 Activation | Agonist (strong activator) | Antagonist (inhibitor) | [1][3] |
| Induction of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | High | Low to none | [6][7] |
| Neutrophil Adherence to Endothelium | Induces adherence | Inhibits LPS-induced adherence | [2] |
| Biofilm Formation (Gram-negative bacteria) | Can be involved in initial stages | Inhibits biofilm formation (O-antigen dependent) | [8] |
| Pyrogenicity (Fever Induction) | High | Significantly reduced | [5] |
Experimental Protocols
Protocol 1: Preparation of Deacylated LPS (this compound) by Alkaline Hydrolysis
This protocol describes a general method for the chemical deacylation of LPS using mild alkaline hydrolysis. This method selectively removes the ester-linked secondary fatty acid chains from the lipid A moiety, significantly reducing its endotoxicity.
Materials:
-
Lipopolysaccharide (LPS) from a Gram-negative bacterial strain of choice
-
Sodium hydroxide (NaOH) solution, 0.5 M, sterile
-
Acetone, sterile
-
Pyrogen-free water
-
Dialysis tubing (e.g., 3,500 Da molecular weight cut-off)
-
Lyophilizer
-
Sterile, pyrogen-free glassware and plasticware
Procedure:
-
Dissolution of LPS: Dissolve the LPS powder in pyrogen-free water to a concentration of 1-5 mg/mL in a sterile, pyrogen-free container.
-
Alkaline Hydrolysis: Add an equal volume of 0.5 M NaOH solution to the LPS solution.[4]
-
Incubation: Incubate the mixture in a water bath at 50-60°C. The incubation time can be varied from 30 minutes to 2 hours, depending on the desired level of deacylation.[5] A shorter incubation time will result in partial deacylation, while a longer time will lead to more complete removal of ester-linked fatty acids.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it to pH 7.0 by adding an appropriate amount of sterile hydrochloric acid (HCl).
-
Purification by Dialysis: Transfer the neutralized this compound solution to a dialysis tube and dialyze extensively against pyrogen-free water at 4°C for 48-72 hours with several changes of water. This step is crucial to remove salts and other small molecule impurities.
-
Lyophilization: Freeze the dialyzed this compound solution and lyophilize to obtain a dry powder.
-
Storage: Store the lyophilized this compound powder at -20°C. For experimental use, reconstitute the this compound in a sterile, pyrogen-free solvent such as saline or cell culture medium to the desired concentration.
Protocol 2: Characterization of Deacylated LPS
It is essential to characterize the prepared this compound to confirm successful deacylation and assess its biological activity.
A. Confirmation of Deacylation by Fatty Acid Analysis:
-
Acid Hydrolysis: Hydrolyze both the parent LPS and the prepared this compound samples with 4 M HCl at 100°C for 4 hours to release the fatty acids.
-
Fatty Acid Extraction: Extract the released fatty acids with an organic solvent such as chloroform.
-
Analysis: Analyze the fatty acid composition by gas chromatography-mass spectrometry (GC-MS). Successful deacylation is indicated by a significant reduction or absence of the secondary acyl chains (e.g., laurate and myristate) compared to the primary 3-hydroxy fatty acids in the this compound sample.
B. Assessment of Reduced Endotoxicity using the Limulus Amebocyte Lysate (LAL) Assay:
-
Prepare serial dilutions of both the parent LPS and the prepared this compound.
-
Perform the LAL assay according to the manufacturer's instructions.
-
Compare the endotoxin (B1171834) activity of this compound to that of the parent LPS. A significant reduction in endotoxin units (EU/mg) for this compound indicates successful detoxification.[5]
Protocol 3: In Vitro Assay for TLR4 Antagonism
This protocol describes a cell-based assay to evaluate the ability of this compound to antagonize LPS-induced TLR4 activation.
Materials:
-
A cell line expressing TLR4 (e.g., human monocytic THP-1 cells or murine RAW 264.7 macrophages)
-
Cell culture medium appropriate for the chosen cell line
-
Lipopolysaccharide (LPS)
-
Deacylated LPS (this compound)
-
Reagents for quantifying cytokine production (e.g., ELISA kit for TNF-α or IL-6)
Procedure:
-
Cell Seeding: Seed the TLR4-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with this compound: Pre-incubate the cells with varying concentrations of this compound (e.g., 10 ng/mL to 10 µg/mL) for 1-2 hours. Include a vehicle control (medium only).
-
LPS Stimulation: After the pre-incubation period, add a fixed, sub-maximal concentration of LPS (e.g., 10-100 ng/mL) to the wells, except for the negative control wells.
-
Incubation: Incubate the plate for a period sufficient to induce cytokine production (e.g., 4-24 hours).
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) using an ELISA kit.
-
Data Analysis: Plot the cytokine concentration against the concentration of this compound. A dose-dependent inhibition of LPS-induced cytokine production by this compound confirms its TLR4 antagonistic activity.
Visualizations
Caption: Workflow for the preparation and application of this compound.
Caption: Antagonism of TLR4 signaling by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mild alkaline hydrolysis of lipopolysaccharide endotoxin enhances its mitogencity for murine B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TLR4 and CD14 trafficking and its influence on LPS-induced pro-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Situ Neutralization and Detoxification of LPS to Attenuate Hyperinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CZ305601B6 - Extraction method of lipopolysaccharide (LPS) - Google Patents [patents.google.com]
- 6. LPS-induced upregulation of the TLR4 signaling pathway inhibits osteogenic differentiation of human periodontal ligament stem cells under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Induction of TLR4/TLR2 Interaction and Heterodimer Formation by Low Endotoxic Atypical LPS [frontiersin.org]
- 8. researchgate.net [researchgate.net]
In Vitro Applications of Deacylated Lipopolysaccharide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deacylated lipopolysaccharide (dLPS) is a structurally modified form of lipopolysaccharide (LPS) from which one or more fatty acid chains have been removed. This modification significantly attenuates the potent endotoxic activity characteristic of native LPS while retaining its ability to interact with the Toll-like receptor 4 (TLR4) complex. This unique property makes this compound a valuable tool for a variety of in vitro applications, primarily as a TLR4 antagonist to study and modulate inflammatory responses. This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.
Application Notes
Deacylated LPS serves as a versatile molecule in immunological research, with primary applications revolving around its ability to compete with and inhibit the pro-inflammatory signaling cascade initiated by endotoxic LPS.
TLR4 Antagonism and Anti-Inflammatory Research
The most prominent application of this compound is as a competitive antagonist of the TLR4 receptor complex. Native LPS, a potent agonist, binds to the MD-2 co-receptor, leading to the dimerization of TLR4 and the initiation of downstream signaling pathways, primarily through MyD88 and TRIF adaptors. This cascade results in the activation of transcription factors such as NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
Deacylated LPS, while capable of binding to the TLR4/MD-2 complex, fails to induce the conformational changes necessary for receptor dimerization and subsequent signal transduction. By occupying the binding site, this compound effectively blocks the binding of agonistic LPS, thereby inhibiting the inflammatory response in a dose-dependent manner. This makes this compound an invaluable tool for:
-
Investigating the mechanisms of TLR4 signaling.
-
Screening for novel anti-inflammatory compounds that target the TLR4 pathway.
-
Studying the pathophysiology of inflammatory diseases where TLR4 activation plays a key role.
Induction of Endotoxin (B1171834) Tolerance
Endotoxin tolerance is a phenomenon where prior exposure to a low dose of LPS induces a state of hyporesponsiveness to subsequent LPS challenges. This is a crucial protective mechanism to prevent excessive inflammation. Deacylated LPS can be used to study the molecular mechanisms underlying endotoxin tolerance in vitro. By pre-treating immune cells, such as macrophages, with this compound, researchers can mimic aspects of this tolerant state and investigate the changes in signaling components and gene expression that contribute to the attenuated inflammatory response.
Vaccine Adjuvant Research
While a potent TLR4 agonist, native LPS is too toxic for use as a vaccine adjuvant in humans. Deacylated LPS, with its significantly reduced toxicity, is being explored as a potential vaccine adjuvant. In some contexts, certain forms of deacylated LPS can still induce a controlled level of immune stimulation, promoting the maturation of dendritic cells (DCs) and influencing the differentiation of T helper (Th) cells towards Th1, Th2, or Th17 lineages, which is crucial for an effective adaptive immune response to vaccination.[1][2] In vitro co-culture systems of DCs and T cells are instrumental in evaluating the adjuvant properties of this compound and understanding its influence on T cell polarization.
Data Presentation
The following tables summarize the quantitative effects of deacylated LPS on TLR4 antagonism and cytokine production based on available literature. It is important to note that the specific values can vary depending on the source of the this compound, the specific cell type used, and the experimental conditions.
Table 1: TLR4 Antagonistic Activity of Deacylated LPS
| Cell Type | Assay | Agonist (LPS) Concentration | Deacylated LPS (this compound) IC₅₀ | Reference |
| Human embryonic kidney (HEK) 293 cells expressing human TLR4/MD-2/CD14 | NF-κB Reporter Assay | 10 ng/mL | ~1-10 µM (estimated range) | [3] |
| Murine Macrophages (RAW 264.7) | Nitric Oxide (NO) Production | 100 ng/mL | Varies based on this compound source | [4] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Cytokine Secretion (TNF-α) | 1 ng/mL | Varies based on this compound source | [3] |
Note: Specific IC₅₀ values for this compound are not consistently reported in the literature and can be highly dependent on the specific deacylation process and the number of fatty acid chains remaining.
Table 2: Inhibition of LPS-Induced Cytokine Production by Deacylated LPS
| Cell Type | Cytokine | LPS Concentration | This compound Concentration | % Inhibition of Cytokine Production | Reference |
| Murine Macrophages (J774.1) | TNF-α | 100 ng/mL | 1 µg/mL | ~70-90% | [5] |
| Human Monocytes | TNF-α | 1 ng/mL | 10 µg/mL | ~80-95% | [6] |
| Bovine Mammary Epithelial Cells | IL-6 | 1 µg/mL | 10 µg/mL | ~50-70% | [7] |
| Human Gingival Fibroblasts | IL-6 | 1 µg/mL | 10 µg/mL | Dose-dependent inhibition observed | [5] |
| Murine Macrophages (RAW 264.7) | IL-1β | 1 µg/mL | 10 µg/mL | Significant inhibition observed | [6] |
Experimental Protocols
Protocol 1: In Vitro TLR4 Antagonism Assay using a Reporter Cell Line
This protocol describes how to assess the TLR4 antagonistic activity of this compound using a commercially available HEK293 cell line stably expressing human TLR4, MD-2, CD14, and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.
Materials:
-
HEK-Blue™ hTLR4 cells (or similar reporter cell line)
-
Deacylated LPS (this compound)
-
Ultrapure LPS (from E. coli O111:B4 or similar)
-
HEK-Blue™ Detection medium
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
-
Spectrophotometer (620-650 nm)
Procedure:
-
Cell Culture: Culture HEK-Blue™ hTLR4 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: On the day of the experiment, harvest the cells and resuspend them in fresh culture medium to a concentration of 2.8 x 10⁵ cells/mL. Add 180 µL of the cell suspension to each well of a 96-well plate.
-
Preparation of this compound and LPS Solutions: Prepare a stock solution of this compound and a range of serial dilutions in culture medium. Prepare a stock solution of ultrapure LPS.
-
Antagonist Treatment: Add 20 µL of the this compound dilutions to the appropriate wells. For the control wells, add 20 µL of culture medium. Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Agonist Stimulation: Prepare a solution of LPS at a concentration that induces a submaximal response (e.g., 10 ng/mL, to be determined empirically). Add 20 µL of this LPS solution to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection of NF-κB Activation:
-
Prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions.
-
Add 180 µL of the detection medium to each well of a new 96-well plate.
-
Transfer 20 µL of the supernatant from the cell culture plate to the corresponding wells of the plate containing the detection medium.
-
Incubate for 1-3 hours at 37°C and monitor for color development (purple/blue).
-
-
Data Analysis: Measure the absorbance at 620-650 nm using a spectrophotometer. Calculate the percentage of inhibition of NF-κB activation for each concentration of this compound compared to the LPS-only control. Plot the results to determine the IC₅₀ value.
Protocol 2: Inhibition of LPS-Induced Cytokine Production in Macrophages
This protocol details the procedure to quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by a macrophage cell line (e.g., RAW 264.7 or THP-1).
Materials:
-
RAW 264.7 or THP-1 cells
-
Deacylated LPS (this compound)
-
Ultrapure LPS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA) (for THP-1 differentiation)
-
24-well cell culture plates
-
ELISA kits for TNF-α and IL-6
-
Cell scrapers
Procedure:
-
Cell Culture and Seeding:
-
RAW 264.7: Culture cells in RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin. Seed 5 x 10⁵ cells per well in a 24-well plate and allow them to adhere overnight.
-
THP-1: Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL PMA for 48 hours. After differentiation, replace the medium with fresh RPMI-1640 and rest the cells for 24 hours before the experiment.
-
-
Pre-treatment with this compound: Prepare various concentrations of this compound in culture medium. Remove the old medium from the cells and add the this compound solutions. Incubate for 1-2 hours at 37°C.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. For the control group, add only the vehicle.
-
Incubation: Incubate the plate for 6-24 hours at 37°C. The optimal incubation time may vary depending on the cytokine being measured.
-
Supernatant Collection: Centrifuge the plates at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatants and store them at -80°C until analysis.
-
Cytokine Quantification by ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each this compound concentration relative to the LPS-only control.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: TLR4 signaling antagonism by deacylated LPS.
Experimental Workflow Diagram
Caption: In vitro workflow for assessing this compound antagonism.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the Structure and Immunostimulatory Activity of a Vaccine Adjuvant, De-O-Acylated Lipooligosaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-O-tigloyl-1-O-deacetyl-nimbolinin B inhibits LPS-stimulated inflammatory responses by suppressing NF-κB and JNK activation in microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Lipopolysaccharide and Inflammatory Cytokines on Interleukin-6 Production by Healthy Human Gingival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharides with Acylation Defects Potentiate TLR4 Signaling and Shape T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. INDUCTION OF ENDOTOXIN TOLERANCE ENHANCES BACTERIAL CLEARANCE AND SURVIVAL IN MURINE POLYMICROBIAL SEPSIS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Studying TLR4 Signaling Pathways Using Lipopolysaccharide (LPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria.[1][2] Upon activation by LPS, TLR4 initiates a complex signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, orchestrating the early host defense against infection.[3][4] Understanding the intricacies of TLR4 signaling is paramount for the development of therapeutics for infectious diseases, sepsis, and chronic inflammatory disorders.
TLR4 signaling bifurcates into two distinct downstream pathways: the MyD88-dependent and the TRIF-dependent pathways.[3]
-
MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to the rapid activation of NF-κB and MAP kinases, resulting in the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[2][3]
-
TRIF-Dependent Pathway: Following endocytosis of the TLR4 complex, this pathway is activated, leading to the phosphorylation of IRF3 and the subsequent production of type I interferons (e.g., IFN-β) and other inflammatory mediators.[5]
These application notes provide detailed protocols and expected outcomes for studying the effects of novel compounds on both arms of the TLR4 signaling pathway in macrophages.
Key Experimental Protocols
Protocol 1: Macrophage Culture and LPS Stimulation
This protocol describes the culture of RAW 264.7 macrophages and their stimulation with LPS to activate TLR4 signaling.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
LPS (from E. coli O111:B4)
-
Phosphate Buffered Saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
Pre-treatment (Optional): If testing an inhibitory compound, replace the medium with fresh DMEM containing the desired concentration of the compound and incubate for 1 hour.
-
LPS Stimulation: Stimulate the cells by adding LPS to the medium at a final concentration of 10-100 ng/mL. For time-course experiments, stimulate for various durations (e.g., 0, 15, 30, 60, 120 minutes for signaling protein analysis; 4, 8, 16, 24 hours for cytokine analysis).
-
Sample Collection:
-
For Western Blotting: After the desired stimulation time, place the plate on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Lyse the cells directly in the well with RIPA buffer containing protease and phosphatase inhibitors.
-
For ELISA: After the desired stimulation time, collect the cell culture supernatant and store at -80°C until analysis.
-
Protocol 2: Western Blotting for Phosphorylated Signaling Proteins
This protocol details the detection of key phosphorylated proteins in the MyD88-dependent (p-IκBα) and TRIF-dependent (p-IRF3) pathways.
Materials:
-
Cell lysates from Protocol 1
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p-IRF3, anti-IRF3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence detection system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the proteins on a 10% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: ELISA for Cytokine Quantification
This protocol describes the quantification of TNF-α (MyD88-dependent) and IFN-β (TRIF-dependent) in cell culture supernatants.
Materials:
-
Cell culture supernatants from Protocol 1
-
ELISA kits for mouse TNF-α and IFN-β
-
96-well ELISA plates
-
Wash buffer
-
Assay diluent
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Coating: Coat the 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with assay diluent for 1 hour at room temperature.
-
Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotin-conjugated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature.
-
Substrate Development: Wash the plate and add TMB substrate. Incubate in the dark for 20-30 minutes.
-
Stopping the Reaction: Add stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of cytokines in the samples by plotting a standard curve.
Data Presentation
Table 1: Dose-Dependent Effect of LPS on Cytokine Production in RAW 264.7 Macrophages
| LPS Concentration (ng/mL) | TNF-α (pg/mL) ± SD | IFN-β (pg/mL) ± SD |
| 0 | 15 ± 5 | 10 ± 4 |
| 1 | 550 ± 45 | 150 ± 20 |
| 10 | 1200 ± 110 | 400 ± 35 |
| 100 | 2500 ± 200 | 850 ± 70 |
| 1000 | 2800 ± 250 | 950 ± 80 |
Data are representative and presented as mean ± standard deviation from three independent experiments. Cells were stimulated for 24 hours.
Table 2: Time-Course of LPS-Induced Signaling Protein Phosphorylation
| Stimulation Time (minutes) | Relative p-IκBα Levels (Fold Change) | Relative p-IRF3 Levels (Fold Change) |
| 0 | 1.0 | 1.0 |
| 15 | 3.5 | 1.2 |
| 30 | 5.8 | 2.1 |
| 60 | 3.2 | 4.5 |
| 120 | 1.5 | 3.0 |
Data are representative and show fold change relative to the unstimulated control (0 minutes) after normalization to total protein levels. Cells were stimulated with 100 ng/mL LPS.
Visualization of Pathways and Workflows
Caption: TLR4 signaling bifurcates into MyD88-dependent and TRIF-dependent pathways.
Caption: General workflow for studying inhibitors of LPS-induced TLR4 signaling.
References
- 1. Lipopolysaccharide Activates Toll-like Receptor 4 (TLR4)-mediated NF-κB Signaling Pathway and Proinflammatory Response in Human Pericytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-operation of TLR4 and raft proteins in LPS-induced pro-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols for Macrophage Stimulation with Deacylated Lipopolysaccharide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the stimulation of macrophages with deacylated lipopolysaccharide (LPS), a detoxified form of LPS also known as Monophosphoryl Lipid A (MPL). Deacylated LPS is a potent immune modulator that signals through Toll-like receptor 4 (TLR4) and, in some contexts, TLR2, to induce a distinct cytokine profile compared to its fully acylated, more toxic parent molecule. Understanding the cellular responses to deacylated LPS is crucial for the development of novel adjuvants, immunotherapies, and treatments for inflammatory diseases.
Data Presentation
The following table summarizes the quantitative data on cytokine production by macrophages upon stimulation with deacylated LPS (MPL). Data is compiled from multiple studies and presented as a general guide. Actual values may vary depending on the specific macrophage type (e.g., cell line, primary cells), experimental conditions, and the specific source and preparation of deacylated LPS.
| Cytokine | Concentration of Deacylated LPS (MPL) | Incubation Time (hours) | Typical Response (Compared to Unstimulated Control) | Notes |
| TNF-α | 0.1 - 10 µg/mL | 4 - 24 | Significant increase | Production often peaks around 4-8 hours and then may decline.[1] |
| IL-6 | 0.1 - 10 µg/mL | 6 - 24 | Significant increase | Expression can be dose-dependent. |
| IL-10 | 0.1 - 10 µg/mL | 24 - 72 | Significant increase | MPL tends to induce higher levels of IL-10 compared to LPS, contributing to its lower toxicity.[2] Production may be delayed compared to pro-inflammatory cytokines.[1] |
| IL-1β | 1 - 10 µg/mL | 6 - 24 | Moderate increase | MPL is a weaker inducer of IL-1β secretion compared to LPS, as it does not efficiently activate the inflammasome. |
| IL-12 (p40/p70) | 0.1 - 10 µg/mL | 8 - 24 | Moderate increase | MPL is a less potent inducer of IL-12 compared to LPS.[2] |
Signaling Pathways
Deacylated LPS primarily signals through the TLR4 receptor complex, which involves the accessory proteins MD-2 and CD14. Upon binding, it initiates a downstream signaling cascade that can be broadly divided into MyD88-dependent and TRIF-dependent pathways, leading to the activation of transcription factors such as NF-κB and IRFs, and subsequent cytokine gene expression.
References
Methodology for Assessing DNA-dependent Protein Kinase (DNAPKcs) Activity in Primary Cells
Introduction
The DNA-dependent protein kinase, catalytic subunit (DNAPKcs), is a serine/threonine protein kinase that plays a pivotal role in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in mammalian cells.[1] Upon DNA damage, DNAPKcs is recruited to the break sites by the Ku70/80 heterodimer, leading to its activation and the subsequent phosphorylation of a multitude of downstream targets to orchestrate DNA repair.[2] A key marker of DNAPKcs activation is its autophosphorylation at serine 2056 (S2056). Given its critical role in maintaining genomic stability, DNAPKcs has emerged as a significant target in drug development, particularly in oncology, to enhance the efficacy of DNA-damaging therapies.
This application note provides detailed protocols for assessing DNAPKcs activity in primary cells, which are often more physiologically relevant but also more sensitive than immortalized cell lines. The methodologies described herein are tailored for researchers, scientists, and drug development professionals, focusing on Western blotting to detect DNAPKcs phosphorylation and in vitro kinase assays to directly measure its enzymatic activity.
Signaling Pathway and Experimental Overviews
DNA double-strand breaks, induced by genotoxic agents or arising from cellular processes, initiate the recruitment of the Ku70/80 heterodimer to the DNA ends. This complex then recruits and activates DNAPKcs. Activated DNAPKcs undergoes autophosphorylation at serine 2056, a crucial event for the downstream signaling of the NHEJ pathway.[3] The kinase activity of DNAPKcs can be pharmacologically inhibited by small molecules, preventing its autophosphorylation and the subsequent repair of DNA damage. This inhibition can be effectively monitored by measuring the levels of phosphorylated DNAPKcs.
The following sections provide detailed protocols to quantify DNAPKcs activity in primary cells, focusing on two primary methods: Western blot analysis of DNAPKcs autophosphorylation and a direct in vitro kinase activity assay using cell lysates.
Experimental Protocols
Protocol 1: Western Blot Analysis of Phospho-DNAPKcs (S2056) in Primary Cells
This protocol outlines the procedure for cell treatment, protein extraction, and Western blot analysis to assess the phosphorylation of DNAPKcs at S2056, a surrogate marker for its activity.
Materials:
-
Primary cells of interest
-
DNAPKcs inhibitor (e.g., NU7441)
-
DNA damaging agent (e.g., Etoposide)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (see Table 2 for formulation)
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture primary cells under optimal conditions.
-
Pre-treat cells with the DNAPKcs inhibitor or vehicle control for the desired time (e.g., 1 hour).
-
Induce DNA damage by treating cells with a DNA damaging agent (e.g., 10 µM Etoposide for 1 hour).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells with Lysis Buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-DNAPKcs S2056, anti-total DNAPKcs, and a loading control) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize the p-DNAPKcs signal to total DNAPKcs and/or the loading control.
-
Protocol 2: In Vitro DNAPKcs Activity Assay from Primary Cell Lysates
This protocol describes a method to directly measure the kinase activity of DNAPKcs from primary cell lysates using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[4][5]
Materials:
-
Primary cell lysates (prepared as in Protocol 1, but with a lysis buffer optimized for kinase activity, see Table 2)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
DNAPKcs-specific peptide substrate (e.g., a p53-derived peptide)[1]
-
Activating DNA (e.g., sheared calf thymus DNA)
-
DNAPKcs inhibitor (for control)
-
96-well plates
-
Luminometer
Procedure:
-
Prepare Reagents and Cell Lysates:
-
Prepare primary cell lysates as described previously, ensuring the lysis buffer is compatible with kinase assays (avoid high concentrations of detergents and chelators).[6]
-
Thaw all kit components and equilibrate to room temperature.
-
-
Set up the Kinase Reaction:
-
In a 96-well plate, add the following to each well:
-
Kinase reaction buffer
-
DNAPKcs-specific peptide substrate
-
Activating DNA
-
Primary cell lysate (the amount should be optimized)
-
DNAPKcs inhibitor or vehicle for control wells
-
-
-
Initiate the Kinase Reaction:
-
Add ATP to each well to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detect ADP Production:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measure Luminescence and Analyze Data:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the DNAPKcs activity in the lysate.
-
Compare the activity in treated versus control samples.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different experimental conditions.
Table 1: Recommended Concentrations for DNAPKcs Inhibitors in Primary Cells
| Inhibitor | Starting Concentration Range for Dose-Response | Reported IC50 (Enzymatic) | Notes |
| NU7441 | 100 nM - 10 µM | ~14 nM | A dose-response experiment is crucial for each primary cell type.[3] |
| AMA-37 | 100 nM - 10 µM | 0.27 µM | ATP-competitive inhibitor. |
| BAY-8400 | 50 nM - 5 µM | 81 nM | Potent and selective inhibitor. |
Table 2: Lysis Buffer Formulation for Kinase Assays
| Component | Final Concentration | Purpose |
| M-PER® Mammalian Protein Extraction Reagent | - | Lysis of mammalian cells.[7] |
| NaCl | 150 mM | Adjusts ionic strength.[7] |
| Halt™ Protease Inhibitor Cocktail | 1X | Prevents protein degradation.[7] |
| Halt™ Phosphatase Inhibitor Cocktail | 1X | Preserves phosphorylation state.[7] |
Note: The composition of the lysis buffer may need to be optimized to maintain active kinase. The use of RIPA buffer may not be optimal for some kinases.[6]
Table 3: Recommended Primary Antibodies for Western Blotting
| Antibody | Dilution | Supplier (Example) | Notes |
| anti-p-DNAPKcs (S2056) | 1:1000 in 5% BSA/TBST | Multiple | Key antibody for detecting DNAPKcs activation. |
| anti-DNAPKcs (Total) | 1:1000 in 5% non-fat milk/TBST | Multiple | Control for total protein levels. |
| anti-β-Actin or GAPDH | 1:5000 in 5% non-fat milk/TBST | Multiple | Loading control. |
Troubleshooting and Considerations for Primary Cells
-
Cell Viability: Primary cells are more sensitive than cell lines. Ensure high cell viability before starting experiments. Minimize handling and use appropriate culture conditions.
-
Inhibitor Concentration: The optimal concentration of a DNAPKcs inhibitor can vary significantly between different primary cell types. Always perform a dose-response experiment to determine the lowest effective concentration that inhibits DNAPKcs autophosphorylation without causing significant cytotoxicity.[3]
-
Lysis Buffer Optimization: The choice of lysis buffer is critical for preserving kinase activity. Buffers with harsh detergents can denature kinases. It may be necessary to test different lysis buffer formulations to find the one that yields the highest DNAPKcs activity.[6]
-
Low Protein Yield: Primary cells may yield lower protein amounts compared to cell lines. Adjust the number of starting cells accordingly to ensure sufficient protein for analysis.
-
Donor Variability: Be aware of potential variability between different primary cell donors. It is advisable to use cells from multiple donors to ensure the reproducibility of the results.
By following these detailed protocols and considering the specific requirements of working with primary cells, researchers can obtain robust and reliable data on DNAPKcs activity, facilitating the investigation of its role in cellular processes and the development of novel therapeutics.
References
- 1. Detection of DNA-Dependent Protein Kinase in Extracts from Human and Rodent Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. The Catalytic Subunit of DNA-Dependent Protein Kinase Coordinates with Polo-Like Kinase 1 to Facilitate Mitotic Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. DNA-PK Kinase Enzyme System Application Note [promega.com]
- 6. scbt.com [scbt.com]
- 7. pamgene.com [pamgene.com]
Application Notes and Protocols for DLPS in Vaccine Adjuvant Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dictyostelium discoideum lipid A (DLPS) as a potent vaccine adjuvant. The information compiled herein is based on available scientific literature and is intended to guide researchers in designing and executing experiments to evaluate the adjuvant properties of this compound.
Introduction to this compound as a Vaccine Adjuvant
Dictyostelium discoideum, a soil-dwelling amoeba, possesses a unique lipopolysaccharide (LPS) structure. The lipid A moiety of this LPS, referred to as this compound, is a potent activator of the innate immune system. Like other forms of lipid A, this compound is recognized by the Toll-like receptor 4 (TLR4) complex on immune cells, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells (APCs). This innate immune activation is crucial for the subsequent development of a robust and specific adaptive immune response to co-administered antigens, making this compound a promising candidate for vaccine adjuvant development.
Mechanism of Action: TLR4 Signaling Pathway
This compound exerts its adjuvant effect primarily through the activation of the TLR4 signaling pathway. This pathway is a cornerstone of the innate immune response to Gram-negative bacteria.
Signaling Pathway Diagram:
Caption: this compound activates the TLR4 receptor complex, leading to downstream signaling cascades.
Quantitative Data on Adjuvant Effects
While specific quantitative data for this compound as a vaccine adjuvant is limited in publicly available literature, the following tables present expected outcomes based on the known immunostimulatory properties of lipid A molecules. These tables should be used as a template for presenting experimental data.
Table 1: In Vitro Cytokine Production by this compound-Stimulated Dendritic Cells
| Cytokine | Concentration (pg/mL) - this compound (1 µg/mL) | Concentration (pg/mL) - Control | Fold Change |
| TNF-α | Expected: High | Expected: Low/Undetectable | Expected: >10 |
| IL-6 | Expected: High | Expected: Low/Undetectable | Expected: >10 |
| IL-12p70 | Expected: Moderate to High | Expected: Low/Undetectable | Expected: >5 |
| IL-1β | Expected: Moderate | Expected: Low/Undetectable | Expected: >5 |
| IL-10 | Expected: Low to Moderate | Expected: Low/Undetectable | Expected: Variable |
Table 2: Antigen-Specific Antibody Titers in Mice Immunized with Ovalbumin (OVA) and this compound
| Group | Antigen-Specific Total IgG (Endpoint Titer) | Antigen-Specific IgG1 (Endpoint Titer) | Antigen-Specific IgG2a (Endpoint Titer) | IgG1/IgG2a Ratio |
| OVA alone | Expected: Low | Expected: Low | Expected: Low | Expected: ~1 |
| OVA + this compound (50 µg) | Expected: High | Expected: Moderate to High | Expected: High | Expected: <1 (Th1 biased) |
| OVA + Alum | Expected: High | Expected: High | Expected: Low to Moderate | Expected: >1 (Th2 biased) |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the adjuvant properties of this compound.
Protocol 1: In Vitro Stimulation of Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol outlines the procedure for assessing the ability of this compound to induce the production of pro-inflammatory cytokines from mouse BMDCs.
Experimental Workflow Diagram:
Caption: Workflow for in vitro stimulation of bone marrow-derived dendritic cells.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol
-
Recombinant murine GM-CSF (20 ng/mL)
-
This compound (e.g., 1 µg/mL)
-
Control (e.g., PBS or media alone)
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-6, and IL-12p70
Procedure:
-
Isolate bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture the bone marrow cells in complete RPMI 1640 medium containing 20 ng/mL of recombinant murine GM-CSF for 7-9 days to differentiate them into BMDCs.
-
On day 7 or 9, harvest the immature BMDCs.
-
Seed the BMDCs into 96-well plates at a density of 1 x 10^5 cells/well.
-
Stimulate the cells with this compound (e.g., 1 µg/mL) or a control for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-12p70 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
Protocol 2: In Vivo Immunization of Mice
This protocol describes the immunization of mice to evaluate the adjuvant effect of this compound on the antibody response to a model antigen, ovalbumin (OVA).
Experimental Workflow Diagram:
Caption: Workflow for in vivo immunization and antibody analysis.
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA) protein
-
This compound
-
Alum adjuvant (as a control)
-
Sterile PBS
-
Syringes and needles (27G)
-
ELISA plates and reagents for detecting OVA-specific IgG, IgG1, and IgG2a
Procedure:
-
Vaccine Formulation:
-
Group 1 (OVA alone): Dissolve OVA in sterile PBS to a final concentration of 100 µ g/100 µL.
-
Group 2 (OVA + this compound): Dissolve OVA (100 µg) and this compound (50 µg) in 100 µL of sterile PBS.
-
Group 3 (OVA + Alum): Mix 100 µg of OVA with Alum adjuvant according to the manufacturer's instructions in a final volume of 100 µL.
-
-
Immunization Schedule:
-
Day 0 (Primary Immunization): Inject each mouse subcutaneously at the base of the tail with 100 µL of the respective vaccine formulation.
-
Day 14 (Booster Immunization): Administer a booster injection with the same formulations as the primary immunization.
-
-
Sample Collection:
-
Day 28: Collect blood from the mice via tail bleed or cardiac puncture.
-
-
Antibody Titer Analysis:
-
Isolate serum from the collected blood samples.
-
Perform an ELISA to determine the endpoint titers of OVA-specific total IgG, IgG1, and IgG2a antibodies in the serum of each mouse.
-
Conclusion
This compound from Dictyostelium discoideum represents a promising vaccine adjuvant due to its ability to activate the innate immune system through TLR4. The protocols and data presentation formats provided in these application notes offer a framework for researchers to systematically evaluate the adjuvant potential of this compound. Further studies are warranted to fully characterize its in vivo efficacy, including its ability to enhance cell-mediated immunity and provide protection against pathogenic challenges.
Application Notes and Protocols for Testing Deacylated Lipopolysaccharide (DLPS) as a Competitive Inhibitor of Lipopolysaccharide (LPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Its interaction with the Toll-like receptor 4 (TLR4) in complex with myeloid differentiation factor 2 (MD-2) on immune cells, such as macrophages, triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and mediators.[1][2][3][4][5] Deacylated lipopolysaccharide (DLPS) is a detoxified derivative of LPS that has been investigated for its ability to act as a competitive antagonist of LPS, thereby mitigating the inflammatory response. These application notes provide detailed protocols to assess the competitive inhibitory activity of this compound against LPS.
Principle of Competitive Inhibition
This compound is hypothesized to compete with LPS for binding to the TLR4/MD-2 receptor complex. By occupying the binding site without initiating a downstream signaling cascade, this compound can prevent LPS-mediated activation of immune cells. The following protocols are designed to test this hypothesis through a series of in vitro assays.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols. These tables should be populated with experimentally determined values.
Table 1: Competitive Binding of this compound against LPS for TLR4/MD-2
| Compound | Binding Affinity (Kd) | IC50 vs. Labeled LPS |
| LPS | TBD | N/A |
| This compound | TBD | TBD |
| Control | N/A | N/A |
TBD: To be determined experimentally.
Table 2: Inhibition of LPS-Induced Cytokine Production in RAW 264.7 Macrophages by this compound
| Treatment | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) | % Inhibition of TNF-α | % Inhibition of IL-6 |
| Vehicle Control | TBD | TBD | N/A | N/A |
| LPS (100 ng/mL) | TBD | TBD | 0% | 0% |
| LPS + this compound (1 µg/mL) | TBD | TBD | TBD | TBD |
| LPS + this compound (10 µg/mL) | TBD | TBD | TBD | TBD |
| LPS + this compound (50 µg/mL) | TBD | TBD | TBD | TBD |
| This compound alone (50 µg/mL) | TBD | TBD | N/A | N/A |
TBD: To be determined experimentally.
Table 3: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages by this compound
| Treatment | Nitrite (B80452) Concentration (µM) | % Inhibition of NO Production |
| Vehicle Control | TBD | N/A |
| LPS (100 ng/mL) | TBD | 0% |
| LPS + this compound (1 µg/mL) | TBD | TBD |
| LPS + this compound (10 µg/mL) | TBD | TBD |
| LPS + this compound (50 µg/mL) | TBD | TBD |
| This compound alone (50 µg/mL) | TBD | N/A |
TBD: To be determined experimentally.
Table 4: Limulus Amebocyte Lysate (LAL) Assay for Endotoxin (B1171834) Neutralization by this compound
| Sample | Endotoxin Concentration (EU/mL) | % Neutralization |
| LPS Standard | TBD | 0% |
| LPS + this compound (1 µg/mL) | TBD | TBD |
| LPS + this compound (10 µg/mL) | TBD | TBD |
| LPS + this compound (50 µg/mL) | TBD | TBD |
TBD: To be determined experimentally.
Mandatory Visualizations
Caption: LPS signaling pathway and the proposed mechanism of this compound inhibition.
Caption: Experimental workflow for testing this compound as an LPS inhibitor.
Experimental Protocols
Competitive Binding Assay: this compound vs. LPS for TLR4/MD-2
This protocol is designed to assess the ability of this compound to compete with a labeled LPS for binding to the TLR4/MD-2 receptor complex. A fluorescently labeled LPS (e.g., FITC-LPS) is commonly used.
Materials:
-
Recombinant human or murine TLR4/MD-2 complex
-
Fluorescently labeled LPS (e.g., FITC-LPS)
-
Unlabeled this compound
-
Unlabeled LPS (for standard curve)
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)
-
96-well black microplates (for fluorescence reading)
-
Plate reader with fluorescence capabilities
Procedure:
-
Coating the Plate:
-
Coat the wells of a 96-well microplate with 100 µL of recombinant TLR4/MD-2 complex (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with 200 µL of wash buffer (PBS with 0.05% Tween-20).
-
Block the wells with 200 µL of blocking buffer (Assay buffer) for 2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
-
Competitive Binding:
-
Prepare serial dilutions of unlabeled this compound and unlabeled LPS in assay buffer.
-
Prepare a constant concentration of FITC-LPS in assay buffer.
-
In the coated and blocked wells, add 50 µL of the serially diluted unlabeled this compound or LPS.
-
Add 50 µL of the FITC-LPS solution to all wells.
-
Incubate the plate for 1-2 hours at room temperature with gentle shaking, protected from light.
-
-
Detection:
-
Wash the wells five times with wash buffer to remove unbound reagents.
-
Add 100 µL of assay buffer to each well.
-
Read the fluorescence intensity using a plate reader (Excitation: ~495 nm, Emission: ~525 nm for FITC).
-
-
Data Analysis:
-
Generate a standard curve using the fluorescence readings from the wells with varying concentrations of unlabeled LPS.
-
Calculate the concentration of unlabeled this compound required to inhibit 50% of the FITC-LPS binding (IC50).
-
Binding affinity (Kd) can be determined using appropriate binding kinetic models.
-
Inhibition of LPS-Induced Cytokine Production in RAW 264.7 Macrophages
This protocol measures the ability of this compound to inhibit the production of pro-inflammatory cytokines, TNF-α and IL-6, from LPS-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
LPS (from E. coli O111:B4)
-
This compound
-
96-well cell culture plates
-
ELISA kits for murine TNF-α and IL-6
-
MTT assay kit for cell viability
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in complete DMEM at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µg/mL) for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include appropriate controls: vehicle control, LPS alone, and this compound alone.
-
-
Supernatant Collection and Cytokine Measurement:
-
After the incubation period, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for cytokine analysis.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Cell Viability Assay:
-
Perform an MTT assay on the remaining cells to ensure that the observed reduction in cytokine production is not due to cytotoxicity of this compound.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α and IL-6 production for each concentration of this compound compared to the LPS-only control.
-
Inhibition of LPS-Induced Nitric Oxide (NO) Production
This protocol assesses the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells and culture reagents (as above)
-
LPS and this compound
-
Griess Reagent System
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Culture, Seeding, and Treatment:
-
Follow the same procedure as described in Protocol 2 for cell culture, seeding, and treatment with this compound and LPS.
-
-
Nitrite Measurement:
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (from the Griess Reagent System) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (from the Griess Reagent System) and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample.
-
Determine the percentage inhibition of NO production by this compound.
-
Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Neutralization
The LAL assay is a highly sensitive method for detecting and quantifying endotoxin.[6][7][8][9][10][11][12] This protocol can be adapted to measure the ability of this compound to neutralize the biological activity of LPS.
Materials:
-
LAL reagent kit (gel-clot, chromogenic, or turbidimetric)
-
Endotoxin standard (CSE - Control Standard Endotoxin)
-
LPS
-
This compound
-
LAL Reagent Water (LRW)
-
Pyrogen-free test tubes or microplates
-
Incubator or heating block at 37°C
Procedure (based on a chromogenic method):
-
Preparation of Reagents:
-
Reconstitute the LAL reagent, endotoxin standard, and chromogenic substrate according to the manufacturer's instructions, using LRW.
-
-
Sample Preparation:
-
Prepare a known concentration of LPS in LRW.
-
Prepare mixtures of the LPS solution with varying concentrations of this compound. Incubate these mixtures for a predetermined time (e.g., 30-60 minutes) at 37°C to allow for potential neutralization.
-
-
Assay Performance:
-
Add 50 µL of the LPS standard, control (LRW), and LPS-DLPS mixtures to the wells of a pyrogen-free microplate.
-
Add 50 µL of the reconstituted LAL reagent to each well.
-
Incubate the plate at 37°C for the time specified in the kit's protocol (e.g., 10 minutes).
-
Add 100 µL of the chromogenic substrate solution to each well and incubate at 37°C for the recommended time (e.g., 6 minutes).
-
Stop the reaction by adding 50 µL of the stop solution provided in the kit.
-
-
Detection and Data Analysis:
-
Read the absorbance at the wavelength specified by the manufacturer (e.g., 405 nm).
-
Generate a standard curve using the absorbance values from the endotoxin standards.
-
Determine the endotoxin concentration (in EU/mL) in the LPS-DLPS mixtures.
-
Calculate the percentage of endotoxin neutralization by this compound at each concentration.
-
Conclusion
The successful completion of these protocols will provide a comprehensive in vitro assessment of the potential of this compound as a competitive inhibitor of LPS. The data generated will be crucial for understanding its mechanism of action and for its further development as a potential therapeutic agent against LPS-induced inflammation.
References
- 1. Dynamic lipopolysaccharide transfer cascade to TLR4/MD2 complex via LBP and CD14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. umassmed.edu [umassmed.edu]
- 3. Frontiers | Induction of TLR4/TLR2 Interaction and Heterodimer Formation by Low Endotoxic Atypical LPS [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. TLR4 and CD14 trafficking and its influence on LPS-induced pro-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acciusa.com [acciusa.com]
- 7. frederick.cancer.gov [frederick.cancer.gov]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Single-step, chromogenic Limulus amebocyte lysate assay for endotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hardydiagnostics.com [hardydiagnostics.com]
Deacylated Lipopolysaccharide for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of deacylated lipopolysaccharide (dLPS) in in vivo animal studies. This compound, a modified form of the potent immunostimulant lipopolysaccharide (LPS), offers unique properties as a modulator of the immune system, primarily through its interaction with Toll-like receptor 4 (TLR4). These characteristics make it a valuable tool in sepsis research, vaccine adjuvant development, and the study of inflammatory responses.
Introduction to Deacylated Lipopolysaccharide
Deacylated lipopolysaccharide is derived from LPS by the removal of one or more of its fatty acid chains. This structural modification significantly reduces the endotoxic activity of LPS while retaining or modifying its ability to interact with the TLR4 signaling complex. Depending on the degree of deacylation, this compound can act as a TLR4 antagonist or a partial agonist, making it a versatile molecule for immunological research.
One of the most well-studied forms of this compound is Monophosphoryl Lipid A (MPL), which is detoxified LPS that has been approved for use as a human vaccine adjuvant. The reduced toxicity of this compound variants allows for in vivo administration at concentrations that would be lethal with unmodified LPS, enabling the study of its immunomodulatory effects without inducing systemic inflammation and septic shock.
Applications in In Vivo Animal Studies
The unique properties of this compound lend themselves to several key research applications in animal models:
-
Sepsis and Endotoxemia Research: this compound can be used as a TLR4 antagonist to investigate the role of TLR4 signaling in the pathophysiology of sepsis. By competitively inhibiting the binding of endotoxic LPS to TLR4, this compound can mitigate the inflammatory cascade associated with Gram-negative bacterial infections. Studies in murine models of endotoxemia have shown that pre-treatment with this compound can significantly improve survival rates and reduce the production of pro-inflammatory cytokines.
-
Vaccine Adjuvant Development: this compound, particularly MPL, is a potent adjuvant that enhances the adaptive immune response to co-administered antigens. It promotes the maturation of antigen-presenting cells and skews the immune response towards a Th1 phenotype, which is crucial for cell-mediated immunity. In vivo studies in mice have demonstrated that this compound adjuvants can significantly increase antigen-specific antibody titers and T-cell responses.
-
Modulation of Inflammatory Responses: As a partial TLR4 agonist, certain forms of this compound can induce a state of "endotoxin tolerance," where prior exposure to a low dose of this compound can render the animal less responsive to a subsequent lethal challenge with LPS. This phenomenon is valuable for studying the mechanisms of immune regulation and developing therapies for inflammatory diseases.
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from representative in vivo studies investigating the effects of this compound and its analog, MPL.
Table 1: Effect of this compound on Survival in a Murine Sepsis Model
| Animal Model | This compound Type | This compound Dose | Challenge | Survival Rate (this compound + Challenge) | Survival Rate (Challenge Only) | Reference |
| C57BL/6 Mice | Enzymatically deacylated E. coli LPS | 10 mg/kg (i.p.) | E. coli LPS (30 mg/kg, i.p.) | 80% | 20% | Fictional Example |
| BALB/c Mice | Monophosphoryl Lipid A (MPL) | 5 mg/kg (i.v.) | Salmonella typhimurium (1x10^5 CFU, i.p.) | 90% | 30% | Fictional Example |
Table 2: Modulation of Cytokine Levels by this compound in Response to LPS Challenge in Mice
| Cytokine | Animal Model | This compound Type | This compound Pre-treatment Dose | LPS Challenge Dose | % Reduction in Cytokine Level with this compound | Reference |
| TNF-α | C57BL/6 Mice | Tetra-acyl LPS | 100 µ g/mouse (i.p.) | 10 µ g/mouse E. coli LPS (i.p.) | ~70% | [1][2] |
| IL-6 | BALB/c Mice | Monophosphoryl Lipid A (MPL) | 5 µ g/mouse (i.n.) | 1 µ g/mouse E. coli LPS (i.n.) | ~60% | [3] |
| IL-1β | Swiss Webster Mice | Enzymatically deacylated S. minnesota LPS | 20 mg/kg (i.v.) | 15 mg/kg S. minnesota LPS (i.v.) | ~85% | Fictional Example |
Table 3: Adjuvant Effect of MPL on Antigen-Specific Antibody Titers in Mice
| Antigen | Adjuvant | Immunization Route | IgG Titer (Antigen + Adjuvant) | IgG Titer (Antigen Only) | Reference |
| Ovalbumin (OVA) | MPL + Poly I:C | Intranasal | ~10^5 | ~10^3 | [3] |
| Streptococcus mutans C-GTF | MPL-AF | Intranasal | >10^4 | <10^2 | [1] |
| MUC-1 peptide | AS02B (MPL + QS21) | Intramuscular | Significant increase | Not reported | [4] |
Experimental Protocols
Preparation of Deacylated Lipopolysaccharide for In Vivo Administration
Materials:
-
Deacylated lipopolysaccharide (this compound) or Monophosphoryl Lipid A (MPL) powder
-
Sterile, pyrogen-free water for injection or saline (0.9% NaCl)
-
Triethylamine (B128534) (optional, for solubilization)
-
Sterile, pyrogen-free vials and syringes
-
Vortex mixer
-
Water bath sonicator
Protocol:
-
Reconstitution of this compound/MPL:
-
Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the desired amount of this compound or MPL powder.
-
Reconstitute the powder in sterile, pyrogen-free water or saline to a stock concentration (e.g., 1-5 mg/mL).
-
This compound can be difficult to dissolve. To aid solubilization, add a small amount of triethylamine (e.g., 0.1-0.5%) to the water or saline before adding the this compound.
-
Vortex the solution vigorously for several minutes.
-
If aggregates are still present, sonicate the solution in a water bath sonicator for 15-30 minutes, or until the solution is clear or a homogenous suspension.
-
-
Dilution to Working Concentration:
-
Dilute the stock solution to the final desired working concentration using sterile, pyrogen-free saline.
-
-
Storage:
-
Store the stock solution in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
The working solution should be prepared fresh on the day of the experiment.
-
In Vivo Administration of this compound in a Murine Sepsis Model
This protocol describes the use of this compound as a TLR4 antagonist to protect against LPS-induced endotoxemia in mice.
Animal Model:
-
Species: Mouse (e.g., C57BL/6 or BALB/c)
-
Age: 8-12 weeks
-
Sex: Female or male (use consistent sex within an experiment)
Materials:
-
Prepared this compound solution
-
LPS solution (e.g., from E. coli O111:B4) prepared in sterile saline
-
Sterile syringes (1 mL) with 27-30 gauge needles
-
Animal scale
Experimental Workflow:
Caption: Experimental workflow for evaluating the protective effect of this compound in an LPS-induced murine sepsis model.
Procedure:
-
Animal Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Grouping: Randomly assign mice to the following groups (n=8-10 per group):
-
Group 1: Saline control (receives saline at both injection time points)
-
Group 2: this compound only (receives this compound then saline)
-
Group 3: LPS only (receives saline then LPS)
-
Group 4: this compound + LPS (receives this compound then LPS)
-
-
This compound Administration:
-
Weigh each mouse to determine the correct injection volume.
-
Administer the prepared this compound solution (e.g., 1-10 mg/kg) or an equivalent volume of saline via intraperitoneal (i.p.) injection.
-
-
LPS Challenge:
-
One to two hours after the first injection, administer a lethal or sub-lethal dose of LPS (e.g., 15-30 mg/kg) or an equivalent volume of saline via i.p. injection. The exact dose of LPS should be predetermined in your laboratory to achieve the desired level of endotoxemia.
-
-
Monitoring and Endpoints:
-
Monitor the mice for survival and clinical signs of sepsis (e.g., lethargy, piloerection, hypothermia) every 4-6 hours for up to 72 hours.
-
At predetermined time points (e.g., 2, 6, and 24 hours post-LPS challenge), collect blood via retro-orbital or submandibular bleeding for cytokine analysis (e.g., TNF-α, IL-6, IL-1β) by ELISA or multiplex assay.
-
At the experimental endpoint, euthanize the animals and harvest organs (e.g., liver, lungs, spleen) for histological analysis of tissue damage and inflammation.
-
In Vivo Use of this compound as a Vaccine Adjuvant
This protocol describes the use of this compound (MPL) as an adjuvant for a model protein antigen (Ovalbumin, OVA) in mice.
Animal Model:
-
Species: Mouse (e.g., C57BL/6)
-
Age: 6-8 weeks
-
Sex: Female
Materials:
-
Prepared MPL solution
-
Ovalbumin (OVA) protein solution in sterile saline
-
Sterile syringes (1 mL) with 27-30 gauge needles
-
Materials for blood collection and ELISA
Experimental Workflow:
Caption: Experimental workflow for evaluating the adjuvant effect of MPL with a model antigen in mice.
Procedure:
-
Preparation of Immunogen:
-
Prepare the immunization mixture by combining the OVA solution (e.g., 10-100 µ g/mouse ) with the MPL solution (e.g., 1-20 µ g/mouse ) in sterile saline. The final injection volume should be appropriate for the chosen route of administration (e.g., 50-100 µL for subcutaneous or intramuscular injection).
-
-
Immunization:
-
On day 0, immunize the mice according to their assigned groups via the chosen route (e.g., subcutaneous, intramuscular, or intranasal).
-
On day 14, administer a booster immunization using the same formulations and route.
-
-
Sample Collection and Analysis:
-
On day 13 (pre-boost) and day 28 (14 days post-boost), collect blood from the mice.
-
Prepare serum and measure OVA-specific IgG antibody titers using a standard ELISA protocol.
-
(Optional) At the end of the experiment, spleens can be harvested to assess antigen-specific T-cell responses (e.g., cytokine production by ELISpot or intracellular cytokine staining after in vitro restimulation with OVA).
-
Signaling Pathways
TLR4 Signaling: LPS vs. This compound
Fully acylated LPS (hexa-acyl) is a potent agonist of TLR4, leading to the activation of both the MyD88-dependent and TRIF-dependent signaling pathways. The MyD88-dependent pathway rapidly induces the production of pro-inflammatory cytokines, while the TRIF-dependent pathway, which is initiated after endocytosis of the TLR4 complex, leads to the production of type I interferons and a later wave of inflammatory cytokines.
Deacylated LPS, such as tetra-acyl LPS or MPL, acts as a partial agonist or antagonist. It can bind to the TLR4/MD-2 complex but fails to induce the same robust dimerization and conformational changes as hexa-acyl LPS. This results in a biased signaling output. Typically, this compound weakly activates the MyD88-dependent pathway, leading to a reduced pro-inflammatory cytokine response, and may not efficiently trigger the TRIF-dependent pathway. As an antagonist, this compound can competitively inhibit the binding of fully acylated LPS, thereby dampening the overall inflammatory response.
TLR4 Signaling Pathway Diagram:
Caption: Simplified TLR4 signaling pathway comparing the effects of fully acylated LPS and deacylated LPS (this compound).
Conclusion
Deacylated lipopolysaccharide is a valuable and versatile tool for in vivo animal research. Its reduced toxicity compared to native LPS allows for the investigation of TLR4-mediated immune responses in a more controlled manner. Whether used as a TLR4 antagonist in sepsis models or as a potent adjuvant in vaccine studies, this compound provides researchers with a powerful means to dissect and manipulate the innate immune system. The protocols and data presented in this document serve as a guide for the effective use of this compound in a variety of in vivo applications. It is recommended that researchers optimize doses and experimental conditions for their specific animal models and research questions.
References
- 1. Lipopolysaccharides with Acylation Defects Potentiate TLR4 Signaling and Shape T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toll-like receptor 4 (TLR4) antagonists as potential therapeutics for intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatically deacylated Neisseria lipopolysaccharide (LPS) inhibits murine splenocyte mitogenesis induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cross-disciplinary perspective on the innate immune responses to bacterial lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cytokine Production Following Detoxified Lipopolysaccharide (DLPS) Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Detoxified lipopolysaccharide (DLPS) is a modified form of lipopolysaccharide (LPS) with reduced toxicity, often used to study the innate immune response with minimized endotoxic effects. Measuring cytokine production after this compound treatment is crucial for understanding the cellular response, evaluating the efficacy of immunomodulatory drugs, and developing new therapeutic strategies. This document provides detailed application notes and protocols for the accurate and reproducible measurement of cytokine production following this compound treatment.
Core Concepts: this compound-Mediated Cytokine Production
This compound, similar to its parent molecule LPS, primarily signals through the Toll-like receptor 4 (TLR4) complex.[1][2][3] This interaction triggers intracellular signaling cascades, leading to the activation of transcription factors such as NF-κB and AP-1, which in turn induce the expression and secretion of a wide array of cytokines.[1][3][4] The specific cytokine profile can vary depending on the cell type, this compound concentration, and the presence of other stimuli.
Key Techniques for Measuring Cytokine Production
Several robust methods are available to quantify cytokine production. The choice of technique depends on the specific research question, the number of cytokines to be analyzed, and the required sensitivity.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative immunoassay for measuring the concentration of a single cytokine in a sample.[5][6][7]
-
Intracellular Cytokine Staining (ICS) with Flow Cytometry: Allows for the identification of cytokine-producing cells at a single-cell level.[8][9][10][11]
-
Multiplex Bead Array: Enables the simultaneous quantification of multiple cytokines in a single sample.[12][13][14][15][16]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive and specific method for quantifying the concentration of a single cytokine in biological fluids, such as cell culture supernatants.[5][6][7]
Experimental Protocol: Sandwich ELISA
This protocol outlines the steps for a standard sandwich ELISA to measure the concentration of a specific cytokine (e.g., TNF-α, IL-6) in cell culture supernatant following this compound treatment.
Materials:
-
ELISA plate (96-well, high protein-binding capacity)
-
Capture antibody (specific for the target cytokine)
-
Detection antibody (biotinylated, specific for the target cytokine)
-
Recombinant cytokine standard
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Assay diluent (e.g., PBS with 0.5% BSA)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to the recommended concentration in coating buffer.
-
Add 100 µL of the diluted capture antibody to each well of the 96-well plate.
-
Seal the plate and incubate overnight at 4°C.[5]
-
-
Blocking:
-
Wash the plate 3 times with 200 µL of wash buffer per well.
-
Add 200 µL of blocking buffer to each well.
-
Seal the plate and incubate for at least 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Prepare a serial dilution of the recombinant cytokine standard in assay diluent.
-
Collect cell culture supernatants from this compound-treated and control cells. Centrifuge to remove cellular debris.
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 3 times with wash buffer.
-
Dilute the biotinylated detection antibody to the recommended concentration in assay diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1 hour at room temperature.[5]
-
-
Streptavidin-HRP Incubation:
-
Wash the plate 3 times with wash buffer.
-
Dilute the Streptavidin-HRP to the recommended concentration in assay diluent.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Seal the plate and incubate for 30 minutes at room temperature in the dark.
-
-
Development and Measurement:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
-
Data Presentation: Example ELISA Data
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (untreated) | < 15 | < 10 | < 5 |
| This compound (1 µg/mL) | 1250 ± 150 | 3500 ± 300 | 450 ± 50 |
| Drug X + this compound | 350 ± 40 | 900 ± 100 | 120 ± 20 |
Data are presented as mean ± standard deviation from three independent experiments.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS is a powerful technique to identify and quantify cytokine-producing cells within a heterogeneous population.[8][9][10][11] This is particularly useful for determining which specific cell subsets are responding to this compound treatment.
Experimental Protocol: ICS for Flow Cytometry
Materials:
-
Cells of interest (e.g., PBMCs, macrophages)
-
This compound
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)[9][17]
-
Cell surface antibodies (conjugated to different fluorochromes)
-
Fixation/Permeabilization buffer
-
Intracellular cytokine antibodies (conjugated to different fluorochromes)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Plate cells at the desired density.
-
Stimulate cells with this compound at the desired concentration for a predetermined time (e.g., 4-6 hours).
-
For the last 2-4 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A) to the culture medium to trap cytokines intracellularly.[17]
-
-
Cell Surface Staining:
-
Harvest the cells and wash them with flow cytometry staining buffer.
-
Resuspend the cells in the staining buffer containing the appropriate cell surface antibodies (e.g., anti-CD14, anti-CD3).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation/permeabilization buffer.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in permeabilization buffer containing the intracellular cytokine antibodies (e.g., anti-TNF-α, anti-IL-6).
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Acquisition and Analysis:
-
Resuspend the cells in flow cytometry staining buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to identify cell populations and quantify the percentage of cytokine-producing cells.
-
Data Presentation: Example ICS Data
| Cell Population | Treatment | % TNF-α+ cells | % IL-6+ cells |
| CD14+ Monocytes | Control | 0.5 ± 0.1 | 0.3 ± 0.1 |
| This compound (1 µg/mL) | 45.2 ± 5.1 | 62.8 ± 6.5 | |
| CD3+ T cells | Control | < 0.1 | < 0.1 |
| This compound (1 µg/mL) | 1.2 ± 0.3 | 2.5 ± 0.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Multiplex Bead Array
Multiplex bead arrays allow for the simultaneous measurement of multiple cytokines in a small sample volume, providing a comprehensive profile of the cytokine response.[12][13][14][15][16]
Experimental Protocol: Multiplex Bead Array
This protocol provides a general outline. Specific details may vary depending on the manufacturer's instructions.
Materials:
-
Multiplex bead array kit (containing antibody-coupled beads, detection antibodies, and standards)
-
Cell culture supernatants
-
Wash buffer
-
Assay buffer
-
Streptavidin-PE (Phycoerythrin)
-
Multiplex array reader (e.g., Luminex-based platform)
Procedure:
-
Plate Preparation:
-
Pre-wet the filter plate with wash buffer and then aspirate.
-
-
Bead Incubation:
-
Add the antibody-coupled beads to each well. The beads are color-coded for each specific cytokine.
-
Wash the beads with wash buffer.
-
-
Sample and Standard Incubation:
-
Add the standards and samples to the appropriate wells.
-
Incubate for 1-2 hours at room temperature on a plate shaker.
-
-
Detection Antibody Incubation:
-
Wash the beads with wash buffer.
-
Add the biotinylated detection antibody cocktail to each well.
-
Incubate for 1 hour at room temperature on a plate shaker.
-
-
Streptavidin-PE Incubation:
-
Wash the beads with wash buffer.
-
Add Streptavidin-PE to each well.
-
Incubate for 30 minutes at room temperature on a plate shaker.
-
-
Acquisition and Analysis:
-
Wash the beads and resuspend them in sheath fluid.
-
Acquire the plate on a multiplex array reader.
-
The instrument will identify each bead by its color and quantify the amount of cytokine bound based on the fluorescence intensity of the PE.
-
Analyze the data using the instrument's software to determine the concentration of each cytokine.
-
Data Presentation: Example Multiplex Bead Array Data
| Cytokine | Control (pg/mL) | This compound (1 µg/mL) (pg/mL) | Drug X + this compound (pg/mL) |
| TNF-α | < 15 | 1320 ± 145 | 380 ± 45 |
| IL-6 | < 10 | 3650 ± 320 | 950 ± 110 |
| IL-1β | < 5 | 480 ± 55 | 130 ± 25 |
| IL-10 | < 20 | 850 ± 90 | 1200 ± 130 |
| MCP-1 | 50 ± 10 | 2500 ± 280 | 700 ± 80 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
This compound Signaling Pathway
Caption: this compound signaling through TLR4 activates both MyD88-dependent and -independent pathways.
Experimental Workflow: Cytokine Measurement
Caption: Workflow for measuring cytokine production after this compound stimulation.
References
- 1. In Situ Neutralization and Detoxification of LPS to Attenuate Hyperinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipopolysaccharide induced altered signaling pathways in various neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Inhibition of LPS-Induced Oxidative Stress and Inflammatory Responses Is Associated with the Protective Effect of (-)-Epigallocatechin-3-Gallate on Bovine Hepatocytes and Murine Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytokine Elisa [bdbiosciences.com]
- 6. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. med.virginia.edu [med.virginia.edu]
- 9. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 10. anilocus.com [anilocus.com]
- 11. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Profiling of cytokine and chemokine responses using multiplex bead array technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. raybiotech.com [raybiotech.com]
- 14. Bead Based Multiplex Assay for Analysis of Tear Cytokine Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multiplex Bead Array Assay for Detection of 25 Soluble Cytokines in Blister Fluid of Patients with Complex Regional Pain Syndrome Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multiplex bead array assays for detection of soluble cytokines: comparisons of sensitivity and quantitative values among kits from multiple manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. docs.abcam.com [docs.abcam.com]
Application Note and Protocols: Flow Cytometry Analysis of Cells Treated with Deacylated Lipopolysaccharide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. The immunostimulatory activity of LPS is primarily attributed to its lipid A moiety, which is recognized by the Toll-like receptor 4 (TLR4) complex. The number of acyl chains on lipid A is a critical determinant of its ability to induce a robust inflammatory response.
Deacylated LPS (d-LPS), which lacks one or more of the fatty acid chains present in the canonical hexa-acylated LPS, has been shown to exhibit attenuated immunostimulatory properties. In many instances, d-LPS can act as an antagonist or a weak agonist of the TLR4 signaling pathway, competitively inhibiting the binding of fully acylated LPS and thereby dampening the inflammatory cascade. This has led to significant interest in d-LPS and other under-acylated LPS variants as potential therapeutic agents for conditions characterized by excessive inflammation, such as sepsis.
Flow cytometry is a powerful technique for single-cell analysis, making it an ideal tool to dissect the cellular responses to d-LPS. This application note provides detailed protocols for treating immune cells with d-LPS and analyzing the subsequent changes in cell surface marker expression, intracellular cytokine production, and signaling pathway activation using flow cytometry.
Principle of the Method
This protocol outlines the use of flow cytometry to quantify the cellular response of immune cells, such as macrophages or peripheral blood mononuclear cells (PBMCs), to stimulation with deacylated LPS. In parallel, cells are treated with canonical LPS as a positive control and left untreated as a negative control.
The key immunological parameters that can be assessed by flow cytometry in this context include:
-
Cell Surface Marker Expression: Quantifying the upregulation of co-stimulatory molecules like CD86 and CD80, and other activation markers such as CD69, provides a measure of cellular activation.
-
Intracellular Cytokine Production: Staining for intracellular pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), allows for the direct measurement of the inflammatory response at a single-cell level.
-
Signaling Pathway Activation: Analysis of the phosphorylation state of key signaling molecules, for instance, the NF-κB p65 subunit, can provide insights into the intracellular signaling cascades triggered by d-LPS.
-
Cell Viability and Apoptosis: The use of viability dyes and markers of apoptosis, such as Annexin V, can determine the cytotoxic effects of the treatments.
By comparing the cellular responses to d-LPS with those induced by canonical LPS and untreated controls, researchers can characterize the immunomodulatory properties of deacylated lipopolysaccharides.
Data Summary
The following table summarizes the expected quantitative outcomes from flow cytometry analysis of murine macrophage-like cells (e.g., RAW 264.7) treated with canonical LPS and deacylated LPS for 24 hours.
| Parameter | Marker | Untreated Control (% positive / MFI) | Canonical LPS (100 ng/mL) (% positive / MFI) | Deacylated LPS (1 µg/mL) (% positive / MFI) | LPS (100 ng/mL) + d-LPS (1 µg/mL) (% positive / MFI) |
| Cellular Activation | CD86 | Low | High | Low/Slight Increase | Intermediate |
| Inflammatory Cytokine | Intracellular TNF-α | Low | High | Low | Intermediate |
| Signaling Pathway | Phospho-NF-κB p65 | Low | High | Low | Intermediate |
| Cell Viability | Viability Dye | High | High | High | High |
MFI: Mean Fluorescence Intensity
Signaling Pathways and Experimental Workflow
Signaling Pathways
The diagrams below illustrate the canonical LPS-TLR4 signaling pathway and the proposed antagonistic mechanism of deacylated LPS.
Canonical LPS-TLR4 Signaling Pathway.
Practical Guide to Working with Deacylated Lipopolysaccharide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Deacylated lipopolysaccharide (dLPS) is a modified form of lipopolysaccharide (LPS) that lacks the secondary acyl chains. This structural modification significantly reduces its endotoxic activity, transforming it from a potent agonist of Toll-like receptor 4 (TLR4) into a competitive antagonist. This property makes this compound a valuable tool for studying the intricacies of TLR4 signaling, for developing potential therapeutics against inflammatory diseases and sepsis, and for investigating the role of LPS in various biological processes without inducing a strong inflammatory response.
These application notes provide a comprehensive guide for researchers on the practical use of this compound, including its preparation, mechanism of action, and detailed protocols for key experiments.
Data Presentation: Efficacy of Deacylated Lipopolysaccharide as a TLR4 Antagonist
The antagonistic activity of this compound is primarily achieved by competing with LPS for binding to the TLR4-MD2 receptor complex. While specific IC50 values for this compound can vary depending on the cell type, the specific LPS serotype being antagonized, and the experimental conditions, the following table summarizes the dose-dependent inhibitory effects reported in the literature.
| Parameter | Cell Type | LPS Serotype Challenged | This compound Concentration | Observed Effect | Reference |
| Neutrophil Adherence | Human Umbilical Vein Endothelial Cells (HUVEC) | S. typhimurium | 20:1 ratio (this compound:LPS) | Complete inhibition of LPS-induced neutrophil adherence. | [1](--INVALID-LINK--) |
| Splenocyte Mitogenesis | Murine Splenocytes | Neisseria meningitidis | >100-fold higher concentration than LPS | Potent inhibition of LPS-induced mitogenesis. | [2](--INVALID-LINK--) |
| Interleukin-8 (IL-8) Release | THP-1 cells | Not specified | 1 ng/mL | Inhibition of IL-8 release induced by 3 ng/mL LPS without blocking LPS binding to CD14. | [3](--INVALID-LINK--) |
| Limulus Lysate Test | - | E. coli, H. influenzae, N. meningitidis, S. typhimurium | Not specified | 30- to 60-fold reduction in potency compared to parent LPS. | [2](--INVALID-LINK--) |
Note: The provided data highlights the dose-dependent antagonistic properties of this compound. Researchers should perform dose-response experiments to determine the optimal concentration for their specific experimental setup.
Experimental Protocols
Protocol 1: Enzymatic Preparation of Deacylated Lipopolysaccharide (this compound)
This protocol describes the preparation of this compound from commercially available LPS using the enzyme acyloxyacyl hydrolase (AOAH).
Materials:
-
Lipopolysaccharide (LPS) from a Gram-negative bacterium (e.g., E. coli O111:B4)
-
Recombinant Acyloxyacyl Hydrolase (AOAH)
-
Reaction Buffer: 20 mM Tris-citrate, pH 5.0, 5 mM CaCl₂, 0.05% Triton X-100
-
Fatty acid-free bovine serum albumin (BSA)
-
Ethanol (B145695) (100%)
-
Sterile, pyrogen-free water
-
Sterile, pyrogen-free microcentrifuge tubes
Procedure:
-
LPS Reconstitution: Reconstitute the LPS in sterile, pyrogen-free water to a stock concentration of 1 mg/mL. Vortex gently and sonicate briefly in a water bath sonicator to ensure complete dissolution.
-
Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture as follows:
-
LPS stock solution: to a final concentration of 100 µg/mL
-
Fatty acid-free BSA: to a final concentration of 1 mg/mL
-
Reaction Buffer: to a final volume of 1 mL
-
Recombinant AOAH: Add the manufacturer's recommended amount of enzyme.
-
-
Incubation: Incubate the reaction mixture at 37°C for 16-24 hours with gentle agitation.
-
Enzyme Inactivation: Inactivate the AOAH by heating the reaction mixture at 70°C for 15 minutes.
-
Precipitation of this compound: Add 2.5 volumes of cold 100% ethanol to the reaction mixture.
-
Incubation: Incubate at -20°C for at least 2 hours to precipitate the this compound.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 30 minutes at 4°C.
-
Washing: Carefully discard the supernatant. Wash the pellet with 1 mL of cold 80% ethanol and centrifuge again at 14,000 x g for 15 minutes at 4°C. Repeat this wash step twice.
-
Drying: After the final wash, carefully remove all residual ethanol and air-dry the pellet.
-
Resuspension: Resuspend the this compound pellet in sterile, pyrogen-free water to the desired stock concentration (e.g., 1 mg/mL).
-
Storage: Store the this compound solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Quality Control:
-
Confirmation of Deacylation: The extent of deacylation can be assessed by analyzing the fatty acid composition of the this compound compared to the parent LPS using gas chromatography-mass spectrometry (GC-MS).
-
Functional Assay: Test the biological activity of the prepared this compound by its ability to inhibit LPS-induced cytokine production (e.g., TNF-α or IL-6) in a relevant cell line (e.g., RAW 264.7 macrophages).
Protocol 2: In Vitro Inhibition of LPS-Induced Cytokine Production
This protocol details the methodology to assess the antagonistic activity of this compound on LPS-induced cytokine production in a macrophage cell line.
Materials:
-
RAW 264.7 macrophage cells
-
Complete DMEM medium (with 10% FBS, penicillin/streptomycin)
-
Lipopolysaccharide (LPS)
-
Deacylated Lipopolysaccharide (this compound)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment with this compound: The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 10, 100, 1000 ng/mL). Incubate for 1-2 hours.
-
LPS Stimulation: Add a fixed concentration of LPS (e.g., 100 ng/mL) to the wells already containing this compound. Include a positive control (LPS only) and a negative control (medium only).
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator. The incubation time will depend on the cytokine being measured.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production by this compound compared to the LPS-only control.
Mandatory Visualizations
Signaling Pathways
Caption: Antagonistic mechanism of deacylated LPS on the TLR4 signaling pathway.
Experimental Workflow
References
- 1. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatically deacylated Neisseria lipopolysaccharide (LPS) inhibits murine splenocyte mitogenesis induced by LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stork: Enzymatically deacylated lipopolysaccharide (LPS) can antagonize LPS at multiple sites in the LPS recognition pathway [storkapp.me]
Troubleshooting & Optimization
Technical Support Center: Deacylated Lipopolysaccharide Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deacylated lipopolysaccharide (LPS).
Frequently Asked Questions (FAQs)
Q1: What is deacylated LPS and why is it used in experiments?
A1: Deacylated lipopolysaccharide (dLPS) is a form of LPS from which some of the fatty acid chains have been removed from the Lipid A moiety. This modification significantly reduces its endotoxic activity. Researchers use this compound primarily as a negative control or as a competitive inhibitor of native LPS in Toll-like receptor 4 (TLR4) signaling studies. By comparing the cellular response to native LPS versus this compound, scientists can confirm that the observed effects are specific to the endotoxic properties of the fully acylated Lipid A.
Q2: How does deacylation affect the biological activity of LPS?
A2: The number of acyl chains on Lipid A is a primary determinant of its ability to activate the TLR4 signaling pathway. Hexa-acylated LPS (containing six fatty acid chains), found in bacteria like E. coli, is a potent activator of TLR4. Removal of one or more of these acyl chains, particularly the secondary acyl chains, drastically reduces the molecule's ability to induce a pro-inflammatory response. In many cases, underacylated LPS, such as tetra-acylated or penta-acylated LPS, can act as an antagonist, competitively inhibiting the binding of active LPS to the MD-2/TLR4 receptor complex.
Q3: What are the common methods for preparing deacylated LPS?
A3: There are two primary methods for preparing deacylated LPS:
-
Enzymatic Deacylation: This method uses the enzyme acyloxyacyl hydrolase (AOAH), which specifically removes the secondary (non-hydroxylated) fatty acyl chains from the Lipid A moiety. This process mimics the natural detoxification of LPS by host organisms.
-
Chemical Deacylation (Alkaline Hydrolysis): This method involves treating the LPS with a mild alkaline solution, such as sodium hydroxide (B78521) or potassium hydroxide in methanol (B129727), to saponify the ester-linked fatty acids. This method is generally less specific than enzymatic deacylation and can lead to a more heterogeneous mixture of deacylated products.
Q4: I am not seeing any inhibition of LPS-induced signaling with my deacylated LPS. What could be the reason?
A4: There are several potential reasons for this:
-
Insufficient Concentration: Deacylated LPS often needs to be used at a significant molar excess (e.g., 10 to 100-fold) compared to the native LPS to achieve competitive inhibition.
-
Incomplete Deacylation: If the deacylation process was incomplete, the preparation may still contain a significant amount of active, fully acylated LPS, which could mask any inhibitory effects.
-
Source of LPS: The structure of the starting LPS can influence the antagonist activity of its deacylated form. LPS from different bacterial species has different Lipid A structures, which can affect how efficiently the deacylated form inhibits TLR4 signaling.
-
Experimental System: The presence of accessory proteins like LBP and soluble CD14 in the cell culture medium can influence the interaction of both native and deacylated LPS with the TLR4 receptor complex.
Troubleshooting Guides
Problem 1: High Variability in Experimental Results Between Batches of Deacylated LPS.
Possible Causes:
-
Inconsistent Deacylation: The efficiency of chemical deacylation can vary between preparations, leading to different proportions of fully deacylated, partially deacylated, and remaining native LPS.
-
Heterogeneity of Starting Material: Commercial preparations of LPS can have batch-to-batch variability in terms of purity and the exact distribution of different glycoforms.
-
Aggregation State: The aggregation state of LPS and this compound in solution can affect its biological activity. Factors like solvent, pH, and the presence of divalent cations can influence aggregation.
Solutions:
-
Standardize Deacylation Protocol: Strictly adhere to a validated deacylation protocol with consistent reaction times, temperatures, and reagent concentrations.
-
Characterize Each Batch: If possible, use analytical techniques like mass spectrometry to confirm the extent of deacylation for each new batch.
-
Consistent Handling and Solubilization: Develop a standard operating procedure for solubilizing and diluting both native and deacylated LPS to ensure a consistent aggregation state. Sonication is often used to create a more homogenous suspension.
-
Purchase from a Reputable Supplier: If purchasing commercially prepared deacylated LPS, choose a supplier that provides detailed quality control data for each lot.
Problem 2: No or Low Cellular Response to Native LPS Control.
Possible Causes:
-
Cell Line Issues: The cells may have a low expression of TLR4, MD-2, or CD14, or they may have become unresponsive to LPS over multiple passages.
-
Serum Components: The presence or absence of LPS-binding protein (LBP) and soluble CD14 (sCD14), typically found in fetal bovine serum (FBS), can significantly impact LPS responsiveness. Some batches of FBS may have low levels of these proteins.
-
LPS Degradation: Improper storage or repeated freeze-thaw cycles of the LPS stock solution can lead to a loss of potency.
Solutions:
-
Verify Cell Line Responsiveness: Regularly test your cells with a known potent TLR4 agonist. If using HEK293-based reporter cells, ensure they are the appropriate clone expressing TLR4, MD-2, and CD14.
-
Optimize Serum Concentration: Test different concentrations of FBS or supplement the media with recombinant LBP and/or sCD14 to enhance the cellular response.
-
Proper LPS Handling: Aliquot LPS stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended.
Problem 3: High Background Signal in TLR4 Reporter Assays (e.g., HEK-Blue™ Cells).
Possible Causes:
-
Contaminated Reagents: Water, media, or serum may be contaminated with environmental endotoxins.
-
Serum-Derived Alkaline Phosphatase: Some batches of FBS contain endogenous alkaline phosphatase, which can lead to a false positive signal in SEAP (secreted embryonic alkaline phosphatase) reporter assays.[1]
-
Cell Stress: Over-confluent cells or harsh treatment during passaging (e.g., prolonged trypsinization) can lead to non-specific activation of reporter genes.[1]
Solutions:
-
Use Endotoxin-Free Reagents: Use pyrogen-free water and certified endotoxin-free reagents and plasticware whenever possible.
-
Heat-Inactivate Serum: Heat-inactivating the FBS (56°C for 30 minutes) can help to denature endogenous alkaline phosphatases.[1]
-
Proper Cell Culture Technique: Maintain cells at an optimal density and handle them gently during passaging. Avoid centrifuging HEK-Blue™ cells before plating for an assay, as this can increase background.[2]
-
Run Appropriate Controls: Always include a negative control (cells with media alone) to determine the baseline background signal.
Quantitative Data Summary
The biological activity of LPS is highly dependent on its acylation state. Deacylation typically results in a significant reduction in potency.
Table 1: Typical Dose Ranges for Cellular Activation by Native vs. Deacylated LPS.
| LPS Type | Typical Concentration for Strong TLR4 Activation | Notes |
| Native Hexa-acylated LPS (e.g., E. coli O111:B4) | 1 - 100 ng/mL | Potent inducer of pro-inflammatory cytokines (e.g., TNF-α, IL-6). |
| Deacylated LPS (this compound) | > 1000 ng/mL | Generally considered a poor activator of TLR4. Often used as a negative control. |
| LPS Antagonist (e.g., from R. sphaeroides) | 100 - 1000 ng/mL | Used to competitively inhibit the effects of native LPS. |
Table 2: Estimated EC50 Values for TNF-α Release from Human Monocytes.
| Compound | Estimated EC50 | Reference |
| Native E. coli LPS | ~0.2 ng/mL | [3] |
| Deacylated E. coli LPS | > 100 ng/mL | Activity is significantly reduced, often by a factor of 100-1000. |
Note: EC50 values are highly dependent on the specific cell type, assay conditions, and the source and purity of the LPS.
Experimental Protocols
Protocol 1: Mild Alkaline Hydrolysis for LPS Deacylation
This protocol describes a method for the selective removal of ester-linked fatty acids from LPS.
Materials:
-
Lyophilized LPS
-
Methanol (MeOH), aqueous 95%
-
Potassium hydroxide (KOH) pellets
-
Acetic acid (AcOH), 5% solution
-
Pyrogen-free water
-
Screw-top glass tubes with PTFE liners
-
Heating block or incubator at 37°C
-
Ice bath
-
pH test strips
Procedure:
-
Prepare 0.5 M KOH in 95% Methanol:
-
Dissolve 280 mg of KOH pellets in 0.5 mL of pyrogen-free water.
-
Add 9.5 mL of methanol to bring the final volume to 10 mL.
-
-
Reaction Setup:
-
Place your desired amount of lyophilized LPS (e.g., 1 mg) into a screw-top glass tube.
-
Add 1 mL of the 0.5 M KOH in 95% methanol solution to the LPS.
-
Sonicate briefly to dissolve the LPS. Confirm the pH is strongly basic using a pH test strip.
-
-
Incubation:
-
Securely cap the tube and incubate at 37°C for 10-18 hours in a heating block or incubator.
-
-
Neutralization:
-
After incubation, place the reaction tube on ice to cool.
-
Slowly add 5% acetic acid dropwise to neutralize the solution. Mix gently between additions.
-
Check the pH with a test strip to confirm it is mildly acidic (pH ~6).
-
-
Desalting and Recovery (Optional but Recommended):
-
The resulting solution contains a high concentration of potassium acetate. To remove the salt, dialyze the sample against pyrogen-free water using an appropriate molecular weight cutoff membrane (e.g., 3.5 kDa).
-
Lyophilize the dialyzed sample to obtain the deacylated LPS as a powder.
-
-
Verification:
-
Confirm the loss of biological activity using a TLR4 reporter cell line or a cytokine release assay compared to the starting LPS material.
-
Protocol 2: Cell Stimulation and TNF-α ELISA
This protocol provides a general workflow for stimulating macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) and measuring TNF-α production.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)
-
Native LPS stock solution (e.g., 1 mg/mL)
-
Deacylated LPS stock solution (e.g., 1 mg/mL)
-
96-well tissue culture plates
-
Porcine TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed macrophages into a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete culture medium.
-
Incubate for 2-4 hours or overnight to allow cells to adhere.
-
-
Prepare Stimulants:
-
Prepare serial dilutions of native LPS (e.g., from 200 ng/mL down to 0.2 ng/mL) and deacylated LPS (e.g., from 2000 ng/mL down to 2 ng/mL) in complete culture medium. Final concentrations in the well will be half of these values.
-
For antagonist experiments, prepare a constant concentration of deacylated LPS (e.g., 2000 ng/mL) mixed with serial dilutions of native LPS.
-
-
Cell Stimulation:
-
Add 100 µL of the prepared stimulant dilutions to the appropriate wells.
-
Include a "media only" negative control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours (for TNF-α).
-
-
Collect Supernatants:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatants without disturbing the cell monolayer.
-
-
TNF-α ELISA:
-
Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the supernatants and standards, adding a detection antibody, adding a substrate, and reading the absorbance on a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of TNF-α in each sample by comparing its absorbance to the standard curve.
-
Plot the dose-response curves for native LPS and deacylated LPS.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: TLR4 signaling pathway initiated by LPS and inhibited by deacylated LPS.
Caption: General experimental workflow for deacylated LPS studies.
Caption: Troubleshooting flowchart for common issues in this compound experiments.
References
Technical Support Center: Optimizing Deacylated Lipopolysaccharide Concentration for Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deacylated lipopolysaccharide (LPS) in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is deacylated lipopolysaccharide (LPS) and how does it differ from standard LPS?
A1: Deacylated LPS refers to lipopolysaccharide molecules that have fewer than the typical six fatty acid chains (hexa-acyl) in their Lipid A moiety. These can be penta-acylated (five fatty acids) or tetra-acylated (four fatty acids) LPS. This structural difference is critical because the number of acyl chains is a major determinant of the immunostimulatory activity of LPS.[1] Standard hexa-acylated LPS, found in pathogenic bacteria like E. coli, is a potent activator of the Toll-like receptor 4 (TLR4) signaling pathway, leading to a strong pro-inflammatory response.[2][3] In contrast, under-acylated LPS variants are significantly less potent activators of TLR4.[2][3]
Q2: Why is my deacylated LPS not inducing a strong inflammatory response?
A2: Deacylated LPS is an inherently weaker agonist of the TLR4 receptor compared to hexa-acylated LPS.[3] In human cells, under-acylated LPS often acts as a TLR4 antagonist, meaning it can bind to the receptor complex but fails to initiate a strong downstream signal, and can even inhibit the response to potent LPS.[3] The response can also be species-specific; for instance, murine TLR4 can be activated by tetra-, penta-, and hexa-acylated LPS with similar efficiency, while human TLR4 is poorly activated by under-acylated forms.[3]
Q3: Can deacylated LPS be used to inhibit LPS-induced inflammation?
A3: Yes, under-acylated LPS, such as tetra- and penta-acylated forms, can act as antagonists to hexa-acylated LPS.[1][4] They compete for the same binding site on the MD-2 co-receptor, which is part of the TLR4 signaling complex.[1] By binding to MD-2 without causing the conformational changes necessary for full receptor activation and dimerization, they can block the binding of more potent, hexa-acylated LPS and thus inhibit the inflammatory response in a dose-dependent manner.[1]
Q4: What is a typical concentration range for deacylated LPS in cell culture?
A4: The optimal concentration of deacylated LPS depends on the specific cell type, the desired outcome (agonist vs. antagonist), and the acylation state of the LPS. For weak agonistic effects, concentrations in the range of 10-100 ng/mL have been used.[2][5] When used as an antagonist, concentrations as low as 1 ng/mL of enzymatically deacylated LPS have been shown to inhibit responses to 3 ng/mL of standard LPS.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Problem: No observable cellular response after treatment with deacylated LPS.
-
Possible Cause 1: Incorrect Concentration. The concentration may be too low to elicit a response, especially in human cells where deacylated LPS is a very weak agonist.
-
Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., 1 ng/mL to 10 µg/mL).
-
-
Possible Cause 2: Cell Type and Species. Human cells are generally less responsive to under-acylated LPS than murine cells.[3]
-
Solution: Verify the species-specific sensitivity of your cell line to deacylated LPS. Consider using a positive control with standard hexa-acylated LPS to confirm that the cells are responsive to TLR4 agonists in general.
-
-
Possible Cause 3: Reagent Quality and Handling. LPS is a "sticky" molecule and can adhere to plastic surfaces. Improper storage can lead to loss of potency.
-
Solution: Prepare fresh dilutions of deacylated LPS for each experiment from a concentrated stock. Consider sonicating the stock solution to ensure it is completely dissolved. Storing LPS stocks in glass vials is recommended over plastic.
-
-
Possible Cause 4: Serum Components. The formulation and concentration of fetal bovine serum (FBS) can impact LPS responsiveness.
-
Solution: Use a consistent source and lot of FBS. If issues persist, test different FBS formulations or concentrations.
-
Problem: High cell death observed after treatment.
-
Possible Cause 1: Excessive Concentration. Although less potent, high concentrations of any substance can be cytotoxic.
-
Solution: Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of your deacylated LPS for your specific cell line.
-
-
Possible Cause 2: Contamination. The deacylated LPS or other culture reagents may be contaminated.
-
Solution: Ensure all reagents are sterile. Test for endotoxin (B1171834) contamination in your reagents if you suspect the deacylated LPS preparation is not pure.
-
Problem: Inconsistent results between experiments.
-
Possible Cause 1: Cell Passage Number. Cell lines can lose their responsiveness to stimuli over time with increasing passage numbers.
-
Solution: Use low-passage number cells for your experiments and maintain a consistent passaging schedule.
-
-
Possible Cause 2: Mycoplasma Contamination. Mycoplasma infection can alter cellular responses to stimuli.
-
Solution: Regularly test your cell cultures for mycoplasma contamination.
-
Quantitative Data Summary
The following table summarizes typical concentration ranges for deacylated LPS based on published studies. It is important to note that these are starting points, and optimization for each specific cell line and experimental condition is highly recommended.
| LPS Type | Cell Type | Application | Concentration Range | Reference |
| Tetra-acyl & Penta-acyl LPS | Mouse Bone Marrow-Derived Dendritic Cells (BMDCs) | Agonist (Cytokine Secretion) | 100 ng/mL | [4][5] |
| Tetra-acyl & Penta-acyl LPS | Human Monocytic THP-1 & Murine Macrophage MH-S cells | Agonist (Cytokine Secretion) | 0.1 - 100 ng/mL | [2] |
| Enzymatically Deacylated LPS (tetra-acyl) | Human Monocytic THP-1 cells | Antagonist (Inhibition of IL-8 release) | 1 ng/mL (to inhibit 3 ng/mL standard LPS) | [6] |
| Penta-acylated LPS | Bone Marrow-Derived Macrophages (BMDMs) | Antagonist (Inhibition of Caspase-11) | Increasing doses to inhibit 1 µg/mL standard LPS | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of deacylated LPS and to establish a non-toxic working concentration range.
Materials:
-
Cells of interest
-
96-well culture plates
-
Complete culture medium
-
Deacylated LPS stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of deacylated LPS in complete culture medium. It is recommended to test a broad range of concentrations (e.g., 1 ng/mL, 10 ng/mL, 100 ng/mL, 1 µg/mL, 10 µg/mL).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of deacylated LPS. Include wells with medium only as a negative control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control.
Cytokine Release Assay (ELISA)
This protocol is used to quantify the production of specific cytokines (e.g., TNF-α, IL-6, IL-8) in response to deacylated LPS.
Materials:
-
Cells of interest (e.g., macrophages, dendritic cells)
-
24-well or 96-well culture plates
-
Complete culture medium
-
Deacylated LPS
-
Standard (hexa-acylated) LPS (as a positive control)
-
ELISA kit for the cytokine of interest
-
Microplate reader
Procedure:
-
Seed cells in a 24-well or 96-well plate at an appropriate density (e.g., 4 x 10⁵ cells/mL) and allow them to adhere.
-
Prepare the desired concentrations of deacylated LPS and standard LPS in complete culture medium.
-
(Optional for antagonist studies) Pre-incubate the cells with different concentrations of deacylated LPS for 1-2 hours.
-
Stimulate the cells by adding the LPS solutions. For antagonist studies, add the standard LPS to the pre-incubated wells. Include an untreated control group.
-
Incubate the plate for a specified period (e.g., 6, 18, or 24 hours) at 37°C.
-
After incubation, collect the cell-free supernatants by centrifugation.
-
Store the supernatants at -20°C or proceed directly to the ELISA.
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine in the supernatants.
Visualizations
Caption: TLR4 signaling by agonist vs. antagonist LPS.
Caption: Workflow for optimizing deacylated LPS concentration.
References
- 1. DSpace [helda.helsinki.fi]
- 2. Influence of Lipid A Acylation Pattern on Membrane Permeability and Innate Immune Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TLR4 and CD14 trafficking and its influence on LPS-induced pro-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharides with Acylation Defects Potentiate TLR4 Signaling and Shape T Cell Responses | PLOS One [journals.plos.org]
- 5. Lipopolysaccharides with Acylation Defects Potentiate TLR4 Signaling and Shape T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stork: Enzymatically deacylated lipopolysaccharide (LPS) can antagonize LPS at multiple sites in the LPS recognition pathway [storkapp.me]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stability of Drug-Like Protein-Ligand Systems (DLPS) in Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with Drug-Like Protein-Ligand Systems (DLPS) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges I might face with my protein-ligand complex in solution?
A1: Protein-ligand complexes are susceptible to a range of stability issues that can impact experimental results and the viability of protein-based therapeutics.[1][2] The most common problems include:
-
Aggregation and Precipitation: Proteins can clump together to form soluble or insoluble aggregates, leading to loss of function and potential immunogenicity.[3][4] This can be triggered by factors like high protein concentration, suboptimal buffer conditions (pH, ionic strength), and temperature fluctuations.[4][5]
-
Chemical Degradation: The protein component can undergo chemical modifications such as oxidation, deamidation, and hydrolysis, which alter its structure and function.[6][7] These reactions are often influenced by the solution's pH and the presence of reactive species.[6]
-
Conformational Instability: Proteins exist in a delicate equilibrium between their native (folded) and unfolded states.[8][9] Stressors like temperature changes, mechanical stress, or interaction with surfaces can disrupt this balance, leading to unfolding and subsequent aggregation or degradation.[9][10]
Q2: How do I choose the right buffer to maintain the stability of my this compound?
A2: Buffer selection is critical for maintaining the stability of your protein-ligand complex. The pH of the buffer should be optimized to a range where the protein is most stable, which is typically at least one pH unit away from its isoelectric point (pI) to prevent aggregation.[11] The ionic strength, adjusted with salts like sodium chloride, also plays a role in minimizing electrostatic interactions that can lead to aggregation.[3] It is often necessary to screen a variety of buffer systems and pH values to identify the optimal conditions for your specific this compound.
Q3: What are excipients and how can they help stabilize my protein-ligand complex?
A3: Excipients are additives used to stabilize proteins in solution.[12] They can be categorized based on their function:
-
Sugars and Polyols (e.g., sucrose, glycerol): These agents stabilize the protein's native structure.[13]
-
Amino Acids (e.g., arginine): Arginine is known to suppress protein aggregation.[13]
-
Surfactants (e.g., Polysorbate 20): These non-ionic detergents prevent surface-induced aggregation and help to solubilize hydrophobic regions of the protein.[6][14]
-
Salts (e.g., NaCl): Salts can shield surface charges and prevent electrostatic aggregation, although high concentrations can lead to "salting out" and precipitation.[13]
Q4: My protein-ligand complex seems to be degrading over time. What could be the cause and how can I prevent it?
A4: Protein degradation in solution is often due to chemical instabilities like hydrolysis, oxidation, or deamidation.[6][7] Hydrolysis can be minimized by maintaining an optimal pH through appropriate buffering.[6] Oxidation can be a problem during purification, especially in the presence of metal ions.[15] To prevent degradation, consider the following:
-
Work at low temperatures (e.g., 4°C) and keep protein fractions on ice during purification.[16]
-
Add protease inhibitor cocktails during extraction and purification.[16]
-
For long-term storage, freezing at -80°C with a cryoprotectant like glycerol (B35011) is generally recommended over storage at 4°C.[5]
Troubleshooting Guides
Issue 1: Visible Precipitation or Cloudiness in the Sample
Symptoms: The protein-ligand solution appears cloudy, or visible particles have formed and may have settled at the bottom of the container.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High Protein Concentration | Decrease the protein concentration. If a high final concentration is required, consider adding stabilizing excipients.[5] |
| Suboptimal pH | Adjust the buffer pH to be at least one unit away from the protein's isoelectric point (pI) to increase net charge and repulsion between molecules.[5][11] |
| Incorrect Salt Concentration | Optimize the salt concentration. Both too low and too high ionic strengths can promote aggregation.[17] |
| Temperature Stress | Avoid high temperatures and repeated freeze-thaw cycles. Store at an appropriate temperature, and for long-term storage, flash-freeze in the presence of a cryoprotectant like glycerol.[3][5] |
Issue 2: Loss of Biological Activity or Binding Affinity
Symptoms: The protein-ligand complex shows reduced or no activity in functional assays, or binding affinity appears to have decreased.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Conformational Instability/Unfolding | Add stabilizing excipients such as sugars (sucrose) or polyols (glycerol) to favor the native protein conformation.[13] The presence of the ligand itself can also stabilize the protein.[16] |
| Chemical Degradation (Oxidation, Deamidation, etc.) | Minimize exposure to oxygen and light.[15] Use fresh buffers and consider adding antioxidants if oxidation is suspected. Ensure the pH is in a range that minimizes chemical degradation reactions.[6] |
| Formation of Soluble Aggregates | Even without visible precipitation, soluble aggregates can form and reduce the concentration of active monomeric protein. Use techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to detect these aggregates.[18] Optimize buffer conditions to minimize their formation. |
Experimental Protocols
Protocol 1: Assessing Thermal Stability using Differential Scanning Calorimetry (DSC)
DSC measures the heat required to denature a protein as the temperature is increased, providing the melting temperature (Tm), a key indicator of thermal stability.[19][20]
Methodology:
-
Sample Preparation: Prepare the protein-ligand complex in the desired buffer. A matched buffer solution is required for the reference cell.
-
Instrument Setup: Equilibrate the DSC instrument at the starting temperature.
-
Loading: Carefully load the sample and reference solutions into their respective cells.
-
Thermal Scan: Increase the temperature at a constant rate (e.g., 1°C/minute) and record the differential power required to maintain zero temperature difference between the sample and reference cells.
-
Data Analysis: The resulting thermogram will show a peak corresponding to the protein unfolding. The apex of this peak is the Tm. A higher Tm indicates greater thermal stability.[19]
Protocol 2: Detecting Aggregation using Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution, making it an excellent tool for detecting the presence of protein aggregates.[18][21]
Methodology:
-
Sample Preparation: Filter the protein solution through a low-protein-binding 0.1 or 0.22 µm filter to remove dust and large particles.[18]
-
Instrument Setup: Allow the instrument to equilibrate to the desired temperature and perform a blank measurement with the filtered buffer.[18]
-
Data Acquisition: Pipette the sample into a clean cuvette, ensuring no bubbles are present. Place the cuvette in the instrument and allow the temperature to equilibrate. Acquire multiple measurements for reproducibility.[18]
-
Data Analysis: Analyze the correlation function to obtain the size distribution profile. The presence of species with a larger hydrodynamic radius compared to the monomeric protein indicates aggregation.[18]
Visualizing Stability Workflows
Below are diagrams illustrating key concepts and workflows related to this compound stability.
Caption: A logical workflow for troubleshooting common stability issues with this compound.
Caption: Interconnected factors that influence the stability of a protein-ligand complex.
References
- 1. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06476J [pubs.rsc.org]
- 2. journals.unpad.ac.id [journals.unpad.ac.id]
- 3. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 4. Fidabio [fidabio.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. researchgate.net [researchgate.net]
- 8. Conformational stability and self-association equilibrium in biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. susupport.com [susupport.com]
- 10. LabXchange [labxchange.org]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. benchchem.com [benchchem.com]
- 14. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 15. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 18. benchchem.com [benchchem.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. linseis.com [linseis.com]
- 21. Frontiers | Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches [frontiersin.org]
Technical Support Center: Improving the Solubility of Deacylated Lipopolysaccharide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with deacylated lipopolysaccharide (dLPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the solubilization and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is deacylated lipopolysaccharide (this compound) and how does it differ from standard LPS?
Deacylated lipopolysaccharide is a form of LPS where one or more fatty acid chains (acyl chains) have been removed from the Lipid A moiety. This process can occur naturally through the action of the host enzyme acyloxyacyl hydrolase (AOAH), which selectively removes secondary acyl chains, converting hexaacyl LPS into a less toxic, tetraacyl form. This deacylation significantly alters the biological activity of LPS, often transforming it from a potent agonist of Toll-like receptor 4 (TLR4) to an antagonist. The removal of fatty acid chains also changes the molecule's amphipathic nature, which can affect its solubility and aggregation properties.
Q2: Why is my this compound solution hazy?
A hazy appearance is common when dissolving lipopolysaccharides, including this compound, in aqueous buffers.[1] This is due to the formation of micelles or larger aggregates. The extent of haziness can depend on the concentration of this compound, the specific buffer used, temperature, and the presence of divalent cations. While a completely clear solution may not always be achievable, a uniform, opalescent suspension is often suitable for experimental use.
Q3: Can I filter-sterilize my this compound solution?
Filtering this compound solutions, especially through membranes with small pore sizes (e.g., 0.22 µm), can be challenging due to the presence of aggregates. There is a risk of losing a significant portion of the this compound as it may be retained by the filter. If sterile filtration is necessary, it is advisable to use a low-protein-binding filter material (e.g., PVDF) and to first attempt to disaggregate the this compound through sonication.
Q4: How should I store my this compound stock solution?
For short-term storage (up to one month), this compound solutions at 1 mg/mL in buffer or culture medium can be stored at 2-8 °C. For long-term storage, it is recommended to prepare single-use aliquots and store them at -20 °C for up to two years.[1] Avoid repeated freeze-thaw cycles as this can affect the integrity and aggregation state of the this compound.[2] It is also advisable to use silanized or glass containers for storage, as LPS can adsorb to certain plastics, especially at low concentrations.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| This compound powder is difficult to dissolve. | Inadequate hydration and dispersion. | - Ensure the this compound powder is fully wetted by the solvent. Start by adding a small amount of solvent to create a paste, then gradually add the remaining volume while vortexing. - Use a bath sonicator to aid in dispersion. Avoid probe sonicators as they can generate excessive heat and may degrade the molecule. |
| Aggregation due to divalent cations. | - Prepare the initial stock solution in a buffer free of divalent cations (e.g., Dulbecco's Phosphate-Buffered Saline without calcium and magnesium). Divalent cations can promote the aggregation of LPS molecules. | |
| Low temperature. | - Gentle warming of the solution (e.g., to 37°C) can help improve solubility. However, avoid excessive heat which could alter the structure of the this compound. | |
| Precipitate forms after adding this compound stock to media. | "Salting out" effect or interaction with media components. | - Add the this compound stock solution to the final media slowly while gently mixing. - Consider preparing a more dilute stock solution to minimize the concentration shock upon dilution. - Ensure the pH of the final solution is compatible with this compound solubility. |
| Inconsistent experimental results. | Incomplete solubilization or aggregation. | - Always vortex the this compound stock solution before making dilutions to ensure a homogenous suspension. - Sonicate the working solution in a bath sonicator for a few minutes before adding it to your experimental system.[3] |
| Adsorption to plasticware. | - Use low-adhesion microcentrifuge tubes and pipette tips. - For highly sensitive assays, consider using silanized glassware.[1] | |
| Low biological activity. | Aggregation masking active sites. | - The biological activity of LPS can be dependent on its aggregation state. Try different solubilization methods (e.g., with or without detergents, varying sonication time) to see how it affects the activity in your specific assay. |
| Incorrect preparation of working solution. | - Prepare fresh working dilutions for each experiment, as the potency of LPS solutions can decrease over time, even when stored refrigerated.[2] |
Experimental Protocols
Protocol 1: Basic Solubilization of Deacylated LPS in Aqueous Buffer
This protocol is a starting point for solubilizing this compound for general use in cell culture and other in vitro assays.
Materials:
-
Deacylated Lipopolysaccharide (this compound) powder
-
Sterile, pyrogen-free Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of sterile DPBS to the tube to create a paste.
-
Gradually add the remaining DPBS to reach a final concentration of 1 mg/mL, vortexing intermittently.
-
Once the powder is suspended, place the tube in a bath sonicator for 5-10 minutes. The solution should appear as a uniform, opalescent suspension.[3]
-
This 1 mg/mL stock solution can be used to prepare working dilutions in your desired cell culture medium or buffer.
-
For long-term storage, aliquot the stock solution into single-use tubes and store at -20°C.
Protocol 2: Solubilization of this compound using a Detergent
For applications requiring a more disaggregated form of this compound, a mild, non-ionic detergent can be used.
Materials:
-
Deacylated Lipopolysaccharide (this compound) powder
-
Sterile, pyrogen-free water
-
Sterile 10% (w/v) solution of a non-ionic detergent (e.g., Octyl-β-glucoside)
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in sterile, pyrogen-free water as described in Protocol 1, steps 1-4.
-
To the 1 mg/mL this compound suspension, add the 10% detergent solution to achieve a final detergent concentration slightly above its critical micelle concentration (CMC). For Octyl-β-glucoside (CMC ≈ 0.73%), a final concentration of 1% is a good starting point.
-
Vortex the mixture thoroughly.
-
Sonicate in a bath sonicator for 10-15 minutes.
-
This detergent-solubilized this compound stock can be further diluted for experimental use. Be mindful of the final detergent concentration in your assay, as it may affect cell viability or other experimental parameters.
Visualizations
Experimental Workflow for this compound Solubilization
Caption: Workflow for solubilizing deacylated LPS.
Signaling Pathway: LPS vs. Deacylated LPS
Caption: TLR4 signaling by acylated vs. deacylated LPS.
References
deacylated lipopolysaccharide aggregation issues and prevention
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with deacylated lipopolysaccharide (dLPS). The focus is on addressing common issues related to this compound aggregation and providing methods for its prevention to ensure experimental consistency and accuracy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My freshly prepared this compound solution appears cloudy or has visible precipitates. What is happening and how can I fix it?
A: Cloudiness or precipitation is a strong indicator of this compound aggregation. Like its parent molecule, lipopolysaccharide (LPS), this compound is amphiphilic and tends to form micelles or larger aggregates in aqueous solutions. The removal of acyl chains can alter its solubility and aggregation properties.
Troubleshooting Steps:
-
Vortexing: For solutions where this compound may have adsorbed to the vial walls (especially at concentrations <0.1 mg/mL in glass containers), vortexing for at least 30 minutes can help redissolve it.
-
Sonication: Gentle sonication in an ultrasonic bath can help break up existing aggregates and disperse the this compound into a more uniform suspension.
-
Check Buffer Composition: The presence of divalent cations and incorrect pH are common culprits. Proceed to Q2 and Q3 for more specific advice.
Q2: What role do divalent cations (like Ca²⁺ and Mg²⁺) play in this compound aggregation?
A: Divalent cations are known to promote the aggregation of LPS by bridging the negatively charged phosphate (B84403) groups on the Lipid A moiety.[1] This neutralizes surface charges, reduces electrostatic repulsion between molecules, and facilitates the formation of larger, less soluble aggregates. Although this compound has a modified Lipid A, this principle generally still applies.
Prevention Strategy:
-
Use Chelating Agents: Prepare your this compound in a buffer containing a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester divalent cations. A common starting concentration is 1-5 mM EDTA.
-
Use Cation-Free Buffers: When possible, use buffers prepared with deionized water free of significant concentrations of divalent cations.
Q3: How does pH affect the solubility and aggregation of this compound?
A: The pH of the solution significantly impacts the ionic state and solubility of LPS and its derivatives.[2] LPS solubility is known to increase with a higher pH (from 7.0 to 8.2), primarily because of the deprotonation of phosphate groups, which increases electrostatic repulsion and disfavors aggregation.[2] Conversely, acidic pH can promote aggregation.[3][4]
Prevention Strategy:
-
Maintain Alkaline pH: Reconstitute and dilute this compound in a buffer with a slightly alkaline pH, typically in the range of 7.5 to 8.5. Tris-HCl buffer is a common choice.
-
Avoid Acidic Conditions: Steer clear of acidic buffers unless required by the experimental design, and be aware that this may increase the likelihood of aggregation.
Q4: What is the best way to reconstitute and store lyophilized this compound to prevent aggregation?
A: Proper initial handling is critical for preventing aggregation issues downstream.
Protocol:
-
Solvent Choice: Reconstitute lyophilized this compound in sterile, pyrogen-free water or a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5 with 1 mM EDTA). Organic solvents are generally not recommended as they can lead to turbid suspensions.
-
Initial Dissolution: Gently swirl the vial to dissolve the powder. Avoid vigorous shaking, which can introduce contaminants and shear the molecules. If dissolution is slow, gentle warming (to ~37°C) or brief sonication can be applied.
-
Storage:
-
Short-Term: Store solutions at 2-8°C for up to one month.
-
Long-Term: For storage longer than a month, prepare single-use aliquots and store them frozen at -20°C or below for up to two years.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a this compound solution is strongly discouraged as it promotes the formation of aggregates.
-
-
Container Choice: At low concentrations (<0.1 mg/mL), LPS can adsorb to plastic and glass surfaces. Using silanized glass or low-adhesion polypropylene (B1209903) tubes is recommended to minimize loss of material and ensure concentration accuracy.
Quantitative Data Summary
The following table summarizes key factors influencing the aggregation state of LPS, which are instructive for handling this compound.
| Factor | Condition | Effect on Aggregation | Recommendation for this compound Handling | Source |
| pH | Acidic (e.g., < 6.5) | Promotes aggregation | Avoid acidic buffers. | [4][5] |
| Alkaline (e.g., 7.5 - 8.5) | Decreases aggregation; increases solubility | Use slightly alkaline buffers (e.g., Tris-HCl, pH 8.0). | [2] | |
| Divalent Cations (Ca²⁺, Mg²⁺) | Presence (mM concentrations) | Strongly promotes aggregation | Add a chelator (e.g., 1-5 mM EDTA) or use cation-free buffers. | [6][7] |
| Concentration | Above Critical Aggregation Concentration (nM to µM range for LPS) | Formation of micelles and larger aggregates | Handle at the lowest effective concentration for the assay. | [8] |
| Low concentrations (<0.1 mg/mL) | Adsorption to container surfaces | Use silanized glass or low-adhesion plastic vials. | ||
| Temperature | Freeze-Thaw Cycles | Promotes aggregation | Aliquot solutions for single use to avoid repeated cycles. |
Visual Guides & Workflows
Troubleshooting this compound Aggregation
The following diagram provides a step-by-step workflow for diagnosing and resolving this compound aggregation issues.
Caption: A decision tree for troubleshooting cloudy or precipitated this compound solutions.
Factors Influencing this compound Aggregation State
This diagram illustrates the key environmental factors that push this compound towards either a soluble or an aggregated state.
Caption: Key factors determining whether this compound remains soluble or forms aggregates.
Key Experimental Protocols
Protocol 1: Standard Reconstitution of this compound for Optimal Dispersal
This protocol details the standard procedure for reconstituting lyophilized this compound to minimize aggregation from the outset.
Materials:
-
Lyophilized this compound vial
-
Sterile, pyrogen-free Tris-HCl buffer (50 mM, pH 8.0)
-
Sterile, pyrogen-free 0.5 M EDTA solution
-
Sterile, low-adhesion polypropylene microcentrifuge tubes
-
Calibrated micropipettes with sterile, pyrogen-free tips
Procedure:
-
Prepare Reconstitution Buffer: Add EDTA to the Tris-HCl buffer to a final concentration of 1-5 mM. For example, add 4 µL of 0.5 M EDTA to 996 µL of Tris-HCl buffer for a final concentration of 2 mM EDTA.
-
Equilibrate: Allow the lyophilized this compound vial to come to room temperature before opening to prevent condensation.
-
Reconstitution: Add the appropriate volume of the reconstitution buffer (Tris+EDTA) to the vial to create a stock solution (e.g., 1 mg/mL).
-
Dissolution: Cap the vial and gently swirl to dissolve the powder. Let it sit at room temperature for 10-15 minutes, swirling intermittently. Do not vortex vigorously at this stage.
-
Dispersion (Optional): If the solution is not perfectly clear, sonicate in a water bath for 5-10 minutes. Monitor the vial to ensure it does not overheat.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile, low-adhesion polypropylene tubes. The volume of the aliquots should be based on typical experimental needs to avoid wasting material.
-
Storage: Store the aliquots at -20°C or -80°C. For immediate use, the stock solution can be kept at 4°C for a few days.
Protocol 2: Quality Control of this compound Dispersal using Dynamic Light Scattering (DLS)
DLS is a technique used to measure the size distribution of particles in a suspension and is an excellent way to check for the presence of aggregates.
Objective: To determine if the this compound solution contains large aggregates or is a homogenous suspension of smaller micelles/monomers.
Procedure:
-
Sample Preparation: Dilute the this compound stock solution to the final working concentration in the desired experimental buffer. The buffer should be filtered through a 0.22 µm filter to remove any dust or particulate matter.
-
Instrument Setup: Turn on the DLS instrument and allow the laser to warm up according to the manufacturer's instructions.
-
Measurement:
-
Transfer the diluted this compound sample to a clean, dust-free cuvette.
-
Place the cuvette in the instrument.
-
Set the measurement parameters (e.g., temperature, buffer viscosity, refractive index).
-
Perform the measurement. Typically, this involves multiple acquisition runs that are averaged.
-
-
Data Analysis:
-
Analyze the resulting size distribution plot.
-
Ideal Result: A well-dispersed this compound solution should show a primary peak in the low nanometer range (e.g., 10-50 nm), corresponding to this compound micelles.
-
Indication of Aggregation: The presence of larger peaks (e.g., >100 nm to the micron range) or a high polydispersity index (PDI > 0.3) indicates significant aggregation.
-
-
Action: If large aggregates are detected, the troubleshooting steps outlined in the FAQ section should be considered for preparing a new sample.
References
- 1. Divalent cation-induced aggregation of chromaffin granule membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of pH on solubility and ionic state of lipopolysaccharide obtained from the deep rough mutant of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acidic pH promotes lipopolysaccharide modification and alters colonization in a bacteria-animal mutualism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The effect of divalent cations on aggregation of Dictyostelium discoideum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of divalent cations on the interaction of platelets with tumor cells: aggregation and perfusion studies with two homologous human systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aggregation Behavior of an Ultra-Pure Lipopolysaccharide that Stimulates TLR-4 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control of Deacylated LPS for Research Use
This guide provides researchers, scientists, and drug development professionals with essential information for the quality control of deacylated lipopolysaccharide (LPS) in a research setting. Below you will find frequently asked questions (FAQs) and troubleshooting advice to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is deacylated LPS and why is it used in research?
Deacylated LPS is a modified form of lipopolysaccharide where some or all of the fatty acid chains have been removed from the Lipid A moiety. Lipid A is the component of LPS responsible for its potent immunostimulatory activity, primarily through the Toll-like receptor 4 (TLR4) signaling pathway.[1][2][3] By removing fatty acids, the endotoxic properties of LPS are significantly reduced.[4] Deacylated LPS is often used as a negative control in experiments or as an antagonist to study and inhibit the effects of native, fully acylated LPS.[1][5]
Q2: How does deacylation affect the biological activity of LPS?
The number of fatty acids in the Lipid A portion is a critical determinant of its ability to activate TLR4. Hexa-acylated LPS, commonly found in pathogenic bacteria like E. coli, is a strong agonist of TLR4.[1] Underacylated forms, such as tetra-acylated or fully deacylated LPS, have markedly reduced agonistic activity and can act as competitive inhibitors of hexa-acylated LPS binding to the MD-2/TLR4 receptor complex.[1][5] This antagonistic effect makes deacylated LPS a valuable tool for dissecting TLR4 signaling pathways.
Q3: How should I properly store and handle my deacylated LPS?
Proper storage and handling are crucial to maintain the integrity of your deacylated LPS. Lyophilized powder should be stored at 4°C for long-term stability. Once reconstituted in a solution (e.g., sterile, endotoxin-free water or PBS), it should be aliquoted to avoid multiple freeze-thaw cycles and stored at -80°C for up to three months to prevent loss of potency. For short-term storage, solutions of 1 mg/mL can be kept at 2-8°C for about a month. It is also recommended to use silanized or low-adhesion polypropylene (B1209903) containers, as LPS can adhere to certain plastics and glass, especially at low concentrations.
Q4: What are the key quality control parameters I should check for my deacylated LPS?
To ensure the reliability of your experimental results, it is essential to perform quality control checks on your deacylated LPS. The three main parameters to assess are:
-
Purity: The preparation should be free from contamination with other biologically active molecules, such as lipoproteins, which can activate other TLRs (e.g., TLR2).
-
Degree of Deacylation: You need to confirm that the fatty acid chains have been sufficiently removed to reduce or eliminate endotoxic activity.
-
Residual Endotoxin (B1171834) Activity: The remaining endotoxic activity of the deacylated LPS should be quantified to ensure it is within an acceptable range for your experiments.
Troubleshooting Guide
Problem 1: My deacylated LPS is still causing a strong inflammatory response in my cell-based assay.
-
Possible Cause 1: Incomplete Deacylation. The deacylation process may not have been complete, leaving a significant amount of partially or fully acylated LPS that can still activate TLR4.
-
Solution: Verify the degree of deacylation using a method like Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the fatty acid content. (See Experimental Protocols Section).
-
-
Possible Cause 2: Contamination with other microbial components. The preparation may be contaminated with other pathogen-associated molecular patterns (PAMPs), such as lipoproteins, which can activate other pattern recognition receptors like TLR2.
-
Solution: Test your deacylated LPS on a TLR2 reporter cell line to check for off-target activation. Additionally, ensure the purity of your sample using appropriate analytical techniques.
-
-
Possible Cause 3: High residual endotoxin levels. Even with successful deacylation, there might be enough residual acylated LPS to trigger a response, especially in highly sensitive cell lines.
-
Solution: Quantify the residual endotoxin activity using the Limulus Amebocyte Lysate (LAL) assay. (See Experimental Protocols Section). If the levels are too high, further purification of the deacylated LPS may be necessary.
-
Problem 2: The Limulus Amebocyte Lysate (LAL) assay shows high endotoxin levels in my deacylated LPS, but my cell-based assay shows low activity.
-
Possible Cause: LAL Assay Interference. Components in your deacylated LPS preparation or the buffer it is dissolved in may be interfering with the LAL assay, leading to a false positive result. The LAL assay can be activated by (1→3)-β-D-glucans, which can be present in some reagents.[6]
-
Solution: Use a β-glucan-blocking buffer in your LAL assay. Also, perform an inhibition/enhancement control by spiking a known amount of endotoxin into your sample to see if the recovery is within an acceptable range (typically 50-200%). Diluting your sample may also help to overcome interference.[7]
-
Problem 3: My deacylated LPS is not effectively antagonizing the effects of native LPS in my experiment.
-
Possible Cause 1: Incorrect concentration ratio. The ratio of deacylated LPS to native LPS is crucial for effective antagonism.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of deacylated LPS required to inhibit the effects of a fixed concentration of native LPS. A 20:1 ratio (by weight) of deacylated to native LPS has been shown to be effective for complete inhibition in some systems.[4]
-
-
Possible Cause 2: Suboptimal experimental conditions. The timing of addition of the deacylated LPS and native LPS can influence the antagonistic effect.
-
Solution: In most cases, the deacylated LPS should be added to the cells before or at the same time as the native LPS to allow it to compete for binding to the TLR4 receptor complex.
-
-
Possible Cause 3: The deacylated LPS is not a true antagonist in your specific model system. While generally considered an antagonist, the exact response can be cell-type and species-specific.
-
Solution: Confirm the antagonistic activity using a well-characterized system, such as HEK-Blue™ hTLR4 cells, before moving to more complex primary cell or in vivo models.
-
Quantitative Data Summary
| Parameter | Typical Values | Method of Analysis |
| Residual Endotoxin Activity | < 1 - 10 EU/mg | Limulus Amebocyte Lysate (LAL) Assay |
| Purity (Protein Contamination) | < 1% | SDS-PAGE with silver staining |
| Purity (Nucleic Acid Contamination) | < 1% | UV spectroscopy (A260/A280 ratio) |
| Antagonistic Activity Ratio | 10:1 to 100:1 (deacylated:native LPS) | TLR4 reporter cell assay |
Experimental Protocols
Protocol 1: Quantification of Residual Endotoxin Activity using the Limulus Amebocyte Lysate (LAL) Assay (Chromogenic Method)
This protocol provides a general outline for a quantitative chromogenic LAL assay. Always refer to the specific manufacturer's instructions for your LAL kit.
Materials:
-
LAL reagent kit (including LAL, chromogenic substrate, and Control Standard Endotoxin (CSE))
-
Endotoxin-free water (LAL Reagent Water)
-
Endotoxin-free pipette tips and microplates
-
Microplate reader capable of reading absorbance at 405 nm
-
Incubator set to 37°C
Procedure:
-
Preparation of Standard Curve:
-
Reconstitute the CSE according to the manufacturer's instructions to create a stock solution.
-
Perform a series of serial dilutions of the CSE stock with LAL Reagent Water to generate a standard curve (e.g., 50, 5, 0.5, 0.05 EU/mL).
-
-
Sample Preparation:
-
Dissolve the deacylated LPS in LAL Reagent Water to a known concentration.
-
Prepare several dilutions of your sample to ensure the endotoxin concentration falls within the range of the standard curve.
-
-
Assay Procedure:
-
Add 50 µL of each standard, sample dilution, and a blank (LAL Reagent Water) to the wells of an endotoxin-free 96-well plate in duplicate.
-
Add 50 µL of the reconstituted LAL reagent to each well. Mix gently and incubate at 37°C for 10 minutes.[8]
-
Add 100 µL of the pre-warmed chromogenic substrate to each well. Incubate at 37°C for 6 minutes.[8]
-
Stop the reaction by adding 100 µL of a stop solution (e.g., 25% acetic acid) to each well.[8]
-
-
Data Analysis:
-
Measure the absorbance of each well at 405 nm.
-
Generate a standard curve by plotting the absorbance versus the endotoxin concentration of the standards.
-
Determine the endotoxin concentration of your samples by interpolating their absorbance values on the standard curve. Remember to account for the dilution factor.
-
Protocol 2: Assessment of TLR4 Activation using HEK-Blue™ hTLR4 Reporter Cells
This protocol describes how to assess the agonistic or antagonistic activity of deacylated LPS using HEK-Blue™ hTLR4 cells, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR4 cells
-
Growth medium (as recommended by the supplier, e.g., DMEM with 10% FBS, penicillin/streptomycin, and selection antibiotics)
-
HEK-Blue™ Detection medium
-
Positive control (e.g., E. coli LPS, 100 ng/mL)
-
Negative control (endotoxin-free water)
-
96-well flat-bottom cell culture plates
Procedure for Agonist Activity:
-
Add 20 µL of your deacylated LPS sample (at various concentrations), positive control, and negative control to the wells of a 96-well plate.[9]
-
Prepare a suspension of HEK-Blue™ hTLR4 cells at a concentration of approximately 1.4 x 10^5 cells/mL in HEK-Blue™ Detection medium.[9]
-
Add 180 µL of the cell suspension (~25,000 cells) to each well.[9]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6-16 hours.[9]
-
Measure the SEAP activity by reading the absorbance at 620-655 nm. A color change to purple/blue indicates TLR4 activation.
Procedure for Antagonist Activity:
-
Add 20 µL of your deacylated LPS at various concentrations to the wells.
-
To these same wells, add a fixed concentration of a known TLR4 agonist (e.g., 20 µL of 100 ng/mL E. coli LPS).
-
Include control wells with only the agonist and wells with only the deacylated LPS.
-
Proceed with steps 2-5 from the agonist activity protocol. A reduction in the color change compared to the agonist-only control indicates antagonistic activity.
Protocol 3: Verification of Deacylation by Fatty Acid Analysis using GC-MS
This protocol outlines the general steps for analyzing the fatty acid composition of LPS to confirm deacylation. This is a complex procedure that may require specialized equipment and expertise.
Materials:
-
Deacylated LPS sample
-
Internal standard (e.g., 3-hydroxytridecanoic acid)
-
Reagents for hydrolysis (e.g., 8 M HCl), extraction (e.g., hexane), and methylation (e.g., boron trifluoride in methanol)[8]
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Hydrolysis:
-
To a known amount of your deacylated LPS sample, add the internal standard.
-
Hydrolyze the sample by heating in 8 M HCl at 90°C for 4 hours to release the fatty acids from the Lipid A backbone.[8]
-
-
Extraction:
-
Extract the released fatty acids from the aqueous solution using an organic solvent like hexane.[8]
-
Evaporate the organic solvent to concentrate the fatty acids.
-
-
Derivatization (Methylation):
-
Methylate the fatty acids to make them volatile for GC analysis. This is typically done by heating with a reagent like boron trifluoride in methanol.[8]
-
Evaporate the methylation reagent under a stream of nitrogen.
-
-
GC-MS Analysis:
-
Reconstitute the derivatized fatty acids in a suitable solvent.
-
Inject the sample into the GC-MS. The gas chromatograph will separate the different fatty acid methyl esters based on their boiling points and polarity. The mass spectrometer will identify and quantify them based on their mass-to-charge ratio.
-
-
Data Analysis:
-
Compare the fatty acid profile of your deacylated LPS sample to that of the original, fully acylated LPS. A successful deacylation will show a significant reduction or complete absence of the characteristic fatty acids (e.g., 3-hydroxytetradecanoate, lauric acid, myristic acid for E. coli LPS).
-
Visualizations
Caption: TLR4 signaling pathway showing activation by acylated LPS and antagonism by deacylated LPS.
Caption: Experimental workflow for the quality control of deacylated LPS.
References
- 1. invivogen.com [invivogen.com]
- 2. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 3. Lipopolysaccharide Endotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharides with Acylation Defects Potentiate TLR4 Signaling and Shape T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stork: Enzymatically deacylated lipopolysaccharide (LPS) can antagonize LPS at multiple sites in the LPS recognition pathway [storkapp.me]
- 6. How to Avoid Common Mistakes with LAL Assay |PTROSTAR [wakopyrostar.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Quantitative lipopolysaccharide analysis using HPLC/MS/MS and its combination with the limulus amebocyte lysate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 101.200.202.226 [101.200.202.226]
Technical Support Center: Deacylated Lipopolysaccharide Experiments
Welcome to the Technical Support Center for deacylated lipopolysaccharide (dLPS) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid and troubleshoot contamination in their this compound studies.
Frequently Asked Questions (FAQs)
Q1: What is deacylated lipopolysaccharide (this compound) and why is it used in research?
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. The toxicity of LPS is primarily attributed to its lipid A moiety. Deacylation, the enzymatic removal of fatty acid chains from lipid A, results in a detoxified form of LPS, known as this compound. This process is catalyzed by the enzyme acyloxyacyl hydrolase (AOAH). This compound is a valuable tool in research as it can act as an antagonist to LPS, inhibiting the pro-inflammatory responses induced by the intact molecule. This allows for the study of the specific signaling pathways of LPS without inducing a strong inflammatory response.
Q2: What are the common sources of contamination in this compound experiments?
Contamination in this compound experiments can arise from several sources, broadly categorized as microbial, chemical, and cross-contamination.
-
Microbial Contamination:
-
Bacteria, Fungi, and Mycoplasma: These are ubiquitous in laboratory environments and can be introduced through improper aseptic technique, contaminated reagents, or inadequately sterilized equipment.[1]
-
-
Chemical Contamination:
-
Endotoxins (Intact LPS): The most critical contaminant in this compound experiments is residual, intact LPS. Incomplete deacylation will result in a final product containing a mixture of this compound and highly bioactive LPS.
-
Reagents: Buffers, solvents, and enzymes used in the deacylation process can introduce contaminants. For instance, recombinant AOAH preparations may contain low levels of endotoxin (B1171834) from the expression system (e.g., E. coli).[2][3]
-
Water: Water used for preparing solutions and rinsing glassware can be a significant source of endotoxin contamination if not properly purified and depyrogenated.
-
Labware: Plasticware and glassware can harbor endotoxins if not certified endotoxin-free or properly depyrogenated.[1]
-
-
Cross-Contamination:
-
From other experiments: Introduction of intact LPS from other ongoing experiments in the lab.
-
Q3: How can I prevent endotoxin contamination in my experiments?
Preventing endotoxin contamination is crucial for reliable experimental outcomes. Here are key preventive measures:
-
Use certified endotoxin-free materials: Whenever possible, use commercially available reagents, media, sera, and plasticware that are certified to be below a specific endotoxin level (typically <0.1 EU/mL).
-
Depyrogenate glassware: Standard autoclaving is not sufficient to eliminate endotoxins. Glassware should be depyrogenated by dry heat sterilization.
-
Use high-purity, endotoxin-free water: Utilize water for injection (WFI) or water purified by methods like reverse osmosis and distillation, which are effective at removing endotoxins.
-
Maintain strict aseptic technique: Work in a laminar flow hood, wear appropriate personal protective equipment (gloves, lab coat), and avoid actions that can introduce airborne contaminants.
-
Properly store reagents: Store LPS and this compound solutions in silanized containers to prevent adsorption to glass or plastic surfaces, especially at low concentrations.[1]
Troubleshooting Guides
Issue 1: Unexpected Pro-inflammatory Activity in this compound Sample
| Possible Cause | Troubleshooting Step | Recommended Action |
| Incomplete Deacylation | Verify the completeness of the deacylation reaction. | 1. Analyze the sample using Mass Spectrometry: Compare the mass spectrum of your this compound to a reference standard of fully deacylated LPS to identify any peaks corresponding to intact or partially deacylated LPS. 2. Perform Thin-Layer Chromatography (TLC): Analyze the released fatty acids to confirm the removal of the correct acyl chains.[4] 3. Optimize the deacylation protocol: Increase incubation time with AOAH, adjust enzyme concentration, or optimize buffer conditions (pH, co-factors). |
| Contamination with Intact LPS | Quantify the level of residual endotoxin. | 1. Perform a Limulus Amebocyte Lysate (LAL) assay: This is the gold standard for detecting and quantifying endotoxin.[5][6][7] Be aware that high concentrations of this compound can sometimes interfere with the LAL assay; proper sample dilution is critical. 2. Review your experimental workflow for sources of contamination: Check all reagents, water, and labware for endotoxin contamination. |
| Contamination from Recombinant AOAH | Test the AOAH preparation for endotoxin contamination. | 1. Perform an LAL assay on the AOAH enzyme stock solution. 2. If the enzyme is contaminated, consider using a higher purity grade of the enzyme or a preparation from a different supplier. Some suppliers offer low-endotoxin recombinant proteins.[2][3] |
Issue 2: Inconsistent or Non-reproducible Experimental Results
| Possible Cause | Troubleshooting Step | Recommended Action |
| Variability in Deacylation Efficiency | Standardize the deacylation protocol. | 1. Ensure consistent reaction conditions: Precisely control incubation time, temperature, pH, and enzyme/substrate ratios for every batch of this compound. 2. Perform quality control on each new batch of this compound: Use mass spectrometry or TLC to confirm the deacylation status before use in experiments. |
| Degradation of this compound | Check the storage conditions and stability of your this compound. | 1. Store this compound solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. [1] 2. Use silanized tubes for storage to prevent adsorption.[1] 3. If using older stock solutions, re-verify their purity and integrity. |
| Assay Interference | Evaluate the potential for interference from components of the this compound preparation. | 1. Run appropriate controls: Include a "buffer only" control (the buffer used for the final this compound solution) in your cellular assays to rule out any effects of the buffer components. 2. Consider the impact of residual deacylation reagents: If the deacylation reaction mixture is not properly purified, residual components may interfere with downstream assays. |
Quantitative Data Summary
The following tables provide a summary of typical quantitative values relevant to this compound experiments.
Table 1: Endotoxin Limits for Common Laboratory Reagents
| Reagent | Typical Endotoxin Limit (EU/mL) |
| Cell Culture Media | < 0.1 |
| Fetal Bovine Serum (FBS) | < 1.0 |
| Water for Injection (WFI) | < 0.25 |
| Certified Endotoxin-Free Plasticware | < 0.005 EU/device |
Table 2: Depyrogenation of Glassware
| Temperature | Duration |
| 250°C | ≥ 30 minutes |
| 180°C | ≥ 3 hours |
Table 3: Sensitivity of Endotoxin Detection Methods
| Method | Typical Limit of Detection (EU/mL) |
| Gel-Clot LAL Assay | 0.03 - 0.125 |
| Chromogenic LAL Assay | 0.001 - 0.005 |
| Turbidimetric LAL Assay | ~0.001 |
| Recombinant Factor C Assay | ~0.001 |
Experimental Protocols
Protocol 1: Enzymatic Deacylation of Lipopolysaccharide
This protocol describes a general method for the enzymatic deacylation of LPS using acyloxyacyl hydrolase (AOAH).
Materials:
-
Lipopolysaccharide (LPS) stock solution
-
Recombinant acyloxyacyl hydrolase (AOAH)
-
Deacylation buffer (e.g., 20 mM Tris-citrate, pH 5.0, containing 5 mM CaCl₂, 0.05% Triton X-100, and 1 mg/mL fatty acid-free bovine serum albumin)[8]
-
Endotoxin-free water
-
Endotoxin-free reaction tubes
Procedure:
-
Prepare the LPS substrate by diluting the stock solution to the desired concentration in endotoxin-free water.
-
In an endotoxin-free microcentrifuge tube, combine the LPS solution with the deacylation buffer.
-
Add recombinant AOAH to the reaction mixture to the desired final concentration. The optimal enzyme-to-substrate ratio should be determined empirically.
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 16 hours).[8] The incubation time may need to be optimized for complete deacylation.
-
Terminate the reaction by heat inactivation (e.g., 100°C for 10 minutes) or by adding a stop solution (e.g., ethanol (B145695) to precipitate the this compound).[8]
-
Purify the this compound from the reaction mixture using an appropriate method, such as dialysis or size-exclusion chromatography, to remove the enzyme and other buffer components.
-
Assess the purity and completeness of deacylation of the final this compound product using mass spectrometry or TLC.
Protocol 2: Limulus Amebocyte Lysate (LAL) Assay - Chromogenic Method
This protocol provides a general outline for quantifying endotoxin levels using a chromogenic LAL assay kit. Always refer to the manufacturer's specific instructions for the kit you are using.
Materials:
-
Chromogenic LAL assay kit (containing LAL reagent, chromogenic substrate, and endotoxin standard)
-
Sample to be tested (e.g., this compound preparation)
-
Endotoxin-free water
-
Endotoxin-free microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 405 nm)
Procedure:
-
Preparation of Standard Curve: Prepare a series of endotoxin standards by serially diluting the provided endotoxin standard with endotoxin-free water according to the kit's instructions. This will create a standard curve for quantifying endotoxin in your sample.
-
Sample Preparation: Dilute your this compound sample with endotoxin-free water. It is important to test a range of dilutions to avoid assay inhibition.
-
Assay Procedure:
-
Add the prepared standards and diluted samples to the wells of the endotoxin-free microplate in triplicate.
-
Include a negative control (endotoxin-free water).
-
Add the LAL reagent to each well and mix gently. Incubate the plate at 37°C for the time specified in the kit protocol.
-
Add the chromogenic substrate to each well and continue to incubate at 37°C for the recommended time.
-
Add a stop reagent (if included in the kit) to each well to stop the reaction.
-
-
Data Analysis:
-
Measure the absorbance of each well at the specified wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known endotoxin concentrations.
-
Determine the endotoxin concentration of your samples by interpolating their absorbance values on the standard curve. Remember to account for the dilution factor.
-
Visualizations
Caption: Workflow for preparing and validating deacylated LPS.
Caption: Troubleshooting logic for unexpected this compound activity.
Caption: Opposing effects of LPS and this compound on TLR4 signaling.
References
- 1. 脂多糖产品信息 [sigmaaldrich.com]
- 2. mybiosource.com [mybiosource.com]
- 3. mybiosource.com [mybiosource.com]
- 4. researchgate.net [researchgate.net]
- 5. How to Avoid Common Mistakes with LAL Assay |PTROSTAR [wakopyrostar.com]
- 6. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Stimulus-dependent Deacylation of Bacterial Lipopolysaccharide by Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for LPS Treatment
Welcome to the technical support center for Lipopolysaccharide (LPS) treatment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions, with a specific focus on incubation time. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to ensure the successful and reproducible application of LPS in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for LPS treatment?
A1: The optimal incubation time for LPS treatment is highly dependent on the cell type, the concentration of LPS used, and the specific downstream readout being measured. For initial experiments, a time-course study is strongly recommended. A common starting point is to test a range of time points, such as 1, 6, 12, and 24 hours. Some studies have observed effects in as little as 30 minutes for signaling pathway activation, while others have monitored cytokine production for up to 72 hours.[1][2]
Q2: How does cell density affect the optimal incubation time for LPS treatment?
A2: Cell density is a critical factor. Higher cell densities can lead to a more rapid depletion of LPS from the culture medium and a more robust initial response. Conversely, at lower densities, a longer incubation period might be necessary to observe a significant effect. It is crucial to maintain consistent cell seeding densities across all experiments to ensure reproducibility.
Q3: I am not observing a significant response to LPS treatment. What could be the issue?
A3: Several factors could contribute to a lack of response. Firstly, ensure your LPS stock solution is properly prepared and stored to avoid aggregation; sonicating the stock before use can be beneficial.[3] Secondly, the responsiveness of cells to LPS can diminish with high passage numbers. It is advisable to use low-passage cells. Additionally, the type and concentration of serum (e.g., Fetal Bovine Serum - FBS) in your culture medium can significantly impact LPS responsiveness, as serum proteins can bind to LPS.[4][5] Finally, confirm that your cell line expresses the necessary receptors for LPS signaling, primarily Toll-like receptor 4 (TLR4).
Q4: I am observing significant cytotoxicity with LPS at longer incubation times. What should I do?
A4: High concentrations of LPS or prolonged exposure can lead to cytotoxicity in some cell lines. To mitigate this, consider the following:
-
Reduce the incubation time: Assess your endpoint at earlier time points.
-
Lower the concentration of LPS: Perform a dose-response experiment to find the lowest effective concentration that elicits the desired biological response without causing significant cell death.
-
Perform a cell viability assay: Concurrently run a cytotoxicity assay (e.g., MTT or LDH assay) to distinguish between a specific biological response and general toxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak cellular response to LPS | 1. Suboptimal incubation time: The duration of treatment may be too short or too long for the specific endpoint. 2. Low LPS concentration: The dose of LPS may be insufficient to trigger a response. 3. Cell line is not responsive: The cells may have low or no expression of TLR4. 4. Issues with LPS reagent: Improper storage or handling may lead to loss of activity. 5. Problem with culture medium: Components in the serum may be interfering with LPS activity.[4] | 1. Perform a time-course experiment: Test a broad range of incubation times (e.g., 30 minutes, 1, 2, 6, 12, 24, 48 hours). 2. Conduct a dose-response experiment: Test various LPS concentrations (e.g., 10 ng/mL, 100 ng/mL, 1 µg/mL). 3. Verify TLR4 expression: Check the literature or perform qPCR/Western blot to confirm TLR4 expression in your cell line. 4. Use fresh LPS: Prepare fresh dilutions from a properly stored stock. Consider sonicating the stock solution before use.[3] 5. Test different serum lots: Screen different lots of FBS for optimal LPS responsiveness.[5] |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Pipetting errors: Inaccurate dispensing of LPS or other reagents. 3. "Edge effect" in multi-well plates: Evaporation from the outer wells can concentrate media components. | 1. Ensure a homogenous cell suspension: Mix the cell suspension thoroughly before and during plating. 2. Use master mixes: Prepare a master mix of LPS-containing medium to add to all relevant wells. 3. Avoid using outer wells: Fill the peripheral wells with sterile PBS or media and do not use them for experimental data points. |
| Inconsistent results between experiments | 1. Variation in cell passage number: Cells at different passages can have altered responses. 2. Differences in cell confluency at the time of treatment. 3. Inconsistent incubation conditions: Fluctuations in temperature or CO₂ levels. | 1. Use cells within a consistent passage number range. 2. Standardize cell seeding density and confluency at the start of each experiment. 3. Ensure consistent and optimal incubator conditions. |
Quantitative Data Summary
The optimal incubation time and LPS concentration are highly dependent on the cell type and the specific endpoint being measured. The following table summarizes typical ranges found in the literature.
| Cell Type | Endpoint | LPS Concentration Range | Typical Incubation Time Range | Reference(s) |
| Macrophages (e.g., RAW 264.7, THP-1) | Cytokine Production (TNF-α, IL-6) | 10 ng/mL - 1 µg/mL | 4 - 24 hours | [1] |
| NF-κB Activation | 100 ng/mL - 1 µg/mL | 15 minutes - 3 hours | [6] | |
| Bovine Mammary Epithelial Cells | Oxidative Stress | 0.1 µg/mL - 10 µg/mL | 2 - 24 hours (6 hours optimal) | [7] |
| Human Monocyte Cell Lines | NF-κB Protein Expression | 100 ng/mL | 15 minutes - 5 hours | [6] |
| A549 (Lung Epithelial Cells) | Cell Viability | 10 µg/mL - 500 µg/mL | 24 - 72 hours | [8] |
| Differentiated PC12 Cells | Cell Viability | 0.78 µg/mL - 50 µg/mL | 12 - 72 hours | [2] |
Experimental Protocols
Protocol 1: Time-Course Experiment for Cytokine Production in Macrophages
This protocol outlines a typical experiment to determine the optimal incubation time of LPS for inducing cytokine production in a macrophage cell line (e.g., RAW 264.7).
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight to allow for cell adherence.
-
LPS Treatment: The following day, treat the cells with a fixed concentration of LPS (e.g., 100 ng/mL).
-
Time-Course Incubation: Incubate the cells for a range of time points (e.g., 0, 2, 4, 8, 12, 24 hours). The "0 hour" time point serves as the untreated control.
-
Supernatant Collection: At each time point, carefully collect the cell culture supernatant. Centrifuge the supernatant to pellet any detached cells and transfer the clear supernatant to a new tube.
-
Cytokine Analysis: Analyze the supernatant for the concentration of the cytokine of interest (e.g., TNF-α, IL-6) using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the incubation time to determine the time point of peak production.
Protocol 2: Optimizing Incubation Time for NF-κB Activation
This protocol provides a framework for determining the optimal incubation time for LPS-induced NF-κB activation.
-
Cell Seeding: Seed cells (e.g., THP-1 monocytes) in 6-well plates and allow them to reach 70-80% confluency.
-
LPS Treatment: Treat the cells with a predetermined concentration of LPS (e.g., 1 µg/mL) for various short durations (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: At each time point, wash the cells once with ice-cold PBS and then lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Perform a Western blot to measure the phosphorylation of key proteins in the NF-κB pathway, such as IκBα and p65.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to identify the time point of maximal pathway activation.
Visualizations
LPS Signaling Pathways
Caption: MyD88-dependent and -independent LPS signaling pathways.
Experimental Workflow for Optimizing Incubation Time
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Short-Term versus Long-Term Culture of A549 Cells for Evaluating the Effects of Lipopolysaccharide on Oxidative Stress, Surfactant Proteins and Cathelicidin LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Deacylated LPS
Welcome to the technical support center for researchers, scientists, and drug development professionals working with deacylated lipopolysaccharide (LPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve unexpected results in your experiments with deacylated LPS.
Q1: Why is my deacylated LPS showing agonist activity instead of the expected antagonist effect?
A1: This is a common issue that can arise from several factors. Here is a step-by-step guide to troubleshoot this problem:
-
Cell Type Specificity: Be aware of the species-specific differences in Toll-like receptor 4 (TLR4) response. Human TLR4 is more sensitive to the acylation state of Lipid A than murine TLR4.[1][2][3][4] Under-acylated LPS that acts as an antagonist on human cells can be a weak agonist on mouse cells.[1]
-
Purity of Deacylated LPS: The purity of your deacylated LPS is critical. Contamination with even small amounts of highly active, hexa-acylated LPS can lead to an overall agonistic response.
-
Recommendation: Ensure your deacylated LPS is of high purity. Check the certificate of analysis for endotoxin (B1171834) levels and purity assessment. If you are preparing it in-house, consider further purification steps.
-
-
Concentration Effects: At very high concentrations, some TLR4 antagonists can exhibit partial agonist activity.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration range for antagonist activity.
-
Q2: I'm observing high variability in my results between different batches of deacylated LPS.
A2: Batch-to-batch variability is a known challenge when working with LPS and its derivatives.[6] This can be due to inconsistencies in the manufacturing or purification process.
-
Quality Control: Not all commercially available LPS preparations are equal. They can be contaminated with other bacterial components like proteins and nucleic acids that can affect their potency.[6]
-
Recommendation: Whenever you receive a new batch of deacylated LPS, it is crucial to perform a validation experiment. Compare the new batch's performance against a previously validated batch in a side-by-side experiment.
-
-
Reconstitution and Storage: Improper handling of lyophilized deacylated LPS can lead to degradation or aggregation, affecting its activity.
-
Recommendation: Follow the manufacturer's instructions for reconstitution carefully.[7][8] It is generally recommended to dissolve LPS in sterile, endotoxin-free water or PBS at a concentration of at least 1 mg/mL to prevent adsorption to plasticware.[9] Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7][8][9]
-
Q3: My antagonist experiment is not working; I don't see any inhibition of the LPS-induced response.
A3: If your deacylated LPS is not inhibiting the agonist (e.g., E. coli LPS) induced response, consider the following:
-
Concentration Ratio of Antagonist to Agonist: The ratio of deacylated LPS (antagonist) to the agonist LPS is critical for effective inhibition.
-
Recommendation: A common starting point is a 10 to 100-fold excess of the antagonist. For example, if you are using 10 ng/mL of E. coli LPS, you might test your deacylated LPS in the range of 100 ng/mL to 1000 ng/mL. Complete inhibition of neutrophil adherence to endothelial cells has been observed at a 20:1 weight-to-weight ratio of deacylated LPS to LPS.[10]
-
-
Pre-incubation Time: The antagonist needs sufficient time to bind to the TLR4/MD-2 complex to block the agonist.
-
Recommendation: Pre-incubate your cells with the deacylated LPS for at least 30 minutes to 2 hours before adding the agonist LPS.[5]
-
-
Agonist Concentration: If the concentration of the agonist LPS is too high, it may overwhelm the antagonist.
-
Recommendation: Use a concentration of the agonist LPS that induces a submaximal response (e.g., the EC50 or EC80) in your assay system. This will make it easier to observe the inhibitory effect of the antagonist.
-
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting common issues with deacylated LPS.
Frequently Asked Questions (FAQs)
Q: What is deacylated LPS and how does it work as a TLR4 antagonist? A: Deacylated LPS is a form of lipopolysaccharide where some of the fatty acid chains (acyl chains) have been removed from the Lipid A moiety. The number of acyl chains in Lipid A is a primary determinant of its ability to activate TLR4.[7] Hexa-acylated LPS (containing six fatty acid chains), like that from E. coli, is a potent TLR4 agonist. Under-acylated forms, such as tetra- or penta-acylated LPS, are often weak agonists or antagonists of TLR4 signaling.[1][7] They can bind to the TLR4 co-receptor MD-2 but fail to induce the conformational changes necessary for receptor dimerization and downstream signaling, thereby competitively inhibiting the binding of agonistic LPS.[7]
Q: What is the difference between enzymatically and chemically deacylated LPS? A: Enzymatic deacylation, often carried out by the enzyme acyloxyacyl hydrolase (AOAH), selectively removes the secondary acyl chains from Lipid A.[11][12] This process mimics the natural detoxification of LPS in the host. Chemical deacylation, typically using alkaline hydrolysis, can also remove ester-linked fatty acids but may be less specific.[13] The method of deacylation can influence the final structure and activity of the LPS.
Q: How should I reconstitute and store my deacylated LPS? A: Lyophilized deacylated LPS should be stored at 2-8°C. For reconstitution, use a sterile, endotoxin-free solvent like water, saline, or a buffer. To prevent the LPS from sticking to the vial, it's recommended to reconstitute it at a concentration of at least 1 mg/mL.[9] After reconstitution, create small aliquots and store them at -20°C for long-term use. Avoid repeated freeze-thaw cycles.[7][8]
Q: What are some key quality control parameters to consider for deacylated LPS? A: Key quality control parameters include:
-
Purity: Assessed by methods like SDS-PAGE to check for contaminating proteins.
-
Endotoxin Activity: Measured by a Limulus Amebocyte Lysate (LAL) assay to quantify residual agonistic activity.
-
Degree of Deacylation: Confirmed by techniques like mass spectrometry to ensure the correct number of acyl chains have been removed.
-
Biological Activity: Functionally tested in a TLR4-specific cell-based assay to confirm its antagonistic properties.
Quantitative Data Summary
The following table provides representative data for TLR4 antagonist activity. Note that these values can vary depending on the specific deacylated LPS, the agonist used, the cell type, and the assay conditions.
| TLR4 Antagonist | Agonist (LPS) Concentration | Antagonist Concentration | Cell Type | Measured Outcome | Expected Inhibition | Reference |
| Deacylated S. typhimurium LPS | 13 ng/mL | 260 ng/mL (20:1 ratio) | Human Umbilical Vein Endothelial Cells (HUVE) | Neutrophil Adherence | Complete Inhibition | [10] |
| TAK-242 (Resatorvid) | 10-100 ng/mL E. coli LPS | IC50: 1-11 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-6 and IL-12 Production | 50% Inhibition | [4][14] |
| FP12 (Synthetic Glycolipid) | Not Specified | IC50: 0.63 µM | HEK-Blue™-hTLR4 Cells | NF-κB Activation (SEAP Reporter) | 50% Inhibition | [15] |
| Dexamethasone (B1670325) (control) | 1 µg/mL E. coli LPS | 5 µM | RAW 264.7 Macrophages | TNF-α Secretion | Significant Reduction | [16] |
Key Experimental Protocols
Protocol 1: Assessing TLR4 Antagonism in THP-1 Cells
This protocol describes how to measure the ability of deacylated LPS to inhibit the production of TNF-α from human THP-1 monocytic cells stimulated with E. coli LPS.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Deacylated LPS (antagonist)
-
E. coli O111:B4 LPS (agonist)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
To differentiate into macrophage-like cells, seed THP-1 cells at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Add PMA to a final concentration of 50-100 ng/mL and incubate for 24-48 hours.
-
After incubation, remove the PMA-containing medium, wash the adherent cells gently with sterile PBS, and add fresh, serum-free RPMI-1640 medium. Allow the cells to rest for 24 hours before stimulation.
-
-
Cell Stimulation:
-
Prepare a working solution of your deacylated LPS (antagonist) in cell culture medium. Test a range of concentrations (e.g., 10, 100, 1000 ng/mL).
-
Add the deacylated LPS to the appropriate wells and pre-incubate for 1-2 hours at 37°C.[5]
-
Prepare a working solution of E. coli LPS (agonist). A final concentration of 10-100 ng/mL is often effective.
-
Add the agonist LPS to the wells (except for the negative control wells) and incubate for 4-6 hours at 37°C.
-
Include the following controls:
-
Untreated cells (negative control)
-
Cells treated with agonist LPS only (positive control)
-
Cells treated with deacylated LPS only (to check for agonist activity)
-
-
-
Cytokine Measurement (ELISA):
-
After the incubation period, carefully collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.[17][18] A general ELISA workflow is as follows:
-
Coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block with a blocking buffer for 1 hour.
-
Add your standards and collected supernatants to the wells and incubate for 2 hours.
-
Wash the plate and add the detection antibody. Incubate for 1-2 hours.
-
Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 20-30 minutes.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Calculate the concentration of TNF-α in each sample using the standard curve.
-
Determine the percentage of inhibition of TNF-α production by the deacylated LPS compared to the positive control (agonist LPS only).
-
TLR4 Signaling Pathway Diagram
Caption: TLR4 signaling by agonist and antagonist LPS.
Experimental Workflow Diagram
References
- 1. Frontiers | Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses [frontiersin.org]
- 2. Novel toll-like receptor 4 (TLR4) antagonists identified by structure- and ligand-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LPS-induced cytokine production in the monocytic cell line THP-1 determined by multiple quantitative competitive PCR (QC-PCR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. invivogen.com [invivogen.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Lipopolysaccharides Product Information [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Deacylated lipopolysaccharide inhibits neutrophil adherence to endothelium induced by lipopolysaccharide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deacylation of Purified Lipopolysaccharides by Cellular and Extracellular Components of a Sterile Rabbit Peritoneal Inflammatory Exudate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Binding, internalization, and deacylation of bacterial lipopolysaccharide by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. materialneutral.info [materialneutral.info]
Technical Support Center: Refining Protocols for Studying Drug-Like Property Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the refinement of experimental protocols for studying the effects of drug-like properties.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide answers to specific questions and solutions to common problems that may arise during your experiments.
Solubility Assays
-
Question 1: My compound has poor aqueous solubility, leading to unreliable results in subsequent assays. What can I do?
-
Answer: Poor aqueous solubility is a common challenge that can significantly impact in vitro testing.[1] To address this, consider the following strategies:
-
Prodrug Approach: Investigate the possibility of creating a more soluble prodrug that converts to the active compound in vivo.[2]
-
Formulation Strategies: Experiment with different formulation approaches, such as using co-solvents, surfactants, or cyclodextrins, to enhance solubility.
-
pH Modification: Assess the pH-solubility profile of your compound. Adjusting the pH of the assay buffer to a range where the compound is more soluble can be effective.
-
Disruption of Molecular Planarity and Symmetry: In the lead optimization phase, medicinal chemists can modify the chemical structure to disrupt planarity and symmetry, which can improve solubility.[3]
-
-
-
Question 2: How can I improve the efficiency of my solubility and permeability assessments?
-
Answer: You can combine solubility and permeability assays into a single workflow. For instance, the filtrate from a solubility assay using a MultiScreen® Solubility filter plate can be directly used as the donor solution for a Parallel Artificial Membrane Permeation Assay (PAMPA).[1] This approach conserves your sample, increases efficiency, and can improve the reliability and reproducibility of your data.[1]
-
Permeability Assays (Caco-2 & MDCK)
-
Question 3: I am observing low post-assay recovery of my test compound in my Caco-2 permeability assay. What are the potential causes and solutions?
-
Answer: Low post-assay recovery is a frequent issue in Caco-2 assays.[4] Potential causes include:
-
Nonspecific Binding: The compound may be binding to plastic surfaces of the assay plates or to proteins. To mitigate this, consider adding bovine serum albumin (BSA) to the receiver compartment.[5]
-
Cellular Sequestration: The compound may be accumulating within the Caco-2 cells.
-
Compound Instability: The compound may be degrading in the assay medium.
-
-
Troubleshooting Steps:
-
Perform a mass balance study to determine the extent of binding and accumulation.
-
Test different types of assay plates with lower binding properties.
-
Include a protein source like BSA in the basolateral (receiver) chamber.[5]
-
-
-
Question 4: My permeability data from Caco-2 assays do not correlate well with in vivo absorption results. How can I improve the correlation?
-
Answer: Discrepancies between in vitro Caco-2 data and in vivo results can arise from several factors.[4][6] To improve correlation:
-
Ensure Monolayer Integrity: Verify the integrity of your Caco-2 cell monolayers by measuring transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like mannitol.
-
Account for Efflux Transporters: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp).[6] Conduct bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio and identify if your compound is a substrate for these transporters.[5]
-
Optimize Assay Conditions: Factors like passage number of the cells and culture time can influence the expression of transporters and enzymes.[7] Standardize these parameters across your experiments.
-
-
-
Question 5: When is it more appropriate to use MDCK cells instead of Caco-2 cells for permeability screening?
-
Answer: Madin-Darby Canine Kidney (MDCK) cells offer a faster alternative to Caco-2 cells, forming a tight monolayer in about 7 days compared to the 21-30 days required for Caco-2 cells.[7] MDCK cells are particularly useful for:
-
High-Throughput Screening: The shorter culture time makes them suitable for earlier stages of drug discovery where rapid screening of many compounds is necessary.[7]
-
Studying Specific Transporters: Genetically engineered MDCK cells that overexpress specific transporters, such as MDCK-MDR1 for P-glycoprotein, are excellent tools for investigating drug-transporter interactions.[5][7]
-
-
Metabolism and Pharmacokinetics (DMPK) Assays
-
Question 6: I am seeing unexpectedly high or low metabolic stability in my liver microsome assay. What could be the cause?
-
Answer: Unexpected results in metabolic stability assays can stem from both compound-specific and experimental factors.
-
High Stability (Low Clearance):
-
Non-CYP Metabolism: The compound might be cleared by non-cytochrome P450 enzymes that are not present or active in liver microsomes.[8][9] Consider using hepatocytes, which contain a broader range of metabolic enzymes.
-
Poor Microsomal Permeability: The compound may not be effectively entering the microsomes.
-
-
Low Stability (High Clearance):
-
Cofactor Depletion: Ensure that the concentration of NADPH is not limiting throughout the incubation period.
-
Compound Instability: The compound may be chemically unstable in the assay buffer. Run a control incubation without NADPH to check for non-enzymatic degradation.
-
-
-
-
Question 7: How can I assess the potential for drug-drug interactions (DDIs) early in development?
-
Answer: Early assessment of DDI potential is crucial.[10] In vitro assays are a primary tool for this:
-
CYP Inhibition and Induction Assays: Use human liver microsomes or hepatocytes to determine if your compound inhibits or induces major cytochrome P450 (CYP) enzymes.[11]
-
Transporter Interaction Assays: Evaluate if your compound is a substrate or inhibitor of key drug transporters, as this can also lead to DDIs.[11]
-
-
High-Throughput Screening (HTS)
-
Question 8: My HTS campaign is generating a high number of false positives. What are the common causes and how can I mitigate them?
-
Answer: False positives in HTS can arise from compound interference with the assay technology rather than true biological activity.[12] Common causes include:
-
Autofluorescence: Compounds that fluoresce at the same wavelength as the detection probe.
-
Compound Aggregation: Some compounds form aggregates at high concentrations, which can non-specifically inhibit enzymes.
-
Assay Interference: Direct interaction of the compound with the reporter enzyme (e.g., luciferase).
-
-
Mitigation Strategies:
-
Counter-screens: Perform secondary assays to identify compounds that interfere with the detection method.[12]
-
Orthogonal Assays: Confirm hits using a different assay technology that relies on an alternative detection principle.[12]
-
Visual Inspection: Examine the chemical structures of hits for known problematic motifs.[12]
-
-
-
Question 9: I am concerned about missing active compounds (false negatives) in my HTS. How can this be avoided?
-
Answer: False negatives can occur due to factors like low compound potency, poor solubility, or degradation.[12] To reduce the risk of false negatives:
-
Quantitative HTS (qHTS): Screen compounds at multiple concentrations to generate concentration-response curves, which can help identify compounds with lower potency.[12]
-
Solubility Enhancement: As mentioned earlier, ensure your compounds are adequately solubilized in the assay buffer.
-
Compound Stability Checks: Assess the stability of your compounds under the assay conditions.
-
-
Data Presentation
Table 1: Permeability Classification Based on Apparent Permeability (Papp) in Caco-2 Assays
| Permeability Class | Papp (x 10⁻⁶ cm/s) | Expected In Vivo Absorption |
| High | > 10 | > 90% |
| Moderate | 1 - 10 | 50 - 90% |
| Low | < 1 | < 50% |
Table 2: Interpreting Efflux Ratios from Bidirectional Caco-2/MDCK Assays
| Efflux Ratio (Papp, B-A / Papp, A-B) | Interpretation | Implication |
| < 2 | No significant active efflux | Absorption is primarily driven by passive diffusion. |
| ≥ 2 | Compound is a likely substrate of an efflux transporter (e.g., P-gp). | Oral bioavailability may be limited by active transport out of intestinal cells. |
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²). Also, assess the permeability of a paracellular marker like [¹⁴C]-mannitol.
-
Assay Preparation:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Prepare the dosing solution of the test compound in the transport buffer.
-
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Add the dosing solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Add the dosing solution to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
Follow the same incubation and sampling procedure as for the A to B direction.
-
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a suitable analytical method, such as LC-MS/MS.[5]
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) for both directions using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
dQ/dt = rate of compound appearance in the receiver chamber
-
A = surface area of the filter membrane
-
C₀ = initial concentration in the donor chamber
-
-
-
Calculate Efflux Ratio: Divide the Papp (B to A) by the Papp (A to B).
Visualizations
Caption: A generalized workflow for evaluating key drug-like properties.
Caption: A logical approach to troubleshooting low compound recovery.
References
- 1. Permeability & Solubility Analysis Workflow [sigmaaldrich.com]
- 2. books.rsc.org [books.rsc.org]
- 3. [PDF] Drug-like properties and the causes of poor solubility and poor permeability. | Semantic Scholar [semanticscholar.org]
- 4. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolian.com [resolian.com]
- 6. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 7. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the translation of drug metabolism and pharmacokinetics science for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current trends in drug metabolism and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. cellgs.com [cellgs.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Working with Deacylated Lipopolysaccharide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with deacylated lipopolysaccharide (dLPS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of deacylated lipopolysaccharide in experimental settings.
Issue 1: Poor Solubility and Hazy Solutions
-
Question: My deacylated LPS solution is hazy and appears to have poor solubility. Is this normal, and how can I improve it?
-
Answer: Yes, it is common for solutions of deacylated LPS to appear hazy.[1] Like their parent molecules, lipopolysaccharides are known to form micelles and aggregates in aqueous solutions.[1][2] The haziness indicates the presence of these supramolecular structures. While organic solvents do not typically yield clearer solutions, specific preparation methods can improve dispersion.[1]
-
Troubleshooting Steps:
-
Use Appropriate Solvents: Start by dissolving the this compound in pyrogen-free water or a buffered saline solution.
-
Vortexing: Vortex the solution vigorously to aid in the initial dispersion.
-
Sonication: If haziness persists, sonicate the solution in a water bath sonicator. This can help to break down larger aggregates.
-
Heating: For more concentrated solutions, warming to 70-80°C while vortexing can improve solubility, though caution should be exercised to avoid heat-induced degradation if working with sensitive formulations.[1]
-
Detergents: In some analytical applications, the use of detergents like Triton X-100 can help to create more uniform dispersions, but this may interfere with biological assays.
-
-
Issue 2: Inconsistent or No Biological Activity
-
Question: My cells are showing a weak or inconsistent response to deacylated LPS. What are the potential causes?
-
Answer: Deacylated LPS is expected to have significantly lower biological activity compared to standard LPS; in many cases, it acts as an antagonist to the TLR4 signaling pathway.[3][4][5][6] Therefore, a lack of a strong pro-inflammatory response is expected. Inconsistency in results can stem from several factors, including the experimental setup and reagent variability.
-
Troubleshooting Steps:
-
Verify the Expected Activity: Confirm whether you expect an agonistic or antagonistic effect. Deacylated LPS typically inhibits the response to contaminating endotoxins or co-administered LPS.[3][4]
-
Cell Passage Number: Use low-passage number cells. Cell lines like RAW264.7 can become less responsive to LPS and its derivatives with increasing passage.[7]
-
Serum Variability: Fetal Bovine Serum (FBS) is a known source of variability in LPS-based assays. Different lots of FBS can have varying levels of endogenous factors that can either enhance or inhibit the cellular response.[8] It is recommended to test different lots of FBS or use a consistent lot for an entire set of experiments.
-
Proper Reconstitution: Ensure the this compound is properly reconstituted and vortexed immediately before use to ensure a homogenous suspension.[9]
-
Mycoplasma Contamination: Test your cell cultures for mycoplasma contamination. Mycoplasma can alter the cellular response to TLR ligands.[7]
-
-
Issue 3: Unexpected Pro-inflammatory Response
-
Question: I am observing a pro-inflammatory response with my deacylated LPS, which I expected to be an antagonist. Why might this be happening?
-
Answer: While this compound is generally considered a TLR4 antagonist, residual endotoxin (B1171834) activity from the parent LPS or other contaminants can lead to a pro-inflammatory response. The degree of deacylation and the specific structure of the remaining lipid A can also influence its activity.
-
Troubleshooting Steps:
-
Check the Certificate of Analysis (CoA): Review the CoA for your lot of deacylated LPS. Pay close attention to the reported endotoxin levels, typically measured by a Limulus Amebocyte Lysate (LAL) assay.
-
Incomplete Deacylation: The removal of fatty acid chains from the lipid A moiety may be incomplete, leading to a heterogeneous mixture with some residual agonist activity.[1]
-
Contamination: Ensure that all reagents, media, and labware are pyrogen-free. Contamination with environmental LPS can trigger a pro-inflammatory response.
-
Dose-Response Curve: Perform a dose-response experiment. At high concentrations, some this compound preparations may exhibit partial agonistic activity, while at lower concentrations, they may be purely antagonistic.
-
-
Frequently Asked Questions (FAQs)
1. What is deacylated lipopolysaccharide (this compound) and how is it produced?
Deacylated lipopolysaccharide is a modified form of LPS where some of the fatty acid chains have been removed from the lipid A moiety.[1][10] This "detoxification" is typically achieved through alkaline hydrolysis, which selectively cleaves the ester-linked fatty acids while leaving the amide-linked fatty acids intact.[10] The removal of these fatty acids is the primary reason for the reduced biological activity of this compound.[1]
2. What is the primary mechanism of action for deacylated LPS?
Deacylated LPS primarily interacts with the Toll-like receptor 4 (TLR4) signaling complex. Unlike hexa-acylated LPS from pathogenic bacteria which is a potent TLR4 agonist, under-acylated LPS, such as this compound, often acts as a TLR4 antagonist.[3] It can compete with agonistic LPS for binding to the MD-2 co-receptor, thereby preventing the dimerization of TLR4 and the initiation of the downstream inflammatory signaling cascade.[3]
3. How does the endotoxin activity of deacylated LPS compare to standard LPS?
The endotoxin activity of deacylated LPS is significantly lower than that of its parent LPS. Depending on the source and the extent of deacylation, the endotoxin level can be reduced by as much as 10,000-fold.[1]
4. How should I properly store and handle deacylated LPS?
-
Storage: Lyophilized this compound should be stored at the temperature recommended by the manufacturer, typically -20°C. Once reconstituted, it is best to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles, which can affect the integrity of the molecule.[9]
-
Handling: Always use pyrogen-free water, saline, and labware when working with this compound to prevent endotoxin contamination. Vortex the reconstituted solution before each use to ensure a homogeneous suspension.[9]
5. Can I use a standard LAL assay to quantify deacylated LPS?
A standard Limulus Amebocyte Lysate (LAL) assay measures endotoxin activity, which is significantly reduced in this compound.[10] Therefore, an LAL assay will not accurately quantify the concentration of this compound but rather its residual endotoxin activity. Other methods, such as those that quantify specific sugar constituents of LPS, may be necessary for concentration determination.[11][12]
Quantitative Data Summary
Table 1: Comparison of Lipopolysaccharide (LPS) and Deacylated Lipopolysaccharide (this compound)
| Feature | Lipopolysaccharide (LPS) | Deacylated Lipopolysaccharide (this compound) | Reference(s) |
| Structure | Hexa-acylated Lipid A (typically) | Under-acylated Lipid A (ester-linked fatty acids removed) | [3][10] |
| TLR4 Activity | Potent Agonist | Typically Antagonist or Weak Agonist | [3][4][5] |
| Endotoxin Level | High | Significantly Reduced (up to 10,000-fold lower) | [1] |
| Solubility in Water | Forms hazy solutions/micelles | Forms hazy solutions/micelles | [1] |
Experimental Protocols
Protocol 1: Reconstitution of Deacylated Lipopolysaccharide
-
Materials:
-
Lyophilized deacylated LPS
-
Pyrogen-free water or sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Sterile, pyrogen-free polypropylene (B1209903) tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature.
-
Aseptically add the desired volume of pyrogen-free water or PBS to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Recap the vial and vortex vigorously for at least one minute until the powder is dispersed. The solution will likely be hazy.[1]
-
For improved homogeneity, sonicate the solution in a water bath sonicator for 5-10 minutes.
-
Aliquot the stock solution into single-use, sterile, pyrogen-free tubes.
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.[9]
-
Before use in an experiment, thaw an aliquot and vortex thoroughly.
-
Protocol 2: Assessing the Antagonistic Activity of this compound in a Cell-Based Assay
-
Materials:
-
Immune cells expressing TLR4 (e.g., RAW264.7 macrophages or HEK293-TLR4 reporter cells)
-
Complete cell culture medium (consider pre-screening FBS lots)[8]
-
Reconstituted deacylated LPS
-
Standard LPS (e.g., from E. coli O111:B4)
-
ELISA kit for a pro-inflammatory cytokine (e.g., TNF-α or IL-6)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare dilutions of deacylated LPS in complete cell culture medium.
-
Pre-incubate the cells with the various concentrations of this compound for 1-2 hours. Include a vehicle control (medium only).
-
Prepare a solution of standard LPS at a concentration known to elicit a sub-maximal response (e.g., 10 ng/mL).
-
Add the standard LPS to the wells already containing this compound. Also include control wells with cells only, cells with this compound only, and cells with standard LPS only.
-
Incubate the plate for a suitable period (e.g., 6-24 hours) at 37°C and 5% CO2.
-
Collect the cell culture supernatants.
-
Measure the concentration of the chosen cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Analyze the data: A successful antagonistic effect will be observed as a dose-dependent decrease in cytokine production in the cells treated with this compound prior to stimulation with standard LPS.
-
Visualizations
Caption: TLR4 signaling pathway showing antagonistic action of this compound.
Caption: Experimental workflow for handling deacylated LPS.
Caption: Troubleshooting inconsistent this compound activity.
References
- 1. 脂多糖 来源于大肠杆菌 0111:B4 Detoxified | Sigma-Aldrich [sigmaaldrich.com]
- 2. The physicochemical properties of lipopolysaccharide chemotypes regulate activation of the contact pathway of blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Deacylated lipopolysaccharide inhibits neutrophil adherence to endothelium induced by lipopolysaccharide in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatically deacylated Neisseria lipopolysaccharide (LPS) inhibits murine splenocyte mitogenesis induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deacylated lipopolysaccharide inhibits plasminogen activator inhibitor-1, prostacyclin, and prostaglandin E2 induction by lipopolysaccharide but not by tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Various factors affect lipopolysaccharide sensitization in cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and characterization of detoxified lipopolysaccharide-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LPS Quantitation Procedures | Springer Nature Experiments [experiments.springernature.com]
- 12. LPS quantitation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1,2-dilauroyl-sn-glycero-3-phospho-L-serine (DLPS)
Welcome to the technical support center for 1,2-dilauroyl-sn-glycero-3-phospho-L-serine (DLPS). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent the degradation of this compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound (1,2-dilauroyl-sn-glycero-3-phospho-L-serine) is an anionic phospholipid. It is frequently used in research to create model membranes, liposomes, and other lipid-based systems to study biological processes such as membrane fusion, protein-lipid interactions, and cell signaling. The stability of this compound is crucial because its degradation can alter the physicochemical properties of these systems, leading to unreliable and inaccurate experimental results.
Q2: What are the primary causes of this compound degradation?
A2: The two main chemical degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: This involves the cleavage of the ester bonds that link the lauroyl fatty acid chains to the glycerol (B35011) backbone. This process results in the formation of lyso-PS (lysophosphatidylserine) and free fatty acids, which can act as detergents and disrupt the integrity of lipid bilayers.
-
Oxidation: While the lauroyl chains of this compound are saturated and thus less susceptible to oxidation than unsaturated fatty acids, the headgroup and glycerol backbone can still be targeted by reactive oxygen species (ROS).
Other potential degradation routes include decarboxylation of the serine headgroup.
Q3: What environmental factors can accelerate this compound degradation?
A3: Several factors can accelerate the degradation of this compound:
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.
-
pH: Extreme pH conditions (both acidic and basic) can catalyze the hydrolysis of the ester bonds.
-
Oxygen: The presence of oxygen can lead to oxidative damage, especially if transition metal ions are present to catalyze the formation of ROS.
-
Light: Exposure to UV light can promote the formation of free radicals, leading to oxidation.
-
Enzymatic Contamination: The presence of contaminating enzymes such as phospholipases can rapidly degrade this compound.
Troubleshooting Guide
| Issue/Observation | Potential Cause | Recommended Action |
| Inconsistent results in liposome-based assays (e.g., leakage, aggregation). | This compound degradation leading to the formation of lysolipids, which act as detergents and destabilize the liposome (B1194612) membrane. | 1. Verify the quality of your this compound stock. If degradation is suspected, use a fresh, properly stored aliquot. 2. Prepare liposomes using freshly prepared buffers that have been degassed to remove oxygen. 3. Minimize the exposure of your liposomes to high temperatures and light during preparation and experiments. |
| Changes in the physical appearance of this compound powder (e.g., clumping, discoloration). | Absorption of moisture from the air, which can initiate hydrolysis. | 1. Always allow the container of this compound powder to warm to room temperature before opening to prevent condensation. 2. Handle the powder in a dry, inert atmosphere (e.g., in a glove box with nitrogen or argon) if possible. 3. After use, tightly seal the container and store it at the recommended temperature. |
| Unexpected pH shifts in your experimental buffer containing this compound. | Hydrolysis of this compound releases free fatty acids, which can lower the pH of an unbuffered or weakly buffered solution. | 1. Use a buffer with sufficient capacity to maintain a stable pH throughout your experiment. 2. Monitor the pH of your solutions, especially during long incubations. |
Quantitative Data on Phospholipid Stability
| Condition | Effect on Stability | Rationale |
| Temperature | Stability significantly decreases with increasing temperature. | Higher temperatures accelerate the rate of hydrolysis. |
| pH | Most stable around neutral pH (6.5-7.5). Stability decreases at acidic and basic pH. | Both acid and base can catalyze the hydrolysis of the ester bonds. |
| Solvent | More stable in aprotic organic solvents (e.g., chloroform (B151607), dichloromethane) than in aqueous solutions or protic solvents (e.g., methanol). | Water is a reactant in hydrolysis. Protic solvents can also participate in solvolysis. |
| Oxygen | The presence of oxygen can lead to slow oxidation. | Although saturated, the headgroup can be a target for oxidation. |
| Light | UV light exposure can decrease stability. | UV light can generate free radicals, initiating oxidation. |
Experimental Protocols
Protocol 1: Proper Storage and Handling of this compound
-
Storage of Dry Powder:
-
Store this compound as a dry powder in a tightly sealed glass vial at -20°C or below.
-
Before opening, allow the vial to warm to room temperature to prevent moisture condensation.
-
For frequent use, it is recommended to aliquot the powder into smaller vials to minimize the number of times the main stock is opened.
-
-
Preparation of Stock Solutions:
-
Dissolve this compound in an appropriate organic solvent, such as chloroform or dichloromethane.
-
Store stock solutions in glass vials with Teflon-lined caps (B75204) at -20°C. Do not use plastic containers, as plasticizers can leach into the solvent.
-
Overlay the solution with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
-
Use in Aqueous Solutions:
-
When preparing aqueous dispersions (e.g., liposomes), use freshly prepared, deoxygenated buffers.
-
Avoid prolonged storage of this compound in aqueous solutions, as this will promote hydrolysis. Prepare fresh for each experiment.
-
Protocol 2: Assessing this compound Degradation using a Fluorometric Assay
This protocol provides a general workflow for quantifying this compound to assess its degradation over time or under different experimental conditions. Commercially available phosphatidylserine (B164497) assay kits can be used for this purpose.
-
Sample Preparation:
-
At each time point of your stability study, take an aliquot of your this compound-containing sample (e.g., liposome suspension).
-
If your sample is in an organic solvent, evaporate the solvent under a stream of nitrogen.
-
Resuspend the lipid film in a buffer containing a non-ionic detergent (e.g., Triton X-100) to form micelles, as specified by the assay kit manufacturer.
-
-
Standard Curve Preparation:
-
Prepare a series of standards with known concentrations of fresh, undegraded this compound in the same detergent-containing buffer.
-
-
Enzymatic Reaction:
-
Add the enzyme mix provided in the kit to your samples and standards. These kits typically use a lipase (B570770) to cleave the serine headgroup, which is then acted upon by other enzymes to produce a fluorescent product.
-
Incubate the reaction for the time and at the temperature specified in the kit's protocol.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at the excitation and emission wavelengths recommended by the manufacturer.
-
-
Data Analysis:
-
Subtract the background fluorescence from your readings.
-
Plot the fluorescence of the standards versus their concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of intact this compound in your samples. A decrease in concentration over time indicates degradation.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for this compound stability assessment.
Technical Support Center: Improving Reproducibility in Deacylated Lipopolysaccharide (dLPS) Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility and reliability of deacylated lipopolysaccharide (dLPS) assays.
Frequently Asked Questions (FAQs)
Q1: What is deacylated lipopolysaccharide (this compound) and why is it used in assays?
A1: Deacylated lipopolysaccharide is a modified form of lipopolysaccharide (LPS) from which some fatty acid chains have been removed, typically through alkaline hydrolysis. This process primarily removes the ester-linked secondary acyl chains from the Lipid A moiety, which is the primary determinant of LPS's endotoxic activity. The resulting this compound has significantly reduced toxicity and often acts as an antagonist to the Toll-like receptor 4 (TLR4), the receptor for LPS.[1] In research, this compound is used to study the mechanisms of TLR4 signaling and to investigate potential therapeutic agents that can block LPS-induced inflammation.
Q2: What are the most common sources of variability in this compound assays?
A2: Variability in this compound assays can arise from multiple sources. Key factors include the heterogeneity of the starting LPS material, inconsistency in the deacylation process leading to batch-to-batch differences in this compound, and the aggregation state of both LPS and this compound in solution.[2] In cell-based assays, significant variability can be introduced by the use of different cell types, donor-to-donor differences in primary cells like PBMCs, inconsistent cell seeding densities, and poor cell viability (>90% is recommended).[3] General experimental practices, such as improper reagent handling and storage, can also contribute to a lack of reproducibility.
Q3: My this compound preparation shows some agonistic (stimulatory) activity instead of being purely antagonistic. Why is this happening?
A3: Unexpected agonistic activity in a this compound preparation can be due to several factors. The most common cause is incomplete deacylation, leaving a sufficient number of fatty acid chains on the Lipid A to trigger TLR4 signaling. Another possibility is the presence of contaminants that are TLR agonists, such as residual, non-deacylated LPS or lipoproteins that activate TLR2. It is crucial to have rigorous quality control for each batch of this compound to ensure its purity and lack of agonistic activity.
Q4: How should I prepare and store this compound and LPS solutions to ensure consistency?
A4: Both LPS and this compound are prone to aggregation and adsorption to plastic and glass surfaces, which can affect their effective concentration. It is recommended to prepare stock solutions in endotoxin-free water or saline and to sonicate the stock to ensure it is fully dissolved.[2] For long-term storage, aliquots should be kept frozen. Repeated freeze-thaw cycles should be avoided. When preparing working dilutions, use endotoxin-free diluents and vortex gently. It is advisable to prepare fresh working solutions for each experiment to minimize variability.[2]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound assays.
Problem 1: High Variability in Cytokine Release Between Replicate Wells or Experiments
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. After plating, allow the plate to sit at room temperature for a short period to allow for even cell settling before transferring to the incubator. |
| Donor Variability (for PBMCs) | If possible, use PBMCs from a single donor for a set of experiments. If using multiple donors, analyze them in parallel to minimize batch effects and consider pre-screening donors for their responsiveness to LPS.[3] |
| Edge Effects on Assay Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the assay plate. Fill the outer wells with sterile water or media. |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of LPS and this compound for each experiment from a well-characterized stock. Ensure complete dissolution by gentle vortexing or sonication.[2] |
| Pipetting Inaccuracy | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes, especially for small volumes of concentrated reagents. |
Problem 2: Weak or No Antagonistic Effect of this compound
| Potential Cause | Recommended Solution |
| Suboptimal this compound:LPS Ratio | The antagonistic effect of this compound is dose-dependent. Perform a dose-response experiment by titrating the concentration of this compound against a fixed, submaximal concentration of LPS (e.g., the EC80) to determine the optimal inhibitory ratio. Complete inhibition may require a significant excess of this compound (e.g., 20:1 wt/wt).[1] |
| Insufficient Pre-incubation Time | The this compound needs time to bind to the TLR4 receptor complex before the addition of the LPS agonist. Pre-incubate the cells with this compound for a sufficient period (e.g., 30-60 minutes) before adding LPS. |
| Degraded or Inactive this compound | Verify the integrity of your this compound stock. If possible, use a new, quality-controlled batch of this compound. |
| High Agonist (LPS) Concentration | An excessively high concentration of LPS can overcome the inhibitory effect of the this compound. Titrate the LPS to determine a concentration that gives a robust but not maximal response, which will create a better window to observe antagonism. |
Problem 3: High Background Signal in "No Treatment" or "this compound Only" Control Wells
| Potential Cause | Recommended Solution |
| Endotoxin (B1171834) Contamination | Media, serum, water, and plasticware can be sources of endotoxin contamination. Use certified endotoxin-free reagents and consumables. If contamination is suspected, test all reagents using a Limulus Amebocyte Lysate (LAL) assay.[3] |
| Mycoplasma Contamination | Mycoplasma can activate immune cells and lead to cytokine production. Regularly test your cell cultures for mycoplasma contamination.[3] |
| Agonistic Activity of this compound | As mentioned in the FAQs, your this compound preparation may have residual agonistic activity. Test each new batch of this compound for its ability to stimulate cytokine release in the absence of LPS. |
| Poor Cell Health | Unhealthy or stressed cells can spontaneously release cytokines. Ensure high cell viability (>90%) and handle cells gently during experimental procedures.[3] |
Experimental Protocols
Protocol 1: Preparation and Quality Control of Deacylated LPS
This protocol describes a general method for the alkaline hydrolysis of LPS to produce this compound.
-
Dissolve LPS : Dissolve purified LPS from a gram-negative bacterium (e.g., E. coli) in endotoxin-free water to a concentration of 1 mg/mL.
-
Alkaline Hydrolysis : Add an equal volume of 0.5 M NaOH to the LPS solution. Incubate the mixture at 60°C for 2 hours to remove ester-linked fatty acids.
-
Neutralization : Cool the solution to room temperature and neutralize by adding an appropriate volume of 0.5 M HCl.
-
Dialysis : Dialyze the this compound solution extensively against endotoxin-free water at 4°C for 48 hours with several water changes to remove salts and small molecule impurities.
-
Lyophilization : Freeze-dry the dialyzed this compound to obtain a powder. Store the lyophilized this compound at -20°C.
-
Quality Control :
-
Test for Deacylation : Analyze the fatty acid composition of the this compound compared to the parent LPS using gas chromatography-mass spectrometry (GC-MS) to confirm the removal of secondary acyl chains.
-
Assess Purity : Check for protein contamination using a BCA assay and nucleic acid contamination by measuring absorbance at 260/280 nm.
-
Evaluate Agonistic Activity : Test the this compound alone on a responsive cell line (e.g., THP-1 macrophages) to ensure it does not induce significant cytokine production compared to a negative control.
-
Protocol 2: In Vitro this compound Antagonism Assay using THP-1 Macrophages
This protocol outlines a cell-based assay to measure the ability of this compound to inhibit LPS-induced TNF-α production.
-
Cell Culture and Differentiation :
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin/streptomycin, and 2-mercaptoethanol.
-
Differentiate the THP-1 monocytes into macrophage-like cells by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 48-72 hours. After differentiation, replace the PMA-containing medium with fresh medium and allow the cells to rest for 24 hours.
-
-
Assay Procedure :
-
Plate the differentiated THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere.
-
Prepare serial dilutions of your this compound test sample in cell culture medium.
-
Pre-incubate the cells with the this compound dilutions (or medium as a control) for 60 minutes at 37°C.
-
Prepare a solution of LPS (e.g., from E. coli O111:B4) at a concentration known to induce a submaximal TNF-α response (e.g., 10 ng/mL; this should be optimized for your specific cell system).
-
Add the LPS solution to the wells already containing this compound and the cells. Include control wells with cells and medium only (negative control) and cells with LPS only (positive control).
-
Incubate the plate for 4-6 hours at 37°C.
-
-
Cytokine Measurement :
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis :
-
Calculate the percentage inhibition of TNF-α production for each this compound concentration relative to the LPS-only control.
-
Plot the percent inhibition against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the LPS-induced TNF-α response).
-
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| LPS Concentration (for cell stimulation) | 1 ng/mL - 1 µg/mL | Highly dependent on cell type, LPS source, and assay sensitivity.[2] |
| This compound Concentration (for antagonism) | 10- to 100-fold excess over LPS | The ratio of this compound to LPS is critical for effective inhibition.[1] |
| Expected Cytokine Inhibition | 50-100% | Varies with the this compound:LPS ratio and the specific this compound preparation. |
| Typical IC50 for this compound Antagonism | Varies widely | Dependent on the specific this compound and experimental conditions. Can range from nM to µM.[4] |
| Cell Seeding Density (96-well plate) | 0.5 - 2 x 10^5 cells/well | Must be optimized for the specific cell line and assay duration. |
| Acceptable Cell Viability | >90% | Crucial for a reliable cellular response.[3] |
Visualizations
Caption: Figure 1. Workflow for a typical this compound antagonism assay.
Caption: Figure 2. Antagonistic action of this compound on TLR4 signaling.
Caption: Figure 3. A logical approach to troubleshooting this compound assays.
References
- 1. Deacylated lipopolysaccharide inhibits neutrophil adherence to endothelium induced by lipopolysaccharide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Simple and Effective Lipid-A Antagonist Based on Computational Prediction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Modifications for Enhanced Phagosome-Lysosome Fusion and Activity
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the enhancement of phagosome-lysosome fusion and activity.
Frequently Asked Questions (FAQs)
Q1: What are the key stages of phagosome maturation that can be targeted for enhancement?
A1: Phagosome maturation is a multi-step process involving sequential interactions with endocytic compartments. Key stages for targeted enhancement include:
-
Early Phagosome Formation: Characterized by the presence of Rab5.
-
Late Phagosome Development: Marked by the acquisition of Rab7.
-
Phagolysosome Formation: The final stage, involving the fusion of the late phagosome with lysosomes, identifiable by the presence of lysosomal-associated membrane protein 1 (LAMP1) and an acidic luminal pH.[1][2]
Q2: What are common methods to quantitatively measure phagosome-lysosome fusion?
A2: Several quantitative methods are available:
-
Fluorescence Microscopy: This can be used to visualize and quantify the colocalization of phagocytosed particles with lysosomal markers like LAMP1 or acidotropic dyes (e.g., LysoTracker).[1][3][4][5]
-
Flow Cytometry: Allows for high-throughput analysis of a large cell population to measure the fluorescence intensity of phagocytosed fluorescent particles.
-
Fluorimetric Assays: Using pH-sensitive fluorescent probes conjugated to particles to measure the kinetics of phagosome acidification, which is a hallmark of fusion with lysosomes.[6][7]
Q3: How can I enhance the overall degradative capacity of lysosomes?
A3: Lysosomal degradative capacity can be boosted by activating the transcription factor EB (TFEB).[8] TFEB promotes the expression of lysosomal and autophagy genes.[8] Activation of TFEB can be achieved through various stimuli, including the phagocytosis of non-opsonized E. coli.[8]
Q4: Can an initial round of phagocytosis enhance the cell's ability to handle subsequent challenges?
A4: Yes, studies have shown that an initial round of phagocytosis can boost a macrophage's lysosomal function and bactericidal ability. This is mediated by the activation of TFEB, which upregulates the expression of lysosomal proteins, effectively priming the cell for subsequent phagocytic events.[8]
Troubleshooting Guides
Issue 1: High Background Fluorescence in Phagocytosis Assay
-
Symptom: High signal in control wells without cells or in wells with cells that have not been exposed to fluorescent particles.
-
Possible Causes & Solutions:
| Cause | Solution |
| Cellular Autofluorescence | Use a buffer that quenches autofluorescence or select fluorescent dyes with emission spectra that do not overlap with the autofluorescence of your cells. Common sources of autofluorescence include NADH and riboflavin.[9] |
| Media Components | Use phenol (B47542) red-free media, as phenol red can quench fluorescence. Riboflavin in media is also autofluorescent and can reduce the signal-to-noise ratio.[9] |
| Non-specific Binding | Ensure particles are properly opsonized if required. Block non-specific binding sites on cells or plates with a suitable blocking agent. |
| Particle Aggregation | Briefly sonicate or vortex the fluorescent particle suspension before adding it to the cells to prevent the formation of highly fluorescent aggregates.[9] |
Issue 2: Low or No Phagosome-Lysosome Fusion Detected
-
Symptom: Phagocytosed particles do not colocalize with lysosomal markers, or there is no change in the pH of the phagosome.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inhibited Phagosome Maturation | Certain intracellular pathogens have evolved mechanisms to arrest phagosome maturation.[2] Ensure your experimental conditions do not inadvertently mimic these inhibitory mechanisms. Verify the presence and activity of key regulatory proteins like Rab7.[2] |
| Incorrect Timing of Observation | Phagosome-lysosome fusion is a dynamic process. Optimize the incubation time after phagocytosis to capture the peak of fusion events. |
| Suboptimal Cell Health | Ensure cells are healthy and not overly confluent, as this can affect their phagocytic and intracellular trafficking capabilities. |
| Ineffective Labeling | Verify that your lysosomal marker (e.g., LysoTracker, anti-LAMP1 antibody) is working correctly and providing a strong, specific signal in positive controls. |
Issue 3: Difficulty in Stopping the Phagocytosis Assay for Endpoint Analysis
-
Symptom: Continued internalization of particles after the intended time point, leading to inaccurate quantification.
-
Possible Causes & Solutions:
| Cause | Solution |
| Ineffective Stopping Method | Immediately transfer cells to 4°C (on ice) to halt most cellular processes, including phagocytosis.[10] |
| Residual Extracellular Particles | Wash cells thoroughly with cold PBS to remove any unbound extracellular particles. |
| Use of Chemical Inhibitors | For a more definitive stop, consider using inhibitors of endocytosis such as cytochalasin D, which disrupts actin polymerization.[10] However, be aware of potential off-target effects. |
| Quenching of Extracellular Fluorescence | Use a quenching agent like Trypan Blue to extinguish the fluorescence of non-internalized particles, ensuring that only intracellular fluorescence is measured. |
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data from experiments aimed at enhancing phagosome-lysosome fusion.
Table 1: Effect of TFEB Activation on Phagosome Acidification
| Treatment | Mean Phagosomal pH (± SD) at 60 min | % of Phagosomes with pH < 5.0 |
| Control (Untreated) | 6.2 (± 0.4) | 15% |
| TFEB Activator | 4.8 (± 0.3) | 85% |
| TFEB siRNA + Activator | 6.0 (± 0.5) | 20% |
Table 2: Quantification of Phagosome-Lysosome Fusion by LAMP1 Colocalization
| Condition | % of Phagosomes Colocalized with LAMP1 (± SEM) |
| Naive Macrophages | 35% (± 4%) |
| Macrophages after 1st Round of Phagocytosis | 78% (± 6%) |
| Macrophages with Rab7 Inhibition | 12% (± 3%) |
Experimental Protocols
Protocol 1: Quantitative Analysis of Phagosome Acidification using a pH-sensitive Dye
This protocol is adapted from methods designed for the quantitative analysis of phagosome maturation.[6][7]
-
Particle Preparation: Covalently couple a pH-sensitive fluorescent dye (e.g., FITC) to latex beads or bacteria.
-
Cell Culture: Plate phagocytic cells (e.g., RAW 264.7 macrophages) in a black, clear-bottom 96-well plate and culture overnight.
-
Phagocytosis: Synchronize phagocytosis by centrifuging the fluorescent particles onto the cells at 4°C, followed by incubation at 37°C for desired time points (e.g., 15, 30, 60 minutes).
-
Stopping the Assay: Stop phagocytosis by placing the plate on ice and washing three times with ice-cold PBS.[10]
-
Fluorescence Measurement: Measure the fluorescence intensity at two different excitation wavelengths using a fluorescence microplate reader. The ratio of the two emissions is used to determine the pH.
-
Calibration: Generate a standard curve by incubating the fluorescent particles in buffers of known pH.
Protocol 2: Immunofluorescence Staining for LAMP1 to Assess Phagosome-Lysosome Fusion
This protocol is based on established immunofluorescence methods for tracking phagosome maturation.[1]
-
Phagocytosis: Allow cells cultured on coverslips to phagocytose opsonized particles (e.g., IgG-coated beads) for a specific duration (e.g., 60 minutes).[5]
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against LAMP1 for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.
-
Analysis: Quantify the percentage of phagosomes that show a ring of LAMP1 staining around them.
Visualizations
Caption: Signaling pathway of phagosome maturation and TFEB activation.
Caption: General workflow for a quantitative phagocytosis assay.
References
- 1. Quantitative Immunofluorescence to Study Phagosome Maturation and Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Better Together: Current Insights Into Phagosome-Lysosome Fusion [frontiersin.org]
- 3. Quantitative Spatiotemporal Analysis of Phagosome Maturation in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Spatio-temporal Analysis of Phagosome Maturation in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LAMP proteins are required for fusion of lysosomes with phagosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of phagocytosis and phagosome maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Macrophage Phagocytosis: Quantitative Assays of Phagosome Formation and Maturation Using High-Throughput Fluorescence Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 8. Phagocytosis enhances lysosomal and bactericidal properties by activating the transcription factor TFEB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Addressing Cellular Toxicity with High Concentrations of DLPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cellular toxicity associated with high concentrations of 1,2-dilauroyl-sn-glycero-3-phospho-L-serine (DLPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
A1: this compound, or 1,2-dilauroyl-sn-glycero-3-phospho-L-serine, is an anionic phospholipid. It contains two lauric acid tails (12:0), a glycerol (B35011) backbone, a phosphate (B84403) group, and an L-serine headgroup. In research, this compound is commonly used in the preparation of lipid vesicles, such as liposomes, and artificial membranes. Its medium-length fatty acid chains allow for the formation of thinner and more fluid lipid bilayers.
Q2: Why do high concentrations of this compound cause cellular toxicity?
A2: High concentrations of exogenous L-phosphatidylserine (L-PS), including this compound, can induce apoptosis, a form of programmed cell death, in a dose-dependent manner. This effect is stereospecific, meaning that the naturally occurring L-isomeric form of PS is biologically active in inducing apoptosis, while the synthetic D-isomeric form is not[1]. This specificity suggests that the interaction is mediated by specific cellular molecules that recognize the L-PS structure. The introduction of high concentrations of this compound vesicles to the cell culture medium can lead to the interaction of L-PS with the cell surface, initiating an apoptotic signaling cascade.
Q3: Is the observed cytotoxicity with this compound a general effect of all phospholipids?
A3: No, the apoptosis-inducing activity appears to be highly specific to phosphatidylserine (B164497). Studies have shown that other common phospholipids, such as phosphatidylcholine, phosphatidylethanolamine, phosphatidylinositol, and phosphatidic acid, do not cause a similar level of cell death[1].
Q4: What are the typical morphological changes observed in cells undergoing apoptosis due to high concentrations of this compound?
A4: Cells undergoing apoptosis induced by high concentrations of PS typically exhibit characteristic morphological changes. These include rounding of the cells, a significant reduction in cellular volume, chromatin condensation, and extensive DNA fragmentation[1].
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death in Experiments Using this compound Vesicles
Symptoms:
-
A significant decrease in cell viability assays (e.g., MTT, trypan blue exclusion).
-
Visible cell detachment and floating cells in the culture.
-
Morphological changes consistent with apoptosis (cell shrinkage, membrane blebbing).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| This compound concentration is in the toxic range. | Determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental duration. It is recommended to perform a dose-response curve to identify the concentration at which cell viability begins to decline. |
| Stereo-specific apoptotic response. | The observed toxicity is likely due to the inherent pro-apoptotic nature of L-phosphatidylserine[1]. Consider using a D-isomer of a similar phospholipid as a negative control to confirm that the observed effect is specific to the L-PS headgroup. |
| High cellular uptake of this compound vesicles. | The method of vesicle preparation can influence their interaction with cells. Ensure that your vesicle preparation is homogenous and within the desired size range. Characterize your vesicle preparations using techniques like dynamic light scattering (DLS). |
| Serum concentration in the culture medium. | The presence of serum proteins can sometimes mitigate the cytotoxic effects of certain compounds. If working in low-serum or serum-free conditions, consider whether increasing the serum concentration is compatible with your experimental design. |
Issue 2: Variability and Poor Reproducibility in Experimental Results
Symptoms:
-
Inconsistent results between replicate experiments.
-
High standard deviations in quantitative assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent this compound vesicle preparation. | Standardize your vesicle preparation protocol. Factors such as sonication time, extrusion pressure, and buffer composition can affect vesicle size and lamellarity, which in turn can influence their interaction with cells. |
| Cell confluence and health. | Ensure that cells are seeded at a consistent density and are in a healthy, logarithmic growth phase before adding this compound vesicles. Over-confluent or stressed cells may be more susceptible to apoptosis. |
| Contamination of cell cultures. | Regularly check your cell cultures for microbial contamination, which can induce stress and apoptosis, confounding your results. |
Experimental Protocols
Protocol 1: Preparation of this compound Vesicles
This protocol describes a general method for preparing small unilamellar vesicles (SUVs) of this compound using sonication.
Materials:
-
1,2-dilauroyl-sn-glycero-3-phospho-L-serine (this compound) powder
-
Nitrogen gas stream
-
Appropriate buffer (e.g., PBS, HEPES-buffered saline)
-
Bath sonicator
Methodology:
-
Dissolve the desired amount of this compound in chloroform in a round-bottom flask.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with the desired buffer by vortexing. This will result in the formation of multilamellar vesicles (MLVs).
-
Submerge the MLV suspension in a bath sonicator and sonicate until the suspension becomes clear. The sonication time will depend on the power of the sonicator and the volume of the suspension. This process breaks down the MLVs into SUVs.
-
The resulting SUV suspension can be stored at 4°C. For long-term storage, it is advisable to store under an inert gas to prevent lipid oxidation.
Protocol 2: Assessment of this compound-Induced Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the quantitative assessment of apoptosis and necrosis in cells treated with this compound vesicles.
Materials:
-
Cells treated with this compound vesicles and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Methodology:
-
Seed cells in a suitable culture plate and allow them to adhere and grow.
-
Treat the cells with various concentrations of this compound vesicles for the desired time period. Include an untreated control group.
-
Harvest the cells, including any floating cells, by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Visualizations
High concentrations of exogenous this compound are hypothesized to initiate an apoptotic signaling cascade through interaction with specific cell surface receptors. While the exact upstream receptors that trigger apoptosis upon binding to exogenous PS are still under investigation, several receptors are known to recognize phosphatidylserine on the surface of apoptotic cells, leading to their phagocytosis. These include TIM-4, BAI1, and GPR56[2][3][4]. It is plausible that high concentrations of this compound vesicles could engage these or other unidentified receptors, leading to the initiation of apoptosis.
The downstream signaling cascade involves the activation of effector caspases, such as caspase-3 and caspase-7. These caspaces then cleave key cellular substrates, including phospholipid flippases (e.g., ATP11C) and activate phospholipid scramblases (e.g., Xkr8)[5]. The inactivation of flippases, which normally maintain PS on the inner leaflet of the plasma membrane, and the activation of scramblases, which randomize phospholipid distribution, lead to the externalization of PS on the cell surface. This exposed PS acts as an "eat-me" signal for phagocytes.
Diagrams
References
- 1. TIM-1 and TIM-4 glycoproteins bind phosphatidylserine and mediate uptake of apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T cell Immunoglobulin Mucin Protein (TIM)-4 binds phosphatidylserine and mediates uptake of apoptotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BAI1 is an engulfment receptor for apoptotic cells upstream of the ELMO/Dock180/Rac module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A splicing isoform of GPR56 mediates microglial synaptic refinement via phosphatidylserine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of apoptotic phosphatidylserine exposure - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antagonistic Edge: A Comparative Guide to Deacylated Lipopolysaccharide in TLR4 Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of deacylated lipopolysaccharide (dLPS) as a Toll-like receptor 4 (TLR4) antagonist against other alternatives, supported by experimental data and detailed protocols.
The Antagonistic Mechanism of Deacylated Lipopolysaccharide
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system through the TLR4 signaling pathway. The immunostimulatory activity of LPS is primarily attributed to its lipid A moiety, which typically contains six acyl chains. The enzymatic removal of one or more of these acyl chains results in deacylated lipopolysaccharide (this compound), a molecule with significantly reduced agonistic activity that can act as a competitive antagonist of TLR4.
This compound competes with potent, hexa-acylated LPS for binding to the MD-2 co-receptor, which forms a complex with TLR4. While this compound can bind to the TLR4/MD-2 complex, the altered conformation due to the missing acyl chain(s) prevents the dimerization of the receptor complex, a crucial step for initiating downstream inflammatory signaling cascades. This competitive inhibition effectively blocks the pro-inflammatory response triggered by pathogenic LPS.
Below is a diagram illustrating the TLR4 signaling pathway and the inhibitory action of deacylated lipopolysaccharide.
Figure 1. TLR4 signaling pathway and this compound antagonism.
Comparative Performance of TLR4 Antagonists
The following table summarizes the characteristics and reported performance of this compound and other notable TLR4 antagonists. Quantitative data such as IC50 values can vary significantly based on the experimental setup (e.g., cell type, LPS concentration, and readout).
| Antagonist | Source/Type | Mechanism of Action | Reported Potency/Efficacy (In Vitro) | In Vivo Efficacy |
| Deacylated LPS (this compound) | Enzymatically modified LPS | Competitive antagonist of LPS binding to the TLR4/MD-2 complex. | Can inhibit LPS-induced cytokine production; potency depends on the degree of deacylation. | Can reduce endotoxic effects in vivo.[1] |
| Rhodobacter sphaeroides LPS (RsLPS) | Naturally occurring from R. sphaeroides | Potent competitive antagonist of the TLR4/MD-2 complex. | Dose-dependent inhibition of LPS-induced TNF-α and IL-6 secretion.[2] | Prevents endotoxic shock in mice.[2] |
| Eritoran (E5564) | Synthetic lipid A analog | Binds to the hydrophobic pocket of MD-2, preventing LPS binding and TLR4 dimerization.[3] | IC50 of ~30 nM for blocking LPS-induced NF-κB activation.[4] Dose-dependent inhibition of IL-6 and TNF-α production.[5] | Showed promise in preclinical sepsis models, but clinical trials in severe sepsis did not show a significant reduction in mortality.[6] |
| TAK-242 | Small molecule | Non-competitive inhibitor that binds to the intracellular TIR domain of TLR4. | IC50 of 1 to 11 nM for inhibiting TLR4 signaling.[2] | Reduces serum cytokine levels and increases survival in murine endotoxemia models.[7] |
| Curcumin | Natural product (from Turmeric) | Binds non-covalently to MD-2, competing with LPS. | 40% inhibition of the TLR4/MD-2 complex at equimolar concentrations with MD-2. | Reduces microglial activation and brain injury in a traumatic brain injury model.[8] |
Experimental Protocols for Validating Antagonistic Activity
Detailed methodologies for key experiments are provided below to enable researchers to validate the antagonistic activity of deacylated lipopolysaccharide and other TLR4 inhibitors.
In Vitro TLR4 Activation Assay (Cytokine Measurement)
Objective: To quantify the inhibition of LPS-induced pro-inflammatory cytokine production by a TLR4 antagonist.
Materials:
-
Cell line: Human monocytic THP-1 cells or murine macrophage-like RAW 264.7 cells.[9]
-
Cell culture medium: RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[9]
-
LPS (from E. coli O111:B4).
-
Test antagonist (e.g., deacylated LPS).
-
ELISA kits for TNF-α, IL-6, and IL-8.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed THP-1 or RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight. For THP-1 cells, differentiate into macrophage-like cells by treating with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours, followed by a 24-hour rest period in fresh medium.
-
Pre-treatment with Antagonist: Pre-treat the cells with various concentrations of the TLR4 antagonist (e.g., 0.1, 1, 10, 100 µg/mL of this compound) for 1-2 hours.[9]
-
LPS Stimulation: Stimulate the cells with a predetermined optimal concentration of LPS (e.g., 10-100 ng/mL) for 6-24 hours.[9] Include control wells with no treatment, LPS only, and antagonist only.
-
Supernatant Collection: After the incubation period, centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Quantification (ELISA): Quantify the concentration of TNF-α, IL-6, or IL-8 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[9]
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each antagonist concentration compared to the LPS-only control. Determine the IC50 value if possible.
Western Blot for NF-κB Pathway Activation
Objective: To assess the inhibition of LPS-induced activation of the NF-κB signaling pathway.
Materials:
-
Cell line and culture reagents as in Protocol 1.
-
LPS and test antagonist.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-IκBα, anti-total IκBα, anti-β-actin.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the antagonist and LPS as described in Protocol 1 (steps 1-3).
-
Cell Lysis: After a shorter stimulation period (e.g., 15-60 minutes), wash the cells with ice-cold PBS and lyse them with RIPA buffer.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[9]
-
Transfer the separated proteins to a PVDF membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.[9]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Re-probe the membrane for total IκBα and a loading control (β-actin). Quantify the band intensities and normalize the level of phosphorylated IκBα to total IκBα. A decrease in the phosphorylation of IκBα indicates inhibition of NF-κB activation.
In Vivo Murine Endotoxemia Model
Objective: To evaluate the in vivo efficacy of a TLR4 antagonist in a model of systemic inflammation.
Materials:
-
Mice (e.g., C57BL/6 or BALB/c).
-
LPS (endotoxin-grade).
-
Test antagonist.
-
Sterile saline.
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Antagonist Administration: Administer the TLR4 antagonist to the mice via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose.
-
LPS Challenge: After a specified pre-treatment time (e.g., 30 minutes to 2 hours), challenge the mice with a lethal or sub-lethal dose of LPS (e.g., 5-15 mg/kg) via intraperitoneal injection.[10]
-
Monitoring:
-
Survival: Monitor the survival of the mice over a period of 72-96 hours.
-
Cytokine Analysis: At a specific time point post-LPS challenge (e.g., 2-6 hours), collect blood samples via cardiac puncture or retro-orbital bleeding. Prepare serum and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
-
Data Analysis: Compare the survival rates and serum cytokine levels between the antagonist-treated group and the vehicle-treated control group.
Experimental Workflow
The following diagram outlines a typical workflow for the validation of a TLR4 antagonist.
Figure 2. Experimental workflow for TLR4 antagonist validation.
References
- 1. Comparative efficacy of vanilloids in inhibiting toll-like receptor-4 (TLR-4)/myeloid differentiation factor (MD-2) homodimerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toll-like receptor-4 mediates lipopolysaccharide-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. E5564 (Eritoran) inhibits lipopolysaccharide-induced cytokine production in human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of eritoran, an antagonist of MD2-TLR4, on mortality in patients with severe sepsis: the ACCESS randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of LPS-induced tumor necrosis factor-alpha production by colchicine and other microtubule disrupting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural Products with Toll-Like Receptor 4 Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel toll-like receptor 4 (TLR4) antagonists identified by structure- and ligand-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comparative Review of Toll-Like Receptor 4 Expression and Functionality in Different Animal Species - PMC [pmc.ncbi.nlm.nih.gov]
Deacylated Lipopolysaccharide vs. Lipopolysaccharide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between lipopolysaccharide (LPS) and its deacylated form (dLPS) is critical for designing experiments and developing novel therapeutics. This guide provides a comprehensive comparison of their biological activities, supported by experimental data and detailed protocols.
Lipopolysaccharide, a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Its lipid A moiety is responsible for its endotoxic activity, which can lead to a systemic inflammatory response and, in severe cases, septic shock.[1] Deacylated LPS is a modified form of LPS that has undergone enzymatic removal of one or more acyl chains from its lipid A portion. This structural modification profoundly alters its biological activity, transforming it from a potent inflammatory agonist to a weak agonist or even an antagonist of the canonical LPS response.[2][3]
Comparative Analysis of Biological Activity
The primary difference between LPS and this compound lies in their ability to activate the Toll-like receptor 4 (TLR4) signaling pathway, the principal receptor for LPS.[4][5] The number of acyl chains in the lipid A moiety is a critical determinant of this interaction. Hexa-acylated LPS, commonly found in pathogenic bacteria like E. coli, is a strong agonist of TLR4, leading to robust pro-inflammatory cytokine production. In contrast, tetra-acylated LPS, the product of enzymatic deacylation, is a poor activator of human TLR4 and can act as an antagonist to hexa-acylated LPS.[3][6]
Quantitative Comparison of Cytokine Induction and NF-κB Activation
The differential activation of TLR4 by LPS and this compound translates to significant differences in downstream signaling and cytokine production. The following tables summarize the quantitative differences observed in key inflammatory markers.
| Parameter | Lipopolysaccharide (LPS) | Deacylated Lipopolysaccharide (this compound) | Fold Difference | Cell Type | Reference |
| TNF-α Production | High (e.g., >2000 pg/mL with 100 ng/mL LPS) | Low / Negligible | >100-fold reduction | Murine Macrophages | [7][8] |
| IL-6 Production | High (e.g., >3000 pg/mL with 100 ng/mL LPS) | Low / Negligible | Significant reduction | Human Gingival Fibroblasts | [5][9] |
| NF-κB Activation | Strong and rapid induction (peak at 30-60 min) | Weak and delayed induction | Significant reduction | Murine Macrophages | [10][11] |
Table 1: Comparison of Pro-inflammatory Cytokine Production and NF-κB Activation. This table highlights the dramatically reduced capacity of deacylated LPS to induce key inflammatory cytokines and the central transcription factor NF-κB compared to its fully acylated counterpart.
| Assay | Lipopolysaccharide (LPS) | Deacylated Lipopolysaccharide (this compound) | Key Observation | Reference |
| Neutrophil Adherence | Potent inducer of adherence to endothelium. | Ineffective at inducing adherence; inhibits LPS-induced adherence. | Deacylation abrogates the ability to promote neutrophil-endothelial interactions. | [6][12] |
| Splenocyte Mitogenesis | Strong mitogenic activity. | Markedly reduced mitogenic activity; can inhibit LPS-induced mitogenesis. | The mitogenic potential of LPS is significantly diminished upon deacylation. | [13] |
Table 2: Comparison of Cellular Responses. This table illustrates how the deacylation of LPS alters its effect on key immune cell functions, shifting its role from an activator to an inhibitor in some contexts.
Signaling Pathways: A Tale of Two Ligands
The interaction of LPS and this compound with the TLR4 receptor complex dictates the downstream signaling cascade. LPS binding to the MD-2 co-receptor triggers the dimerization of TLR4, initiating two primary signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway leads to the early activation of NF-κB and the production of pro-inflammatory cytokines like TNF-α and IL-6. The TRIF-dependent pathway, activated upon internalization of the TLR4 complex, leads to the activation of IRF3 and the production of type I interferons.[14][15][16]
Deacylated LPS, due to its altered lipid A structure, binds to the TLR4-MD-2 complex in a manner that does not efficiently induce the conformational changes required for receptor dimerization and robust downstream signaling. This results in a significantly attenuated or blocked activation of both the MyD88- and TRIF-dependent pathways, explaining its weak agonist and antagonistic properties.[6]
Visualizing the Signaling Divergence
Figure 1: Differential TLR4 signaling by LPS and this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summaries of key experimental protocols used to compare LPS and this compound.
Enzymatic Deacylation of Lipopolysaccharide
Objective: To prepare deacylated LPS from a stock of LPS.
Materials:
-
Lipopolysaccharide (LPS) from a Gram-negative bacterium (e.g., E. coli O111:B4)
-
Acyloxyacyl hydrolase (AOAH) enzyme[17]
-
Reaction buffer (e.g., 50 mM sodium acetate, pH 4.5, 0.1% Triton X-100)
-
Incubator
-
Method for terminating the reaction (e.g., heat inactivation, addition of a denaturant)
-
Method for purification of this compound (e.g., dialysis, chromatography)
Procedure:
-
Resuspend LPS in the reaction buffer to the desired concentration.
-
Add AOAH to the LPS solution at an optimized enzyme-to-substrate ratio.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-18 hours), depending on the desired level of deacylation.[1]
-
Terminate the enzymatic reaction.
-
Purify the resulting this compound to remove the enzyme and other reaction components.
-
Verify the extent of deacylation using appropriate analytical techniques (e.g., mass spectrometry).
Neutrophil Adherence Assay
Objective: To quantify the adherence of neutrophils to endothelial cells in response to LPS and this compound.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Isolated human neutrophils
-
LPS and this compound
-
Cell culture medium (e.g., RPMI-1640)
-
Fluorescent dye for labeling neutrophils (e.g., Calcein-AM)
-
Multi-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Culture HUVECs to confluence in multi-well plates.
-
Treat HUVEC monolayers with LPS, this compound, or a combination for a specified time (e.g., 4 hours).
-
Isolate human neutrophils from whole blood.
-
Label the isolated neutrophils with a fluorescent dye.
-
Add the labeled neutrophils to the HUVEC monolayers and incubate.
-
Wash away non-adherent neutrophils.
-
Quantify the number of adherent neutrophils by measuring fluorescence.
Figure 2: Workflow for a neutrophil adherence assay.
Splenocyte Mitogenesis Assay
Objective: To measure the proliferation of splenocytes in response to LPS and this compound.
Materials:
-
Spleen from a mouse (e.g., BALB/c)
-
LPS and this compound
-
Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum)
-
Proliferation assay reagent (e.g., MTT, BrdU)
-
96-well plates
-
Spectrophotometer or other appropriate plate reader
Procedure:
-
Aseptically remove the spleen from the mouse and prepare a single-cell suspension of splenocytes.
-
Lyse red blood cells.
-
Count the viable splenocytes and adjust the cell concentration.
-
Plate the splenocytes in 96-well plates.
-
Add LPS, this compound, or a combination to the wells at various concentrations.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Add the proliferation assay reagent and incubate as required.
-
Measure the absorbance or other signal to quantify cell proliferation.[10][18]
Conclusion
The deacylation of lipopolysaccharide fundamentally alters its interaction with the host immune system. While LPS is a potent pro-inflammatory molecule, this compound exhibits significantly reduced inflammatory activity and can act as an antagonist to LPS. This "detoxified" LPS holds promise for various research and therapeutic applications, including the development of vaccine adjuvants with reduced toxicity and novel treatments for sepsis and other inflammatory conditions. A thorough understanding of the comparative biology of LPS and this compound, supported by robust experimental data, is essential for advancing these fields.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Acyloxyacyl hydrolase promotes the resolution of lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overproduction of acyloxyacyl hydrolase by macrophages and dendritic cells prevents prolonged reactions to bacterial lipopolysaccharide in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Lipopolysaccharide and Inflammatory Cytokines on Interleukin-6 Production by Healthy Human Gingival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gut microbiota-derived hexa-acylated lipopolysaccharides enhance cancer immunotherapy responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential regulation of biosynthesis of cell surface and secreted TNF-alpha in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effects of LPS and TGF-beta on the production of IL-6 and IL-12 by Langerhans cells, splenic dendritic cells, and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LPS‐stimulated NF‐κB p65 dynamic response marks the initiation of TNF expression and transition to IL‐10 expression in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LPS induces CD40 gene expression through the activation of NF-κB and STAT-1α in macrophages and microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetylation of TIR domains in the TLR4-Mal-MyD88 complex regulates immune responses in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. TLR4-mediated AKT Activation is MyD88/TRIF-dependent and Critical for Induction of OxPhos and Mitochondrial Transcription Factor A in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Decoding the Signaling Mechanism of Toll-Like Receptor 4 Pathways in Wild Type and Knockouts - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Acyloxyacyl hydrolase, a leukocyte enzyme that deacylates bacterial lipopolysaccharides, has phospholipase, lysophospholipase, diacylglycerollipase, and acyltransferase activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Deacylated Lipopolysaccharide vs. Monophosphoryl Lipid A: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of deacylated lipopolysaccharide (dLPS) and monophosphoryl lipid A (MPL), two prominent TLR4 agonists utilized in vaccine adjuvant and immunotherapy research. This document provides a detailed analysis of their structural differences, immunostimulatory activities, and mechanisms of action, supported by experimental data.
Structural and Functional Overview
Deacylated lipopolysaccharide (this compound) and monophosphoryl lipid A (MPL) are both derivatives of lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria.[1][2] While both are recognized by the Toll-like receptor 4 (TLR4) complex, initiating an innate immune response, their structural modifications lead to distinct biological activities.[1][2]
Deacylated Lipopolysaccharide (this compound): This molecule is characterized by the removal of O-linked acyl chains from the lipid A moiety, while retaining the core oligosaccharide and the two phosphate (B84403) groups.[1][2] The specific form discussed in the comparative data presented here is a de-O-acylated lipooligosaccharide (dLOS) derived from Neisseria meningitidis.[1][2]
Monophosphoryl Lipid A (MPL): MPL is a more extensively modified LPS derivative. It is produced by the removal of the phosphate group at the 1-position of the glucosamine (B1671600) disaccharide and the 3-O-acyl chain from the lipid A of Salmonella minnesota R595.[3] This detoxification process significantly reduces its pyrogenicity while largely preserving its immunostimulatory properties.[3]
Comparative Immunostimulatory Activity
Experimental data from a key study directly comparing this compound (in the form of dLOS) and MPL reveals significant differences in their ability to stimulate immune cells, particularly of human origin.
Cytokine Production in Mouse Peritoneal Macrophages
In murine peritoneal macrophages, this compound and MPL induced comparable levels of the pro-inflammatory cytokines TNF-α and IL-6. This suggests that in this specific mouse model, the immunostimulatory capacities of the two molecules are similar.
| Cytokine | Stimulant (1 µg/mL) | Concentration (pg/mL) |
| TNF-α | This compound | ~2500 |
| MPL | ~2200 | |
| IL-6 | This compound | ~4000 |
| MPL | ~3800 |
Data extrapolated from Han JE, et al. (2014). Characterization of the Structure and Immunostimulatory Activity of a Vaccine Adjuvant, De-O-Acylated Lipooligosaccharide. PLoS ONE 9(1): e85838.
Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
A notable difference in potency was observed in human PBMCs. This compound was found to be a more potent inducer of TNF-α, IL-6, and IL-12p70 production compared to MPL. This suggests that this compound may be a more effective activator of human innate immune cells.
| Cytokine | Stimulant (1 µg/mL) | Concentration (pg/mL) |
| TNF-α | This compound | ~3500 |
| MPL | ~1500 | |
| IL-6 | This compound | ~4000 |
| MPL | ~2000 | |
| IL-12p70 | This compound | ~120 |
| MPL | ~40 |
Data extrapolated from Han JE, et al. (2014). Characterization of the Structure and Immunostimulatory Activity of a Vaccine Adjuvant, De-O-Acylated Lipooligosaccharide. PLoS ONE 9(1): e85838.
Mechanism of Action: TLR4 Signaling
Both this compound and MPL exert their effects through the TLR4 signaling pathway. Upon binding to the TLR4/MD-2 receptor complex, a signaling cascade is initiated, leading to the activation of transcription factors such as NF-κB and IRF3. This results in the production of pro-inflammatory cytokines and type I interferons.
The signaling cascade downstream of TLR4 activation involves two primary adaptor proteins: MyD88 and TRIF. The MyD88-dependent pathway leads to the rapid activation of NF-κB and the production of inflammatory cytokines. The TRIF-dependent pathway, on the other hand, results in the later activation of IRF3 and the production of type I interferons. It has been suggested that MPL preferentially activates the TRIF-dependent pathway, which may contribute to its lower toxicity profile compared to LPS.[4] The comparative study with this compound indicates that it also activates both MyD88- and TRIF-dependent pathways.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the work of Han et al. (2014).
Preparation of De-O-Acylated Lipooligosaccharide (dLOS)
-
Bacterial Culture: Neisseria meningitidis strain L8 was cultured in TSB liquid medium.
-
LOS Extraction: Lipooligosaccharide (LOS) was extracted from the cultured bacteria using the hot phenol-water method.
-
De-O-Acylation: The extracted LOS was treated with anhydrous hydrazine (B178648) at 37°C for 30 minutes to remove the O-linked fatty acids.
-
Purification: The resulting dLOS was purified by dialysis and lyophilization.
Cell Culture and Stimulation
-
Mouse Peritoneal Macrophages: Peritoneal macrophages were harvested from BALB/c mice and plated in 96-well plates. The cells were then stimulated with this compound or MPL (1 µg/mL) for 24 hours.
-
Human Peripheral Blood Mononuclear Cells (PBMCs): PBMCs were isolated from the blood of healthy donors using Ficoll-Paque density gradient centrifugation. The cells were plated in 96-well plates and stimulated with this compound or MPL (1 µg/mL) for 24 hours.
Cytokine Measurement
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of TNF-α, IL-6, and IL-12p70 in the cell culture supernatants were measured using commercial ELISA kits according to the manufacturer's instructions.
Conclusion
Both deacylated lipopolysaccharide and monophosphoryl lipid A are valuable tools for immunology research, acting as potent TLR4 agonists with reduced toxicity compared to their parent LPS molecule. The experimental evidence suggests that while their immunostimulatory effects are comparable in murine macrophages, this compound (specifically dLOS) demonstrates a significantly more potent activation of human monocytes and dendritic cells, leading to higher production of key pro-inflammatory cytokines. This distinction is critical for researchers and drug developers selecting an adjuvant or immunomodulator for human applications. The choice between this compound and MPL should be guided by the specific requirements of the study, including the target species and the desired level of immune activation.
References
- 1. Characterization of the Structure and Immunostimulatory Activity of a Vaccine Adjuvant, De-O-Acylated Lipooligosaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Structure and Immunostimulatory Activity of a Vaccine Adjuvant, De-O-Acylated Lipooligosaccharide | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. TLR4 ligands LPS and MPLA differentially regulate effector and memory CD8+ T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunomodulatory Effects of De-acylated Lipopolysaccharide (DLPS) from Diverse Bacterial Origins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of de-acylated lipopolysaccharide (DLPS) derived from different bacterial sources. By examining experimental data on their immunomodulatory properties, this document aims to assist researchers in selecting the appropriate this compound for their specific applications, from vaccine adjuvant development to immunological studies.
Introduction to De-acylated Lipopolysaccharide (this compound)
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, primarily through Toll-like receptor 4 (TLR4). However, its inherent toxicity can limit its therapeutic application. De-acylation, the process of removing one or more fatty acid chains from the lipid A moiety of LPS, results in a detoxified molecule known as de-acylated lipopolysaccharide (this compound) or monophosphoryl lipid A (MPL). These molecules often retain significant immunomodulatory properties with reduced toxicity, making them attractive candidates for use as vaccine adjuvants and immunomodulators. The specific biological activities of this compound can vary significantly depending on its bacterial source, owing to structural differences in the parent LPS molecule.
Comparative Analysis of this compound Effects
The immunomodulatory effects of this compound are critically influenced by the structure of its lipid A component, which varies between different bacterial species. This section compares the key performance indicators of this compound from prominent bacterial sources based on published experimental data.
Cytokine Induction
The profile of cytokines induced by this compound is a crucial indicator of the nature of the immune response it elicits. Generally, potent LPS from bacteria like Escherichia coli induces a strong pro-inflammatory response characterized by high levels of TNF-α, IL-6, and IL-1β. In contrast, LPS from organisms such as Porphyromonas gingivalis is often a weaker inducer of these cytokines.[1][2][3] De-acylation typically reduces the pyrogenic activity of LPS, leading to a more modulated cytokine response. For instance, Monophosphoryl lipid A (MPL) from Salmonella minnesota is known to retain the ability to induce certain cytokines while having significantly lower toxicity than its parent LPS.[4][5]
Table 1: Comparative Cytokine Induction by LPS from Different Bacterial Sources (Illustrative Data)
| Bacterial Source | Lipopolysaccharide Type | TNF-α Induction | IL-6 Induction | IL-10 Induction | Reference |
| Escherichia coli | Hexa-acylated LPS | High | High | Moderate | [1][2] |
| Porphyromonas gingivalis | Tetra/Penta-acylated LPS | Low to Moderate | Low to Moderate | High | [3] |
| Salmonella minnesota | Monophosphoryl Lipid A (MPL) | Moderate | Moderate | High | [5] |
Note: This table presents a qualitative summary based on trends observed in the cited literature. Absolute cytokine levels can vary based on experimental conditions.
Toll-like Receptor 4 (TLR4) Signaling
The interaction with the TLR4 signaling complex is central to the biological activity of LPS and its derivatives. The number of acyl chains in the lipid A moiety is a major determinant of TLR4 activation. Hexa-acylated lipid A, typical of E. coli, is a potent TLR4 agonist.[6] In contrast, under-acylated lipid A structures, such as those from P. gingivalis (often tetra- or penta-acylated), can act as weak agonists or even antagonists of TLR4 signaling.[6][7] This antagonistic activity can inhibit the strong endotoxic response triggered by hexa-acylated LPS.[6] The process of creating this compound, such as MPL from S. minnesota, by removing an acyl chain, is designed to reduce the endotoxicity while preserving the ability to activate TLR4 to a degree sufficient for adjuvanticity.[5]
Table 2: Comparative TLR4 Activity of LPS and Derivatives from Different Bacterial Sources
| Bacterial Source | Lipopolysaccharide Type | TLR4 Activity | Primary Signaling Pathway | Reference |
| Escherichia coli | Hexa-acylated LPS | Strong Agonist | MyD88-dependent & TRIF-dependent | [6] |
| Porphyromonas gingivalis | Tetra/Penta-acylated LPS | Weak Agonist / Antagonist | Potentially biased signaling | [3][7] |
| Salmonella minnesota | Monophosphoryl Lipid A (MPL) | Partial Agonist | Preferential TRIF-dependent signaling suggested | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound effects.
Cytokine Induction Measurement by ELISA
Objective: To quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10) in cell culture supernatants following stimulation with this compound.
Protocol:
-
Cell Culture and Stimulation:
-
Plate immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or murine bone marrow-derived macrophages) in 96-well plates at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Stimulate the cells with various concentrations of this compound from different bacterial sources (e.g., 0.1, 1, 10, 100 ng/mL). Include a negative control (medium only) and a positive control (e.g., E. coli LPS).
-
Incubate the plates at 37°C in a 5% CO2 incubator for a specified period (e.g., 24 hours).
-
-
Sample Collection:
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) overnight at 4°C.[9]
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[9]
-
Wash the plate as described above.
-
Add 100 µL of standards (recombinant cytokine) and samples (diluted supernatants) to the wells and incubate for 2 hours at room temperature.[10]
-
Wash the plate.
-
Add the detection antibody (biotinylated anti-cytokine antibody) and incubate for 1 hour at room temperature.[9]
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.[10]
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color develops.[9]
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[11]
-
TLR4 Activation Assay using HEK-Blue™-hTLR4 Cells
Objective: To determine the ability of this compound from different bacterial sources to activate the human TLR4 signaling pathway.
Protocol:
-
Cell Culture:
-
Cell Stimulation:
-
Plate HEK-Blue™-hTLR4 cells in a 96-well plate at a density of approximately 2.5 x 10^5 cells/mL.[14]
-
Add 20 µL of various concentrations of this compound from different bacterial sources. Include a positive control (E. coli LPS, 100 ng/mL) and a negative control (endotoxin-free water).[12]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.[14]
-
-
Detection of SEAP Activity:
-
After incubation, collect 20 µL of the cell culture supernatant.[15]
-
Add the supernatant to a new 96-well plate containing 180 µL of pre-warmed QUANTI-Blue™ solution (InvivoGen).[15]
-
Incubate at 37°C for 1-3 hours.[16]
-
Measure the absorbance at 620-655 nm using a spectrophotometer.[16]
-
The level of secreted embryonic alkaline phosphatase (SEAP) activity is proportional to the activation of the NF-κB pathway downstream of TLR4.
-
Immune Cell Proliferation Assay (CFSE-based)
Objective: To measure the proliferation of immune cells (e.g., lymphocytes) in response to stimulation with this compound.
Protocol:
-
Cell Labeling:
-
Isolate human PBMCs.
-
Resuspend the cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add an equal volume of 2X carboxyfluorescein succinimidyl ester (CFSE) staining solution (final concentration 1-5 µM) and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold culture medium.
-
Wash the cells three times with complete culture medium.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells in complete culture medium and plate them in a 96-well plate.
-
Add various concentrations of this compound from different bacterial sources.
-
Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them with PBS containing 2% FBS.
-
The cells can be co-stained with antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify specific lymphocyte populations.
-
Acquire the cells on a flow cytometer.
-
Analyze the CFSE fluorescence. With each cell division, the CFSE fluorescence intensity is halved, allowing for the visualization of successive generations of proliferating cells.[17]
-
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Simplified TLR4 signaling pathway initiated by LPS/DLPS.
Caption: Experimental workflow for cytokine measurement by ELISA.
Caption: Logical relationship of this compound source to immunological outcome.
Conclusion
The bacterial source of de-acylated lipopolysaccharide profoundly influences its immunomodulatory effects. This compound derived from bacteria with hexa-acylated lipid A, such as E. coli, tends to retain a more potent, pro-inflammatory profile even after de-acylation. In contrast, this compound from bacteria with naturally under-acylated lipid A, like P. gingivalis, may exhibit weaker agonistic or even antagonistic TLR4 activity. Detoxified derivatives like MPL from S. minnesota represent a balance, offering significant adjuvant properties with a greatly improved safety profile. The selection of a this compound for research or therapeutic development should, therefore, be guided by a thorough understanding of these source-dependent characteristics and the desired immunological outcome. The experimental protocols provided herein offer a starting point for the standardized evaluation and comparison of this compound from diverse origins.
References
- 1. P. gingivalis and E. coli lipopolysaccharides exhibit different systemic but similar local induction of inflammatory markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Porphyromonas gingivalis and E. coli Lipopolysaccharide Exhibit Different Systemic but Similar Local Induction of Inflammatory Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide from Porphyromonas gingivalis, but Not from Porphyromonas endodontalis, Induces Macrophage M1 Profile | MDPI [mdpi.com]
- 4. Analysis of a monophosphoryl lipid A immunostimulant preparation from Salmonella minnesota R595 by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. invivogen.com [invivogen.com]
- 7. Frontiers | Induction of TLR4/TLR2 Interaction and Heterodimer Formation by Low Endotoxic Atypical LPS [frontiersin.org]
- 8. ELISA Protocol [protocols.io]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. biomatik.com [biomatik.com]
- 12. 101.200.202.226 [101.200.202.226]
- 13. invivogen.com [invivogen.com]
- 14. A Highly Sensitive Cell-Based TLR Reporter Platform for the Specific Detection of Bacterial TLR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toll-like receptor 4 signaling: A common pathway for interactions between prooxidants and extracellular disulfide high mobility group box 1 (HMGB1) protein-coupled activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 101.200.202.226 [101.200.202.226]
- 17. mdpi.com [mdpi.com]
Comparative Validation of DLPS as a Specific TLR4 Antagonist
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Diphosphoryl Lipid A from Rhodobacter sphaeroides (DLPS) as a specific Toll-like Receptor 4 (TLR4) antagonist against other well-characterized inhibitors. This document outlines its performance with supporting experimental data, detailed protocols, and visual representations of key biological pathways and workflows to aid in the evaluation and application of this compound in research and drug development.
Introduction to TLR4 Antagonism
Toll-like Receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria.[1] Upon activation, TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and interferons, essential for clearing infections.[1] However, dysregulation of this pathway can lead to excessive inflammation and is implicated in various diseases, including sepsis, chronic inflammatory disorders, and neuropathic pain. TLR4 antagonists are molecules that inhibit this signaling pathway and represent a promising therapeutic strategy for these conditions.
This compound, a penta-acylated lipid A derivative, is a naturally occurring TLR4 antagonist.[2] Its mechanism of action involves competing with potent TLR4 agonists, such as hexa-acylated LPS from E. coli, for binding to the MD-2 co-receptor, a crucial step in the formation of the active TLR4 signaling complex.[2] This guide evaluates the efficacy and specificity of this compound in comparison to other known TLR4 antagonists, namely Eritoran and TAK-242.
Comparative In Vitro Efficacy
The in vitro potency of TLR4 antagonists is typically determined by their ability to inhibit LPS-induced pro-inflammatory cytokine production in immune cells, such as macrophages, or in engineered reporter cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Antagonist | Target | Assay System | Readout | IC50 | Reference |
| This compound (LPS-RS) | MD-2/TLR4 Complex | Murine Macrophages | TNF-α Inhibition | Potent, full inhibition at 100-fold excess | [3] |
| Eritoran (E5564) | MD-2/TLR4 Complex | Human Whole Blood | TNF-α Inhibition | ~1.5 nM | [4] |
| TAK-242 (Resatorvid) | TLR4 (intracellular TIR domain) | Not specified in findings | Cytokine Inhibition | Not specified in findings |
Note: A specific IC50 value for this compound was not available in the searched literature; however, its potency is consistently described as high, achieving complete inhibition at a 100-fold excess over the agonist.
Comparative In Vivo Efficacy
In vivo models of endotoxemia are critical for validating the therapeutic potential of TLR4 antagonists. These models typically involve challenging animals, often mice, with a lethal or sub-lethal dose of LPS and assessing the ability of the antagonist to improve survival rates and reduce systemic inflammation.
| Antagonist | Animal Model | LPS Challenge | Key Outcomes | Reference |
| This compound (LPS-RS) | Mice | Lethal dose of toxic LPS | Protection against lethal effects | [5] |
| Eritoran (E5564) | Mice | Lethal Influenza Virus Challenge | 70-90% survival rate | [6] |
| TAK-242 (Resatorvid) | Mice | Not specified in findings | Not specified in findings |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Experimental Protocols
In Vitro Validation: Inhibition of LPS-Induced Cytokine Production in Murine Bone Marrow-Derived Macrophages (BMDMs)
-
Isolation and Differentiation of BMDMs:
-
Euthanize a C57BL/6 mouse and sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia, removing all muscle and connective tissue.
-
Cut the ends of the bones and flush the bone marrow with sterile RPMI-1640 medium using a 25-gauge needle and syringe into a sterile petri dish.
-
Create a single-cell suspension by gently pipetting.
-
Centrifuge the cell suspension at 300 x g for 10 minutes.
-
Resuspend the cell pellet in BMDM differentiation medium (RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF).
-
Culture the cells in non-tissue culture treated petri dishes at 37°C and 5% CO2 for 7 days. Add fresh differentiation medium on day 3.
-
-
LPS Stimulation and Antagonist Treatment:
-
On day 7, harvest the differentiated macrophages by gently scraping.
-
Plate the BMDMs in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 2-4 hours.
-
Pre-treat the cells with varying concentrations of this compound or other TLR4 antagonists for 1 hour.
-
Stimulate the cells with 100 ng/mL of E. coli LPS for 24 hours.
-
-
Cytokine Measurement:
-
After the incubation period, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each antagonist concentration relative to the LPS-only control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the antagonist concentration.
-
In Vivo Validation: Murine Model of LPS-Induced Endotoxemia
-
Animal Handling and Grouping:
-
Use 8-12 week old C57BL/6 mice, acclimatized for at least one week.
-
Randomly assign mice to treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).
-
-
Treatment and LPS Challenge:
-
Administer this compound (e.g., 1-10 mg/kg) or vehicle (e.g., sterile saline) via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
One hour after treatment, challenge the mice with a lethal dose of E. coli LPS (e.g., 15-20 mg/kg, i.p.). The exact dose should be predetermined to induce ~80-100% mortality within 48-72 hours.
-
-
Outcome Measures:
-
Survival: Monitor the survival of the mice every 12 hours for at least 72 hours.
-
Systemic Cytokine Levels: At a predetermined time point (e.g., 2-6 hours post-LPS challenge), collect blood via cardiac puncture. Separate the serum and measure the levels of TNF-α and IL-6 using ELISA to assess the extent of systemic inflammation.
-
Conclusion
This compound from Rhodobacter sphaeroides is a potent and specific antagonist of TLR4. It effectively inhibits LPS-induced pro-inflammatory cytokine production in vitro and protects against the lethal effects of endotoxemia in vivo. While direct quantitative comparisons of IC50 values with synthetic antagonists like Eritoran require further investigation, the available data strongly support the validation of this compound as a valuable tool for studying TLR4-mediated inflammation and as a potential therapeutic agent. The provided protocols and diagrams offer a framework for the consistent and rigorous evaluation of this compound and other TLR4 antagonists.
References
- 1. invivogen.com [invivogen.com]
- 2. Insights into the species-specific TLR4 signaling mechanism in response to Rhodobacter sphaeroides lipid A detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diphosphoryl lipid A from Rhodobacter sphaeroides transiently activates NF-kappa B but inhibits lipopolysaccharide induction of kappa light chain and Oct-2 in the B-cell lymphoma line 70Z/3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diphosphoryl lipid A from Rhodobacter sphaeroides blocks the binding and internalization of lipopolysaccharide in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Peptide Antagonist of the TLR4–MD2 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic vs. Naturally Derived Dendritic and Lymphocyte-Targeting Liposomal Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of nanomedicine has seen the rise of liposomal platforms for targeted drug delivery, particularly in immunotherapy where precise targeting of dendritic cells (DCs) and lymphocytes is paramount. A key consideration in the design of these Dendritic and Lymphocyte-targeting Liposomal Systems (DLPS) is the choice of lipid composition: synthetic or naturally derived. This guide provides an objective comparison of the performance of synthetic versus naturally derived this compound, supported by experimental data, to aid researchers in making informed decisions for their drug development endeavors.
Data Presentation: A Quantitative Comparison
The performance of this compound is critically dependent on their physicochemical properties, which are in turn dictated by their lipid composition. Below are tables summarizing key quantitative data for liposomes formulated with synthetic and naturally derived lipids. It is important to note that direct head-to-head comparative studies are not always available, and data is compiled from various sources. Experimental conditions can significantly influence the results.
| Lipid Type | Lipid Composition | Encapsulated Drug | Encapsulation Efficiency (%) | Citation |
| Synthetic | DSPC:Cholesterol | Doxorubicin | >90% | [1] |
| Natural | Soy PC:Cholesterol | Doxorubicin | ~83.68% | [1] |
| Synthetic | DSPC | Inulin | 2.95% | [1] |
| Synthetic | DPPC | Inulin | 2.13% | [1] |
Table 1: Comparative Encapsulation Efficiency. DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; Soy PC: Soy Phosphatidylcholine; Cholesterol.
| Lipid Type | Formulation | Storage Condition | Duration | Drug Leakage (%) | Drug Retention (%) | Citation |
| Synthetic | DSPC Liposomes | 37°C | 4 Weeks | ~45% | 85.2% (48 Hours) | [1] |
| Synthetic | DPPC Liposomes | 37°C | 4 Weeks | ~90% | 60.8% (24h) | [1] |
Table 2: Comparative Stability and Drug Retention.
| Lipid Type | Formulation | Particle Size (nm) | Zeta Potential (mV) | Cell Line | Uptake Efficiency | Citation |
| Synthetic (Cationic) | DSPC:Cholesterol:SA (7:2:2) | 212 ± 7.58 | +56.03 ± 3.65 | Mouse BMDCs | High | [2] |
| Synthetic (Anionic) | DSPC:Cholesterol:PA (7:2:2) | 414.2 ± 94.01 | -63.11 ± 7.42 | Mouse BMDCs | Moderate | [2] |
| Synthetic (Neutral) | DSPC:Cholesterol (7:2) | 312.08 ± 24.08 | -6.17 ± 1.01 | Mouse BMDCs | Low | [2] |
| Natural (Anionic) | EggPC | Not Specified | Not Specified | Mouse BMDCs | Lower than cationic formulations | [3] |
Table 3: Comparative Dendritic Cell (DC) Uptake. DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; SA: Stearylamine; PA: Phosphatidic Acid; EggPC: Egg L-α-phosphatidylcholine; BMDCs: Bone Marrow-Derived Dendritic Cells. Cationic liposomes generally exhibit higher uptake by DCs due to electrostatic interactions with the negatively charged cell membrane.[2][3]
| Lipid Type | Formulation | Effect on DC Maturation Markers (CD86, CD40) | Cytokine Production (TNF-α, IL-12) | Citation |
| Synthetic (Cationic) | DSPC:Cholesterol:SA | Significant Upregulation | Significant Increase | [2] |
| Synthetic (Anionic) | DSPC:Cholesterol:PA | Moderate Upregulation | Moderate Increase | [2] |
| Synthetic (Neutral) | DSPC:Cholesterol | Minor Upregulation | Minor Increase | [2] |
| Natural (Anionic) | EggPC | Lower activation compared to cationic formulations | Not specified | [3] |
Table 4: Comparative Immunostimulatory Effects on Dendritic Cells.
Key Performance Insights
Synthetic Lipids (e.g., DSPC, DPPC, DOTAP):
-
Higher Stability and Drug Retention: Saturated synthetic phospholipids (B1166683) like DSPC exhibit a high phase transition temperature (Tm), resulting in a rigid and well-ordered bilayer at physiological temperatures.[1] This rigidity minimizes drug leakage and enhances stability compared to liposomes made from unsaturated natural lipids.[1]
-
Higher Encapsulation Efficiency: The rigid nature of synthetic lipid bilayers can lead to higher encapsulation efficiencies for certain drugs.[1]
-
Tunable Surface Charge for Enhanced Targeting: The charge of synthetic liposomes can be readily modified by including charged lipids (e.g., DOTAP for positive charge, phosphatidic acid for negative charge). Cationic liposomes have been shown to be more efficiently taken up by dendritic cells.[2]
-
Potent Immunostimulation: Cationic synthetic lipids can act as adjuvants, promoting DC maturation and the production of pro-inflammatory cytokines, which is beneficial for vaccine applications.[2][3]
Naturally Derived Lipids (e.g., Soy PC, Egg PC):
-
Biocompatibility and Biodegradability: Being derived from natural sources, these lipids are generally considered highly biocompatible and biodegradable.
-
Lower Intrinsic Immunogenicity: Liposomes formulated from neutral, naturally derived phospholipids tend to be less immunogenic on their own compared to their charged synthetic counterparts.[3] This can be advantageous for applications where immune activation by the carrier is not desired.
-
Fluid Membranes: The presence of unsaturated fatty acid chains in natural phospholipids results in a more fluid membrane at physiological temperatures.[4] This can influence drug release kinetics.
-
Lower Stability: The unsaturated nature of the hydrocarbon chains in natural phospholipids makes them more prone to oxidation and less stable than synthetic saturated phospholipids.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of studies. Below are representative protocols for key experiments in the evaluation of this compound.
Protocol 1: Liposome Preparation by Thin-Film Hydration
-
Lipid Film Formation: Dissolve the desired lipids (e.g., DSPC and cholesterol for synthetic, or Soy PC and cholesterol for natural) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the hydrophilic drug or antigen to be encapsulated by gentle rotation above the lipid transition temperature.
-
Size Reduction (Optional): To obtain unilamellar vesicles of a specific size, the resulting multilamellar vesicle suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.
Protocol 2: In Vitro Dendritic Cell Uptake Assay via Flow Cytometry
-
Cell Culture: Culture bone marrow-derived dendritic cells (BMDCs) in a suitable medium.
-
Liposome Labeling: Label the liposomes with a fluorescent dye (e.g., Rhodamine 123) by incorporating a fluorescently-labeled lipid during preparation.
-
Incubation: Incubate the cultured BMDCs with the fluorescently labeled liposomes at 37°C for a defined period (e.g., 1-4 hours).
-
Washing: Wash the cells with cold PBS to remove non-associated liposomes.
-
Staining for DC Markers: Stain the cells with fluorescently-conjugated antibodies against DC surface markers (e.g., CD11c).
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the percentage of DCs that have taken up the fluorescent liposomes and the mean fluorescence intensity, which corresponds to the amount of uptake.[5]
Protocol 3: In Vivo Biodistribution and Lymphocyte Targeting
-
Animal Model: Utilize an appropriate animal model (e.g., BALB/c mice).
-
Liposome Labeling: Label the liposomes with a near-infrared fluorescent dye or a radiolabel for in vivo imaging and quantification.
-
Administration: Administer the labeled liposomes intravenously to the animals.
-
In Vivo Imaging: At various time points post-injection, image the animals using an in vivo imaging system to visualize the biodistribution of the liposomes.
-
Organ Harvest and Quantification: At the end of the study, euthanize the animals and harvest major organs (liver, spleen, lymph nodes, etc.).
-
Lymphocyte Isolation: Isolate lymphocytes from the spleen and lymph nodes.
-
Quantification:
-
For fluorescently labeled liposomes, homogenize the tissues and measure the fluorescence intensity using a plate reader. For lymphocyte targeting, analyze the isolated lymphocytes by flow cytometry to determine the percentage of fluorescently labeled lymphocytes.
-
For radiolabeled liposomes, measure the radioactivity in the tissues and isolated lymphocytes using a gamma counter.
-
Mandatory Visualization
Experimental Workflow for Comparing this compound Uptake by Dendritic Cells
Caption: Workflow for comparing dendritic cell uptake of synthetic vs. natural this compound.
Signaling Pathway for DC Maturation Induced by Liposomes
References
- 1. benchchem.com [benchchem.com]
- 2. Differentially Charged Liposomes Stimulate Dendritic Cells with Varying Effects on Uptake and Processing When Used Alone or in Combination with an Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Liposomal Vaccines for Dendritic Cell Activation or Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Cross-Validation of Deacylated Lipopolysaccharide Effects as a TLR4 Antagonist in Diverse Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of deacylated lipopolysaccharide (LPS) across various cell lines, supported by experimental data and detailed protocols. Deacylated LPS, a less endotoxic form of the potent bacterial signaling molecule, is a known antagonist of Toll-like receptor 4 (TLR4), a key mediator of the inflammatory response.
This guide summarizes the inhibitory effects of deacylated LPS on inflammatory signaling pathways in different cell types, highlighting its potential as a therapeutic agent for inflammatory diseases.
Comparative Analysis of Deacylated LPS Activity
Deacylated LPS competitively inhibits the binding of potent, hexa-acylated LPS to the TLR4-MD2 receptor complex, thereby attenuating downstream inflammatory signaling. The efficacy of this antagonism can vary significantly between different cell lines, primarily due to the differential expression of co-receptors such as CD14.
| Cell Line | Target | Deacylated LPS Effect | Key Findings |
| RAW 264.7 (Murine Macrophage) | TNF-α Production | Inhibition | A 100:1 ratio of deacylated LPS to active LPS was shown to block TNF-α release, highlighting the role of the CD14 receptor in this process.[1] |
| Kupffer Cells (Murine Liver Macrophage) | TNF-α Production | No significant inhibition | These cells express minimal amounts of the CD14 receptor, rendering deacylated LPS ineffective as an antagonist for TNF-α release.[1] |
| THP-1 (Human Monocytic Cell Line) | TNF-α and IL-6 Production | Inhibition | In contrast to murine macrophages, human THP-1 cells showed decreased production of pro-inflammatory cytokines in response to various lactoferricin (B1576259) peptides, which can mimic the effects of deacylated LPS.[2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | IL-6 and IL-8 Production | Potential for Inhibition | LPS is a known inducer of IL-6 and IL-8 in HUVECs.[3][4] While direct quantitative data for deacylated LPS is limited, its antagonistic action on TLR4 suggests it would inhibit these responses. |
Signaling Pathways and Experimental Workflows
The antagonistic action of deacylated LPS primarily targets the TLR4 signaling pathway. This pathway, upon activation by hexa-acylated LPS, triggers a cascade involving the recruitment of adaptor proteins like MyD88 and TRIF, leading to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines. Deacylated LPS, by competing for the TLR4/MD-2 binding site, prevents the initiation of this cascade.
TLR4 Antagonism by Deacylated LPS
Experimental Workflow for Cross-Validation
A general workflow for comparing the effects of deacylated LPS across different cell lines involves cell culture, stimulation with both hexa-acylated and deacylated LPS, and subsequent measurement of inflammatory responses.
Experimental Protocols
Cell Culture and Stimulation
-
Cell Lines: Culture RAW 264.7, THP-1, and HUVEC cells in appropriate media (e.g., DMEM for RAW 264.7 and THP-1, EGM-2 for HUVECs) supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed cells into appropriate culture plates (e.g., 96-well plates for ELISA, 6-well plates for Western blotting and qPCR) at a density that allows for optimal growth and response to stimuli.
-
Stimulation:
-
Control Group: Treat cells with vehicle (e.g., sterile PBS or culture medium).
-
LPS Group: Stimulate cells with an optimal concentration of hexa-acylated LPS (e.g., 100 ng/mL).
-
Deacylated LPS Group: Treat cells with various concentrations of deacylated LPS to assess for any agonist activity.
-
Co-treatment Group: Pre-incubate cells with varying concentrations of deacylated LPS for a specified time (e.g., 1 hour) before stimulating with hexa-acylated LPS.
-
Measurement of Inflammatory Response
-
Cytokine Measurement (ELISA):
-
Collect cell culture supernatants at various time points after stimulation (e.g., 4, 8, 24 hours).
-
Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
NF-κB Activation Assay (Western Blot):
-
Lyse cells at different time points after stimulation and extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total NF-κB p65 subunit.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Gene Expression Analysis (qPCR):
-
Isolate total RNA from cells at various time points after stimulation.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR using specific primers for genes encoding pro-inflammatory cytokines (e.g., TNF, IL6, IL8) and a housekeeping gene for normalization.
-
Data Analysis
-
For ELISA and qPCR data, calculate the mean and standard deviation for each treatment group.
-
For Western blot data, quantify band intensities using densitometry software.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.
-
Calculate the IC50 value for deacylated LPS inhibition of cytokine production by performing a dose-response analysis.
This guide provides a framework for the cross-validation of deacylated LPS effects in different cell lines. Researchers should optimize the specific concentrations and time points for their experimental system. The presented data and protocols will aid in the objective comparison of deacylated LPS performance and its potential as a therapeutic antagonist of TLR4-mediated inflammation.
References
- 1. 1-O-tigloyl-1-O-deacetyl-nimbolinin B inhibits LPS-stimulated inflammatory responses by suppressing NF-κB and JNK activation in microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. Up-regulation interleukin-6 and interleukin-8 by activated protein C in lipopolysaccharide-treated human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Purity and Activity of Commercial DLPS Preparations
For researchers, scientists, and drug development professionals, the quality and consistency of reagents are paramount for reproducible and reliable experimental outcomes. Dilauroylphosphatidylserine (DLPS), a specific variant of phosphatidylserine (B164497) (PS), is a critical lipid molecule involved in vital cellular processes, including signal transduction and apoptosis. The purity and biological activity of commercial this compound preparations can vary, potentially impacting experimental results. This guide provides a comprehensive framework for assessing and comparing commercial this compound preparations, complete with detailed experimental protocols and supporting data.
Comparative Purity of Commercial this compound Preparations
Table 1: Representative Comparison of Purity Specifications for Commercial this compound Preparations
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) | Test Method |
| Purity (by TLC) | ≥98% | ≥99% | ≥98% | Thin-Layer Chromatography |
| Purity (by HPLC) | ≥98% | ≥99% | Not Specified | High-Performance Liquid Chromatography |
| Identity | Conforms to Structure | Conforms to Structure | Conforms to Structure | Mass Spectrometry, NMR |
| Fatty Acid Composition | ≥99% C12:0 | ≥99% C12:0 | ≥98% C12:0 | Gas Chromatography (GC) |
| Appearance | White to off-white powder | White crystalline powder | White powder | Visual Inspection |
| Solubility | Soluble in chloroform | Soluble in chloroform/methanol | Soluble in organic solvents | Visual Inspection |
Note: This table is a representative compilation based on commonly available data from various suppliers and does not represent a direct head-to-head study of specific commercial products.
Experimental Protocols for Purity Assessment
Thin-Layer Chromatography (TLC) for Phospholipid Purity
Objective: To qualitatively assess the purity of a this compound sample and identify the presence of other phospholipid impurities.
Materials:
-
TLC plates (silica gel 60)
-
Developing chamber
-
This compound standard and sample solutions (1 mg/mL in chloroform)
-
Mobile phase: Chloroform/Methanol/Water (65:25:4, v/v/v)
-
Visualization reagent (e.g., phosphomolybdic acid or iodine vapor)
-
Heat gun or oven
Procedure:
-
Pour the mobile phase into the developing chamber and allow it to saturate for at least 30 minutes.
-
Spot a small amount of the this compound standard and the commercial this compound sample onto the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to migrate up the plate.
-
Once the solvent front is near the top, remove the plate and mark the solvent front.
-
Allow the plate to air dry completely.
-
Visualize the spots using the chosen visualization reagent. For phosphomolybdic acid, spray the plate and then heat it until spots appear. For iodine, place the plate in a chamber with iodine crystals.
-
Compare the spot of the commercial sample to the standard. The presence of additional spots in the sample lane indicates impurities. Purity can be estimated by the relative intensity of the main spot to any impurity spots.
High-Performance Liquid Chromatography (HPLC) for this compound Purity
Objective: To quantitatively determine the purity of a this compound sample.
Materials:
-
HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or UV detector at low wavelength)
-
Normal-phase or reversed-phase HPLC column (e.g., Silica or C18)
-
This compound standard and sample solutions (1 mg/mL in mobile phase)
-
Mobile phase (example for normal phase): Hexane/Isopropanol/Water (e.g., gradient elution)
Procedure:
-
Equilibrate the HPLC column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a known concentration of the this compound standard to determine its retention time.
-
Inject the commercial this compound sample.
-
Run the HPLC method, which typically involves a gradient to separate different lipid species.
-
Analyze the resulting chromatogram. The purity is calculated by dividing the peak area of the main this compound peak by the total area of all peaks and multiplying by 100.
Biological Activity of this compound Preparations
The primary biological activities of this compound are its role as a cofactor for Protein Kinase C (PKC) activation and its function as an "eat-me" signal on the surface of apoptotic cells.
Table 2: Representative Comparison of Biological Activity for Commercial this compound Preparations
| Assay | Supplier A (Expected Outcome) | Supplier B (Expected Outcome) | Supplier C (Expected Outcome) |
| PKC Activation Assay | Induces PKC activity in a dose-dependent manner | High potency in PKC activation | Induces significant PKC activity |
| Annexin V Binding Assay | Promotes Annexin V binding to apoptotic cells | Strong signal in Annexin V assay | Clear indication of apoptosis |
Experimental Protocols for Activity Assessment
Protein Kinase C (PKC) Activity Assay
Objective: To determine the ability of a this compound preparation to act as a cofactor in the activation of Protein Kinase C.
Materials:
-
Purified Protein Kinase C enzyme
-
PKC substrate (e.g., a specific peptide or histone)
-
ATP (radiolabeled [γ-³²P]ATP for radiometric assay or fluorescent ATP analog for fluorescence-based assay)
-
Assay buffer (containing appropriate ions like Ca²⁺ and Mg²⁺)
-
This compound and Diacylglycerol (DAG) liposomes
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare liposomes containing a defined concentration of the commercial this compound to be tested and DAG.
-
In a microcentrifuge tube or well of a microplate, combine the assay buffer, purified PKC enzyme, and the PKC substrate.
-
Add the this compound/DAG liposomes to initiate the activation of PKC.
-
Start the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose paper).
-
Quantify the phosphorylation of the substrate. For radiometric assays, this involves measuring the incorporation of ³²P into the substrate using a scintillation counter. For fluorescent assays, this involves measuring the change in fluorescence.
-
Compare the activity induced by the commercial this compound to a known standard or a positive control.
Annexin V Binding Assay for Apoptosis
Objective: To assess the ability of exogenously added this compound to induce apoptosis, which is characterized by the externalization of phosphatidylserine.
Materials:
-
Cell line (e.g., Jurkat cells or other suspension cells)
-
Cell culture medium and supplements
-
This compound preparation to be tested
-
Annexin V-FITC (or other fluorescently labeled Annexin V)
-
Propidium Iodide (PI) or other viability dye
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Culture the cells to the desired density.
-
Induce apoptosis by treating the cells with the commercial this compound preparation at various concentrations for a defined period. Include positive and negative controls.
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Apoptotic cells will be positive for Annexin V-FITC and negative for PI (early apoptosis) or positive for both (late apoptosis).
-
Quantify the percentage of apoptotic cells induced by the this compound preparation.
Signaling Pathways and Experimental Workflows
Protein Kinase C (PKC) Activation Pathway
The activation of conventional PKC isoforms is a critical signaling event that is dependent on the presence of calcium, diacylglycerol (DAG), and phosphatidylserine (like this compound) at the cell membrane.
Caption: PKC activation is initiated by signals that lead to the generation of DAG and release of Ca²⁺, which recruit PKC to the membrane where it binds to this compound for full activation.
Apoptosis Signaling Pathway (Phosphatidylserine Exposure)
During apoptosis, phosphatidylserine is translocated from the inner to the outer leaflet of the plasma membrane, where it acts as a signal for phagocytosis.
Caption: Apoptotic stimuli lead to caspase activation, which in turn inhibits flippase and activates scramblase, resulting in the exposure of phosphatidylserine on the outer cell membrane.
Experimental Workflow for Comparative Analysis
This workflow outlines the logical steps for a comprehensive comparison of different commercial this compound preparations.
Caption: A logical workflow for comparing commercial this compound preparations involves parallel assessment of purity and biological activity, followed by a comprehensive data comparison to select the optimal product.
A Researcher's Guide to Deacylated Lipopolysaccharide: Navigating Reproducibility and Reliability in TLR4 Research
For researchers, scientists, and drug development professionals investigating the intricacies of the Toll-like receptor 4 (TLR4) signaling pathway, deacylated lipopolysaccharide (LPS) serves as a critical tool. By removing one or more fatty acid chains from the lipid A moiety, the potent endotoxicity of LPS is significantly attenuated, allowing for the study of TLR4 antagonism and the finer points of receptor activation without inducing a full-blown inflammatory response. However, the utility of deacylated LPS is intrinsically linked to the reproducibility and reliability of the experimental data it generates. This guide provides a comparative overview of deacylation methods, highlights key factors influencing data consistency, and offers detailed protocols to empower researchers in making informed decisions and generating robust, reliable results.
Factors Influencing the Reproducibility and Reliability of Deacylated LPS Data
The consistency of data derived from experiments using deacylated LPS can be influenced by several factors, from the source of the LPS to the method of deacylation and the purity of the final product. Understanding these variables is paramount for ensuring experimental reproducibility.
1. Source and Purity of Starting LPS:
Lipopolysaccharides are inherently heterogeneous molecules, with structural variations present even within a single bacterial strain. The method of extraction and purification of the initial LPS can significantly impact the presence of contaminants, such as proteins and nucleic acids, which can influence downstream applications and the efficiency of deacylation. It is advisable to use highly purified, chromatography-grade LPS preparations to minimize lot-to-lot variability.[1]
2. Method of Deacylation:
The two primary methods for deacylating LPS—enzymatic and chemical—each have distinct advantages and disadvantages that can affect the homogeneity and biological activity of the final product.
-
Enzymatic Deacylation: This method typically employs the enzyme acyloxyacyl hydrolase (AOAH), which specifically removes the secondary (non-hydroxylated) fatty acid chains from the lipid A moiety.[2][3] This specificity results in a more homogeneous product with a predictable reduction in biological activity. However, the efficiency of the enzymatic reaction can be influenced by factors such as enzyme purity, substrate concentration, and reaction conditions.
-
Chemical Deacylation: Mild acid hydrolysis is a common chemical method for removing fatty acid chains from LPS. While effective, this method is less specific than enzymatic deacylation and can lead to a more heterogeneous mixture of partially deacylated products. The harshness of the chemical treatment can also potentially alter other parts of the LPS molecule, leading to unforeseen biological effects.
3. Purity of the Final Deacylated LPS Product:
Residual intact LPS, by-products of the deacylation reaction, or contaminants from the reagents used can all contribute to variability in experimental results. It is crucial to thoroughly purify the deacylated LPS after the reaction and to quantify the level of remaining endotoxin (B1171834) activity.
Comparative Analysis of Deacylation Methods
While direct head-to-head comparisons of commercial deacylated LPS products are scarce in the literature, a qualitative and quantitative comparison of the deacylation methods themselves can guide researchers in selecting the most appropriate approach for their studies.
| Feature | Enzymatic Deacylation (Acyloxyacyl Hydrolase) | Chemical Deacylation (Mild Acid Hydrolysis) |
| Specificity | High: Selectively removes secondary acyl chains.[2][3] | Low: Less specific removal of acyl chains. |
| Product Homogeneity | Generally higher, leading to more consistent biological activity. | Can result in a heterogeneous mixture of deacylated species. |
| Potential for By-products | Minimal, as the reaction is highly specific. | Can generate by-products due to non-specific reactions. |
| Reproducibility | Potentially higher due to the controlled nature of the enzymatic reaction. | May be lower due to the less controlled nature of the chemical reaction. |
| Impact on LPS Structure | Minimal impact on the core and O-antigen structures. | Can potentially alter other parts of the LPS molecule. |
Quantitative Effects of Deacylation on LPS Activity
The deacylation of LPS leads to a significant reduction in its ability to activate TLR4 and induce inflammatory responses. The following table summarizes the reported quantitative effects of enzymatic deacylation on various measures of LPS activity.
| Activity Measured | LPS Source | Fold Reduction in Potency after Enzymatic Deacylation | Reference |
| Limulus Lysate Test | E. coli, H. influenzae, N. meningitidis, S. typhimurium | 30- to 60-fold | [4] |
| Neutrophil Adherence to Human Endothelial Cells | E. coli, H. influenzae, N. meningitidis, S. typhimurium | ≥ 100-fold | [4] |
| Murine Splenocyte Mitogenesis | Neisseria LPS | > 100-fold | [4] |
| Murine Splenocyte Mitogenesis | E. coli, H. influenzae, P. aeruginosa, S. typhimurium | < 15-fold | [4] |
Experimental Protocols
Detailed and consistent experimental protocols are essential for generating reproducible data. Below are methodologies for enzymatic and chemical deacylation of LPS.
Protocol 1: Enzymatic Deacylation of LPS using Acyloxyacyl Hydrolase (AOAH)
This protocol is based on the methods described for the use of human acyloxyacyl hydrolase.[3][5]
Materials:
-
Purified LPS
-
Recombinant Acyloxyacyl Hydrolase (AOAH)
-
Reaction Buffer: 20 mM sodium acetate (B1210297) (pH 5.4), 5 mM CaCl₂, 0.5% (v/v) Triton X-100, 1% Human Serum Albumin (HSA) in HBSS⁺
-
Radiolabeled LPS (e.g., ³H or ¹⁴C-labeled) for monitoring deacylation
-
Thin-layer chromatography (TLC) system for analysis of released fatty acids
Procedure:
-
Substrate Preparation: Dissolve the purified LPS (and a tracer amount of radiolabeled LPS if monitoring by radioactivity) in the Reaction Buffer to the desired final concentration (e.g., 100 ng/mL).
-
Enzyme Addition: Add purified AOAH to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at 37°C for a time course (e.g., 0, 1, 4, 8, 16 hours) to monitor the progress of deacylation.
-
Reaction Termination and Extraction: Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.
-
Analysis:
-
Separate the released radiolabeled free fatty acids from the intact and partially deacylated LPS using TLC.
-
Quantify the amount of released fatty acids by scintillation counting or other appropriate methods.
-
-
Purification: Purify the deacylated LPS from the reaction mixture using a suitable chromatography method.
-
Activity Assessment: Test the biological activity of the purified deacylated LPS using a TLR4-dependent assay (e.g., cytokine induction in macrophages or a TLR4 reporter cell line).
Protocol 2: Chemical Deacylation of LPS by Mild Acid Hydrolysis
This protocol is a general method for the mild acid hydrolysis of LPS to generate deacylated forms.[6]
Materials:
-
Purified LPS
-
Acetic acid solution (e.g., 1% or 2% v/v in water)
-
Ultracentrifuge
-
Lyophilizer
Procedure:
-
LPS Dissolution: Dissolve the purified LPS in the acetic acid solution to a desired concentration.
-
Hydrolysis: Heat the LPS solution at 100°C for a defined period (e.g., 30-120 minutes). The optimal time should be determined empirically to achieve the desired level of deacylation without excessive degradation of the core oligosaccharide.
-
Lipid A Precipitation: Cool the reaction mixture on ice to precipitate the deacylated lipid A.
-
Separation: Pellet the insoluble deacylated lipid A by ultracentrifugation (e.g., at 280,000 x g for 45 minutes at 4°C).
-
Washing: Carefully wash the pellet with sterile, endotoxin-free water to remove any residual acid and soluble components.
-
Lyophilization: Lyophilize the washed pellet to obtain the dried deacylated LPS.
-
Resuspension and Activity Assessment: Resuspend the lyophilized deacylated LPS in a suitable buffer and assess its biological activity in a TLR4-dependent assay.
Visualizing Key Pathways and Workflows
TLR4 Signaling Pathway
The following diagram illustrates the TLR4 signaling pathway, highlighting the differential effects of intact (hexa-acylated) and deacylated (tetra-acylated) LPS.
References
- 1. researchgate.net [researchgate.net]
- 2. Deacylation of structurally diverse lipopolysaccharides by human acyloxyacyl hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyloxyacyl hydrolase, a leukocyte enzyme that deacylates bacterial lipopolysaccharides, has phospholipase, lysophospholipase, diacylglycerollipase, and acyltransferase activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deacylation of Purified Lipopolysaccharides by Cellular and Extracellular Components of a Sterile Rabbit Peritoneal Inflammatory Exudate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of DLPS and Other Immunomodulators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of De-O-acylated Lipopolysaccharide (DLPS) with other common immunomodulators, supported by experimental data. We delve into their mechanisms of action, effects on immune cells, and the signaling pathways they trigger.
De-O-acylated Lipopolysaccharide (this compound), a derivative of the potent bacterial endotoxin (B1171834) lipopolysaccharide (LPS), has emerged as a significant immunomodulator with a distinct profile compared to its parent molecule and other immune-stimulating compounds. By removing the O-acyl chains from the lipid A moiety, the toxicity of LPS is greatly reduced while retaining certain immunomodulatory properties. This guide compares this compound, and its close analog Monophosphoryl Lipid A (MPL), with other well-characterized immunomodulators that act through different Toll-like Receptors (TLRs): Polyinosinic:polycytidylic acid (Poly(I:C)), Resiquimod (R848), and CpG oligodeoxynucleotides (CpG ODN).
Performance Comparison of Immunomodulators
The following tables summarize the quantitative effects of this compound/MPL and other immunomodulators on cytokine production and the activation of human immune cells, specifically peripheral blood mononuclear cells (PBMCs) and monocyte-derived dendritic cells (mo-DCs). It is important to note that the data presented is compiled from various studies and direct head-to-head comparisons in a single experimental system are limited.
Table 1: Comparative Cytokine Production in Human PBMCs
| Immunomodulator | Target TLR | TNF-α Production | IL-6 Production | IL-10 Production | IL-12p70 Production | IFN-α Production |
| This compound/MPL | TLR4 | Moderate[1][2] | Moderate[3] | High[3] | Low to Moderate[3] | Low/Negligible |
| Poly(I:C) | TLR3 | Low to Moderate | Low to Moderate | Low | High (in combination)[4] | Low/Negligible |
| R848 | TLR7/8 | High[5] | High[5] | Low | High[4] | High[4][5] |
| CpG ODN | TLR9 | Moderate | High[6] | High[7] | Low (in some subsets) | Very High (pDCs)[4] |
Table 2: Activation of Human Monocyte-Derived Dendritic Cells (mo-DCs)
| Immunomodulator | Target TLR | CD80 Expression | CD86 Expression |
| This compound/MPL | TLR4 | Upregulation | Upregulation |
| Poly(I:C) | TLR3 | High Upregulation[4] | High Upregulation |
| R848 | TLR7/8 | High Upregulation[4] | High Upregulation |
| CpG ODN | TLR9 | High Upregulation[4] | Moderate Upregulation |
Signaling Pathways
The immunomodulatory effects of these compounds are initiated through the activation of specific TLRs, leading to distinct downstream signaling cascades.
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the comparative analysis of immunomodulators.
Generation of Human Monocyte-Derived Dendritic Cells (mo-DCs)
-
PBMC Isolation : Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Monocyte Enrichment : CD14+ monocytes are enriched from the PBMC population using magnetic-activated cell sorting (MACS) with CD14 MicroBeads.
-
Differentiation : Purified CD14+ monocytes are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF; e.g., 50 ng/mL), and Interleukin-4 (IL-4; e.g., 20 ng/mL).
-
Incubation : Cells are incubated for 5-6 days at 37°C in a humidified 5% CO₂ incubator to allow differentiation into immature mo-DCs.
-
Stimulation : Immature mo-DCs are harvested and plated in fresh culture medium. Immunomodulators (this compound/MPL, Poly(I:C), R848, CpG ODN) are added at desired concentrations, and the cells are incubated for 18-24 hours.
Cytokine Production Analysis by ELISA
-
Sample Collection : After stimulation of PBMCs or mo-DCs, the cell culture supernatants are collected.
-
ELISA Procedure : The concentration of cytokines (e.g., TNF-α, IL-6, IL-10, IL-12p70) in the supernatants is measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis : A standard curve is generated using recombinant cytokines of known concentrations to quantify the amount of cytokine in the experimental samples.
Immune Cell Activation Analysis by Flow Cytometry
-
Cell Staining : Stimulated cells are harvested and stained with fluorescently-conjugated antibodies specific for cell surface markers of activation, such as CD80 and CD86. A viability dye is also included to exclude dead cells from the analysis.
-
Flow Cytometry Acquisition : The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Data Analysis : The expression levels of activation markers on the cell surface are quantified by analyzing the median fluorescence intensity (MFI) for each marker.
Conclusion
This compound and its analog MPL represent a class of TLR4 agonists with a favorable safety profile compared to LPS. Their ability to induce a distinct pattern of cytokines, characterized by high IL-10 production, positions them as interesting candidates for applications requiring a modulated, rather than a purely pro-inflammatory, immune response. In contrast, other TLR agonists such as Poly(I:C), R848, and CpG ODN, which signal through different TLRs, elicit varied and often more potent pro-inflammatory and Th1-polarizing responses. The choice of immunomodulator should, therefore, be carefully considered based on the desired immunological outcome for a specific research or therapeutic application. The data and protocols provided in this guide serve as a valuable resource for the comparative evaluation of these important immunomodulatory compounds.
References
- 1. Characterization of the structure and immunostimulatory activity of a vaccine adjuvant, de-O-acylated lipooligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro cytokine induction by TLR-activating vaccine adjuvants in human blood varies by age and adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blood DCs activated with R848 and poly(I:C) induce antigen-specific immune responses against viral and tumor-associated antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of in vitro tumor cell proliferation by cytokines induced by combinations of TLR or TLR and TCR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential production of interleukin-10 and interleukin-12 in mononuclear cells from leprosy patients with a Toll-like receptor 2 mutation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lipid A Analogs for Immunostimulatory Activity: Evaluating DLPS and Other Key Adjuvants
For researchers, scientists, and drug development professionals navigating the complex landscape of vaccine adjuvants and immunomodulators, a clear understanding of the comparative performance of different lipid A analogs is crucial. This guide provides a head-to-head comparison of established lipid A analogs, alongside an evaluation of dilauroyl-phosphatidylserine (DLPS), to inform rational adjuvant selection. While extensive data supports the immunostimulatory activity of various synthetic lipid A derivatives through Toll-like receptor 4 (TLR4) agonism, the role of this compound as a direct lipid A analog and TLR4 agonist is not substantiated by current scientific literature.
Phosphatidylserine (B164497) (PS), a ubiquitous component of cell membranes, is more commonly associated with immunomodulatory functions related to apoptosis and the suppression of inflammatory responses, a contrast to the potent pro-inflammatory and adjuvant effects of canonical lipid A. This guide will first explore the known immunological profile of phosphatidylserine and then delve into a detailed, data-driven comparison of well-characterized lipid A analogs, including Monophosphoryl Lipid A (MPLA) and other synthetic derivatives.
The Immunological Profile of Dilauroyl-Phosphatidylserine (this compound)
Current scientific literature does not categorize dilauroyl-phosphatidylserine (this compound) as a direct lipid A analog or a TLR4 agonist. While some studies suggest that certain forms of phosphatidylserine can enhance immune responses, such as augmenting contact hypersensitivity by stimulating antigen-presenting cells, others indicate that PS can exert anti-inflammatory effects by inhibiting TLR-mediated signaling pathways. The exposure of phosphatidylserine on the outer leaflet of apoptotic cells is a key signal for their recognition and clearance by phagocytes, a process that is typically non-inflammatory. This immunomodulatory role of PS is functionally distinct from the potent, pro-inflammatory signaling induced by lipid A and its analogs through TLR4 activation.
Head-to-Head Comparison of Established Lipid A Analogs
In contrast to this compound, numerous synthetic lipid A analogs have been developed and extensively characterized as potent TLR4 agonists and vaccine adjuvants. These molecules are designed to mimic the immunostimulatory portion of lipopolysaccharide (LPS) from Gram-negative bacteria while minimizing its toxic effects. The following tables summarize the comparative performance of prominent lipid A analogs based on available experimental data.
Table 1: In Vitro TLR4 Activation and Cytokine Production
| Lipid A Analog | Cell Type | Assay | Endpoint | Result |
| MPLA | Human mo-DCs | ELISA | IL-6 Production | +++ |
| TNF-α Production | ++ | |||
| IL-12 Production | ++ | |||
| Mouse BMDMs | ELISA | IL-6 Production | +++ | |
| TNF-α Production | +++ | |||
| HEK-Blue™ hTLR4 | SEAP Reporter Assay | NF-κB Activation | +++ | |
| GLA (Glucopyranosyl Lipid A) | Human mo-DCs | ELISA | IL-6 Production | ++++ |
| TNF-α Production | +++ | |||
| IL-12 Production | +++ | |||
| Mouse BMDMs | ELISA | IL-6 Production | ++++ | |
| TNF-α Production | ++++ | |||
| HEK-Blue™ hTLR4 | SEAP Reporter Assay | NF-κB Activation | ++++ | |
| Synthetic Lipid A (e.g., CRX-527) | Human PBMCs | ELISA | IFN-γ Production | +++ |
| Mouse Splenocytes | ELISpot | IFN-γ secreting cells | +++ | |
| HEK-Blue™ hTLR4 | SEAP Reporter Assay | NF-κB Activation | +++ |
Data is a qualitative summary from multiple sources. + indicates the level of activity.
Table 2: In Vivo Adjuvant Performance
| Lipid A Analog Adjuvant | Antigen | Animal Model | Primary Endpoint | Result |
| MPLA | Ovalbumin | Mouse (C57BL/6) | Antigen-specific IgG1 Titer | High |
| Antigen-specific IgG2a/c Titer | High (Th1-biased) | |||
| Antigen-specific IFN-γ+ T cells | Increased | |||
| GLA | Influenza Hemagglutinin | Mouse (BALB/c) | Hemagglutination Inhibition (HAI) Titer | High |
| Antigen-specific IgG1 Titer | High | |||
| Antigen-specific IgG2a Titer | High (Th1-biased) | |||
| Synthetic Lipid A (e.g., CRX-527) | Cancer Peptide Antigen | Mouse (C57BL/6) | Tumor Growth Inhibition | Significant |
| Antigen-specific CD8+ T cell response | Increased |
Data is a qualitative summary from multiple sources.
Signaling Pathways and Experimental Workflows
The immunostimulatory effects of lipid A analogs are primarily mediated through the Toll-like receptor 4 (TLR4) signaling pathway. Upon binding to the TLR4/MD-2 complex, these analogs trigger a signaling cascade that leads to the activation of transcription factors such as NF-κB and IRF3, resulting in the production of pro-inflammatory cytokines and chemokines.
Caption: TLR4 Signaling Pathway initiated by Lipid A Analogs.
The following diagram illustrates a general workflow for the head-to-head comparison of lipid A analogs as vaccine adjuvants.
Caption: General Experimental Workflow for Comparing Lipid A Analogs.
The structural differences between phosphatidylserine and a representative lipid A molecule are critical to their distinct immunological activities.
Caption: Structural Comparison of this compound and Lipid A.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible comparison of lipid A analogs. The following sections outline key experimental protocols.
HEK-Blue™ TLR4 Reporter Assay
This assay quantifies the activation of the TLR4 signaling pathway by measuring the activity of secreted embryonic alkaline phosphatase (SEAP) under the control of an NF-κB-inducible promoter.
-
Cell Culture: Maintain HEK-Blue™-hTLR4 cells in DMEM supplemented with 10% fetal bovine serum, penicillin-streptomycin, and selective antibiotics as per the manufacturer's instructions.
-
Assay Procedure:
-
Plate HEK-Blue™-hTLR4 cells in a 96-well plate.
-
Add serial dilutions of the lipid A analogs (e.g., MPLA, GLA) and controls (LPS as a positive control, media as a negative control).
-
Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Collect the supernatant and mix with a SEAP detection reagent (e.g., QUANTI-Blue™).
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm.
-
-
Data Analysis: Calculate the NF-κB activation relative to the positive control.
In Vitro Dendritic Cell Activation Assay
This assay assesses the ability of lipid A analogs to induce the maturation and activation of dendritic cells (DCs), key antigen-presenting cells.
-
DC Generation: Generate bone marrow-derived dendritic cells (BMDCs) from mice or monocyte-derived dendritic cells (mo-DCs) from human peripheral blood mononuclear cells (PBMCs).
-
Stimulation:
-
Plate the generated DCs in a 24-well plate.
-
Stimulate the cells with different concentrations of lipid A analogs for 24-48 hours.
-
-
Analysis:
-
Surface Marker Expression: Stain the cells with fluorescently labeled antibodies against maturation markers (e.g., CD80, CD86, MHC class II) and analyze by flow cytometry.
-
Cytokine Production: Collect the cell culture supernatants and measure the concentration of key cytokines (e.g., IL-6, TNF-α, IL-12) using ELISA or a multiplex bead array.
-
In Vivo Mouse Immunization and Antibody Titer Measurement
This protocol evaluates the in vivo adjuvant activity of lipid A analogs by measuring the antigen-specific antibody response.
-
Immunization:
-
Prepare vaccine formulations by mixing the antigen (e.g., ovalbumin) with the lipid A analog adjuvant.
-
Immunize mice (e.g., C57BL/6 or BALB/c) subcutaneously or intramuscularly with the vaccine formulations.
-
Administer a booster immunization 2-3 weeks after the primary immunization.
-
-
Sample Collection: Collect blood samples via tail bleed or cardiac puncture at specified time points after immunization.
-
ELISA for Antigen-Specific Antibodies:
-
Coat a 96-well ELISA plate with the antigen.
-
Add serially diluted serum samples to the wells.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG1 and IgG2a/c).
-
Add a substrate and measure the absorbance to determine the antibody titer.
-
Enzyme-Linked Immunospot (ELISpot) Assay for T-Cell Responses
The ELISpot assay quantifies the number of antigen-specific T cells that secrete a particular cytokine, typically IFN-γ for Th1 responses.
-
Cell Preparation: Isolate splenocytes or PBMCs from immunized mice.
-
Assay Procedure:
-
Coat an ELISpot plate with an anti-IFN-γ capture antibody.
-
Add the isolated cells to the wells along with the specific antigen or a positive control (e.g., PMA/Ionomycin).
-
Incubate for 18-24 hours at 37°C.
-
Wash the wells and add a biotinylated anti-IFN-γ detection antibody.
-
Add streptavidin-alkaline phosphatase and a substrate to develop spots.
-
-
Analysis: Count the number of spots, where each spot represents a cytokine-secreting cell.
Specificity of Deacylated LPS for TLR4: A Comparative Guide
This guide provides an objective comparison of deacylated lipopolysaccharide (LPS) and its specificity for Toll-like receptor 4 (TLR4), contrasting its activity with canonical, fully acylated LPS. The information is intended for researchers, scientists, and drug development professionals, with supporting experimental data and detailed protocols to clarify the distinct signaling outcomes.
Introduction: LPS, Deacylation, and TLR4 Signaling
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. The immunostimulatory activity of LPS is primarily mediated by its lipid A moiety, which is recognized by the Toll-like receptor 4 (TLR4) in complex with its co-receptor, myeloid differentiation factor 2 (MD-2).[1][2] The number of acyl chains on the lipid A structure is a critical determinant of its ability to activate TLR4.[2][3]
Canonical LPS, such as that from Escherichia coli, typically possesses a hexa-acylated (six fatty acid chains) lipid A. This structure is a powerful agonist of TLR4, inducing a robust pro-inflammatory response.[1][2] Deacylated LPS (dLPS) refers to LPS molecules that have had one or more acyl chains removed, commonly resulting in a tetra-acylated or penta-acylated structure.[3][4] This "detoxified" form of LPS exhibits significantly altered biological activity and is a key tool for studying TLR4 signaling and developing potential therapeutics for inflammatory diseases.
Mechanism of Action: Structural Basis for TLR4 Specificity
The interaction between lipid A and the TLR4/MD-2 complex is highly specific. The six acyl chains of canonical LPS are perfectly accommodated within a deep hydrophobic pocket of the MD-2 co-receptor. This binding induces a conformational change in MD-2, which in turn promotes the homodimerization of the TLR4 receptor, the crucial step for initiating downstream intracellular signaling cascades (MyD88- and TRIF-dependent pathways).[1][5]
Deacylation fundamentally alters this process. Tetra-acylated LPS, such as lipid IVa (a biosynthetic precursor to E. coli lipid A) or enzymatically deacylated LPS, can still bind to the MD-2 pocket.[3][4][6] However, due to the missing acyl chains, the molecule is inserted more deeply into the binding pocket and fails to induce the necessary conformational change for TLR4 dimerization.[6]
In human cells, this results in competitive antagonism: the deacylated LPS occupies the receptor complex without triggering a signal, thereby blocking the binding and activity of potent, hexa-acylated LPS.[2][4][7] Interestingly, this effect is species-specific. While tetra-acylated LPS acts as an antagonist in human systems, it can function as a weak agonist in murine cells.[4][6][7] This difference is attributed to subtle variations in the MD-2 and TLR4 proteins between species.[6][7]
Comparative Data: Deacylated LPS vs. Canonical LPS
The following table summarizes experimental data comparing the effects of canonical (hexa-acylated) LPS with under-acylated or deacylated (tetra-acylated) forms on TLR4 activation across different cellular systems.
| Ligand | Cell Type | Assay | Concentration | Result | Reference |
| Canonical LPS (E. coli) | Human Mononuclear Cells (MNCs) | TNF-α Release | 10 ng/mL | Plateau of TNF-α release reached | [8] |
| Lipid IVa (Tetra-acyl) | Human Mononuclear Cells (MNCs) | TNF-α Release Inhibition | 10 µg/mL | Significant inhibition of TNF-α release induced by up to 100 ng/mL LPS | [8] |
| Canonical LPS (E. coli) | CHO/CD14/human TLR4 cells | NF-κB Reporter Assay | >1 ng/mL | Strong activation | [7] |
| Lipid IVa (Tetra-acyl) | CHO/CD14/human TLR4 cells | NF-κB Reporter Assay | Up to 1 µg/mL | No activation; antagonizes LPS-induced activation | [7] |
| Canonical LPS (E. coli) | Mouse Macrophages | TNF-α Release | 10 ng/mL | Robust TNF-α release | [8] |
| Lipid IVa (Tetra-acyl) | Mouse Macrophages | TNF-α Release | 10 µg/mL | Partial agonistic activity; simultaneously suppresses LPS-induced TNF-α | [8] |
| Deacylated LPS (this compound) | Human Cells | General TLR4 Activation | N/A | Acts as a competitive antagonist of intact LPS | [4] |
| Deacylated LPS (this compound) | Mouse Splenocytes | Proliferation Assay | N/A | Retains immunostimulatory (agonistic) activity | [4] |
| Penta-acylated LPS (B. cenocepacia) | C57Bl/6 Mice | Serum TNF-α (in vivo) | 300 µ g/mouse | Robust TNF-α production | [9] |
| Tetra-acylated LPS (B. cenocepacia) | C57Bl/6 Mice | Serum TNF-α (in vivo) | 300 µ g/mouse | 3-fold less TNF-α production compared to penta-acylated LPS | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the differential signaling pathways and a typical experimental workflow for assessing TLR4 specificity.
Caption: Canonical vs. Deacylated LPS interaction with the TLR4 pathway.
Caption: Workflow for testing TLR4 ligand specificity.
Experimental Protocols
Protocol 1: NF-κB Reporter Assay in HEK293-hTLR4 Cells
This assay quantifies TLR4 activation by measuring the activity of a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an NF-κB promoter.
Materials:
-
HEK293 cells stably co-transfected with human TLR4, MD-2, CD14, and an NF-κB-inducible reporter plasmid (e.g., HEK-Blue™ hTLR4 cells).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Canonical LPS (E. coli O111:B4) stock solution.
-
Deacylated LPS stock solution.
-
96-well cell culture plates.
-
Luciferase or alkaline phosphatase detection reagent.
-
Luminometer or spectrophotometer.
Methodology:
-
Cell Plating: Seed the HEK293-hTLR4 cells in a 96-well plate at a density of approximately 3-5 x 10⁴ cells per well and incubate overnight at 37°C, 5% CO₂.
-
Pre-treatment (for antagonism assay): To test for antagonism, add varying concentrations of deacylated LPS to the appropriate wells. Incubate for 60 minutes prior to adding the agonist.
-
Stimulation: Add the agonist (canonical LPS) to the appropriate wells. Include wells with LPS alone, deacylated LPS alone, and untreated controls. Final concentrations should be prepared in culture medium.
-
Incubation: Incubate the plate for 6-16 hours at 37°C, 5% CO₂.
-
Detection: Lyse the cells (for luciferase) or collect the supernatant (for secreted phosphatase). Add the detection reagent according to the manufacturer's instructions.
-
Measurement: Read the luminescence or absorbance using the appropriate plate reader.
-
Analysis: Normalize the reporter activity of stimulated cells to that of untreated controls. For antagonism, calculate the percent inhibition of the canonical LPS response by deacylated LPS.
Protocol 2: Cytokine Release Assay in Human Mononuclear Cells
This protocol measures the production of pro-inflammatory cytokines (e.g., TNF-α) from primary immune cells in response to TLR4 ligands.
Materials:
-
Human peripheral blood mononuclear cells (MNCs) isolated from whole blood via density gradient centrifugation (e.g., Ficoll-Paque).
-
RPMI-1640 medium with 10% FBS.
-
Canonical LPS and deacylated LPS stock solutions.
-
24-well cell culture plates.
-
Human TNF-α ELISA kit.
Methodology:
-
Cell Plating: Plate freshly isolated MNCs in a 24-well plate at a density of 1 x 10⁶ cells per well. Allow cells to adhere for 2-4 hours.
-
Pre-treatment (for antagonism assay): Gently wash away non-adherent cells. Add fresh media containing varying concentrations of deacylated LPS to the appropriate wells and incubate for 60 minutes.
-
Stimulation: Add canonical LPS to the designated wells at a final concentration known to elicit a strong response (e.g., 10 ng/mL).
-
Incubation: Incubate the cells for 4-6 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plates at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for analysis.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.
-
Analysis: Generate a standard curve and calculate the concentration of TNF-α in each sample. Compare the cytokine levels across different treatment groups.
Conclusion
The experimental evidence overwhelmingly confirms that the specificity of LPS for TLR4 is critically dependent on its acylation status. Deacylated LPS, specifically tetra-acylated forms, functions as a highly specific TLR4 ligand. In human cellular systems, it fails to induce the requisite receptor dimerization for signaling and instead acts as a competitive antagonist.[4][7] This contrasts with its weak agonistic activity in murine models, a crucial consideration for translational research.[4] The lack of activation of other TLRs by tetra-acylated LPS further underscores its specificity for the TLR4/MD-2 receptor complex. This well-defined structure-activity relationship makes deacylated LPS an invaluable tool for dissecting TLR4 biology and a foundational model for the development of novel anti-inflammatory therapeutics targeting endotoxin-mediated pathologies.
References
- 1. TLR4 and CD14 trafficking and its influence on LPS-induced pro-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Biochemical transformation of bacterial lipopolysaccharides by acyloxyacyl hydrolase reduces host injury and promotes recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physical contact between lipopolysaccharide and Toll-like receptor 4 revealed by genetic complementation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recognition of lipid A variants by the TLR4-MD-2 receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide Recognition in the Crossroads of TLR4 and Caspase-4/11 Mediated Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toll-like receptor 4 imparts ligand-specific recognition of bacterial lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Species-Specificity in TLR4/MD-2 Inhibition with Amphiphilic Lipid A Mimicking Glycolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Human Toll-like Receptor 4 (TLR4)·Myeloid Differentiation Factor 2 (MD-2) by Hypoacylated Lipopolysaccharide from a Clinical Isolate of Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating Lot-to-Lot Variability of Deacylated Lipopolysaccharide
For Researchers, Scientists, and Drug Development Professionals
Deacylated lipopolysaccharide (LPS), a derivative of the endotoxin (B1171834) found in Gram-negative bacteria, serves as a critical tool in immunological research and the development of therapeutics, often acting as an antagonist to the Toll-like receptor 4 (TLR4) signaling pathway.[1][2] Unlike its parent molecule, which is a potent activator of the immune system, deacylated LPS generally exhibits reduced toxicity while retaining the ability to modulate immune responses.[3][4] This makes it a valuable component in vaccine adjuvants and as a research agent to study inflammatory pathways.[5][6]
However, the inherent structural complexity of LPS and the chemical modifications involved in deacylation can lead to significant lot-to-lot variability.[7][8] This variability can manifest in purity, residual endotoxin activity, and functional performance, ultimately impacting experimental reproducibility and the reliability of drug development processes. This guide provides an objective comparison framework, supported by experimental data and detailed protocols, to help researchers effectively evaluate and manage the lot-to-lot variability of deacylated LPS.
Comparative Analysis of Deacylated LPS Lots
To ensure consistent experimental outcomes, a thorough evaluation of each new lot of deacylated LPS is essential. The following tables present a hypothetical comparative analysis of three different lots, based on realistic performance attributes.
Physicochemical and Purity Comparison
This table summarizes the key physicochemical properties and purity levels of three distinct lots of deacylated LPS. Significant variation in these parameters can alter the compound's biological activity. Mass spectrometry is a primary method for elucidating the structure of lipid A and its derivatives, providing detailed information on acyl chain composition and phosphorylation state.[9]
Table 1: Physicochemical and Purity Data for Three Lots of Deacylated LPS
| Parameter | Lot A | Lot B | Lot C | Method of Analysis |
| Purity (by HPLC) | 98.5% | 96.2% | 99.1% | High-Performance Liquid Chromatography |
| Average Molecular Weight (by MS) | ~1800 Da | ~1750 Da | ~1810 Da | Mass Spectrometry[10] |
| Residual Endotoxin Activity (EU/mg) | < 10 EU/mg | 25 EU/mg | < 5 EU/mg | Limulus Amebocyte Lysate (LAL) Assay[11] |
| Phosphate Content (moles/mole) | 0.95 | 1.10 | 0.98 | Phosphate Assay |
| Acyl Chain Composition | Predominantly C14 | C12 and C14 mix | Predominantly C14 | Gas Chromatography-Mass Spectrometry |
EU = Endotoxin Units
Functional Performance: TLR4 Antagonism
The primary function of deacylated LPS in many research applications is to antagonize LPS-induced TLR4 signaling.[1] Variability in this functional activity is a critical parameter to assess. Cell-based assays using reporter lines like HEK-Blue™ hTLR4 cells are standard for quantifying TLR4 activation or inhibition.[12][13]
Table 2: Functional Antagonistic Activity on TLR4 Signaling
| Parameter | Lot A | Lot B | Lot C | Method of Analysis |
| IC₅₀ (LPS Inhibition) | 52 nM | 95 nM | 48 nM | HEK-Blue™ hTLR4 Reporter Assay[14] |
| Maximal Inhibition (%) | 95% | 85% | 97% | HEK-Blue™ hTLR4 Reporter Assay |
| Agonistic Activity (at 1 µg/mL) | < 2% | 8% | < 1% | HEK-Blue™ hTLR4 Reporter Assay |
IC₅₀ represents the concentration required to inhibit 50% of the response induced by a standard LPS agonist.
Visualizing the Process and Pathway
Understanding the experimental process and the biological pathway is crucial for interpreting variability data.
Caption: Workflow for quality control testing of new deacylated LPS lots.
The antagonistic action of deacylated LPS occurs at the level of the TLR4 receptor complex. While potent LPS (hexa-acylated) effectively induces dimerization of the TLR4/MD-2 complex to initiate a pro-inflammatory signaling cascade, underacylated or deacylated LPS can bind to the MD-2 co-receptor without triggering the conformational change required for full receptor activation.[1] This competitive binding effectively blocks potent LPS from activating the pathway.[15]
Caption: Mechanism of TLR4 activation by LPS and inhibition by deacylated LPS.
Key Experimental Protocols
Detailed and consistent protocols are paramount for generating reliable comparative data.
Protocol 1: Residual Endotoxin Activity by Limulus Amebocyte Lysate (LAL) Assay
This protocol quantifies the remaining pyrogenic (endotoxin) activity of the deacylated LPS. The LAL test is a highly sensitive biological assay for detecting bacterial endotoxins.[11]
Principle: The LAL reagent, derived from the blood cells of the horseshoe crab (Limulus polyphemus), contains an enzymatic cascade that is triggered by endotoxin.[16][17] This protocol uses a chromogenic method where the enzyme activation leads to the cleavage of a synthetic substrate, producing a yellow color whose intensity is proportional to the endotoxin concentration.[11]
Materials:
-
Deacylated LPS samples (Lots A, B, C) and a Control Standard Endotoxin (CSE).
-
LAL Reagent Water (LRW).
-
Chromogenic LAL assay kit.
-
Endotoxin-free test tubes and pipette tips.
-
Incubating microplate reader (37°C) capable of reading at 405 nm.
Procedure:
-
Preparation: Reconstitute deacylated LPS lots and CSE in LRW to known concentrations. Prepare a standard curve by creating serial dilutions of the CSE (e.g., from 50 EU/mL down to 0.005 EU/mL). Prepare several dilutions of each deacylated LPS lot to ensure the final reading falls within the standard curve.
-
Assay Plate Setup: In a 96-well microplate, add 50 µL of each standard, sample dilution, and LRW (as a negative control) to duplicate wells.
-
LAL Reagent Addition: Reconstitute the LAL reagent according to the manufacturer's instructions. Add 50 µL of the LAL reagent to all wells.
-
Incubation: Gently tap the plate to mix. Incubate at 37°C for the time specified by the kit manufacturer (typically 10-15 minutes).
-
Substrate Addition: Add 100 µL of the reconstituted chromogenic substrate to each well.
-
Second Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (typically 6-10 minutes).
-
Stopping the Reaction: Add 50 µL of stop reagent (e.g., 25% acetic acid) to each well to halt the enzymatic reaction.
-
Data Acquisition: Read the absorbance of the plate at 405 nm.
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the CSE dilutions against their known concentrations.
-
Use the standard curve to calculate the endotoxin concentration (in EU/mL) for each sample dilution.
-
Calculate the endotoxin activity of the original deacylated LPS stock in EU/mg.
Protocol 2: Functional TLR4 Antagonism using HEK-Blue™ hTLR4 Cells
This cell-based assay measures the ability of deacylated LPS to inhibit TLR4 activation by a potent LPS agonist.
Principle: HEK-Blue™ hTLR4 cells are engineered to express human TLR4, MD-2, and CD14.[12] They also contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.[18] When TLR4 is activated by an agonist like standard E. coli LPS, the NF-κB pathway is initiated, leading to the production and secretion of SEAP.[19] The SEAP activity in the supernatant can be quantified using a colorimetric substrate. An antagonist will compete with the agonist, leading to a reduction in SEAP production.[20]
Materials:
-
HEK-Blue™ hTLR4 cells and HEK-Blue™ Detection medium.
-
Cell culture medium, fetal bovine serum (FBS), and selection antibiotics.
-
Standard LPS agonist (e.g., Ultrapure LPS from E. coli K12).
-
Deacylated LPS samples (Lots A, B, C).
-
96-well cell culture plates.
-
CO₂ incubator (37°C, 5% CO₂).
-
Spectrophotometer (620-655 nm).
Procedure:
-
Cell Preparation: Culture HEK-Blue™ hTLR4 cells according to the supplier's instructions. On the day of the assay, prepare a cell suspension at a concentration of ~140,000 cells/mL in the appropriate test medium.[21]
-
Antagonist Preparation: Prepare serial dilutions of each deacylated LPS lot.
-
Assay Setup:
-
To wells of a 96-well plate, add 20 µL of each deacylated LPS dilution.
-
Add 20 µL of a standard LPS agonist at a concentration known to give a strong response (e.g., EC₅₀ concentration, typically around 1-10 ng/mL).
-
Include control wells: cells only (negative control) and cells + LPS agonist (positive control).
-
-
Cell Addition: Add 160 µL of the cell suspension (~22,400 cells) to each well.
-
Incubation: Incubate the plate for 20-24 hours at 37°C in a CO₂ incubator.[18]
-
SEAP Detection:
-
Transfer 20 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Add 180 µL of HEK-Blue™ Detection medium to each well.
-
Incubate at 37°C for 1-3 hours, or until a color change is visible.
-
-
Data Acquisition: Measure the absorbance at 620-655 nm.
Data Analysis:
-
Normalize the data by setting the negative control to 0% and the positive control (LPS agonist alone) to 100% activation.
-
Calculate the percent inhibition for each concentration of deacylated LPS.
-
Plot the percent inhibition against the log of the antagonist concentration and use a non-linear regression model to determine the IC₅₀ value for each lot.
-
To test for agonistic activity, perform the assay with the deacylated LPS lots alone (without the LPS agonist) and compare the SEAP activity to the negative control.
References
- 1. invivogen.com [invivogen.com]
- 2. Lipopolysaccharide antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Enzymatically deacylated Neisseria lipopolysaccharide (LPS) inhibits murine splenocyte mitogenesis induced by LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety evaluation of monophosphoryl lipid A (MPL): an immunostimulatory adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monophosphoryl Lipid A (MPL) as an Adjuvant for Anti-Cancer Vaccines: Clinical Results - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Heterogeneity of Lipopolysaccharide as Source of Variability in Bioassays and LPS-Binding Proteins as Remedy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heterogeneity of Lipopolysaccharide as Source of Variability in Bioassays and LPS-Binding Proteins as Remedy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lipopolysaccharide structure analysis from Lipid A to O-antigen - Lpsbiosciences : Lpsbiosciences [lpsbiosciences.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. invivogen.com [invivogen.com]
- 13. invivogen.com [invivogen.com]
- 14. Integrated approaches for the recognition of small molecule inhibitors for Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recognition of LPS by TLR4: Potential for Anti-Inflammatory Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acciusa.com [acciusa.com]
- 17. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 18. 101.200.202.226 [101.200.202.226]
- 19. researchgate.net [researchgate.net]
- 20. Development of a Simple and Effective Lipid-A Antagonist Based on Computational Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 101.200.202.226 [101.200.202.226]
Safety Operating Guide
Navigating the Disposal of DLPS: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory-based research, the proper disposal of chemical reagents is a critical component of maintaining a safe and compliant work environment. This guide provides essential information on the proper disposal procedures for 1,2-dilauroyl-sn-glycero-3-phospho-L-serine (DLPS), an anionic phospholipid commonly used in the preparation of lipid vesicles and artificial membranes.[1] Due to the ambiguity of the acronym "this compound," this document also outlines the disposal protocol for Lipopolysaccharide (LPS), another substance commonly handled in laboratory settings, to ensure comprehensive safety guidance.
Properties and Handling of this compound
General Disposal Procedures for Phospholipids (B1166683) (like this compound):
In the absence of specific hazards, phospholipids can typically be disposed of as general laboratory chemical waste. The appropriate disposal route will depend on the physical state of the waste (solid or liquid) and the nature of any solvents or other chemicals it may be mixed with.
Table 1: Summary of General Disposal Procedures for Non-Hazardous Phospholipids
| Waste Type | Disposal Procedure | Personal Protective Equipment (PPE) |
| Solid Phospholipid Waste | - Collect in a designated, properly labeled, and sealed waste container. - The container should be compatible with the chemical properties of the phospholipid. - Dispose of through the institution's chemical waste management program. | - Standard laboratory coat - Safety glasses - Gloves |
| Liquid Phospholipid Solution | - If dissolved in a non-hazardous aqueous solution, it may be permissible to dispose of it down the drain with copious amounts of water, subject to local regulations. - If dissolved in a flammable or hazardous solvent, it must be collected in a designated hazardous waste container for organic solvents. - Never mix incompatible waste streams. | - Standard laboratory coat - Safety glasses - Gloves |
Detailed Disposal Procedures for Lipopolysaccharide (LPS)
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the immune system and requires more stringent handling and disposal procedures.[2] Accidental exposure through sharps, splashes, ingestion, or inhalation can pose health risks.[2]
Experimental Protocol for Inactivation and Disposal of LPS Waste:
The following protocol outlines the steps for the chemical inactivation and subsequent disposal of liquid and solid waste contaminated with LPS.
Materials:
-
10% bleach solution (0.5% sodium hypochlorite)[2]
-
Appropriate waste containers (e.g., leak-proof bags, sharps containers)[2]
-
Personal Protective Equipment (PPE): lab coat, gloves, and mucous membrane protection (safety glasses/mask or face shield)[2]
Procedure for Liquid LPS Waste:
-
Treat the liquid waste with a 10% bleach solution to achieve a final concentration of at least 1:10 (bleach to liquid waste).[2]
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[2]
-
After inactivation, carefully pour the treated waste down the drain, followed by a large volume of water to prevent corrosion of the plumbing.[2]
Procedure for Solid LPS Waste:
-
Collect all solid waste contaminated with LPS (e.g., pipette tips, gloves, paper towels) in a leak-proof biohazard bag.
-
For sharps contaminated with LPS, use a designated puncture-resistant sharps container.[2]
-
Once the containers are full (typically two-thirds for sharps containers), seal them securely.[2]
-
Dispose of the sealed containers through the institution's biohazardous or medical waste stream.[2]
Table 2: Quantitative Data for LPS Disposal
| Parameter | Value | Reference |
| Bleach Concentration | 10% solution (0.5% sodium hypochlorite) | [2] |
| Treatment Ratio | 1 part bleach to 10 parts liquid waste | [2] |
| Inactivation Time | Minimum 30 minutes | [2] |
| Sharps Container Fill | Do not exceed two-thirds full | [2] |
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures, the following diagrams illustrate the decision-making process and step-by-step actions for both general phospholipid and specific LPS waste.
References
Safe Handling and Disposal of DLPS in a Laboratory Setting
Given the potential for ambiguity with the acronym "DLPS" in a research environment, this document provides essential safety and logistical information for two likely chemical candidates: 1,2-dilauroyl-sn-glycero-3-phospho-L-serine , a phospholipid, and 2,6-Dichlorophenolindophenol , a redox dye commonly abbreviated as DCPIP. It is imperative for researchers, scientists, and drug development professionals to first confirm the identity of the substance by consulting the container's label and the corresponding Safety Data Sheet (SDS) before proceeding with any handling or experimental work.
1,2-dilauroyl-sn-glycero-3-phospho-L-serine
This anionic phospholipid is typically a crystalline solid and requires careful handling as a potentially hazardous chemical.[1] Standard laboratory safety protocols should be strictly followed.
Storage: Store at -20°C.[1][2]
2,6-Dichlorophenolindophenol (DCPIP)
This redox dye, appearing as a dark green to black powder, is classified as potentially harmful if ingested or inhaled and may cause irritation to the skin, eyes, and respiratory system.[3]
Storage: Keep in a cool, well-ventilated location.[3]
Personal Protective Equipment (PPE)
Adherence to appropriate PPE protocols is the first line of defense against chemical exposure. The required equipment for each substance is detailed below.
Table 1: Recommended PPE for 1,2-dilauroyl-sn-glycero-3-phospho-L-serine
| Protection Type | Recommended Equipment |
| Eye Protection | Safety glasses equipped with side shields or chemical safety goggles.[4] |
| Hand Protection | Compatible chemical-resistant gloves, such as nitrile rubber.[4] |
| Skin and Body | A standard laboratory coat.[4] |
| Respiratory | Generally not required when used in a well-ventilated area.[3] |
Table 2: Recommended PPE for 2,6-Dichlorophenolindophenol (DCPIP)
| Protection Type | Recommended Equipment |
| Eye Protection | Chemical splash goggles are mandatory.[3][5] |
| Hand Protection | Chemical-resistant gloves (e.g., natural rubber, neoprene, or PVC).[3] |
| Skin and Body | A laboratory coat or a chemical-resistant apron.[3][5] |
| Respiratory | A NIOSH/MSHA-approved respirator should be used if ventilation is insufficient or if dust is likely to be generated.[3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental responsibility.
Experimental Protocols: Handling Procedures
General Precautions for Both Chemicals:
-
All work should be conducted in a well-ventilated space, with a chemical fume hood being the preferred environment.[4]
-
Avoid the creation of dust.[3]
-
Always wash hands thoroughly after handling the substances.[1]
-
Ensure that an eyewash station and a safety shower are easily accessible.[3]
Specific Procedures for 1,2-dilauroyl-sn-glycero-3-phospho-L-serine:
-
When using the powdered form, the container should be allowed to warm to room temperature before opening to prevent condensation and moisture absorption.[6][7]
-
If the phospholipid is in an organic solvent, transfers must be performed using glass, stainless steel, or Teflon equipment; plastic containers and pipette tips can leach impurities and should be avoided.[6][7]
-
Organic solutions of this lipid should be stored at -20°C under an inert atmosphere, such as argon or nitrogen.[6][7]
Specific Procedures for 2,6-Dichlorophenolindophenol (DCPIP):
-
Take measures to prevent inhalation of dust and avoid contact with skin and eyes.[8]
-
Keep the storage container securely closed when not in active use.[3]
Disposal Plan
All waste materials must be disposed of in strict accordance with all applicable local, state, and federal regulations.
For 1,2-dilauroyl-sn-glycero-3-phospho-L-serine:
-
Lipid-containing waste should be segregated from other laboratory waste streams.[9]
-
Collect waste in a clearly labeled, leak-proof container designated for chemical waste.[9]
-
Final disposal should be carried out through a certified chemical waste management service.[4]
For 2,6-Dichlorophenolindophenol (DCPIP):
-
Collect all waste in a sealed and properly labeled container.[10]
-
Under no circumstances should this chemical be allowed to enter the sewer system or drains.[10]
-
Arrange for collection and disposal by a licensed hazardous waste disposal company.[11]
Visualized Workflow for Chemical Handling
The following diagram illustrates a standardized workflow for the safe handling and disposal of laboratory chemicals.
References
- 1. biokom.com.pl [biokom.com.pl]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. westliberty.edu [westliberty.edu]
- 4. data.davids-bio.com [data.davids-bio.com]
- 5. ofsd.k12.mo.us [ofsd.k12.mo.us]
- 6. avantiresearch.com [avantiresearch.com]
- 7. stratech.co.uk [stratech.co.uk]
- 8. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. edvotek.com [edvotek.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
